molecular formula C9H10O3 B1346586 4-Ethoxy-3-hydroxybenzaldehyde CAS No. 2539-53-9

4-Ethoxy-3-hydroxybenzaldehyde

Cat. No.: B1346586
CAS No.: 2539-53-9
M. Wt: 166.17 g/mol
InChI Key: BCLVKHGKEGFPJV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-hydroxybenzaldehyde (CAS 2539-53-9) is a high-purity organic compound that serves as a versatile and critical building block in advanced chemical synthesis, particularly for the pharmaceutical industry . Its molecular formula is C9H10O3, with an average mass of 166.17 g/mol . The compound features a unique structure characterized by an aldehyde group, a phenolic hydroxyl group, and an ethoxy substituent, which collectively make it highly reactive and valuable for a multitude of synthetic transformations, including condensation, oxidation, and reduction reactions . This compound is instrumental in the research and development of complex molecular architectures, including novel Active Pharmaceutical Ingredients (APIs) and other specialty fine chemicals . Its specific utility is demonstrated in its role as a precursor in published synthetic pathways, where it can be selectively demethylated using reagents like lithium diphenylphosphine to yield key intermediates . For research purposes, spectroscopic data including IR and 1H NMR is available, confirming the presence of characteristic functional groups such as the hydroxyl (3550 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-hydroxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLVKHGKEGFPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID0062505
Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Molecular Weight

166.17 g/mol
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CAS No.

2539-53-9
Record name 4-Ethoxy-3-hydroxybenzaldehyde
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Record name 4-Ethoxy-3-hydroxybenzaldehyde
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Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Record name 4-ethoxy-3-hydroxybenzaldehyde
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Record name 4-ETHOXY-3-HYDROXYBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxy-3-hydroxybenzaldehyde, widely known in the industry as ethyl vanillin, is a synthetic aromatic aldehyde that serves as a cornerstone in flavor, fragrance, and increasingly, in pharmaceutical research and development. While its organoleptic properties, which are three to four times more potent than its methyl analog vanillin, have historically driven its commercial demand, its true potential for medicinal chemists lies in its versatile chemical scaffold. The presence of three distinct and reactive functional groups—an aldehyde, a phenolic hydroxyl, and an ethoxy ether—on a benzene ring makes it a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules.[1][2]

This technical guide provides an in-depth exploration of the chemical properties, structure, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs). We will delve into its spectroscopic signature, physicochemical characteristics, established synthetic protocols, and key chemical transformations, culminating in a case study of its role in the synthesis of a commercially significant pharmaceutical agent.

Chemical Structure and Isomerism

The molecular architecture of this compound is fundamental to its reactivity and utility. The compound consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and an ethoxy group (-OCH₂CH₃).

  • IUPAC Name: this compound

  • Synonyms: Ethyl vanillin, Isoethylvanillin, 3-Hydroxy-4-ethoxybenzaldehyde

  • CAS Number: 121-32-4

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

The arrangement of these functional groups is paramount. The aldehyde and hydroxyl groups are positioned meta to each other, while the ethoxy and hydroxyl groups are ortho. This specific orientation, particularly the electronic interplay between the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing aldehyde group, dictates the regioselectivity of its reactions.

A single-crystal X-ray diffraction study has elucidated the precise solid-state structure of this compound. The molecule is nearly planar, and the crystal packing is characterized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, forming infinite ribbons. This hydrogen bonding network influences its physical properties, such as its melting point and solubility.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Properties

The spectroscopic profile of this compound is a direct reflection of its chemical structure. Understanding its characteristic spectral data is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to its key functional groups. A broad peak in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption band around 1680-1700 cm⁻¹ arises from the C=O stretching of the conjugated aldehyde. C-O stretching vibrations for the ether and phenol are observed in the 1200-1300 cm⁻¹ region, while C-H stretching and aromatic C=C bending vibrations appear at their expected frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The aldehyde proton (-CHO) typically appears as a singlet far downfield, around 9.8 ppm. The aromatic protons appear as distinct signals in the aromatic region (6.9-7.5 ppm), with their splitting patterns revealing their substitution pattern. The ethoxy group gives rise to a characteristic quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons), with a coupling constant (J) of approximately 7 Hz. The phenolic hydroxyl proton (-OH) is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for each of the nine carbon atoms. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 191 ppm. The aromatic carbons attached to oxygen atoms (C-O) resonate in the 145-152 ppm range, while other aromatic carbons appear between 110-130 ppm. The methylene carbon of the ethoxy group is found around 64 ppm, and the methyl carbon is upfield at approximately 15 ppm.

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is consistent with its structure, often showing a significant peak at m/z = 137, corresponding to the loss of an ethyl group (-C₂H₅).

Spectroscopic Data Summary
Technique Characteristic Peaks/Signals
IR (cm⁻¹) 3200-3400 (O-H stretch, broad), 1680-1700 (C=O stretch, strong), 1200-1300 (C-O stretch)
¹H NMR (ppm) ~9.8 (s, 1H, CHO), 6.9-7.5 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)
¹³C NMR (ppm) ~191 (CHO), 145-152 (Ar C-O), 110-130 (Ar C-H, Ar C-C), ~64 (OCH₂), ~15 (CH₃)
MS (EI, m/z) 166 (M⁺), 137 (M⁺ - C₂H₅)

Physicochemical Properties

The physical properties of this compound are important for its handling, storage, and application in various reaction conditions. It typically appears as a white to off-white crystalline solid with a strong, pleasant vanilla-like odor.

Property Value Source
Melting Point 76-78 °C
Boiling Point 295.1 ± 20.0 °C at 760 mmHg[]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform[4]
LogP 1.58[4]
Stability Stable under normal conditions. Unstable in the presence of iron or alkali.[]

Synthesis and Reactivity

The synthesis of this compound is well-established, with several industrial routes available. One common approach involves the Reimer-Tiemann reaction, where o-ethoxyphenol is formylated using chloroform in the presence of a strong base. This method, however, can lead to isomeric impurities. A more controlled, multi-step synthesis starting from catechol is often preferred for higher purity. This process typically involves the ethylation of catechol to form guethol (2-ethoxyphenol), followed by condensation with glyoxylic acid and subsequent oxidative decarboxylation to yield the final product.

Caption: Common synthetic pathway for ethyl vanillin starting from catechol.

The reactivity of this compound is dictated by its three functional groups, making it a versatile synthon in drug development.

  • Aldehyde Group: The aldehyde is susceptible to a wide range of transformations. It can be:

    • Oxidized to the corresponding carboxylic acid (4-ethoxy-3-hydroxybenzoic acid).

    • Reduced to a benzyl alcohol (4-ethoxy-3-hydroxybenzyl alcohol).

    • Undergo reductive amination to form various secondary and tertiary amines.

    • Participate in condensation reactions with amines to form Schiff bases (imines), which are themselves valuable intermediates and pharmacophores.

    • Act as an electrophile in Wittig, Horner-Wadsworth-Emmons, and aldol reactions to form carbon-carbon bonds and extend the molecular framework.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be:

    • De-protonated with a base to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis to introduce a wide variety of alkyl or aryl substituents.

    • Esterified with acyl chlorides or anhydrides to form esters.

    • Act as a directing group in electrophilic aromatic substitution reactions, although the overall substitution pattern is also influenced by the other groups on the ring.

  • Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr). However, for most synthetic applications in drug development, it remains intact.

Applications in Drug Development

The true value of this compound for drug development professionals lies in its role as a versatile starting material and key intermediate. Its scaffold is present in a variety of biologically active compounds. The ability to selectively modify its functional groups allows for the systematic exploration of structure-activity relationships (SAR).

1. Synthesis of Schiff Bases with Antimicrobial and Anticancer Activity: A significant application of this compound is in the synthesis of Schiff bases. The condensation of its aldehyde group with various primary amines yields imines that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The resulting Schiff bases often act as chelating agents for metal ions, and their metal complexes can exhibit enhanced biological efficacy.

2. Intermediate for Complex API Synthesis: The Case of Apremilast A compelling example of the utility of this scaffold in modern drug development is its connection to the synthesis of Apremilast , an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. While not a direct precursor, a key intermediate in the synthesis of Apremilast is 3-ethoxy-4-methoxybenzaldehyde. This intermediate can be readily synthesized from this compound via methylation of the phenolic hydroxyl group.

The synthesis of Apremilast from this intermediate involves a multi-step process that highlights the strategic use of the functional groups derived from the original ethyl vanillin scaffold.

Apremilast_Synthesis_Pathway cluster_0 Starting Material Derivatization cluster_1 Core Structure Assembly cluster_2 Final Product Formation EthylVanillin This compound Intermediate1 3-Ethoxy-4-methoxybenzaldehyde EthylVanillin->Intermediate1 Methylation (e.g., Dimethyl sulfate) Intermediate3 Key Intermediate (Coupling Product) Intermediate1->Intermediate3 Multi-step synthesis Intermediate2 Substituted Phthalimide Intermediate2->Intermediate3 Apremilast Apremilast Intermediate3->Apremilast Final steps

Caption: Simplified synthetic pathway illustrating the role of a this compound derivative in the synthesis of Apremilast.

This example underscores the strategic importance of this compound as a readily available and cost-effective starting material for building complex and high-value pharmaceutical agents. Its inherent functionality provides a robust foundation for the convergent synthesis of intricate molecular targets.

Conclusion

This compound is far more than a simple flavoring agent. For the discerning medicinal chemist and drug development professional, it represents a powerful and versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and commercial availability make it an ideal starting point for the synthesis of a diverse array of biologically active compounds. From the creation of novel Schiff base libraries to its role in the synthesis of blockbuster drugs like Apremilast, this compound continues to prove its value as a key intermediate in the ongoing quest for new and improved therapeutics. A thorough understanding of its chemical properties and synthetic potential is, therefore, an invaluable asset for any researcher working at the forefront of pharmaceutical sciences.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of this compound.
  • Zancheng Life Sciences. (2024, February 8). Applications of Ethyl Vanillin.
  • Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (WO2019100786A1).

Sources

4-Ethoxy-3-hydroxybenzaldehyde CAS number 121-32-4 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde (CAS: 121-32-4) for Research and Development Professionals

Introduction

This compound, commonly known as Ethyl Vanillin, is a synthetic organic compound that has become indispensable across the pharmaceutical, flavor, and fragrance industries.[1] With the CAS number 121-32-4, it is structurally analogous to vanillin, the primary component of natural vanilla extract, but features an ethoxy group in place of vanillin's methoxy group.[2] This seemingly minor modification results in a vanilla aroma and flavor that is approximately two to four times more potent.[2][3]

For researchers, scientists, and drug development professionals, Ethyl Vanillin is more than a simple flavoring agent. Its distinct molecular architecture, featuring reactive hydroxyl and aldehyde functional groups, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4] Furthermore, its stability and well-documented safety profile make it a preferred excipient for taste-masking in oral drug formulations.[1][5] This guide offers a comprehensive technical overview of Ethyl Vanillin, focusing on its synthesis, analytical characterization, applications in research and development, and critical safety protocols.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of Ethyl Vanillin are foundational to its application and handling. It presents as a white to off-white crystalline powder with a characteristic intense, sweet, vanilla-like odor.[2][6] Its stability under various conditions, particularly its heat resistance, makes it suitable for processes like baking and other high-temperature manufacturing.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 121-32-4[7]
Molecular Formula C₉H₁₀O₃[7][8]
Molecular Weight 166.17 g/mol [7][9]
Appearance White to off-white fine crystalline powder[2][7]
Melting Point 76-78 °C[6][7]
Boiling Point 285-295 °C[6][7]
Solubility Slightly soluble in water; Soluble in ethanol and ether[2][6]
Flash Point >93.3 °C to 146 °C (Closed Cup)[6][7][10]
pKa 7.91 ± 0.18 (Predicted)[2]
Synonyms Ethyl vanillin, Bourbonal, 3-Ethoxy-4-hydroxybenzaldehyde[7][11]

Spectroscopic data is critical for the structural confirmation and purity assessment of Ethyl Vanillin. While detailed spectra are typically generated in a laboratory setting, techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) are routinely used for its identification.[9][12]

Synthesis and Mechanism

Unlike its counterpart vanillin, Ethyl Vanillin does not occur naturally and is produced exclusively through chemical synthesis.[11] The most common industrial pathway starts from catechol, which is first ethylated to produce guaethol (2-ethoxyphenol).[13] This multi-step process is designed for high yield and purity.

The synthesis route can be summarized as follows:

  • Ethylation of Catechol: Catechol is ethylated to form guaethol.

  • Condensation with Glyoxylic Acid: Guaethol is then reacted with glyoxylic acid in a basic medium.[7][13] This condensation reaction is a critical step that introduces the eventual aldehyde functionality in a protected form. The choice of glyoxylic acid is causal; it provides the necessary two-carbon unit that will be transformed into the formyl group.

  • Oxidation: The resulting mandelic acid derivative undergoes catalytic air oxidation.[7]

  • Decarboxylation: The final step is an acid-mediated decarboxylation, which releases carbon dioxide and yields the final product, this compound.[7][13]

Alternative patented methods exist, such as those starting from p-cresol, which involve chlorination and subsequent reaction with sodium ethoxide to introduce the desired ethoxy group.[14]

G cluster_synthesis Industrial Synthesis of Ethyl Vanillin Catechol Catechol Guaethol Guaethol (2-Ethoxyphenol) Catechol->Guaethol Ethylation MandelicAcidDeriv Mandelic Acid Derivative Guaethol->MandelicAcidDeriv Condensation FinalProduct This compound (Ethyl Vanillin) MandelicAcidDeriv->FinalProduct Oxidation & Decarboxylation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->MandelicAcidDeriv Air Air (O2) Air->MandelicAcidDeriv Acid Acid (H+) Acid->MandelicAcidDeriv

Industrial Synthesis Pathway of Ethyl Vanillin.

Analytical Methodologies for Quality Control

For pharmaceutical and research applications, verifying the purity and identity of Ethyl Vanillin is paramount. Several chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent.[15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific technique for analyzing non-volatile compounds like Ethyl Vanillin, making it ideal for purity determination and impurity profiling.[16]

Exemplary Protocol: Reversed-Phase HPLC for Purity Assay

  • Instrumentation: Utilize an HPLC system with a UV or Photodiode Array (PDA) detector.[16]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separating moderately polar aromatic compounds.[16]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to ensure sharp peaks).[17] A gradient elution may be necessary to separate all potential impurities.[16]

  • Sample Preparation: Accurately weigh and dissolve the Ethyl Vanillin sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Injection & Detection: Inject a defined volume (e.g., 10 µL) into the system. Monitor the elution at a wavelength where Ethyl Vanillin has strong absorbance, such as 254 nm.[3]

  • Quantification: Calculate the purity by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or against a certified reference standard.

The rationale for using reversed-phase HPLC lies in its ability to separate compounds based on hydrophobicity. The C18 stationary phase retains Ethyl Vanillin and its potential impurities, which are then eluted by the organic mobile phase, allowing for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying and quantifying volatile and semi-volatile compounds. For complex matrices like food products or for trace-level analysis, headspace solid-phase microextraction (SPME) can be coupled with GC-MS.[12]

Exemplary Protocol: Headspace SPME-GC-MS for Identification

  • Sample Preparation: Place the sample (e.g., milk powder) in a headspace vial and seal.[12] For pure substance analysis, a dilute solution in a volatile solvent is used.

  • SPME: Introduce an SPME fiber (e.g., coated with divinylbenzene/polydimethylsiloxane) into the vial's headspace. Incubate at an elevated temperature (e.g., 60-80°C) to allow volatile analytes to partition onto the fiber.[12]

  • Desorption & Separation: Insert the fiber into the hot GC inlet (e.g., 260°C) to desorb the analytes onto the capillary column (e.g., DB-5MS).[12] A temperature program is used to separate the compounds.

  • Detection: The mass spectrometer, operating in selected ion monitoring (SIM) or full scan mode, detects the eluted compounds.[12] Identification is confirmed by matching the resulting mass spectrum and retention time with a reference library or standard.

G cluster_workflow General Analytical Workflow SamplePrep Sample Preparation (Dissolution, Extraction) Separation Chromatographic Separation (HPLC or GC) SamplePrep->Separation Detection Detection (UV, MS) Separation->Detection DataAnalysis Data Analysis (Identification, Purity Assay) Detection->DataAnalysis

General Analytical Workflow for Purity Assessment.

Table 2: Comparison of Common Analytical Methods

MethodSensitivitySpecificityThroughputApplicationSource(s)
HPLC-UV HighHighModeratePurity assay, Quantification[15]
GC-MS Very HighVery HighModerateIdentification, Trace analysis[12]
LC-MS/MS ExcellentExcellentHighTrace quantification in complex matrices[18][19]

Applications in a Research & Drug Development Context

While widely known for its use in food, Ethyl Vanillin's properties are highly relevant to the pharmaceutical and chemical research sectors.

  • Pharmaceutical Excipient (Taste-Masking): In drug development, patient compliance is key. Many active pharmaceutical ingredients are bitter or have unpleasant tastes. Ethyl Vanillin is used in oral formulations, such as syrups, chewable tablets, and suspensions, to effectively mask these tastes, improving palatability, especially for pediatric medicines.[1][5][8]

  • Versatile Chemical Intermediate: The aldehyde and hydroxyl groups on the benzene ring are reactive sites for a multitude of organic reactions.[4] This makes Ethyl Vanillin a valuable building block for synthesizing more complex molecules. It can undergo reactions such as esterification and acetalization, allowing for its incorporation into larger molecular scaffolds.[7] Its use as a precursor for various pharmacologically active compounds is an area of active research.[4]

  • Bioactivity Research: Studies have indicated that Ethyl Vanillin possesses antioxidant and anti-mutagenic properties.[20] It has shown activity against mutagenicity induced by certain compounds, suggesting a potential role in enhancing DNA repair systems.[20] These properties make it a compound of interest for further investigation in cellular and molecular biology research.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical substance. Ethyl Vanillin is generally regarded as non-toxic, but it can cause irritation and is harmful if swallowed in large quantities.[11][21]

Table 3: GHS Hazard Classification for Ethyl Vanillin

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[9][21]
Skin Irritation 2H315: Causes skin irritation[9][21]
Eye Irritation 2 / 2AH319: Causes serious eye irritation[9][21]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[9][21]
Handling and First Aid
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and splash goggles, especially when handling the powder.[21] Use a dust respirator or ensure adequate ventilation to avoid inhaling dust.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[21]

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. If a large quantity is swallowed, seek immediate medical attention.

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

  • Sensitivities: Ethyl Vanillin is sensitive to light and moisture.[2] It should be stored in light-resistant containers.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and iron or steel, as it can form a red-colored, flavorless compound, losing its efficacy.[11][23][24]

Conclusion

This compound is a high-purity synthetic compound with significant utility beyond its well-known role as a flavoring agent. For the scientific community, its consistent quality, well-defined chemical properties, and reactive functional groups make it a reliable pharmaceutical excipient and a versatile intermediate for chemical synthesis. A thorough understanding of its physicochemical profile, analytical methodologies for quality control, and strict adherence to safety protocols are essential for leveraging its full potential in research and drug development.

References

  • Material Safety Data Sheet Ethyl Vanillin (Msds). (n.d.). Retrieved from [Link]

  • Ethyl vanillin (CAS N° 121-32-4). (n.d.). ScenTree. Retrieved from [Link]

  • Ethyl vanillin 121-32-4 producing process. (n.d.). Huashihang Chemical. Retrieved from [Link]

  • Understanding the Properties and Applications of this compound. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Applications of Ethyl Vanillin. (2024, February 8). Zancheng Life Sciences. Retrieved from [Link]

  • Safety Data Sheet. (2024, October 8). Borregaard. Retrieved from [Link]

  • Ethyl Vanillin Project Information. (2011, May 14). Retrieved from [Link]

  • The Benefits of Using Ethyl Vanillin. (2024, June 15). Zancheng Life Sciences. Retrieved from [Link]

  • Ethyl Vanillin - High-Quality Food-Grade Flavoring Agent. (n.d.). Fingredients. Retrieved from [Link]

  • This compound | C9H10O3 | CID 75679. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Ethyl Vanillin. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Ethyl Vanillin. (n.d.). CD Formulation. Retrieved from [Link]

  • Analysis of vanillin in food using LC-MS / MS. (2021, April). Eurofins Deutschland. Retrieved from [Link]

  • Chemical Properties of Ethyl Vanillin (CAS 121-32-4). (n.d.). Cheméo. Retrieved from [Link]

  • CN103467261B - Synthesizing method of ethyl vanillin. (n.d.). Google Patents.
  • Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Ethyl Vanillin. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]

  • Ensure Flavor & Compliance: A Guide To Testing Vanillin/ethyl Vanillin. (n.d.). Green Spring Technology. Retrieved from [Link]

  • The Synthesis Of Ethyl Vanillin And Vanitrope. (2006, May 12). Globe Thesis. Retrieved from [Link]

  • Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • Determination of Vanillin and Ethyl Vanillin in Milk Powder by High Performance Liquid Chromatography (HPLC) with Pre-Column Fluorescence Derivatization. (2015). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet 4-Ethoxybenzaldehyde. (n.d.). Metasci. Retrieved from [Link]

  • Methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? (2008, June 21). Sciencemadness Discussion Board. Retrieved from [Link]

  • US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.
  • 3-Ethoxy-4-hydroxybenzaldehyde. (2008). ResearchGate. Retrieved from [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. (2008). PubMed Central - PMC. Retrieved from [Link]

  • Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

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Spectroscopic data (NMR, IR, MS) of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-3-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (commonly known as Ethyl Vanillin), a key compound in the flavor, fragrance, and pharmaceutical industries.[1][2] As a versatile chemical intermediate, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for its characterization.

The molecular formula of this compound is C₉H₁₀O₃, and its molecular weight is 166.17 g/mol .[3][4][5] The molecule consists of a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), and an ethoxy (-OCH₂CH₃) group, which dictate its unique spectroscopic fingerprint.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme is adopted for the atoms in the this compound molecule. This systematic approach is crucial for correlating specific protons and carbons to their respective signals in NMR spectroscopy.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used as it is an excellent solvent for ethyl vanillin and its residual proton signal does not interfere with the analyte's signals.[4]

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [4]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.81 Singlet (s) 1H H7 (Aldehyde)
7.41 - 7.35 Multiplet (m) 2H H2, H6 (Aromatic)
6.99 Doublet (d) 1H H5 (Aromatic)
~6.5 (variable) Broad Singlet (br s) 1H O3-H (Hydroxyl)
4.23 Quartet (q) 2H H8 (-OCH₂CH₃)

| 1.46 | Triplet (t) | 3H | H9 (-OCH₂CH₃) |

Interpretation and Field-Proven Insights:

  • Aldehyde Proton (H7): The singlet at 9.81 ppm is highly characteristic of an aldehyde proton. Its significant downfield shift is due to the powerful deshielding effect of the electronegative carbonyl oxygen and the magnetic anisotropy of the C=O bond.

  • Aromatic Protons (H2, H5, H6): These protons appear in the typical aromatic region (7.0-7.5 ppm). H2 and H6 are adjacent to electron-withdrawing (aldehyde) and electron-donating (hydroxyl, ethoxy) groups, leading to complex splitting patterns often described as a multiplet. H5, being ortho to the strong electron-donating ethoxy group, is shifted slightly upfield to 6.99 ppm.

  • Hydroxyl Proton (O3-H): The phenolic proton signal is typically broad and its chemical shift is variable, depending on concentration and temperature, due to hydrogen bonding. It often appears as a broad singlet around 6.5 ppm.

  • Ethoxy Group Protons (H8, H9): The ethoxy group gives a classic ethyl pattern. The methylene protons (H8) at 4.23 ppm are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons (H9). The methyl protons (H9) at 1.46 ppm appear as a triplet due to coupling with the two methylene protons (H8). This n+1 splitting rule is a foundational principle in NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

Chemical Shift (δ, ppm) Assignment
191.22 C7 (C=O, Aldehyde)
152.19 C4 (C-O, Aromatic)
146.67 C3 (C-O, Aromatic)
129.68 C1 (C-C=O, Aromatic)
127.36 C6 (C-H, Aromatic)
114.63 C5 (C-H, Aromatic)
109.91 C2 (C-H, Aromatic)
64.72 C8 (-OCH₂)

| 14.63 | C9 (-CH₃) |

Interpretation and Field-Proven Insights:

  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded, appearing far downfield at 191.22 ppm, which is a definitive indicator of this functional group.

  • Aromatic Carbons: The carbons directly attached to oxygen (C3 and C4) are found at 146.67 and 152.19 ppm, respectively. Their significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms. The quaternary carbon C1, attached to the aldehyde group, appears at 129.68 ppm. The protonated aromatic carbons (C2, C5, C6) appear between 109 and 128 ppm.

  • Ethoxy Group Carbons (C8, C9): The aliphatic carbons of the ethoxy group are found in the upfield region. The methylene carbon (C8) at 64.72 ppm is deshielded by the directly attached oxygen, while the terminal methyl carbon (C9) appears furthest upfield at 14.63 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200-3400 (broad) O-H Stretch Phenolic -OH
~2980, 2870 C-H Stretch Aliphatic (Ethoxy)
~2830, 2730 C-H Stretch Aldehydic C-H
~1680 (strong) C=O Stretch Aromatic Aldehyde
~1580, 1510 C=C Stretch Aromatic Ring

| ~1270, 1140 | C-O Stretch | Aryl Ether |

Interpretation and Field-Proven Insights:

  • O-H Stretch: A broad and prominent absorption band in the 3200-3400 cm⁻¹ region is a clear indication of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the ethoxy group. The pair of weaker bands around 2830 and 2730 cm⁻¹ (Fermi doublets) are highly characteristic of an aldehyde C-H stretch and serve as a crucial diagnostic peak.

  • C=O Stretch: A very strong and sharp absorption peak around 1680 cm⁻¹ is definitive for the carbonyl (C=O) group of the aldehyde. Its position is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.

  • C-O Stretch: The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the aryl ether linkage and the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound [3][4][5]

Mass-to-Charge Ratio (m/z) Relative Intensity Proposed Fragment Identity
166 Moderate [M]⁺ (Molecular Ion)
138 Moderate [M - C₂H₄]⁺ or [M - CO]⁺
137 High (Base Peak) [M - C₂H₅]⁺

| 81 | Low | Further fragmentation ion |

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ is observed at m/z 166, confirming the molecular weight of the compound.[3] The fragmentation is driven by the stability of the resulting ions.

  • Formation of the Base Peak (m/z 137): The most favorable initial fragmentation is the loss of an ethyl radical (•C₂H₅) from the ethoxy group. This results in the formation of a highly stable resonance-stabilized cation at m/z 137, which is observed as the base peak (the most abundant ion).

  • Formation of m/z 138: This ion can be formed via two primary pathways: the loss of a neutral ethene molecule (C₂H₄) through a rearrangement, or the loss of carbon monoxide (CO) from the aldehyde group.

The proposed primary fragmentation pathway is visualized below.

G M Molecular Ion [C₉H₁₀O₃]⁺ m/z = 166 F137 Base Peak [M - C₂H₅]⁺ m/z = 137 M->F137 - •C₂H₅ F138 Fragment Ion [M - CO]⁺ m/z = 138 M->F138 - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data presented.

5.1. NMR Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical TMS signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm), a longer relaxation delay (5-10 seconds), and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

5.2. IR Spectroscopy Protocol (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

5.3. Mass Spectrometry Protocol (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard Electron Ionization (EI) source, typically at 70 eV. This high energy ensures reproducible fragmentation patterns, which is critical for library matching and structural confirmation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with spectral libraries (e.g., NIST) for confirmation.[5][6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Vanillin - Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Vanillin - UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethylvanillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Crasto, A. M. (2014). 4-Ethoxybenzaldehyde NMR. All About Drugs. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Vanillin - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Ethyl Vanillin. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Retrieved from [Link]

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

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Natural occurrence and sources of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence and Sources of 4-Ethoxy-3-hydroxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: A Paradigm Shift in the Understanding of a Key Flavor Compound

For decades, this compound, widely known as ethyl vanillin, has been a cornerstone of the flavor and fragrance industry, prized for its potent, creamy, and vanilla-like aroma, which is three to four times stronger than that of vanillin. The prevailing understanding within the scientific community and industry has been that this compound is a synthetic creation, a product of chemical ingenuity, with no known natural origin. This guide, however, charts a new course in our comprehension of this compound, presenting compelling evidence that challenges this long-held belief. Recent advancements in analytical chemistry have unveiled its presence in the natural world, opening up new avenues for research and development. This document serves as a comprehensive technical guide to the nascent field of naturally occurring this compound, offering insights into its sources, potential biosynthesis, and the analytical methodologies that have brought these discoveries to light.

The Emergence of this compound as a Natural Product

The assertion that this compound is exclusively a synthetic compound has been rendered obsolete by a growing body of scientific literature. This section details the seminal and recent findings that have identified this important flavor compound in various plant species, thereby establishing its status as a natural product.

First Identification in Microtropis japonica

A pivotal moment in the history of this compound was its first reported isolation from a natural source in 2008. A study by Chen et al. on the chemical constituents of the stem of Microtropis japonica led to the identification of 3-Ethoxy-4-hydroxybenzaldehyde.[1][2][3][4] This discovery was part of a broader investigation into the plant's potential antitubercular compounds. The identification was confirmed through rigorous analysis of its physical and spectral data.

Presence in Cornus officinalis (Asiatic Dogwood)

Further evidence for the natural occurrence of this compound comes from the analysis of the volatile flavor components of Corni Fructus, the fruit of Cornus officinalis. A study by Miyazawa and Kameoka in 1989 identified a range of volatile compounds, and subsequent database entries have listed this compound as a constituent of this plant.[5][6][7]

A Groundbreaking Discovery in Fragaria × ananassa (Strawberry)

In a significant advancement, a 2023 study by Song et al. reported the identification of ethyl vanillin in strawberry (Fragaria × ananassa).[8][9] This research employed a sophisticated targeted metabolomics strategy, utilizing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to ensure accurate identification. The concentration of ethyl vanillin in the strawberry samples was quantified using stable isotope dilution analysis, with reported levels ranging from 0.070 ± 0.0006 µg/kg to 0.1372 ± 0.0014 µg/kg.[9] This finding in a widely consumed fruit has profound implications for the food industry and our understanding of flavor biogenesis.

Summary of Natural Sources

The following table summarizes the currently known natural sources of this compound:

Plant SpeciesCommon NamePlant PartReference
Microtropis japonica-StemChen et al., 2008[1][2][3][4]
Cornus officinalisAsiatic DogwoodFruit (Corni Fructus)Miyazawa & Kameoka, 1989[5][6][7]
Fragaria × ananassaStrawberryFruitSong et al., 2023[8][9]

Putative Biosynthetic Pathway

While the precise biosynthetic pathway of this compound in plants remains to be elucidated, its structural similarity to vanillin provides a strong basis for a hypothetical pathway. It is likely derived from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.

The proposed pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce key intermediates such as ferulic acid. The crucial divergence from the vanillin biosynthesis pathway would involve an ethylation step in place of methylation. An O-ethyltransferase enzyme could catalyze the transfer of an ethyl group, likely from S-adenosyl-L-ethionine (a putative ethyl donor analogous to S-adenosyl-L-methionine), to a precursor molecule like 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

Putative Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_ethylvanillin Hypothetical Ethyl Vanillin Branch L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Ferulic acid Ferulic acid Caffeic acid->Ferulic acid Protocatechuic aldehyde Protocatechuic aldehyde Ferulic acid->Protocatechuic aldehyde Chain shortening This compound This compound Protocatechuic aldehyde->this compound O-Ethyltransferase (putative)

Caption: A proposed biosynthetic pathway for this compound.

Chemical Synthesis: The Conventional Source

To provide a holistic view, it is essential to acknowledge the well-established chemical synthesis routes for this compound, which have been the mainstay of its industrial production.

Synthesis from Catechol

A common industrial method starts with catechol, which is first ethylated to produce guaethol. The guaethol is then condensed with glyoxylic acid to form a mandelic acid derivative. Subsequent oxidation and decarboxylation yield this compound.[10]

Chemical Synthesis of this compound from Catechol Catechol Catechol Guaethol Guaethol Catechol->Guaethol Ethylation Mandelic acid derivative Mandelic acid derivative Guaethol->Mandelic acid derivative Condensation with glyoxylic acid This compound This compound Mandelic acid derivative->this compound Oxidation & Decarboxylation

Caption: A simplified flowchart of the chemical synthesis of this compound.

Other Synthetic Routes

Alternative synthetic methods have also been developed, including those starting from safrole or utilizing the Reimer-Tiemann reaction with o-ethoxyphenol and chloroform.[11][12] A patented method describes the preparation from phenolic compounds through selective oxidation and decarboxylation.[13]

Analytical Methodologies for Identification and Quantification

The detection and confirmation of this compound in natural matrices require sensitive and specific analytical techniques. The following workflow outlines a general approach for its isolation and identification from plant material.

Extraction and Sample Preparation

The initial step involves the extraction of the compound from the plant matrix. This can be achieved using various solvents, with the choice depending on the specific plant material and the target compound's polarity. Subsequent purification steps, such as column chromatography, may be necessary to remove interfering substances.

Chromatographic Separation and Spectrometric Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating this compound from other components in the extract.[14][15] Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), provides structural information and enables sensitive detection. For unambiguous identification, tandem mass spectrometry (MS/MS) is often employed.[8][9] Nuclear magnetic resonance (NMR) spectroscopy is also a crucial tool for structural elucidation.

Analytical Workflow for this compound Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Purification Purification Extraction->Purification e.g., Column Chromatography Chromatographic Separation Chromatographic Separation Purification->Chromatographic Separation HPLC or GC Spectrometric Detection Spectrometric Detection Chromatographic Separation->Spectrometric Detection MS, MS/MS, NMR Identification & Quantification Identification & Quantification Spectrometric Detection->Identification & Quantification

Caption: A general workflow for the analysis of this compound in natural sources.

Conclusion and Future Perspectives

The discovery of this compound in the plant kingdom marks a significant shift in our understanding of this important flavor compound. What was once considered a purely artificial substance is now recognized as a component of nature's vast chemical repertoire. This revelation has several important implications:

  • For the Food and Fragrance Industries: The potential to source this compound from natural origins could meet the growing consumer demand for "natural" ingredients. This may spur research into the cultivation of plants rich in this compound or the development of biotechnological production methods. A biosynthetic method using microbial fermentation has already been proposed.[16]

  • For the Scientific Community: The immediate challenge is to elucidate the complete biosynthetic pathway of this compound in plants. This will involve the identification and characterization of the enzymes responsible for its formation, particularly the putative O-ethyltransferase. Further research is also needed to screen a wider variety of plant species to determine the extent of its natural distribution.

References

  • Miyazawa, M., & Kameoka, H. (1989). Volatile Flavor Components of CORNI FRUCTUS (Cornus officinalis Sieb. et Zucc.). Agricultural and Biological Chemistry, 53(12), 3337-3340. [Link]

  • Miyazawa, M., & Kameoka, H. (1989). Volatile Flavor Components of CORNI FRUCTUS (Cornus officinalis Sieb. et Zucc.). J-STAGE. [Link]

  • ResearchGate. (2025). New dihydroagarofuranoid sesquiterpenes, a lignan derivative, benzenoid, and antitubercular constituents from the stem of Microtropis japonica | Request PDF. [Link]

  • Chen, J. J., Yang, C. S., Peng, C. F., Chen, I. S., & Miaw, C. L. (2008). Dihydroagarofuranoid sesquiterpenes, a lignan derivative, a benzenoid, and antitubercular constituents from the stem of Microtropis japonica. Journal of Natural Products, 71(6), 1016–1021. [Link]

  • Chen, J. J., Yang, C. S., Peng, C. F., Chen, I. S., & Miaw, C. L. (2008). Dihydroagarofuranoid Sesquiterpenes, a Lignan Derivative, a Benzenoid, and Antitubercular Constituents from the Stem of Microtropis japonica. ACS Publications. [Link]

  • Chen, J. J., et al. (2008). Dihydroagarofuranoid Sesquiterpenes, a Lignan Derivative, a Benzenoid, and Antitubercular Constituents from the Stem of Microtropis japonica. American Chemical Society. [Link]

  • Chen, J. J., et al. (2008). New dihydroagarofuranoid sesquiterpenes, a lignan derivative, benzenoid, and antitubercular constituents from the stem of Microtropis japonica. Thieme E-Books & E-Journals. [Link]

  • Song, X., et al. (2023). Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural. PubMed. [Link]

  • Oxford Academic. (n.d.). Volatile Flavor Components of CORNI FRUCTUS (Cornus officinalis Sieb. et Zucc.). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Song, X., et al. (2023). Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102634544B - Biosynthesis method of ethyl vanillin.
  • Wikipedia. (n.d.). Ethylvanillin. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of ethyl vanillin using cont. [Link]

  • PhytoChemia. (2017). Ethylvanillin and you. [Link]

  • ChemSynthesis. (n.d.). 3-ethoxy-4-hydroxybenzaldehyde. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Metabolic profiling of strawberry (Fragaria×ananassa Duch.) during fruit development and maturation. [Link]

  • PubMed Central. (2018). Corni Fructus: a review of chemical constituents and pharmacological activities. [Link]

  • Chinese Medicine. (2018). Corni Fructus: a review of chemical constituents and pharmacological activities. [Link]

  • International Society for Horticultural Science. (2017). Rapid volatile metabolomics and genomics in large strawberry populations segregating for aroma. [Link]

  • ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). DART-MS Approaches for Metabolomics-Based Authentication: Challenges in Determining the Geographical Origin of Strawberries (Fragaria × ananassa) | Request PDF. [Link]

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An In-Depth Technical Guide to the In Vitro Toxicological Profile of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a synthetic flavoring agent utilized extensively in the food, beverage, and pharmaceutical industries for its potent vanilla-like aroma. While designated as "generally recognized as safe" (GRAS) for ingestion by regulatory bodies, its expanded use in applications like e-cigarette liquids necessitates a deeper understanding of its toxicological profile upon cellular exposure.[1] This technical guide provides a comprehensive overview of the in vitro toxicological assessment of ethyl vanillin. It synthesizes findings from key assays evaluating cytotoxicity, genotoxicity, and oxidative stress, offering researchers and drug development professionals a consolidated resource. The guide details the methodologies for pivotal assays, including the MTT assay for cell viability, the Ames test for mutagenicity, and the Comet assay for DNA damage, grounding these protocols in established OECD guidelines. The compiled data indicate that while ethyl vanillin is largely non-genotoxic, it can induce cytotoxicity and mitochondrial dysfunction at higher concentrations, particularly with prolonged exposure.[2][3][4]

Introduction to this compound (Ethyl Vanillin)

Chemical Identity and Properties

This compound (CAS No. 121-32-4) is a benzaldehyde derivative and a structural analog of vanillin, differing by an ethoxy group in place of a methoxy group. This substitution enhances its flavor potency, making it a preferred choice in many commercial applications. It is a white to yellowish crystalline powder with limited solubility in water but good solubility in organic solvents.

Rationale for In Vitro Toxicological Evaluation

The primary route of human exposure to ethyl vanillin has traditionally been oral ingestion, where it is rapidly metabolized and excreted, primarily as ethyl vanillic acid and its conjugates.[5][6] However, its increasing presence in inhaled products such as e-liquids raises concerns about direct cellular effects on respiratory tissues and other organ systems.[4][7] In vitro toxicological studies provide a critical, mechanistic-level assessment of a compound's potential to cause cellular harm, fulfilling the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. These assays serve as a frontline screening tool to identify hazards related to cell death, DNA damage, and other adverse cellular events.

Cytotoxicity Profile: Effects on Cell Viability and Mitochondrial Function

Cytotoxicity assays are fundamental to determining the concentration range at which a substance may exert harmful effects on cells. For ethyl vanillin, studies have shown concentration- and time-dependent effects on cell health.

Assessment of Mitochondrial Health and Cell Viability

Mitochondrial dehydrogenase activity, an indicator of metabolic health, is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Studies on human proximal tubule (HK-2) cells showed that after 48 hours of exposure, ethyl vanillin significantly diminished mitochondrial health in a concentration-dependent manner (250–1000 µM).[1][8] This suggests that prolonged exposure can impair mitochondrial function. In contrast, cell membrane integrity, as measured by the trypan blue exclusion assay, was not significantly affected, indicating that the primary cytotoxic mechanism may not be immediate membrane disruption.[1][8]

Recent research has further elucidated these effects, showing that ethyl vanillin can decrease the oxygen consumption rate (OCR) in cells, impairing mitochondrial respiration and ATP production.[4][9] In lung epithelial cells, ethyl vanillin and its propylene glycol (PG) acetal adducts (formed in e-liquids) diminished key bioenergetic parameters, including basal respiration and spare respiratory capacity.[9]

Table 1: Summary of In Vitro Cytotoxicity Data for Ethyl Vanillin
Cell LineAssayExposure TimeEndpointResultReference
HK-2 (Human Kidney)MTT48 hoursMitochondrial HealthSignificant decrease at 250-1000 µM[1][8]
HK-2 (Human Kidney)Trypan Blue48 hoursMembrane IntegrityNo significant difference[1][8]
BEAS-2B (Lung)Seahorse XF-Oxygen Consumption RateConcentration-dependent decrease[4][9]
PC12 (Neuronal)MTT / LDH-Cell ViabilityProtective effect against Aβ-induced toxicity[10]
Protocol 2.1.1: MTT Assay for Cell Viability
  • Principle: This colorimetric assay measures the reduction of yellow MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., HK-2, BEAS-2B) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Treatment: Prepare serial dilutions of ethyl vanillin in the appropriate cell culture medium. Replace the existing medium with the treatment medium and incubate for the desired period (e.g., 24 or 48 hours). Include vehicle control (medium with solvent) and untreated control wells.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are designed to detect agents that can damage cellular DNA, leading to mutations or chromosomal aberrations. A comprehensive battery of tests is required to assess different genotoxic endpoints.

Bacterial Reverse Mutation Assay (Ames Test)
  • Rationale: The Ames test is a widely used initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

  • Findings: Multiple Ames tests have been conducted on ethyl vanillin using various S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction). The results have been consistently negative, indicating that ethyl vanillin does not induce gene mutations in these bacterial systems.[2][5][11]

Workflow 3.1.1: Ames Test Procedure

Ames_Test_Workflow start Start prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) start->prep mix Mix Bacteria, Test Compound, and +/- S9 Metabolic Activation prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Negative/Positive Controls count->analyze end Conclusion: Mutagenic or Non-Mutagenic analyze->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Assay
  • Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells.[12][13] A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.

  • Findings: An in vitro study using Chinese hamster ovary (CHO) cells found that ethyl vanillin did not induce chromosomal aberrations.[11] However, it did cause an increase in polyploid cells (cells with more than the normal number of chromosome sets), though the toxicological significance of this finding was unclear.[5][11] Other studies have reported negative results in the micronucleus test.[2][14]

DNA Strand Break Analysis (Comet Assay)
  • Rationale: The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[15] Under alkaline conditions, cells with damaged DNA will form a "comet" shape when subjected to an electric field, with the tail containing DNA fragments. The length and intensity of the comet tail are proportional to the amount of DNA damage.

  • Findings: While specific Comet assay data for ethyl vanillin is not widely published in the primary search results, some studies on its interaction with DNA suggest it binds to the minor groove of calf thymus DNA, inducing conformational changes but not significant DNA cleavage or damage.[16] This aligns with the generally negative findings from other genotoxicity assays.

Mechanistic Insights: Oxidative Stress and Other Pathways

Understanding the mechanisms behind observed toxicity is crucial for risk assessment. For ethyl vanillin, its antioxidant properties and effects on cellular stress pathways are of key interest.

Dual Role in Oxidative Stress

Ethyl vanillin exhibits a complex, dual role concerning oxidative stress. On one hand, multiple studies have demonstrated its antioxidant properties. It can scavenge free radicals and has shown stronger antioxidant effects than vanillin in some assay systems, such as the oxidative hemolysis inhibition assay.[17][18] In a neurotoxicity model, ethyl vanillin protected PC12 cells from Aβ-induced oxidative injury by reducing lipid peroxidation and reactive oxygen species (ROS) production.[10][19]

Conversely, under certain conditions, particularly those involving mitochondrial dysfunction, an increase in cellular stress can occur. In HK-2 cells, ethyl vanillin exposure led to the activation of autophagy at 24 hours, a cellular self-cleaning process often triggered by stress.[8] This suggests that while it may act as an antioxidant externally, its impact on mitochondrial energy pathways can trigger intracellular stress responses.[1]

Diagram 4.1.1: Potential Cellular Effects of Ethyl Vanillin

EV_Effects cluster_mito Mitochondrial Effects cluster_stress Cellular Stress Response cluster_antioxidant Antioxidant Activity EV Ethyl Vanillin (EV) OCR Decreased Oxygen Consumption Rate (OCR) EV->OCR Inhibits ROS_Scavenge ROS Scavenging EV->ROS_Scavenge Exhibits ATP Reduced ATP Production OCR->ATP Mito_Health Diminished Mitochondrial Health (Prolonged Exposure) ATP->Mito_Health Autophagy Autophagy Activation (Early Response) Mito_Health->Autophagy Triggers ER_Stress Endoplasmic Reticulum (ER) Stress Mito_Health->ER_Stress Triggers Neuroprotection Neuroprotection against Oxidative Injury ROS_Scavenge->Neuroprotection

Sources

An In-depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde Derivatives and Analogues: Synthesis, Pharmacological Activity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a synthetic analogue of vanillin that serves as a foundational scaffold in medicinal chemistry and drug development. Possessing greater potency in flavor and certain biological activities compared to its natural counterpart, this molecule offers a versatile platform for the synthesis of a wide array of derivatives.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis of the core structure and its key analogues, exploring their diverse pharmacological profiles, and outlining robust analytical methods for quality control. We delve into the causal relationships behind experimental design, offering field-proven insights into the development of novel therapeutic agents based on this privileged scaffold. The strategic modification of its functional groups—the aldehyde, hydroxyl, and ethoxy moieties—has led to the creation of derivatives, such as Schiff bases, with enhanced antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

Chapter 1: Introduction to the this compound Scaffold

The Vanillin Family: Context and Significance

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of the vanilla bean and a widely used flavoring agent.[3] Beyond its organoleptic properties, vanillin and its derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer benefits.[3] However, the therapeutic application of vanillin is often hampered by its limited bioavailability.[3] This has driven extensive research into the synthesis of novel derivatives and analogues designed to enhance pharmacological efficacy and metabolic stability.

This compound (Ethyl Vanillin): The Core Moiety

This compound is a member of the benzaldehyde class of organic compounds, structurally differing from vanillin by the substitution of the methoxy group with an ethoxy group. This seemingly minor modification significantly enhances its flavor profile and has been shown to augment certain biological effects, such as its antioxidant activity.[5][6] It is a versatile chemical intermediate, primarily due to its reactive aldehyde and hydroxyl groups, which serve as handles for extensive chemical modification.[7]

Rationale for Derivative and Analogue Development

The primary motivation for developing derivatives of this compound is to modulate its pharmacokinetic and pharmacodynamic properties. The core objectives include:

  • Enhancing Bioavailability: Modifying the core structure to improve absorption and reduce first-pass metabolism.

  • Improving Potency and Specificity: Synthesizing analogues that exhibit stronger and more selective interactions with biological targets.

  • Expanding Therapeutic Applications: Creating new chemical entities with novel or enhanced biological activities.

The functional groups of this compound allow for the synthesis of diverse derivatives, including Schiff bases, ethers, and esters, which have shown promise in various therapeutic areas.[3][8][9]

Chapter 2: Physicochemical Properties and Characterization

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis.

PropertyValueSource
IUPAC Name This compound[10]
Synonyms Ethyl vanillin, Isoethylvanillin, Bourbonal[10]
CAS Number 2539-53-9[10]
Molecular Formula C₉H₁₀O₃[10]
Molecular Weight 166.17 g/mol [10]
Appearance White to off-white fine crystalline powder[7]
Melting Point 76-79 °C[11]
Solubility Soluble in ethanol, ether, chloroform, propylene glycol, and alkali; slightly soluble in water.[11]
Odor Sweet, creamy, vanilla-like
Spectroscopic Data

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. Key spectral data can be found in public databases such as PubChem.[10]

  • ¹H NMR: Spectral data will show characteristic peaks for the aldehyde proton, aromatic protons, the ethoxy group (a quartet and a triplet), and the hydroxyl proton.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group.[10]

  • IR Spectroscopy: Key absorption bands will be observed for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and aromatic (C=C stretch) functional groups.[10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.[10]

Chapter 3: Synthesis and Derivatization Strategies

Synthesis of the this compound Core

The industrial synthesis of this compound can be achieved through several routes. One common method involves the oxidation of a corresponding p-cresol derivative. This approach offers a high degree of selectivity for the desired formyl group at the para-position relative to the hydroxyl group.[12]

This protocol is based on a general method for the production of 4-hydroxybenzaldehyde derivatives.[12] The choice of a cobalt catalyst is critical as it facilitates the selective oxidation of the methyl group to an aldehyde in the presence of a base and an oxygen-rich environment.

Materials:

  • 2-Ethoxy-p-cresol

  • Cobalt (II) chloride (catalyst)

  • Sodium hydroxide (base)

  • Methanol (solvent)

  • Oxygen gas

  • Reaction flask equipped with a magnetic stirrer, gas inlet, and reflux condenser

Procedure:

  • Combine 2-ethoxy-p-cresol (1 equivalent), cobalt (II) chloride (e.g., 0.01 equivalents), and sodium hydroxide (3 equivalents) in the reaction flask.

  • Add methanol as the solvent to create a slurry.

  • Purge the reaction vessel with oxygen gas and maintain a positive pressure of oxygen (e.g., 1 atm).

  • Heat the mixture to a specified temperature (e.g., 60°C) with vigorous stirring. The base is essential for activating the cresol substrate, while the controlled temperature prevents over-oxidation or side reactions.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed (e.g., 6 hours).

  • Upon completion, cool the reaction mixture and neutralize it with an acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash it with water to remove inorganic salts, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

cluster_0 Synthesis Workflow Start Reactants: 2-Ethoxy-p-cresol NaOH, CoCl₂ Methanol Reaction Catalytic Oxidation (O₂, 60°C, 6h) Start->Reaction Combine & Heat Workup Acidic Workup & Neutralization Reaction->Workup Cool & Quench Purification Filtration & Recrystallization Workup->Purification Isolate Crude Product Pure 4-Ethoxy-3- hydroxybenzaldehyde Purification->Product

Core Synthesis Workflow Diagram.
Key Derivatization Pathways

The aldehyde and hydroxyl groups are the primary sites for derivatization.

Rationale: The condensation reaction between the aldehyde group of this compound and a primary amine yields a Schiff base (an imine). This is a highly valuable transformation in medicinal chemistry because Schiff bases are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8][9][13] The introduction of different amine-containing moieties allows for fine-tuning of the molecule's steric and electronic properties.

This protocol is adapted from general methods for synthesizing Schiff bases from vanillin derivatives.[8][14] The use of a small amount of ethanol facilitates the dissolution of reactants, while the base catalyst (e.g., triethylamine) accelerates the condensation reaction.

Materials:

  • This compound

  • A primary amine (e.g., an aniline, aminothiazole, etc.)

  • Ethanol (solvent)

  • Triethylamine (catalyst, optional)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of triethylamine (e.g., a few drops) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by the precipitation of the Schiff base product or by TLC.

  • Once the reaction is complete, collect the crystalline product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the Schiff base from a suitable solvent (e.g., ethanol) to obtain a pure product.

Rationale: The phenolic hydroxyl group is another key site for modification. O-alkylation (ether formation) or esterification can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile. For instance, converting the hydroxyl group to an ether can protect it from metabolic conjugation and improve its ability to cross cell membranes.[15]

This protocol is based on the synthesis of 4-(diphenylmethoxy)-3-ethoxybenzaldehyde.[15] The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile to attack the alkyl halide.

Materials:

  • This compound

  • An alkyl halide (e.g., diphenylbromomethane)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Ethanol (solvent)

Procedure:

  • Mix this compound (1 equivalent) and potassium carbonate (2 equivalents) in DMF in a reaction flask.

  • Stir the mixture for approximately 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Add a solution of the alkyl halide (1 equivalent) in ethanol dropwise to the reaction mixture.

  • Heat the mixture (e.g., to 80°C) and stir for several hours (e.g., 24 hours) until the reaction is complete, as monitored by TLC.

  • Cool the reaction and concentrate it under reduced pressure to remove the solvent.

  • Add cold water to the residue to precipitate the crude ether product.

  • Collect the precipitate by filtration and wash it thoroughly with cold ethanol.

  • Recrystallize the product from a suitable solvent mixture (e.g., chloroform/ethanol) to yield the pure ether derivative.

G Core This compound Aldehyde (-CHO) Hydroxyl (-OH) Ethoxy (-OCH2CH3) SchiffBase Schiff Base Derivatives Core:f1->SchiffBase + R-NH₂ (Condensation) Ether Ether Derivatives Core:f2->Ether + R-X, Base (O-Alkylation) Ester Ester Derivatives Core:f1->Ester 1. Reduction to -CH₂OH 2. + R-COOH (Esterification)

Key Derivatization Sites and Pathways.

Chapter 4: Pharmacological Profile and Mechanism of Action

The this compound scaffold and its derivatives exhibit a broad spectrum of pharmacological activities.

Antioxidant and Anti-inflammatory Properties

Mechanism of Action: Like vanillin, ethyl vanillin possesses potent antioxidant and anti-inflammatory properties. Its antioxidant activity stems from the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. Studies have shown that the antioxidant activity of ethyl vanillin is significantly stronger than that of vanillin in certain assays, and its oral administration leads to an effective increase in plasma antioxidant activity.[5][6] The anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[3]

Comparative Antioxidant Activity

CompoundAssayRelative ActivitySource
Ethyl Vanillin Oxidative Hemolysis InhibitionStronger than Vanillin[5]
Vanillin Oxidative Hemolysis InhibitionWeaker than Ethyl Vanillin[5]
Ethyl Vanillin ORACSame as Vanillin[5]
Vanillin ORACSame as Ethyl Vanillin[5]
Antimicrobial Activity

Phenolic compounds like ethyl vanillin can interact with the lipids and proteins of microbial plasma membranes, leading to destabilization and bacteriostatic effects.[3] Ethyl vanillin has demonstrated significant antibacterial and antibiofilm activity against foodborne pathogens like Bacillus cereus and Escherichia coli O157:H7.[4] This makes its derivatives attractive candidates for development as food preservatives or antimicrobial agents.

Anticancer Potential

The kinase-inhibitory nature of vanillin and its derivatives makes them promising candidates for anticancer agents.[3] They have the potential to be used in combination with conventional anticancer drugs to improve treatment efficacy. For example, derivatives of the related benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and linked to poor treatment outcomes.[16]

Neuroprotective Effects

Hydroxybenzaldehydes are being investigated for their therapeutic potential in neurological disorders.[17][18] They can exert protective effects against oxidative stress, a key factor in neurodegenerative diseases.[17] Studies on related compounds have shown they can promote cell migration and wound healing, suggesting a role in tissue repair within the central nervous system.[18]

ROS Oxidative Stress (e.g., H₂O₂) Cell Cellular Protection (Reduced Apoptosis) ROS->Cell Induces Damage Compound This compound Derivative Compound->ROS Scavenges Radicals Enzymes Activation of Antioxidant Enzymes (SOD, Catalase, GPx) Compound->Enzymes Upregulates Enzymes->ROS Neutralizes Enzymes->Cell Protects

Proposed Antioxidant Mechanism of Action.

Chapter 5: Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for both research and commercial applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique ideal for analyzing non-volatile compounds like this compound and its derivatives.[19] A validated reversed-phase HPLC method provides a reliable means for purity determination and impurity profiling.

This protocol is a generalized procedure based on standard practices for analyzing benzaldehyde derivatives.[19] The choice of a C18 column is standard for reversed-phase chromatography of moderately polar aromatic compounds. The mobile phase composition is selected to achieve optimal separation of the main compound from potential impurities.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acid modifier like 0.1% phosphoric acid to ensure sharp peaks for the phenolic compound).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., ~280 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

  • Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19]

Comparison with Other Techniques
  • Gas Chromatography (GC): Suitable for volatile compounds. For less volatile aldehydes, derivatization may be necessary to increase volatility.[19]

  • Titrimetry: Methods like oximation can be used for the assay of the aldehyde group but lack the specificity to separate and quantify impurities.[19]

cluster_1 QC Analytical Workflow Sample Raw Material or Synthesized Product Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC HPLC Analysis (C18 Column) Prep->HPLC Data Data Acquisition (Peak Area) HPLC->Data Report Purity Report & Certificate of Analysis Data->Report Compare to Standard

General Quality Control Workflow.

Chapter 6: Future Outlook and Research Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Clinical Translation: Advancing the most promising derivatives through preclinical and clinical trials to validate their safety and efficacy in humans.[3]

  • Target-Specific Design: Utilizing computational modeling and in silico screening to design derivatives with high affinity and selectivity for specific biological targets, such as ALDH1A3 in cancer.[16]

  • ADMET Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies early in the development process to identify candidates with favorable drug-like properties.[4]

  • Novel Formulations: Developing advanced drug delivery systems, such as nanoparticle carriers, to improve the bioavailability and targeted delivery of these compounds.[3]

The versatility and proven biological activity of this scaffold ensure its continued relevance in the ongoing quest for novel and effective treatments for a wide range of human diseases.

References

  • Ferreira, S., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]

  • Ataman Kimya. Ethyl Vanillin. Ataman Kimya. [Link]

  • Yilmaz, M. T., et al. (2023). Vanillin Derivatives Showing Various Biological Activities. ResearchGate. [Link]

  • Kamal, R., et al. (2011). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. Taylor & Francis Online. [Link]

  • Huisman, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • Oxford Academic. (2011). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. Bioscience, Biotechnology, and Biochemistry. [Link]

  • LibreTexts Chemistry. (2020). Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]

  • Huisman, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Al-Mokadem, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Google Patents. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • IUCr Journals. (2016). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. IUCr. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. [Link]

  • European Patent Office. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. [Link]

  • Wang, Y., et al. (2020). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasitology International. [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. [Link]

  • ResearchGate. (2018). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate. [Link]

  • New Journal of Chemistry. (2018). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. RSC Publishing. [Link]

  • ResearchGate. (2014). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). ResearchGate. [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • National Center for Biotechnology Information. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. PubChem. [Link]

  • ResearchGate. (2017). Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde, piperidine, toluene, reflux, 3 h. ResearchGate. [Link]

  • MDPI. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. [Link]

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The Antimicrobial Potential of 4-Ethoxy-3-hydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the ever-evolving landscape of antimicrobial research and drug development, the exploration of novel bioactive compounds is paramount. Among these, naturally derived and synthetic molecules offer a rich reservoir of potential therapeutic agents. This technical guide focuses on 4-Ethoxy-3-hydroxybenzaldehyde, a synthetic flavoring agent also known as ethyl vanillin, and delves into its promising antimicrobial properties. While its organoleptic characteristics are well-established, its capacity to inhibit microbial growth remains a compelling area of investigation. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this compound's antimicrobial activity, its putative mechanisms of action, and detailed methodologies for its evaluation. Our objective is to equip the scientific community with the foundational knowledge and practical insights necessary to explore and harness the full therapeutic potential of this intriguing compound.

Compound Profile: this compound

This compound (CAS 2539-53-9) is a synthetic compound structurally related to vanillin, with an ethoxy group replacing the methoxy group.[1] It is widely utilized in the food, beverage, and cosmetic industries as a flavoring agent.[2] Beyond its sensory attributes, emerging research has highlighted its bioactivity, including anti-mutagenic, anti-angiogenic, anti-inflammatory, and antinociceptive properties.[2][3] This guide, however, will focus specifically on its antimicrobial characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance Off-white crystalline powder[5]
Melting Point 75-77 °C[1]
Solubility Soluble in ethanol[6]
CAS Number 2539-53-9[1]

Antimicrobial Spectrum of Activity

Current research indicates that this compound possesses a notable spectrum of antimicrobial activity, particularly against foodborne pathogens. Its efficacy is attributed to its phenolic structure, a common feature in many antimicrobial compounds.[7][8]

Antibacterial Activity

Studies have demonstrated the antibacterial efficacy of ethyl vanillin against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition of Bacillus cereus and Escherichia coli O157:H7, with inhibition ratios reaching up to 94.74% and 94.52%, respectively, at a concentration of 6000 µg/mL.[9][10] Furthermore, it exhibits bacteriostatic and bactericidal activity against various Cronobacter species, with a Minimum Inhibitory Concentration (MIC) of 2 mg/mL.[11] The antibacterial activity of ethyl vanillin and its derivatives is influenced by the substitution of the methoxy group with an ethoxy group, which can enhance its efficacy against certain bacteria like Staphylococcus epidermidis.[8][12]

Antifungal Activity

While much of the research has focused on its antibacterial properties, derivatives of this compound, such as its oxime esters, have demonstrated significant antifungal activity against various pathogenic fungi.[13][14] This suggests that the core structure of ethyl vanillin contributes to a broader antimicrobial potential that warrants further investigation against a wider range of fungal species.

Antibiofilm Activity

Biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Encouragingly, this compound has demonstrated potent antibiofilm activity. It has been shown to inhibit biofilm formation by Bacillus cereus with inhibition ratios exceeding 92% even at low concentrations.[9][10] This suggests a potential application in preventing and controlling biofilm-associated infections and contamination.

Mechanism of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of this compound are still under investigation. However, current evidence points towards a multi-faceted mode of action primarily targeting the integrity and function of the microbial cell membrane.

Disruption of Cell Membrane Integrity

A key proposed mechanism is the disruption of the bacterial cell membrane.[11] The phenolic nature of ethyl vanillin allows it to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components. This is supported by studies that have observed immediate loss of cell viability and uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, upon exposure to the compound.[11] The disruption of the membrane's structural and functional integrity ultimately leads to cell death.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid_Bilayer Increased_Permeability Increased_Permeability Lipid_Bilayer->Increased_Permeability Disrupts Membrane_Proteins Membrane_Proteins Ethyl_Vanillin Ethyl_Vanillin Ethyl_Vanillin->Lipid_Bilayer Intercalates Leakage_of_Contents Leakage_of_Contents Increased_Permeability->Leakage_of_Contents Causes Cell_Death Cell_Death Leakage_of_Contents->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.

Experimental Protocols for Antimicrobial Evaluation

To facilitate further research into the antimicrobial properties of this compound, this section provides detailed, step-by-step methodologies for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[15]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay is non-inhibitory)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)

  • Positive control (a known antimicrobial agent)

  • Negative control (medium with inoculum and solvent, but no test compound)

  • Sterility control (medium only)

  • Incubator

Procedure:

  • Preparation of Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control, and the twelfth as the sterility control.

  • Inoculation: a. Prepare the microbial inoculum to the standardized concentration. b. Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. b. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

G Start Start Prep_Plate Prepare 96-well plate with broth Start->Prep_Plate Add_Compound Add compound to first well Prep_Plate->Add_Compound Serial_Dilute Perform serial dilutions Add_Compound->Serial_Dilute Prep_Inoculum Prepare standardized inoculum Serial_Dilute->Prep_Inoculum Inoculate_Plate Inoculate wells Prep_Inoculum->Inoculate_Plate Incubate Incubate plate Inoculate_Plate->Incubate Read_MIC Read MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16] This assay is performed as a continuation of the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing: a. From the wells of the MIC plate that showed no visible growth (the MIC well and all subsequent wells with higher concentrations), take a 10-100 µL aliquot. b. Spread the aliquot onto a sterile agar plate.

  • Incubation: a. Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed and may cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Use in a well-ventilated area.[18] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[18][19]

Future Directions and Conclusion

The antimicrobial properties of this compound present a promising avenue for further research and development. While initial studies have demonstrated its efficacy against a range of pathogens, several areas warrant deeper investigation:

  • Broad-Spectrum Activity: A comprehensive screening against a wider array of clinically relevant bacteria and fungi is necessary to fully delineate its antimicrobial spectrum.

  • Mechanism of Action: More detailed mechanistic studies are needed to elucidate the specific molecular targets and pathways affected by the compound.

  • Synergistic Effects: Investigating the potential for synergistic interactions with existing antimicrobial agents could lead to the development of more effective combination therapies.

  • In Vivo Efficacy and Toxicology: Preclinical in vivo studies are essential to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile in animal models.

References

  • Analysis of antibacterial and antibiofilm against foodborne pathogens and antioxidant activity of ethyl vanillin and characterisation of its ADMET profile. (n.d.). Food and Health. Retrieved January 12, 2026, from [Link]

  • Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. (n.d.). International Journal of Advanced Biochemistry Research. Retrieved January 12, 2026, from [Link]

  • Effect of vanillin, ethyl vanillin, and vanillic acid on the growth and heat resistance of Cronobacter species. (2013). Journal of Food Protection, 76(11), 1913-1920. [Link]

  • The antibacterial activity of vanillin derivative compounds. (2021). AIP Conference Proceedings, 2346(1), 020015. [Link]

  • The Antibacterial Activity of Vanillin Derivative Compounds. (2021). AIP Publishing. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Microbe Online. [Link]

  • MIC and MBC testing tips to ensure reproducibility of results. (2024). Microbe Investigations. [Link]

  • Analysis of antibacterial and antibiofilm against foodborne pathogens and antioxidant activity of ethyl vanillin and characterisation of its ADMET profile. (n.d.). Food and Health. Retrieved January 12, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (n.d.). Emery Pharma. Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols, 3(4), 101783. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antibacterial mechanism of vanillin against Escherichia coli O157: H7. (2023). Food Science and Human Wellness, 12(5), 1604-1613. [Link]

  • Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. (2017). Toxicological & Environmental Chemistry, 99(5-6), 937-947. [Link]

  • Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. (2017). Semantic Scholar. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

  • This compound (C9H10O3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. (2020). Parasites & Vectors, 13(1), 589. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. (2008). ResearchGate. [Link]

  • Understanding the Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

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The Multifaceted Role of 4-Ethoxy-3-hydroxybenzaldehyde in Modern Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-3-hydroxybenzaldehyde, more commonly known in the flavor industry as ethyl vanillin, stands as a cornerstone of modern flavor chemistry. This synthetic aromatic aldehyde, a close structural analog of vanillin, offers a potent and versatile flavor profile that has found extensive application across the food, beverage, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core principles governing the use of ethyl vanillin, from its fundamental chemical and physical properties to its complex synthesis and its nuanced role in creating and modulating flavor. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the effective application of this pivotal flavor compound.

Introduction: Beyond a Simple Vanilla Mimic

While often categorized as a synthetic vanilla flavoring, the role of this compound extends far beyond simple mimicry. Its sensory profile, characterized by a creamy, sweet, and powerful vanilla-like aroma, is approximately three to four times more potent than that of vanillin.[1][2][3] This heightened intensity, coupled with its cost-effectiveness and stability, has cemented its position as a preferred ingredient in a vast array of products. However, a deeper understanding of its flavor chemistry reveals a more complex and synergistic functionality. Ethyl vanillin acts not only as a primary flavorant but also as a sophisticated modulator, capable of enhancing, balancing, and masking other flavor notes within a complex food matrix. This guide will dissect these multifaceted roles, providing a comprehensive overview for the scientific professional.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe application in product formulation. These properties dictate its solubility, stability, and reactivity within various systems.

PropertyValueSource
Chemical Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance White to slightly yellow crystalline powder or needles[3]
Odor Strong, sweet, vanilla-like[3]
Melting Point 76-79 °C[5]
Boiling Point 285 °C[3]
Solubility Soluble in ethanol, ether, glycerol, propylene glycol, chloroform, and alkali solutions; slightly soluble in water (1.3 g/L at 50°C)[3]
pKa 7.91 (predicted)

Synthesis of this compound: From Precursors to Flavor

This compound is a synthetic compound and has not been reported to occur naturally.[3] Its industrial production relies on several well-established chemical synthesis routes, each with its own set of advantages and challenges. The two primary precursors are catechol and p-cresol.

Synthesis from Catechol

This is a widely employed industrial method that proceeds through the formation of guaethol (2-ethoxyphenol) as a key intermediate.

Diagram of Synthesis from Catechol:

Synthesis of Ethyl Vanillin from Catechol Catechol Catechol Guaethol Guaethol (2-Ethoxyphenol) Catechol->Guaethol Ethylation (e.g., Diethyl sulfate) MandelicAcidDerivative 3-Ethoxy-4-hydroxymandelic acid Guaethol->MandelicAcidDerivative Condensation (with Glyoxylic acid) EthylVanillin This compound (Ethyl Vanillin) MandelicAcidDerivative->EthylVanillin Oxidation & Decarboxylation

Caption: Synthesis pathway of ethyl vanillin starting from catechol.

Experimental Protocol: A Step-by-Step Guide

  • Ethylation of Catechol: Catechol is reacted with an ethylating agent, such as diethyl sulfate, in the presence of a base to yield guaethol. This reaction can be performed in a single-phase system using solvents like methanol or acetone, or in a two-phase aqueous/organic solvent system.[6]

  • Condensation with Glyoxylic Acid: The resulting guaethol is then condensed with glyoxylic acid under alkaline conditions. This reaction forms 3-ethoxy-4-hydroxymandelic acid.

  • Oxidation and Decarboxylation: The mandelic acid derivative is subsequently oxidized and decarboxylated to yield this compound. This final step can be achieved by heating with a copper oxide catalyst in an alkaline solution.[3]

Synthesis from p-Cresol

An alternative synthesis route utilizes p-cresol as the starting material. This method involves a series of reactions including oxidation, halogenation, and ethoxylation.

Diagram of Synthesis from p-Cresol:

Synthesis of Ethyl Vanillin from p-Cresol pCresol p-Cresol pHydroxybenzaldehyde p-Hydroxybenzaldehyde pCresol->pHydroxybenzaldehyde Oxidation HalogenatedIntermediate 3-Chloro-4-hydroxybenzaldehyde pHydroxybenzaldehyde->HalogenatedIntermediate Chlorination EthylVanillin This compound (Ethyl Vanillin) HalogenatedIntermediate->EthylVanillin Ethoxylation (with Sodium Ethoxide) HPLC Workflow for Ethyl Vanillin Analysis SamplePrep Sample Preparation (Extraction, Filtration) Injection HPLC Injection SamplePrep->Injection Separation C18 Column Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm or 280 nm) Separation->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification

Sources

4-Ethoxy-3-hydroxybenzaldehyde: A Versatile Phenolic Aldehyde for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a substituted phenolic aldehyde that has emerged as a highly valuable and versatile building block in modern organic synthesis. While structurally similar to vanillin, the presence of the ethoxy group in place of a methoxy group imparts distinct physicochemical properties that can be strategically exploited. This guide provides an in-depth exploration of the core reactivity, key synthetic transformations, and practical applications of this compound. We will move beyond simple reaction lists to delve into the mechanistic rationale behind its use, offering field-proven insights and detailed, self-validating protocols for its application in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.

Physicochemical Properties and Strategic Advantages

The unique reactivity of this compound stems from the interplay between its three key functional groups: the aromatic ring, the phenolic hydroxyl group, and the aldehyde. The ethoxy group, being slightly more electron-donating than a methoxy group, subtly modulates the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molar Mass 166.17 g/mol
Appearance White to yellowish crystalline powder
Melting Point 76-78 °C
Boiling Point 285 °C (decomposes)
Solubility Sparingly soluble in water; soluble in ethanol, ether, acetone, and chloroform.
pKa (hydroxyl group) ~7.8

The strategic advantage of the ethoxy group lies not only in its electronic effects but also in its potential to enhance the lipophilicity of derivative compounds, a critical parameter in drug design for improving membrane permeability and pharmacokinetic profiles.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde and phenolic hydroxyl moieties.

  • The Aldehyde Group: This is the primary center for C-C and C-N bond formation. It readily participates in a wide array of classical carbonyl reactions, including:

    • Condensation Reactions: Knoevenagel, Claisen-Schmidt, and aldol condensations to form α,β-unsaturated systems.

    • Wittig Reaction: Formation of alkenes with high stereocontrol.

    • Reductive Amination: Synthesis of secondary and tertiary amines.

    • Schiff Base Formation: Condensation with primary amines to yield imines, which are versatile intermediates for the synthesis of heterocyclic compounds and ligands.

  • The Phenolic Hydroxyl Group: This group offers a secondary site for modification.

    • O-Alkylation/O-Acylation: Protection of the hydroxyl group or introduction of new functionalities.

    • Directing Group: As a powerful ortho-, para-director, it activates the aromatic ring for electrophilic substitution, although the positions are sterically hindered.

Key Synthetic Transformations & Protocols

This section details validated protocols for key reactions, emphasizing the rationale behind procedural steps.

C-C Bond Formation: The Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a cornerstone method for alkene synthesis from carbonyl compounds. Using this compound as a substrate allows for the straightforward synthesis of substituted stilbene derivatives, which are of interest for their potential biological activities.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. The choice of the ylide determines the final alkene's structure. The stability of the ylide (stabilized vs. non-stabilized) is crucial for controlling the E/Z stereoselectivity of the resulting double bond.

Wittig_Reaction_Workflow start Start: Assemble Reactants ylide_prep Step 1: Ylide Preparation (Phosphonium Salt + Strong Base) start->ylide_prep reaction Step 2: Reaction with Aldehyde (this compound) ylide_prep->reaction intermediate Betaine/Oxaphosphetane Intermediate Formation reaction->intermediate elimination Step 3: Elimination of Triphenylphosphine Oxide intermediate->elimination product Step 4: Product Isolation (Stilbene Derivative) elimination->product end End: Purified Product product->end

Caption: Workflow for the Wittig reaction using this compound.

Protocol 1: Synthesis of (E)-4-(4-ethoxystyryl)-2-methoxyphenol

  • Materials: this compound (1.0 eq), (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq), Potassium tert-butoxide (1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Step 1: Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend (4-methoxybenzyl)triphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Step 2: Base Addition: Add potassium tert-butoxide portion-wise over 15 minutes. The development of a deep orange or red color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • Causality Note: The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the phosphonium salt without attacking the carbonyl group of the aldehyde. Anhydrous conditions are essential to prevent quenching the ylide.

  • Step 3: Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Step 4: Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Quenching and Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality Note: The aqueous quench protonates any remaining base and facilitates the separation of organic and aqueous layers.

  • Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

C-N Bond Formation: Synthesis of Schiff Bases as Precursors to Bioactive Molecules

The condensation of this compound with primary amines is a facile and high-yielding route to Schiff bases (imines). These compounds are not only biologically active themselves but are also key intermediates for the synthesis of various nitrogen-containing heterocycles.

Schiff_Base_Synthesis reactants This compound Primary Amine (R-NH₂) conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid, optional) Heat (Reflux) reactants->conditions product Schiff Base (Imine) + H₂O conditions->product

Caption: General workflow for Schiff base synthesis.

Protocol 2: General Procedure for Schiff Base Synthesis

  • Materials: this compound (1.0 eq), appropriate primary amine (1.0 eq), Ethanol, Glacial acetic acid (catalytic amount).

  • Step 1: Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Step 2: Amine Addition: Add the primary amine to the solution. If the amine is a solid, dissolve it in a minimal amount of ethanol before adding.

  • Step 3: Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

    • Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Step 4: Reaction: Heat the mixture to reflux and stir for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Step 5: Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Table 2: Examples of Bioactive Schiff Bases Derived from this compound

Amine ReactantResulting Schiff Base ApplicationReference
ThiosemicarbazideAntimicrobial, Anticancer
4-AminoantipyrineAnalgesic, Anti-inflammatory
SulfanilamideAntibacterial
Heterocycle Synthesis: The Claisen-Schmidt Condensation Route to Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for the synthesis of flavonoids and other heterocyclic compounds. They are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.

Protocol 3: Synthesis of a Chalcone Derivative

  • Materials: this compound (1.0 eq), an appropriate acetophenone derivative (1.0 eq), Ethanol, Sodium hydroxide (NaOH) solution (e.g., 10-20%).

  • Step 1: Reactant Solution: In a flask, dissolve this compound and the acetophenone in ethanol at room temperature.

  • Step 2: Base Addition: Cool the solution in an ice bath and slowly add the NaOH solution dropwise with constant stirring.

    • Causality Note: The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate, which then attacks the aldehyde. Low temperature controls the reaction rate and minimizes side reactions.

  • Step 3: Reaction: Stir the mixture vigorously at room temperature for several hours (typically 4-24h). The reaction mixture often becomes thick with precipitate.

  • Step 4: Isolation and Neutralization: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base and precipitate the product.

  • Step 5: Purification: Collect the crude chalcone by filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several advanced fields:

  • Medicinal Chemistry: The core scaffold is present in a wide range of compounds investigated for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The ability to easily generate diverse libraries of Schiff bases and chalcones makes it an ideal starting material for lead discovery.

  • Polymer Science: As a difunctional monomer, it can be used in the synthesis of specialty polymers, resins, and cross-linking agents. The phenolic hydroxyl and aldehyde groups provide reactive handles for polymerization reactions.

  • Coordination Chemistry: Schiff bases derived from this aldehyde form stable complexes with various metal ions. These complexes have applications in catalysis, and some exhibit interesting photoluminescent or magnetic properties.

Conclusion

This compound is a powerful and cost-effective building block in organic synthesis. Its defined reactivity at two distinct functional sites provides a reliable platform for the construction of complex molecular frameworks. The straightforward protocols for C-C and C-N bond formation, coupled with the favorable physicochemical properties imparted by the ethoxy group, ensure its continued and expanding role in the development of novel pharmaceuticals, functional materials, and chemical probes. The self-validating nature of these protocols, rooted in a clear understanding of reaction mechanisms, allows for their confident application and adaptation in diverse research and development settings.

References

  • Yadav, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some Novel Schiff Bases of this compound. Asian Journal of Chemistry, 34(1), 193-197. Available at: [Link]

  • Puttaswamy, et al. (2018). Synthesis, spectral characterization, and biological evaluation of metal complexes of Schiff base derived from 4-aminoantipyrine. Journal of the Serbian Chemical Society, 83(4), 433-445. Available at: [Link]

  • Iqbal, J., et al. (2018). Synthesis, characterization and antibacterial activity of some new Schiff bases of sulphanilamide. Journal of the Chemical Society of Pakistan, 40(1), 130-136. Available at: [Link]

  • Patel, K. D., et al. (2011). Synthesis and biological evaluation of some new chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 82-87. Available at: [Link]

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-3-hydroxybenzaldehyde (Ethyl Vanillin)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the critical physical properties of 4-Ethoxy-3-hydroxybenzaldehyde, a compound more commonly known as ethyl vanillin. As a widely utilized synthetic flavoring agent in the food, beverage, and pharmaceutical industries, a thorough understanding of its melting point and solubility characteristics is paramount for formulation development, quality control, and regulatory compliance.[1][2] This document delves into the theoretical underpinnings and practical methodologies for the precise determination of these properties, offering field-proven insights to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS Number: 121-32-4), with the molecular formula C₉H₁₀O₃, is a synthetic homologue of vanillin.[3] The substitution of the methoxy group in vanillin with an ethoxy group in ethyl vanillin results in a significantly more potent vanilla-like aroma and flavor, approximately three to four times stronger than vanillin itself.[2][4] This enhanced potency, coupled with its stability, makes it a preferred ingredient in a vast array of products, including chocolates, baked goods, beverages, and pharmaceuticals.[1][4][5]

From a drug development perspective, understanding the physicochemical properties of any active pharmaceutical ingredient (API) or key excipient is a foundational requirement. The melting point serves as a crucial indicator of purity and can influence manufacturing processes such as milling and compaction. Solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption and therapeutic efficacy.[6] This guide will, therefore, provide a detailed exploration of these two key physical parameters for this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a reliable indicator of sample purity.[7]

Reported Melting Point of this compound

Multiple authoritative sources consistently report the melting point of this compound to be in the range of 74°C to 78°C .[1][4][8][9][10][11][12] This narrow range is indicative of a well-defined crystalline structure.

Property Value References
Melting Point74-77 °C[1][8][9]
Melting Point76 °C[3][13]
Melting Point76-78 °C[4][10][11]
Melting Point75-79 °C[14][15]

Table 1: Summary of Reported Melting Points for this compound

Experimental Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid.[16] The underlying principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.[16]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to facilitate uniform packing and heat transfer.[16]

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into an open-ended capillary tube. Pack the sample to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[17] Proper packing is crucial for accurate results.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[17][18]

  • Heating Rate: A critical parameter for an accurate measurement is a slow heating rate, typically 1-2°C per minute, as the melting point is approached.[17] A rapid initial heating can be employed to reach a temperature approximately 20°C below the expected melting point, followed by a slower rate.[17]

  • Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[17] For a pure sample of this compound, this range should be narrow.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Prep Dry and Powder Sample Load Pack Capillary Tube (2-3 mm height) Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Rapidly to ~55°C Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Record Melting Range SlowHeat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental property in drug development.[19] It influences formulation strategies, dissolution rates, and ultimately, the bioavailability of a compound.[6]

Qualitative and Quantitative Solubility of this compound

This compound is characterized as being slightly soluble in water .[1][3][8][10][14] Its solubility in water has been quantified as 2,822 mg/L at 25°C.[10] Another source indicates a solubility of 1 gram in 100 mL of water at 50°C, highlighting the temperature dependence of solubility.[5][10]

In contrast, it is soluble in many organic solvents .[14] This differential solubility is a key consideration for extraction, purification, and formulation processes.

Solvent Solubility References
WaterSlightly soluble[1][3][8][10][14]
Water (25°C)2.822 g/L[10]
Water (50°C)1 g / 100 mL[5][10]
EthanolSoluble[4][10][14][20]
Ethanol (95%)1 g / 2 mL[10][20]
EtherSoluble[4][10][14][20]
BenzeneSoluble[10][14]
ChloroformSoluble[10][20]
Propylene GlycolSoluble[5][10][20]
GlycerolSoluble[10][20]
Alkali Hydroxide SolutionsFreely soluble[5][10]

Table 2: Solubility Profile of this compound

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[21][22] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[22]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. This can take several hours to days, and the equilibration time should be experimentally determined.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation followed by filtration through a non-adsorptive filter.[22]

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Diagram of the Shake-Flask Solubility Determination Workflow:

SolubilityWorkflow cluster_prep System Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis Prep Add Excess Solid to Solvent Equilibrate Agitate at Constant Temperature Prep->Equilibrate Separate Centrifuge and Filter Equilibrate->Separate Analyze Quantify Concentration (UV-Vis/HPLC) Separate->Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are well-defined and critical for its application in various industries. A melting point consistently in the range of 74-78°C confirms its crystalline nature and serves as a reliable purity benchmark. Its limited aqueous solubility and higher solubility in organic solvents dictate the formulation and processing strategies required for its effective use. The standardized protocols outlined in this guide provide a robust framework for the accurate and reproducible determination of these essential physical characteristics, ensuring product quality and performance.

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  • Wikipedia. Ethylvanillin. [Link]

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  • University of Babylon. experiment (1) determination of melting points. [Link]

  • Journal of Chemical & Engineering Data. Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. [Link]

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An In-depth Technical Guide to the Stability and Degradation of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxy-3-hydroxybenzaldehyde, widely known as ethyl vanillin, is a synthetic aromatic compound prized for its potent, sweet, and creamy vanilla-like flavor, which is approximately three times stronger than that of vanillin.[1][2] This intensity makes it a cornerstone ingredient in the food, beverage, pharmaceutical, and fragrance industries.[1] Its applications range from flavoring chocolates and baked goods to masking unpleasant tastes in medicines and adding desirable notes to perfumes.[3][4] Given its widespread use, a comprehensive understanding of its chemical stability and degradation pathways is critical for researchers, scientists, and drug development professionals to ensure product quality, safety, and shelf-life.

This guide provides a detailed examination of the factors influencing the stability of this compound and the chemical pathways through which it degrades. It synthesizes technical data with practical insights, offering a self-validating framework for stability assessment and control.

Section 1: Core Physicochemical Properties

A foundational understanding of this compound's properties is essential before exploring its stability. These characteristics govern its reactivity, solubility, and interactions within various formulations.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[5]
Molar Mass 166.17 g/mol [6]
Appearance Fine white to slightly yellow crystalline powder/needles[6]
Melting Point 74-78 °C[4][7]
Boiling Point 285 °C[6]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform[7][8]
pKa ~7.91[9]

Section 2: Chemical Stability Profile

This compound is susceptible to degradation under several common environmental and process-related stress conditions. Its stability is largely dictated by the reactivity of its phenolic hydroxyl and aldehyde functional groups.

Photostability

Exposure to light, particularly UV radiation, is a significant factor in the degradation of phenolic aldehydes. The molecule contains chromophores that absorb wavelengths greater than 290 nm, making it sensitive to light.[6][9] This sensitivity can lead to discoloration (often a yellowing or browning) and a loss of flavor potency.[2][10] The primary mechanism of photodegradation involves the formation of radical species, which can lead to dimerization and other complex reactions.[11] For this reason, it is strongly recommended to protect this compound from light during storage and in final product formulations.[8]

Thermal Stability

While generally stable under typical baking conditions, prolonged exposure to high temperatures can induce degradation.[1] When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[12] Thermal stress can accelerate oxidative processes, especially in the presence of oxygen. For long-term storage, it is advisable to keep the compound in a cool, dry place, typically below 30°C.[7][9]

pH-Dependent Stability & Oxidative Degradation

The stability of this compound is highly dependent on pH. Its solutions are acidic to litmus paper.[6] The compound is particularly unstable in alkaline conditions or in the presence of iron, which can cause a red discoloration and a loss of its characteristic flavor.[6][10]

The primary pathway for degradation, especially under oxidative or alkaline conditions, is the oxidation of the aldehyde group to a carboxylic acid.[13] This reaction converts this compound into 4-ethoxy-3-hydroxybenzoic acid (commonly known as ethyl vanillic acid).[14] This conversion is a major concern as ethyl vanillic acid does not possess the desirable flavor profile of the parent compound. The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidative attack. Aldehydes are also readily oxidized to carboxylic acids. This process can be initiated by atmospheric oxygen and is accelerated by heat, light, and the presence of metal ions.[2][10]

Section 3: Primary Degradation Pathway

The most well-documented degradation pathway for this compound involves its oxidation to ethyl vanillic acid. This process is analogous to the oxidation of vanillin to vanillic acid.[13]

The key steps are:

  • Initiation : The process can be initiated by various stressors like light, heat, or metal catalysts, which can lead to the formation of radical species.

  • Oxidation : The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH).

  • Product Formation : The final major degradation product is 4-ethoxy-3-hydroxybenzoic acid.

Further degradation or polymerization can occur under severe stress conditions, leading to discoloration and the formation of complex mixtures.[13][15]

G parent This compound product 4-Ethoxy-3-hydroxybenzoic Acid (Ethyl Vanillic Acid) parent->product Oxidation of Aldehyde Group stress Stress Conditions (Light, Heat, O₂, Alkali, Metal Ions) stress->parent polymers Further Degradation Products (e.g., Dimers, Polymers) product->polymers Severe Stress

Caption: Primary oxidative degradation pathway of this compound.

Section 4: Experimental Protocols for Stability Assessment

To ensure product integrity, a forced degradation study is an essential tool. It helps identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by ICH guidelines.[16][17][18]

Forced Degradation Study Workflow

This workflow outlines the key stages of a forced degradation study designed to assess the stability of this compound.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution of Ethyl Vanillin in Methanol/Water B Aliquot Stock Solution into Separate Vials A->B C Apply Stress Conditions: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H₂O₂) - Thermal (80°C) - Photolytic (UV Lamp) B->C D Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Neutralize Acid/Base Samples Quench Oxidative Reaction D->E F Analyze via Stability-Indicating HPLC-UV Method E->F G Identify & Quantify Parent Peak and Degradation Products F->G

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol: Forced Degradation

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradants.

Materials:

  • This compound (high purity standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 80°C) for a specified period.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation is often rapid.

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated UV light source (e.g., 254 nm) for a defined duration.

  • Control Sample: Keep an aliquot of the stock solution protected from light at room temperature.

  • Sampling and Analysis: At various time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly effective for separating this compound from its degradation products.[19][20][21]

  • Instrumentation: HPLC system with a UV detector, such as a PerkinElmer Series 200 or equivalent.[20]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[20]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of methanol and 0.2% v/v phosphoric acid in water (e.g., 40:60).[20] Another example uses acetonitrile and 1% aqueous acetic acid.[21]

  • Flow Rate: 1.0 mL/min.[20][21]

  • Detection Wavelength: 254 nm or 275 nm, where the parent compound and potential degradants exhibit strong absorbance.[20][21]

  • Injection Volume: 10-20 µL.

This method should be able to resolve the peak for this compound from the peak for its primary degradant, 4-ethoxy-3-hydroxybenzoic acid, and any other secondary products.

Section 5: Summary and Best Practices for Handling & Storage

Key Stability Insights:

  • Primary Degradation Pathway: Oxidation of the aldehyde to a carboxylic acid (ethyl vanillic acid) is the main degradation route.[14]

  • Key Stress Factors: The compound is sensitive to light, alkaline conditions, strong oxidizing agents, and excessive heat.[6][8][12]

  • Manifestation of Degradation: Degradation is often visible as a color change (yellowing/browning) and results in a significant loss of flavor potency.[2][10]

Recommended Handling and Storage Practices:

  • Protect from Light: Store in amber or opaque containers to prevent photodegradation.[8]

  • Control Temperature: Keep in a cool, dry environment, preferably below 30°C.[9]

  • Inert Atmosphere: For long-term storage of the pure substance, consider storing under an inert gas like nitrogen to prevent oxidation.

  • Avoid Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and iron to prevent chemical reactions and discoloration.[6][12]

  • Formulation Considerations: In liquid formulations, control the pH to be neutral or slightly acidic and consider the use of antioxidants or chelating agents to enhance stability.

By adhering to these guidelines and employing robust analytical methods for stability testing, researchers and developers can ensure the quality, efficacy, and safety of products containing this compound.

References

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Historical context of 4-Ethoxy-3-hydroxybenzaldehyde discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Context of 4-Ethoxy-3-hydroxybenzaldehyde (Ethyl Vanillin) Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context surrounding the discovery and synthesis of this compound, a compound more commonly known in the flavor and fragrance industry as ethyl vanillin. While a precise date and individual credited with its first synthesis remain elusive in readily available literature, its discovery is intrinsically linked to the groundbreaking work on its close chemical relative, vanillin. This guide will first establish the well-documented timeline for the isolation and synthesis of vanillin, which created the scientific and commercial impetus for the development of its ethyl homologue. We will then explore the logical synthetic pathways available to late 19th and early 20th-century chemists that likely led to the creation of ethyl vanillin, examining the causality behind these early experimental choices.

The Precedent: The Dawn of Synthetic Vanillin

The story of this compound begins with the quest to understand and replicate the prized flavor of vanilla. For centuries, the flavor of vanilla was exclusively sourced from the cured seed pods of the vanilla orchid, making it a rare and expensive commodity. The journey towards a synthetic alternative was a pivotal moment in the history of organic chemistry and the flavor industry.

Isolation and Structural Elucidation of Vanillin

The first crucial step was the isolation of the principal flavor component of the vanilla bean. In 1858, French biochemist Nicolas-Theodore Gobley successfully isolated a relatively pure crystalline substance from vanilla extract, which he named vanillin.[1][2] This breakthrough demystified the essence of vanilla flavor, transforming it from a complex botanical extract into a tangible chemical target.

The subsequent challenge was to determine the molecular structure of vanillin. This task was accomplished in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann.[1][2] Their work revealed vanillin to be 4-hydroxy-3-methoxybenzaldehyde, a discovery that paved the way for its synthesis from other sources.

The First Synthesis of Vanillin and the Birth of an Industry

Contemporaneously with their structural elucidation, Tiemann and Haarmann achieved the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[1][2] This landmark achievement, demonstrating that a natural flavor could be created in a laboratory, led to the establishment of the world's first factory for synthetic vanillin, Haarmann & Reimer, in Holzminden, Germany, in 1874.[3][4][5]

Shortly after, in 1876, Karl Reimer developed an alternative synthesis of vanillin from guaiacol, a compound that could be obtained from wood tar.[1][6] The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols, became a fundamental tool in synthetic aromatic chemistry.[7] By the late 19th century, a commercially viable process for synthesizing vanillin from the more readily available eugenol, found in clove oil, was established.[1][2]

This rapid succession of advancements in the synthesis of vanillin not only made the flavor accessible to a broader market but also ignited a fervent search for other novel, synthetic flavor compounds.

The Emergence of a Potent Homologue: this compound (Ethyl Vanillin)

Following the commercial success of synthetic vanillin, the motivation to develop new, patentable, and potentially more potent flavoring agents was high. This compound, the ethyl analogue of vanillin, emerged as a logical successor. By replacing the methoxy group of vanillin with an ethoxy group, chemists could create a distinct molecule with similar, yet enhanced, aromatic properties. Ethyl vanillin is a purely synthetic compound and does not occur naturally. It is noted for having a flavor profile that is three to four times more potent than vanillin itself.[8]

While the exact "discovery" moment is not clearly documented, the synthesis of ethyl vanillin would have been a natural progression from the established chemistry of vanillin. The same synthetic principles and starting materials could be adapted to produce its ethoxy counterpart.

Plausible Early Synthetic Pathways to this compound

The synthesis of ethyl vanillin parallels the methods developed for vanillin, primarily revolving around the creation of a substituted benzaldehyde from a corresponding phenol.

Synthesis from Catechol via Guaethol

One of the most logical and historically plausible routes to ethyl vanillin begins with catechol. This pathway involves two key steps:

  • Ethylation of Catechol to form Guaethol: Catechol is first ethylated to produce 2-ethoxyphenol, commonly known as guaethol. This step is analogous to the methylation of catechol to produce guaiacol, a key intermediate in some vanillin syntheses.

  • Formylation of Guaethol: The resulting guaethol can then be formylated to introduce the aldehyde group at the para-position to the hydroxyl group. The Reimer-Tiemann reaction would have been a known method to achieve this.

An alternative and more modern approach for the second step involves the condensation of guaethol with glyoxylic acid. This reaction forms a mandelic acid derivative, which is then oxidized and decarboxylated to yield ethyl vanillin.[9]

Experimental Protocol: Synthesis of Ethyl Vanillin from Guaethol and Glyoxylic Acid

  • Step 1: Condensation: Guaethol is reacted with glyoxylic acid in an aqueous solution of sodium hydroxide at a controlled temperature.

  • Step 2: Oxidation: The resulting vanillylmandelic acid derivative is oxidized using a suitable oxidizing agent, such as air or a peroxide, in the presence of a catalyst.

  • Step 3: Decarboxylation: The oxidized intermediate is then acidified and heated to induce decarboxylation, yielding crude ethyl vanillin.

  • Step 4: Purification: The crude product is purified by recrystallization or vacuum distillation.


Catechol [label="Catechol"]; Guaethol [label="Guaethol\n(2-Ethoxyphenol)"]; MandelicAcidDerivative [label="Mandelic Acid\nDerivative"]; EthylVanillin [label="this compound\n(Ethyl Vanillin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Catechol -> Guaethol [label=" Ethylation"]; Guaethol -> MandelicAcidDerivative [label=" Condensation with\n Glyoxylic Acid"]; MandelicAcidDerivative -> EthylVanillin [label=" Oxidation &\n Decarboxylation"]; }

Synthesis of Ethyl Vanillin from Catechol.

Synthesis from Safrole

Another early method for producing aromatic aldehydes involved the use of naturally occurring phenylpropenes. For ethyl vanillin, safrole, which can be extracted from sassafras oil, could serve as a starting material. This multi-step process involves:

  • Isomerization: Safrole is first isomerized to isosafrole.

  • Oxidation: The isosafrole is then oxidized to piperonal (heliotropin).

  • Ring Opening: The methylenedioxy bridge of piperonal is opened by heating in an alcoholic solution of potassium hydroxide.

  • Ethylation: The resulting protocatechuic aldehyde is then ethylated to yield this compound.[10]


Safrole [label="Safrole"]; Isosafrole [label="Isosafrole"]; Piperonal [label="Piperonal"]; ProtocatechuicAldehyde [label="Protocatechuic\nAldehyde"]; EthylVanillin [label="this compound\n(Ethyl Vanillin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Safrole -> Isosafrole [label=" Isomerization"]; Isosafrole -> Piperonal [label=" Oxidation"]; Piperonal -> ProtocatechuicAldehyde [label=" Ring Opening"]; ProtocatechuicAldehyde -> EthylVanillin [label=" Ethylation"]; }

Synthesis of Ethyl Vanillin from Safrole.

Physicochemical Properties and Early Applications

The resulting this compound is a white to slightly yellow crystalline powder with a melting point of approximately 76-78 °C. Its defining characteristic is its intense vanilla-like aroma, which is significantly stronger than that of vanillin. This heightened potency made it an economically attractive alternative for the food and fragrance industries, as a smaller quantity was needed to achieve the desired effect.

One of the earliest and most notable applications of ethyl vanillin in perfumery was by Jacques Guerlain in his iconic fragrance, Shalimar, created in 1925.[9] The use of this synthetic molecule was revolutionary, allowing perfumers to create novel and powerful scent profiles that were not limited by the availability of natural materials.

Conclusion

The discovery of this compound was not a singular event but rather a logical and commercially driven evolution stemming from the pioneering work on synthetic vanillin in the latter half of the 19th century. The establishment of synthetic routes to vanillin by chemists like Tiemann, Haarmann, and Reimer provided the foundational knowledge and chemical toolkit necessary for the creation of its ethyl homologue. The enhanced potency of ethyl vanillin secured its place as a staple in the flavor and fragrance industries, where it continues to be widely used today. The story of its emergence serves as a compelling example of how the quest for synthetic alternatives to natural products can drive innovation in organic chemistry and create new avenues for commercial application.

References

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Methodological & Application

Application Note: The Strategic Utility of 4-Ethoxy-3-hydroxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 4-Ethoxy-3-hydroxybenzaldehyde (isoethylvanillin) as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, delve into its primary role in the construction of isoquinoline alkaloids, and provide a validated, step-by-step protocol for a key synthetic transformation. The causality behind experimental choices, safety protocols, and mechanistic insights are emphasized to ensure scientific integrity and reproducibility.

Introduction: A Versatile Phenolic Aldehyde Intermediate

This compound is a substituted aromatic aldehyde that serves as a highly valuable and versatile building block in organic synthesis.[1] Its molecular architecture, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an activating ethoxy substituent on the benzene ring, makes it an ideal precursor for a variety of chemical transformations.[1] This unique combination of functional groups allows for selective reactions and facilitates the construction of complex molecular scaffolds, particularly heterocyclic systems found in numerous pharmacologically active compounds.

Its primary utility in the pharmaceutical industry is as a key starting material for the synthesis of isoquinoline alkaloids, a class of compounds known for a wide range of biological activities, including antispasmodic, antimicrobial, and antitumor effects.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2539-53-9[1]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 76 - 79 °C[3][4]
Boiling Point ~299 °C at 760 mmHg[]
Solubility Soluble in ethanol, ether; slightly soluble in water.[3]
Synonyms Isoethylvanillin, 3-Hydroxy-4-ethoxybenzaldehyde[2]

Core Application: Synthesis of Isoquinoline Scaffolds via Bischler-Napieralski Reaction

The electron-rich nature of the benzene ring in this compound makes it an excellent substrate for intramolecular electrophilic aromatic substitution reactions. This property is expertly exploited in the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction .[6][7] This powerful cyclization method is a cornerstone for building the core structure of many therapeutic agents, most notably the smooth muscle relaxant and vasodilator, Ethaverine .

The overall strategy involves converting the aldehyde into a β-arylethylamine derivative, which is then acylated. The resulting amide undergoes an acid-catalyzed cyclodehydration to form the dihydroisoquinoline ring system. The ethoxy and the adjacent (soon-to-be-alkoxy) groups on the aromatic ring are crucial, as their electron-donating character activates the ortho position for the electrophilic attack, driving the cyclization forward under reasonably mild conditions.[6]

Logical Workflow for Isoquinoline Synthesis

The following diagram illustrates the high-level workflow from the starting aldehyde to the target isoquinoline core.

G A This compound B Step 1: O-Alkylation (e.g., with Ethyl Bromide) A->B C 3,4-Diethoxybenzaldehyde B->C D Step 2: Condensation (e.g., Henry Reaction with Nitromethane) C->D E β-Nitrostyrene Derivative D->E F Step 3: Reduction (e.g., LiAlH4) E->F G β-(3,4-Diethoxyphenyl)ethylamine F->G H Step 4: Acylation (e.g., with an Acyl Chloride) G->H I N-Acyl-β-arylethylamide H->I J Step 5: Bischler-Napieralski Cyclization (POCl3 or P2O5) I->J K 3,4-Dihydroisoquinoline Derivative J->K L Step 6: Dehydrogenation (Optional) (e.g., Pd/C) K->L M Isoquinoline Product (e.g., Ethaverine) L->M

Caption: General synthetic workflow from this compound to isoquinolines.

Mechanistic Insight: The Bischler-Napieralski Reaction

The key transformation in this synthetic sequence is the Bischler-Napieralski cyclization. The reaction proceeds by activating the amide carbonyl with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] While two mechanisms are often debated, the pathway involving a highly electrophilic nitrilium ion intermediate is widely accepted to be predominant under many conditions.[6][7]

The nitrilium ion is a potent electrophile that is readily attacked by the electron-rich aromatic ring, leading to the formation of the new six-membered heterocyclic ring.

G cluster_0 Amide Activation & Nitrilium Ion Formation cluster_1 Cyclization & Re-aromatization Amide Amide POCl3 POCl3 Amide->POCl3 Intermediate Intermediate POCl3->Intermediate Activation Nitrilium Ion Nitrilium Ion Intermediate->Nitrilium Ion Elimination of (OPOCl2)- Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized Intermediate->Product Deprotonation (Rearomatization)

Caption: Simplified mechanism of the Bischler-Napieralski reaction via a nitrilium ion.

Detailed Protocol: Two-Step Synthesis of a Dihydroisoquinoline Precursor

This protocol details the synthesis of 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline, a representative structure, starting from a derivative of this compound.

Causality Note: The initial O-alkylation to form 3,4-diethoxybenzaldehyde is performed to protect the phenolic hydroxyl group and further increase the electron-donating nature of the ring, which enhances the rate and yield of the subsequent cyclization. The choice of POCl₃ as the cyclizing agent is standard; it is highly effective and the reaction can often be performed without an additional solvent.[7]

Table 2: Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Acetyl-β-(3,4-diethoxyphenyl)ethylamine≥98%CommercialSubstrate for cyclization.
Phosphorus Oxychloride (POCl₃)ReagentCommercialDehydrating/cyclizing agent. Handle in fume hood.
TolueneAnhydrousCommercialReaction solvent.
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor aqueous workup.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Hydrochloric Acid (HCl)ConcentratedCommercialFor pH adjustment.
IceIn-house
Round-bottom flask, Reflux condenserGlassware
Magnetic stirrer, Heating mantleEquipment
Experimental Procedure

Step 1: Bischler-Napieralski Cyclization

  • Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-Acetyl-β-(3,4-diethoxyphenyl)ethylamine (5.0 g, 19.9 mmol).

  • Solvent Addition: Add anhydrous toluene (40 mL) to the flask. Stir the mixture to dissolve the amide.

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5.6 mL, 60 mmol, ~3 eq.) to the stirred solution dropwise over 10 minutes. The addition is exothermic.

    • Rationale: Using an excess of POCl₃ ensures complete activation of the amide and drives the reaction to completion. Toluene serves as a solvent to control the reaction temperature.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

  • Cooling: After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature.

Step 2: Workup and Isolation

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Perform in a fume hood.

    • Rationale: This step hydrolyzes the excess POCl₃ and phosphorus-containing intermediates.

  • Basification: Once the ice has melted, carefully neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. The free base of the product will precipitate or separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel or by vacuum distillation if necessary to achieve high purity.

Safety and Handling

This compound and the reagents used in its transformation require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.[9][10]

  • Hazards of this compound:

    • H302: Harmful if swallowed.[2][11]

    • H315: Causes skin irritation.[2][12]

    • H319: Causes serious eye irritation.[2][12]

    • H335: May cause respiratory irritation.[2][12]

  • Handling: Avoid breathing dust.[12] Use only in a well-ventilated area or fume hood.[12] Wash hands thoroughly after handling.[9] Avoid contact with strong oxidizing agents and strong bases.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] The compound can be sensitive to light.[3][10]

  • Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a fume hood with appropriate PPE.

Conclusion

This compound is a cornerstone intermediate for the synthesis of pharmaceutically relevant isoquinoline alkaloids. Its inherent electronic and structural features make it an ideal substrate for powerful ring-forming reactions like the Bischler-Napieralski cyclization. The protocols and mechanistic insights provided herein demonstrate its strategic importance and offer a validated pathway for researchers to construct complex heterocyclic scaffolds, paving the way for the development of novel therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of this compound. Google Cloud.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Thermo Fisher Scientific. (2025).
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Fisher Scientific. (n.d.).
  • MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. MetaSci.
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia.
  • Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Biosynth.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • ECHEMI. (n.d.). This compound. ECHEMI.
  • BOC Sciences. (n.d.). Benzaldehyde,4-ethoxy-3-hydroxy-. BOC Sciences.
  • ChemSynthesis. (2025). 3-ethoxy-4-hydroxybenzaldehyde. ChemSynthesis.

Sources

Application Notes and Protocols for the Use of 4-Ethoxy-3-hydroxybenzaldehyde as a Pre-Column Derivatizing Agent in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Derivatization in Modern Chromatography

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, yet its efficacy is often limited by the inherent properties of the target molecules. Many biologically significant compounds, such as amino acids, biogenic amines, and certain drug metabolites, lack a strong native chromophore or fluorophore, rendering their detection by common UV-Vis or fluorescence detectors challenging and insensitive.

Chemical derivatization addresses this limitation by stoichiometrically converting the analyte into a new compound with enhanced detectability and improved chromatographic behavior.[1][2] This application note introduces 4-Ethoxy-3-hydroxybenzaldehyde as a robust and accessible pre-column derivatizing agent for the analysis of primary amines. Its aldehyde functional group provides a reactive site for conjugation, while the resulting molecular structure, a Schiff base, possesses an extended π-electron system, making it highly suitable for UV-Vis detection.[3] This guide provides a comprehensive overview of the underlying chemistry, a detailed protocol for its application, and a framework for method validation, designed for researchers and drug development professionals seeking to expand their analytical toolkit.

Chemical Principles and Reaction Mechanism

The utility of this compound as a derivatizing agent is rooted in its ability to react with primary amines to form a stable imine, commonly known as a Schiff base. This reaction is a nucleophilic addition-elimination, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the Schiff base.

This reaction is typically catalyzed under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the subsequent dehydration step.[4] The resulting Schiff base derivative incorporates the aromatic ring of the benzaldehyde reagent, creating a strong chromophore that can be readily detected by HPLC-UV detectors.

Caption: Figure 1: Schiff Base Formation Mechanism

Application Protocol: Quantification of Amino Acids by HPLC-UV

This section details a step-by-step protocol for the pre-column derivatization of amino acids using this compound and subsequent analysis by reversed-phase HPLC. This protocol is designed to be a robust starting point for method development.

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium bicarbonate solution in ultrapure water and adjust the pH to 6.9 with formic acid.[5] Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Derivatization Buffer: Prepare a 0.2 M borate buffer by dissolving boric acid in ultrapure water and adjusting the pH to 9.2 with 10 M NaOH.[5]

  • Derivatizing Reagent Solution: Prepare a 50 mM solution of this compound in HPLC-grade methanol. This solution should be prepared fresh daily and protected from light.

  • Amino Acid Standard Stock Solution: Prepare a 2.5 mM mixed stock solution of the amino acids of interest in 0.1 M HCl.[5][6] Store at 4°C. Working standards are prepared by diluting the stock solution with 0.1 M HCl.

Automated Pre-Column Derivatization Procedure

Modern HPLC autosamplers can be programmed to automate the derivatization process, significantly improving reproducibility and throughput.[5][6] The following procedure is designed for such a system.

  • Transfer 10 µL of the amino acid standard or sample into a 1.5 mL autosampler vial.

  • Add 70 µL of the 0.2 M borate buffer (pH 9.2).

  • Add 20 µL of the 50 mM this compound solution.

  • Mix the solution by aspiration/dispensing (e.g., 3 cycles of 50 µL).

  • Allow the reaction to proceed for a pre-determined time (optimization required, start with 5 minutes) at a controlled temperature (e.g., 25°C).

  • Inject a defined volume (e.g., 5 µL) of the reaction mixture into the HPLC system.

HPLC-UV Chromatographic Conditions

The separation of the derivatized amino acids can be achieved using a standard reversed-phase C18 column. The ethoxy group and the aromatic structure of the derivative make it well-suited for this type of separation.

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump HPLC with UV Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Bicarbonate, pH 6.9
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm (Requires optimization based on the UV spectrum of the derivative)
Injection Volume 5 µL

Note: The gradient and detection wavelength are starting points and should be optimized during method development to achieve the best separation and sensitivity for the specific amino acids of interest.

Caption: Figure 2: Overall Analytical Workflow

Method Validation: A Self-Validating System

A critical component of any analytical method is its validation, which demonstrates that it is suitable for its intended purpose.[7] The protocol described herein must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components (e.g., matrix, other amines).Peak purity analysis; no interfering peaks at the retention time of the analyte in blank/placebo injections.[8]
Linearity & Range Proportionality of the analytical signal to the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.999.[9][10]
Accuracy Closeness of the measured value to the true value, often assessed by spike-recovery studies.Recovery within 90-110% for spiked samples at different concentrations.[9][10]
Precision Agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 5% for intra-day and ≤ 8% for inter-day precision.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (σ/S).[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 or calculated as 10 * (σ/S).[10]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).RSD of results should remain within acceptable limits when parameters are varied.[8]

σ = standard deviation of the response; S = slope of the calibration curve.

Troubleshooting and Expert Insights

  • Incomplete Derivatization: If peak areas are inconsistent or lower than expected, ensure the derivatizing reagent is fresh and protected from light. Optimize the reaction time and temperature. The pH of the buffer is critical; ensure it is accurately prepared.

  • Derivative Instability: While Schiff bases are generally stable, their stability can be pH-dependent. Analyze samples promptly after derivatization. If necessary, investigate the addition of a reducing agent (e.g., sodium borohydride) after the initial reaction to form a more stable secondary amine, though this adds complexity to the procedure.

  • Peak Tailing: This may indicate secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate for the analytes. Using a high-purity, end-capped C18 column can minimize these interactions.

  • Interfering Peaks: The reagent itself or by-products may be detected. Ensure a blank (reagents without analyte) is run to identify these peaks. Adjusting the gradient can help resolve analyte peaks from interferences.

Conclusion

This compound presents itself as a promising and cost-effective derivatizing agent for the HPLC-UV analysis of primary amines. The formation of a stable, UV-active Schiff base allows for sensitive detection of compounds that would otherwise be difficult to analyze. The detailed protocol and validation framework provided in this application note offer a comprehensive guide for researchers to develop and implement a robust analytical method. By leveraging automated derivatization and established chromatographic principles, this approach can enhance throughput and data quality in pharmaceutical analysis, food science, and clinical diagnostics.

References

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Lendvay, M., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Marsden, C. A. (2000). The Analysis of Amino Acids Using Precolumn Derivatization, HPLC, and Electrochemical Detection. In: Walker, J.M. (eds) Amino Acid Analysis Protocols. Methods in Molecular Biology™, vol 159. Humana Press. Retrieved from [Link]

  • Škeříková, V. (2020). Validation of chromatographic methods in pharmaceutical analysis. Charles University. Retrieved from [Link]

  • Wünsch, E. (2002). Amino Acid Analysis. In: Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition. Georg Thieme Verlag.
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Wang, X., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75679, this compound. Retrieved from [Link]

  • Li, W., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cardinale, J., et al. (2018). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. Retrieved from [Link]

  • Jo, A., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules. Retrieved from [Link]

  • Chhanikar, A. S., & Pande, V. V. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2. Retrieved from [Link]

  • Kolehmainen, E. (2017). Chromatographic determination of amines in food samples. University of Helsinki. Retrieved from [Link]

  • Shinde, S. B., et al. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Analytical Chemistry Letters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Ethoxy-3-hydroxybenzaldehyde in Food Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethoxy-3-hydroxybenzaldehyde in the Food Industry

This compound, commonly known as ethyl vanillin, is a synthetic flavoring agent with a potent, sweet, and creamy vanilla-like aroma.[1] It is widely utilized in the food and beverage industry in products such as baked goods, ice cream, chocolates, and alcoholic beverages to impart a rich vanilla flavor.[2][3] Due to its intense flavor profile, which is approximately three to four times stronger than natural vanillin, it is a cost-effective alternative.[1] The accurate quantification of ethyl vanillin in food products is paramount for quality control, ensuring batch-to-batch consistency, and adhering to regulatory standards. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound in various food matrices, designed for researchers, scientists, and professionals in the field.

Regulatory Context: Ensuring Compliance

The use of ethyl vanillin as a food additive is regulated by international food safety authorities. In the United States, ethyl vanillin is listed as Generally Recognized As Safe (GRAS) by the Food and Drug Administration (FDA) for its intended use as a flavoring agent.[3] The European Food Safety Authority (EFSA) has established a combined Acceptable Daily Intake (ADI) for vanillin and ethyl vanillin of 0-10 mg/kg of body weight per day.[4] Adherence to these regulations is crucial for manufacturers to ensure consumer safety and market compliance.

Analytical Methodologies for Quantification

The selection of an appropriate analytical method for the quantification of ethyl vanillin depends on several factors, including the complexity of the food matrix, the required sensitivity and selectivity, and the available instrumentation. This guide details several validated techniques, from advanced chromatographic methods to simpler spectrophotometric assays.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like ethyl vanillin, offering high sensitivity and specificity.[5] A reversed-phase HPLC method is typically employed for its ability to separate moderately polar aromatic compounds from potential matrix interferences.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. Ethyl vanillin, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector at the wavelength of maximum absorbance for ethyl vanillin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

This protocol is adapted from established methods for the analysis of vanillin and related compounds in complex food matrices.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust method for extracting analytes from liquid samples like milk and yogurt. Acetonitrile is used as the extraction solvent due to its ability to precipitate proteins and efficiently extract ethyl vanillin. n-Hexane is employed for defatting, which is crucial for reducing matrix interference in dairy samples.[6]

  • Procedure:

    • Weigh 10 g of the homogenized dairy sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Transfer the supernatant (acetonitrile layer) to a clean tube.

    • Add 10 mL of n-hexane to the supernatant, vortex for 1 minute, and allow the layers to separate.

    • Discard the upper n-hexane layer.

    • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% acetic acid to improve peak shape). A common starting point is a 40:60 (v/v) ratio of acetonitrile to acidified water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[6]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a series of standard solutions of ethyl vanillin in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of ethyl vanillin from the calibration curve.

ParameterTypical ValueReference
Linearity (R²)> 0.999[8]
Limit of Detection (LOD)6.2 - 20.1 µg/kg[1]
Limit of Quantification (LOQ)15 µg/kg[8]
Recovery87.6 - 101.7%[1]
Precision (RSD)< 5%[1]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent sensitivity and selectivity, making it ideal for detecting trace levels of ethyl vanillin in complex food matrices.[4]

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Extraction HS-SPME or Solvent Extraction Sample->Extraction GCMS GC-MS System Extraction->GCMS Separation Capillary Column Separation GCMS->Separation Ionization Ionization & Fragmentation Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Quantification SIM/MRM Quantification TIC->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

This protocol utilizes headspace solid-phase microextraction (HS-SPME), a solvent-free sample preparation technique that is well-suited for complex solid matrices like baked goods.[9]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: HS-SPME is a rapid and sensitive method for extracting volatile and semi-volatile compounds from a sample's headspace. This minimizes matrix effects and reduces the need for extensive cleanup steps.

  • Procedure:

    • Weigh 2 g of the ground and homogenized baked good sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and a small magnetic stir bar.

    • Seal the vial with a PTFE-faced silicone septum.

    • Place the vial in a heating block or water bath at 80°C with stirring for 30 minutes to allow for equilibration.

    • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 80°C.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Injector: Splitless mode at 250°C.

  • Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for ethyl vanillin (e.g., m/z 166, 137, 109).

3. Calibration and Quantification

  • Prepare a series of standard solutions of ethyl vanillin in a suitable solvent (e.g., methanol) and spike them into a blank matrix (a baked good known to be free of ethyl vanillin) to create a matrix-matched calibration curve.

  • Process the standards using the same HS-SPME procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration.

  • Analyze the samples and quantify the ethyl vanillin concentration using the matrix-matched calibration curve.

ParameterTypical ValueReference
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)0.05 mg/kg[9]
Limit of Quantification (LOQ)0.15 mg/kg[8]
Recovery90.0 - 100%[9]
Precision (RSD)1.9 - 5.1%[9]
QuEChERS: A Quick, Easy, Cheap, Effective, Rugged, and Safe Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. While originally developed for pesticide residue analysis, its application has expanded to other analytes, including flavor compounds.

The sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance analyte partitioning into the organic layer. An aliquot of the extract is then cleaned up using d-SPE, where a sorbent (e.g., primary secondary amine - PSA) is added to remove interfering matrix components like organic acids and sugars.

This is a generalized QuEChERS protocol that can be adapted and validated for the analysis of ethyl vanillin in beverages, followed by either HPLC or GC-MS analysis.

1. Sample Preparation: QuEChERS Extraction

  • Rationale: This method is rapid and requires minimal solvent, making it an efficient choice for high-throughput laboratories.

  • Procedure:

    • Place 10 mL of the beverage sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

    • The resulting supernatant is ready for analysis by HPLC or GC-MS.

UV-Visible Spectrophotometry: A Simple Screening Method

For laboratories with limited access to chromatographic instrumentation, UV-Visible spectrophotometry can serve as a simple and cost-effective screening method for the determination of ethyl vanillin in relatively simple food matrices. However, it's important to note that this method is less specific than chromatographic techniques and may be subject to interference from other compounds that absorb at similar wavelengths.[6]

This technique is based on the measurement of the absorption of light by the analyte in a solution. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.

This protocol is based on a multicomponent determination method.[5]

1. Sample Preparation

  • For liquid samples: Dilute the sample with a suitable solvent (e.g., ethanol) to bring the concentration of ethyl vanillin into the linear range of the instrument.

  • For solid samples:

    • Weigh a known amount of the ground sample and extract with a known volume of a suitable solvent (e.g., ethanol) by shaking for an extended period (e.g., 2 hours).[5]

    • Centrifuge the mixture to separate the solid particles.

    • Filter the supernatant before analysis.

2. Spectrophotometric Measurement

  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Wavelength Range: Scan the absorbance of the sample solution over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax) for ethyl vanillin (typically around 279 nm and 309 nm in ethanol).

  • Measurement: Measure the absorbance of the sample at the determined λmax.

3. Calibration and Quantification

  • Prepare a series of standard solutions of ethyl vanillin in the same solvent used for sample preparation.

  • Measure the absorbance of each standard at the λmax and construct a calibration curve.

  • Determine the concentration of ethyl vanillin in the sample from its absorbance using the calibration curve.

Method Validation: Ensuring Data Integrity

Regardless of the chosen method, proper validation is essential to ensure the reliability and accuracy of the results. Key validation parameters, as outlined by international guidelines, include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.[5]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies with spiked samples.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[5]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[5]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[5]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantification of this compound in food samples is a critical aspect of quality control and regulatory compliance. This guide has provided detailed protocols for several robust analytical methods, including HPLC, GC-MS, and UV-Visible spectrophotometry, along with a modern sample preparation technique, QuEChERS. The choice of method should be based on the specific application, matrix complexity, and available resources. By implementing these validated protocols, researchers and scientists can ensure the accurate and reliable determination of ethyl vanillin, thereby safeguarding product quality and consumer safety.

References

  • Spectrometric Multi Component Determination of Maltol, Ethyl Maltol, Vanillin and Ethyl Vanillin in Foods by Multi Linear Regression. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Is Vanillin Safe and Approved for Global Food Production? (n.d.). FINETECH. Retrieved from [Link]

  • Ensure Flavor & Compliance: A Guide To Testing Vanillin/ethyl Vanillin. (n.d.). Green Spring Technology. Retrieved from [Link]

  • Analysis of vanillin in food using LC-MS / MS. (2021, April). Eurofins Germany. Retrieved from [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ChemBK. Retrieved from [Link]

  • Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. (2016, December). Food Analytical Methods. Retrieved from [Link]

  • ethyl vanillin. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS. (2021). Food Additives & Contaminants: Part A. Retrieved from [Link]

Sources

The Emergence of 4-Ethoxy-3-hydroxybenzaldehyde Schiff Base Complexes in Coordination Chemistry: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with tunable properties and significant biological activity is relentless. Among the myriad of organic ligands explored for the synthesis of coordination complexes, derivatives of naturally occurring compounds have garnered substantial interest due to their inherent biocompatibility and diverse functionalities. This guide focuses on 4-Ethoxy-3-hydroxybenzaldehyde, a close analog of vanillin, and its application as a versatile ligand in coordination chemistry. The Schiff bases derived from this compound, when complexed with various transition metals, have demonstrated promising potential as antimicrobial and anticancer agents, opening new avenues for therapeutic innovation.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis and characterization of these metal complexes but also delves into the underlying scientific principles that govern their formation and biological activity. The information presented herein is designed to empower researchers to explore this exciting class of compounds and unlock their full therapeutic potential.

The Ligand: this compound and its Schiff Base Derivatives

This compound, also known as ethyl vanillin, is an aromatic aldehyde that possesses key functional groups—a hydroxyl, an ethoxy, and an aldehyde moiety—making it an excellent precursor for the synthesis of multidentate ligands.[1] The aldehyde group provides a reactive site for condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. This imine nitrogen, along with the phenolic oxygen, creates an effective chelation site for metal ions.

The formation of a Schiff base from this compound is a straightforward and high-yielding reaction, typically achieved by refluxing the aldehyde with a primary amine in an alcoholic solvent. The choice of the primary amine can be varied to introduce additional donor atoms or functional groups, thereby modifying the coordination properties and biological activity of the resulting metal complexes.

Protocol 1: Synthesis of a this compound Schiff Base Ligand

This protocol details the synthesis of a representative Schiff base ligand derived from this compound and 2-aminophenol. The principles of this synthesis can be readily adapted for other primary amines.

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Desiccator with a drying agent (e.g., anhydrous CaCl₂)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 10 mmol of 2-aminophenol in 20 mL of absolute ethanol.

  • Add the 2-aminophenol solution to the round-bottom flask containing the this compound solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂ to a constant weight.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is used as it readily dissolves the reactants and the Schiff base product at elevated temperatures, while allowing for precipitation upon cooling, facilitating product isolation.

  • Reflux: Heating under reflux increases the reaction rate without loss of solvent, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Washing: Washing with cold ethanol removes impurities without significantly dissolving the desired product.

Synthesis of this compound Schiff Base Metal Complexes

The synthesized Schiff base ligand, with its N and O donor atoms, readily coordinates with a variety of transition metal ions to form stable complexes. The stoichiometry of these complexes is typically 1:2 (metal:ligand), resulting in octahedral or square planar geometries depending on the metal ion and reaction conditions.[2][3]

Protocol 2: General Synthesis of Transition Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the prepared Schiff base ligand.

Materials:

  • Synthesized Schiff Base Ligand (2.0 eq)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O) (1.0 eq)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 20 mL of ethanol in a 100 mL round-bottom flask, with gentle heating if necessary.

  • In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of ethanol.

  • Slowly add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color or the formation of a precipitate often indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the final product in a desiccator.

Self-Validating System: The formation of the complex is typically accompanied by a distinct color change. The purity of the complex can be initially assessed by its sharp melting point and confirmed through the characterization techniques outlined in the next section.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the formation of the Schiff base and its coordination to the metal ion.

  • Formation of Schiff Base: The disappearance of the C=O stretching vibration of the aldehyde (around 1670-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), coupled with the appearance of a new strong band corresponding to the C=N (azomethine) stretch (around 1600-1630 cm⁻¹), confirms the formation of the Schiff base.[2]

  • Coordination to Metal: A shift in the C=N stretching frequency (typically to a lower wavenumber) upon complexation indicates the coordination of the azomethine nitrogen to the metal ion.[2] Additionally, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the diamagnetic ligand and its complexes (e.g., Zn(II) complexes).

  • ¹H NMR of the Ligand: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm). The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) is also indicative of the reaction's completion.

  • ¹H NMR of Diamagnetic Complexes: Upon coordination to a diamagnetic metal ion like Zn(II), the chemical shifts of the protons near the coordination sites will be affected. For instance, the azomethine proton signal may shift downfield, further confirming coordination.[4]

Compound Type Key IR Absorptions (cm⁻¹) Key ¹H NMR Signals (ppm)
This compound ~3300 (O-H), ~1680 (C=O)~9.8 (CHO), ~7.4-6.9 (aromatic), ~4.1 (OCH₂CH₃), ~1.4 (OCH₂CH₃)
Schiff Base Ligand ~3400 (O-H), ~1620 (C=N)~13.0 (phenolic OH), ~8.5 (CH=N), ~7.6-6.8 (aromatic)
Metal(II) Complex Shift in C=N band, New M-N and M-O bandsShift in CH=N and aromatic proton signals

Table 1: Representative Spectroscopic Data for this compound Derivatives.

Structural and Analytical Characterization

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Studies on analogous vanillin Schiff base complexes have revealed distorted square planar or octahedral geometries.[5][6]

Elemental Analysis: The elemental composition (C, H, N) of the synthesized compounds is determined to confirm their empirical formula and purity. The results should be within ±0.4% of the calculated values.

Molar Conductivity Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) is measured to determine whether they are electrolytic or non-electrolytic in nature. Low molar conductance values are indicative of non-electrolytic complexes.[7]

Applications in Drug Development

The coordination of this compound Schiff bases to metal ions can significantly enhance their biological activity. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms and cancer cells.

Antimicrobial Activity

Schiff base metal complexes derived from vanillin and its analogs have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][3] The enhanced antimicrobial activity of the complexes compared to the free ligand is a common observation.

Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

  • Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculate the agar surfaces with a standardized suspension of the test microorganism.

  • Create wells of a standard diameter in the agar.

  • Fill the wells with solutions of the test compounds (ligand and metal complexes) at a known concentration (e.g., 1 mg/mL in DMSO).

  • A well with DMSO serves as the negative control, and a standard antibiotic/antifungal agent serves as the positive control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Schiff Base LigandModerateModerate
Cu(II) ComplexHighHigh
Ni(II) ComplexHighModerate
Co(II) ComplexModerateLow
Zn(II) ComplexModerateModerate

Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition).

For more quantitative data, the Minimum Inhibitory Concentration (MIC) should be determined using methods such as broth microdilution.

Anticancer Activity

Recent studies have highlighted the potential of copper(II) complexes of vanillin and ethyl vanillin Schiff bases as potent anticancer agents, even showing activity against cancer stem cells.[5][8]

Mechanism of Action: The anticancer activity of these copper complexes is often multi-faceted and can involve:

  • DNA Binding and Cleavage: The complexes can interact with DNA, potentially through groove binding, leading to oxidative cleavage of the DNA strands and inhibiting replication.[8]

  • Generation of Reactive Oxygen Species (ROS): The copper center can participate in redox cycling, leading to the generation of ROS within the cancer cells. Elevated ROS levels induce oxidative stress, damage cellular components, and trigger apoptosis (programmed cell death).[5][8]

  • Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase-2 (COX-2).[8]

  • Induction of Apoptosis: The culmination of these effects is the induction of apoptosis, a key mechanism for eliminating cancer cells. This can be confirmed by assays such as Annexin V-FITC/propidium iodide staining and analysis of caspase activity.[5][8]

Complex Cell Line IC₅₀ (µM)
[Cu(phen)(van)₂]B16-F10 (Melanoma)3.39 ± 0.61[9]
[Cu(phen)(van)₂]HUH-7 (Hepatocellular Carcinoma)4.22 ± 0.31[9]
[Cu(phen)(van)₂]786-0 (Renal Cell Adenocarcinoma)10.38 ± 0.91[9]
Copper(II) vanillin Schiff base complex 4HMLER (Bulk Breast Cancer Cells)Low micromolar[5]
Copper(II) vanillin Schiff base complex 4HMLER-shEcad (Breast Cancer Stem Cells)Low micromolar[5]

Table 3: In Vitro Cytotoxicity of Representative Vanillin-based Copper(II) Complexes.

Visualizing Workflows and Mechanisms

To aid in the conceptualization of the experimental and mechanistic aspects discussed, the following diagrams are provided.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A This compound D Reflux (3-4h) A->D B Primary Amine B->D C Ethanol C->D E Schiff Base Ligand D->E H Reflux (2-3h) E->H F Metal(II) Salt F->H G Ethanol G->H I Metal Complex H->I

Caption: General workflow for the synthesis of this compound Schiff base metal complexes.

Anticancer_Mechanism Complex Cu(II) Schiff Base Complex Cell Cancer Cell Complex->Cell Cellular Uptake ROS ↑ Intracellular ROS Cell->ROS DNA_Damage DNA Damage & Cleavage Cell->DNA_Damage COX2 COX-2 Inhibition Cell->COX2 Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis COX2->Apoptosis

Sources

Enzyme inhibition assay using 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Enzyme Inhibition Assay Using 4-Ethoxy-3-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Evaluating this compound as a Novel Enzyme Inhibitor: A Guide to Assay Development and Mechanistic Analysis

Abstract

The search for novel enzyme inhibitors is a cornerstone of drug discovery and biochemical research. This compound, a synthetic organic compound, presents a structural motif—a phenolic aldehyde—that suggests potential interactions with various enzyme classes.[1][2] This document provides a comprehensive guide for researchers to systematically evaluate the enzyme inhibitory potential of this compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles, from fundamental enzyme kinetics to the practical execution of robust, self-validating assay protocols. Detailed methodologies for screening against key enzymes such as Xanthine Oxidase, Tyrosinase, and α-Glucosidase are provided, along with a framework for data analysis to determine inhibitor potency (IC₅₀) and mode of action.

Scientific Principles of Enzyme Inhibition

Understanding the fundamentals of enzyme kinetics is critical for designing and interpreting inhibition assays.[3] Enzymes are biological catalysts that accelerate reaction rates by binding to substrates and lowering the activation energy.[4] The relationship between the reaction rate (v), substrate concentration ([S]), maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[5][6][7]

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[4][8]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[8][9]

Inhibitors modulate enzyme activity, and their effects are quantified by key parameters:

  • IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11] It is a common measure of inhibitor potency, where a lower value indicates a more potent inhibitor.[12]

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than IC₅₀, as the IC₅₀ value can be dependent on the substrate concentration used in the assay.[10]

1.1. Mechanisms of Reversible Inhibition The primary goal after identifying an inhibitor is to understand its mechanism. This is typically achieved by measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/v vs. 1/[S]).[9][13][14]

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax. On a Lineweaver-Burk plot, the lines intersect at the y-axis.[15]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency but not substrate binding. This decreases Vmax but does not change Km. The Lineweaver-Burk plots intersect on the x-axis.[14][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km. The lines on a Lineweaver-Burk plot are parallel.[14][15]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Both Vmax and Km are affected. The lines on a Lineweaver-Burk plot intersect in the second or third quadrant.[16]

Profile of the Test Compound: this compound

2.1. Chemical and Physical Properties this compound (also known as Isoethylvanillin) is an organic compound with the following characteristics:

PropertyValueSource
Molecular Formula C₉H₁₀O₃[17]
Molecular Weight 166.17 g/mol [17]
Appearance Off-white solid/powder[1][18]
Solubility Slightly soluble in water; soluble in ethanol, ether.[19]
CAS Number 2539-53-9[17]

Its structure, featuring a hydroxyl group and an aldehyde group on a benzene ring, makes it a candidate for interacting with enzyme active sites through hydrogen bonding and other non-covalent interactions.[1][2]

2.2. Safety and Handling As a laboratory chemical, proper safety precautions are mandatory.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[17]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][20] Avoid generating dust. Wash hands thoroughly after handling.[21]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19]

General Workflow for Inhibitor Screening

A systematic approach is essential for screening and characterizing a novel compound. The workflow involves an initial screening to identify inhibitory activity, followed by concentration-response studies to quantify potency, and finally, kinetic studies to determine the mechanism of inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Compound Stock Solution (this compound in DMSO) B Perform Single-Point Assay (High concentration of compound vs. control) A->B C Calculate % Inhibition B->C D Prepare Serial Dilutions of Compound C->D If >50% Inhibition E Perform Concentration-Response Assay D->E F Generate Dose-Response Curve (% Inhibition vs. log[Inhibitor]) E->F G Calculate IC50 Value F->G H Vary Substrate and Inhibitor Concentrations G->H Proceed if Potent I Measure Initial Velocities (v₀) H->I J Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) I->J K Determine Mode of Inhibition J->K

Caption: General workflow for screening and characterizing a potential enzyme inhibitor.

Detailed Assay Protocols

The following are detailed, validated protocols for assessing the inhibitory activity of this compound against three common target enzymes.

4.1. Xanthine Oxidase (XO) Inhibition Assay

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at 290-295 nm.[22][23] An inhibitor will reduce the rate of uric acid formation.

G Xanthine Xanthine + O₂ UricAcid Uric Acid + H₂O₂ Xanthine->UricAcid Measured at 295 nm XO Xanthine Oxidase XO->Xanthine Inhibitor This compound Inhibitor->XO Inhibition

Caption: Principle of the Xanthine Oxidase inhibition assay.

  • Materials and Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine

    • This compound (Test Inhibitor)

    • Allopurinol (Positive Control)[22]

    • Potassium Phosphate Buffer (e.g., 50-70 mM, pH 7.5)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of Xanthine (e.g., 150 µM) in the phosphate buffer.[22]

      • Prepare a stock solution of Xanthine Oxidase (e.g., 0.1-0.2 units/mL) in ice-cold phosphate buffer. Keep on ice.[23][24]

      • Prepare stock solutions of the test inhibitor and Allopurinol in DMSO. Create serial dilutions as needed for IC₅₀ determination.

    • Assay Setup (per well):

      • Test Wells: 50 µL phosphate buffer + 20 µL test inhibitor solution + 30 µL enzyme solution.

      • Positive Control: 50 µL phosphate buffer + 20 µL Allopurinol solution + 30 µL enzyme solution.

      • Enzyme Control (100% activity): 50 µL phosphate buffer + 20 µL DMSO (vehicle) + 30 µL enzyme solution.

      • Blank Wells: Prepare a corresponding blank for each test concentration, substituting the enzyme solution with buffer to account for compound absorbance.[22][25]

    • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[22][25]

    • Reaction Initiation: Add 100 µL of the xanthine substrate solution to each well to start the reaction.[22]

    • Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes in kinetic mode.[22] The rate of reaction is the initial linear slope (ΔAbs/min).

4.2. Tyrosinase Inhibition Assay

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation is measured by the increase in absorbance at ~475-510 nm.[26][27][28] An inhibitor will slow the formation of the colored product.

  • Materials and Reagents:

    • Mushroom Tyrosinase

    • L-DOPA (Substrate)

    • This compound (Test Inhibitor)

    • Kojic Acid (Positive Control)[27]

    • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.5)

    • DMSO

    • 96-well microplate

    • Microplate spectrophotometer

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of L-DOPA (e.g., 2 mM) in phosphate buffer.

      • Prepare a stock solution of Tyrosinase (e.g., 100-200 units/mL) in ice-cold phosphate buffer.

      • Prepare stock solutions and serial dilutions of the test inhibitor and Kojic Acid in DMSO.

    • Assay Setup (per well):

      • Add 20 µL of the test inhibitor, positive control, or DMSO (for enzyme control) to respective wells.

      • Add 50 µL of the tyrosinase enzyme solution to each well.[28]

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[27][28]

    • Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to each well.[28]

    • Measurement: Immediately measure the absorbance at 475 nm (or 510 nm[27]) every minute for 20-30 minutes. The rate is determined from the initial linear portion of the curve.

4.3. α-Glucosidase Inhibition Assay

  • Principle: α-Glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of the reaction is determined by monitoring the increase in absorbance at 405 nm.[29][30]

  • Materials and Reagents:

    • α-Glucosidase (from Saccharomyces cerevisiae)

    • p-nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound (Test Inhibitor)

    • Acarbose (Positive Control)[29]

    • Phosphate Buffer (e.g., 50 mM, pH 6.8)

    • Sodium Carbonate (Na₂CO₃) (e.g., 100 mM) for stopping the reaction

    • DMSO

    • 96-well microplate

    • Microplate spectrophotometer

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of α-Glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

      • Prepare a stock solution of pNPG (e.g., 1.0 mM) in phosphate buffer.[29]

      • Prepare stock solutions and serial dilutions of the test inhibitor and Acarbose in DMSO.

    • Assay Setup (per well):

      • Add 50 µL of phosphate buffer to each well.

      • Add 10 µL of the test inhibitor, positive control, or DMSO (for enzyme control) to respective wells.

      • Add 20 µL of the α-Glucosidase solution to each well.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[29]

    • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well and mix.

    • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[29]

    • Reaction Termination: Add 50 µL of 100 mM sodium carbonate to stop the reaction.[29]

    • Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

Data Analysis and Interpretation

G A Raw Kinetic Data (ΔAbs/min) B Calculate % Inhibition for Each Inhibitor Concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Non-linear Regression (Sigmoidal Dose-Response) C->D E Determine IC50 Value D->E F Raw Kinetic Data from Substrate/Inhibitor Matrix G Calculate Initial Velocities (v₀) F->G H Calculate 1/v₀ and 1/[S] G->H I Generate Lineweaver-Burk Plot H->I J Analyze Intersection Pattern I->J

Sources

Application Notes and Protocols: Polymerization Reactions Involving 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, 4-Ethoxy-3-hydroxybenzaldehyde, a derivative of vanillin, presents a versatile, bio-based platform for the synthesis of novel polymers. Its inherent phenolic and aldehydic functionalities offer multiple pathways for polymerization, leading to materials with tunable properties for a range of applications, from advanced drug delivery systems to sustainable plastics. This guide provides an in-depth exploration of two key enzymatic polymerization methods for this compound: Laccase-catalyzed and Horseradish Peroxidase (HRP)-catalyzed oxidative polymerization.

Introduction: The Potential of a Bio-Derived Monomer

This compound, commonly known as ethyl vanillin, is a synthetic flavoring agent with a more potent vanilla aroma than its natural counterpart, vanillin.[1][2] Beyond its use in the food and fragrance industries, its chemical structure makes it an attractive monomer for polymer synthesis.[3] The presence of a hydroxyl group and an aldehyde group on the aromatic ring allows for various chemical modifications and polymerization reactions.[4] The resulting polymers are of significant interest due to their potential biodegradability and origin from a renewable feedstock, aligning with the principles of green chemistry.[3]

This document will detail the mechanisms, provide step-by-step protocols, and discuss the characterization of polymers synthesized from this compound.

Section 1: Laccase-Catalyzed Oxidative Polymerization

Laccases are multi-copper oxidoreductase enzymes that catalyze the one-electron oxidation of a wide range of phenolic compounds, using molecular oxygen as the electron acceptor and producing water as the only byproduct.[5] This "green" catalytic activity makes laccase an ideal candidate for the environmentally benign polymerization of phenolic monomers like this compound.

Mechanism of Laccase-Catalyzed Polymerization

The polymerization process initiated by laccase involves the generation of phenoxy radicals from the phenolic hydroxyl group of this compound. These highly reactive radicals can then undergo spontaneous, non-enzymatic coupling reactions to form dimers, oligomers, and ultimately, polymers. The coupling can occur through various linkages, including C-C and C-O bonds, leading to a complex polymer structure. The reaction is influenced by several factors, including pH, temperature, solvent, and the presence of mediators.[5]

Laccase_Polymerization cluster_reaction Enzymatic Oxidation and Polymerization Monomer This compound Radical Phenoxy Radical Monomer->Radical Oxidation Laccase Laccase + O2 Water H2O Dimer Dimer Radical->Dimer Radical Coupling Polymer Poly(this compound) Dimer->Polymer Further Coupling

Caption: Laccase-catalyzed polymerization of this compound.

Protocol for Laccase-Catalyzed Polymerization

This protocol is adapted from methodologies used for similar phenolic compounds and provides a robust starting point for the polymerization of this compound.[6]

Materials:

  • This compound (Monomer)

  • Laccase from Trametes versicolor

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Ethanol

  • Ethyl acetate

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., Erlenmeyer flask)

  • pH meter

  • Filtration apparatus

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Monomer Solution Preparation: Dissolve this compound (e.g., 1 g) in a minimal amount of ethanol. Add this solution to 100 mL of 0.1 M sodium acetate buffer (pH 5.0) in the reaction vessel. Stir the solution until the monomer is fully dissolved.

  • Enzyme Addition: Add laccase (e.g., 10 mg, activity to be optimized) to the monomer solution.

  • Reaction: Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) and expose it to air (or bubble air through the solution) for 24 hours. The progress of the polymerization can be monitored by observing the formation of a precipitate or by taking aliquots for analysis (e.g., UV-Vis spectroscopy).

  • Polymer Isolation: After the reaction is complete, stop the stirring and collect the precipitated polymer by filtration or centrifugation.

  • Purification: Wash the polymer pellet sequentially with deionized water and ethanol to remove unreacted monomer and enzyme.

  • Drying: Dry the purified polymer under vacuum or by freeze-drying to obtain a solid powder.

Table 1: Laccase-Catalyzed Polymerization Parameters

ParameterRecommended Value/RangeNotes
Monomer Concentration1-10 mg/mLHigher concentrations may lead to faster precipitation.
Laccase Concentration0.1-1 mg/mLOptimal concentration depends on enzyme activity.
pH4.5 - 5.5Laccase from T. versicolor has optimal activity in this range.
Temperature25 - 40 °CHigher temperatures may denature the enzyme.
Reaction Time12 - 48 hoursMonitor for completion.
SolventAqueous buffer with co-solventA small amount of organic solvent (e.g., ethanol, acetone) can aid monomer solubility.

Section 2: Horseradish Peroxidase (HRP)-Catalyzed Oxidative Polymerization

Horseradish peroxidase is another widely used enzyme in polymerization reactions. It catalyzes the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂).[7]

Mechanism of HRP-Catalyzed Polymerization

The catalytic cycle of HRP involves the reaction with H₂O₂ to form a high-valent iron-oxo species (Compound I). Compound I then oxidizes a phenolic substrate (this compound) via two successive one-electron transfer steps, generating a phenoxy radical and returning the enzyme to its native state. Similar to the laccase-catalyzed process, these radicals then couple to form the polymer.

HRP_Polymerization cluster_reaction HRP-Catalyzed Oxidative Polymerization Monomer This compound Radical Phenoxy Radical Monomer->Radical Oxidation HRP HRP + H2O2 Polymer Poly(this compound) Radical->Polymer Radical Coupling

Caption: HRP-catalyzed polymerization of this compound.

Protocol for HRP-Catalyzed Polymerization

This protocol is based on general procedures for the HRP-catalyzed polymerization of phenols.[8]

Materials:

  • This compound (Monomer)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methanol

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Reaction vessel

  • Syringe pump (for controlled addition of H₂O₂)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 1 g) and HRP (e.g., 5 mg) in 100 mL of 0.1 M phosphate buffer (pH 7.0) in the reaction vessel.

  • Initiation: Slowly add a stoichiometric amount of H₂O₂ solution (e.g., 30%) to the reaction mixture using a syringe pump over a period of several hours. A gradual addition is crucial to avoid enzyme inactivation by high concentrations of H₂O₂.[9]

  • Reaction: Continue stirring the mixture at room temperature for 24 hours.

  • Polymer Isolation and Purification: Collect the precipitated polymer by filtration and wash it thoroughly with a 1:1 (v/v) mixture of methanol and water, followed by pure water to remove unreacted components.

  • Drying: Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Table 2: HRP-Catalyzed Polymerization Parameters

ParameterRecommended Value/RangeNotes
Monomer Concentration10-50 mMAdjust based on desired polymer properties.
HRP Concentration0.05-0.5 mg/mLOptimize for efficient catalysis.
H₂O₂ ConcentrationStoichiometric to monomerSlow, controlled addition is critical.
pH6.0 - 8.0HRP is active in a broader pH range than laccase.
Temperature20 - 30 °CRoom temperature is generally sufficient.
Reaction Time24 - 72 hoursLonger times may be needed for higher molecular weights.

Section 3: Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymers.[10][11]

  • Instrumentation: An Agilent 1260 Infinity GPC/SEC system or similar, equipped with a refractive index (RI) detector.[12]

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., Agilent PolarGel-M).[9]

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as N,N-dimethylformamide (DMF) with 0.1 wt% LiBr.[9]

  • Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.[9]

Structural Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer and confirm the polymerization reaction.

  • Expected Changes: Disappearance or reduction in the intensity of the phenolic O-H stretching band (around 3200-3600 cm⁻¹) and changes in the aromatic C-H and C=C stretching regions (around 1500-1600 cm⁻¹) are indicative of polymerization. The aldehyde C=O stretch (around 1680 cm⁻¹) should remain.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure, including the types of linkages formed.

  • ¹H NMR: Broadening of the aromatic proton signals and disappearance of the phenolic -OH proton signal are expected. The ethoxy and aldehyde proton signals should remain, although they may also broaden.[15]

  • ¹³C NMR: The carbon signals of the aromatic ring will be affected by the new C-C and C-O linkages formed during polymerization.[16]

Thermal Properties

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[17] The decomposition temperature provides an indication of the polymer's upper service temperature. For vanillin-based polymers, thermal stability is an important characteristic.[18][19]

Table 3: Typical Characterization Data for Phenolic Polymers

TechniqueParameterTypical Expected Results
GPC/SECMn ( g/mol )1,000 - 10,000
Mw ( g/mol )2,000 - 20,000
Polydispersity Index (PDI)1.5 - 5.0 (often broad for enzymatic polymerization)
FT-IRKey Bands (cm⁻¹)C-H (aromatic), C=O (aldehyde), C-O-C (ether linkages)
NMR¹H and ¹³CBroadened signals in the aromatic region, confirming polymeric structure.
TGADecomposition TemperatureDependent on polymer structure, typically > 200°C.

Section 4: Applications and Future Perspectives

Polymers derived from this compound hold promise in various fields. Their antioxidant properties, inherited from the phenolic monomer, make them suitable for applications in active packaging and biomedical materials.[16] The aldehyde functionality provides a reactive handle for further chemical modification, such as crosslinking or grafting, to create functional materials. Potential applications include:

  • Drug Delivery: As a matrix for the controlled release of therapeutic agents.

  • Bioplastics: As a component of biodegradable and bio-based plastics.

  • Coatings and Adhesives: As a renewable alternative to petroleum-based resins.

The development of efficient and scalable polymerization methods for this compound will be crucial for realizing its full potential as a sustainable building block for advanced materials.

References

  • Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLoS ONE, 9(3), e93025.
  • Zancheng Life Sciences. (2024, February 8). Applications of Ethyl Vanillin.
  • Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLoS ONE, 9(3), e93025.
  • SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS
  • Sherwood, J. (2014, March 11). Vanillin derived polymers. Green Chemistry Blog.
  • Infinita Lab. (n.d.). The GPC Method for Determining Molecular Mass.
  • Wikipedia. (n.d.). Ethylvanillin.
  • Oxidative Production of Vanillin from Industrial Lignin Using Oxygen and Nitrobenzene: A Compar
  • Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Deriv
  • Angelbiology. (2025, February 10). 5 Applications of Ethyl Vanillin in Food.
  • Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. (n.d.).
  • Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. (n.d.). Austin Publishing Group.
  • Zhai, T. (2014, December 10). Applications and Uses of Ethyl Vanillin. Medium.
  • Turnberry Ingredients. (n.d.). The Common Uses of Ethyl Vanillin.
  • (a) TGA thermograms of the electrospun nanowebs after 1 and 8 days of... (n.d.).
  • Laccase-catalyzed oxidation of the new synthesized vanillin-derived compounds a. (n.d.).
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • ORGANIC MATERIALS SCIENCES POLYMERS. (n.d.). Setaram.
  • Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin. (n.d.).
  • Polymerization of Horseradish Peroxidase by a Laccase-Catalyzed Tyrosine Coupling Reaction. (n.d.). PubMed.
  • Laccase-mediated synthesis of bioactive natural products and their analogues. (2022). RSC Publishing.
  • Catalytic polymerization of lignin model compounds using laccase and mediators. (n.d.).
  • Polymerization of Horseradish Peroxidase in the Presence of Inorganic Adsorbents. (2005).
  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chrom
  • Thermal stability analysis (TGA) curves of ( a ) unmodified PVA; ( b )... (n.d.).
  • Journal Pre-proof. (2020). UPCommons.
  • Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. (n.d.). MDPI.
  • ¹H NMR spectra of (a) Pure vanillin, and (b) VE. (n.d.).
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Ethyl vanillin(121-32-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Ethylvanillin. (n.d.). PubChem.
  • Biobased Vanillin Production by Oxidative Depolymerization of Kraft Lignin on a Nitrogen- and Phosphorus-Functionalized Activated Carbon Catalyst. (n.d.).
  • (a) FT‐IR spectra of vanillin, ABZ, DOPO, and VTZD; (b) ¹H NMR and (c)... (n.d.).
  • (PDF) Oxidative production of vanillin from industrial lignin using oxygen and nitrobenzene: A comparative study. (2023).
  • IR of Vanillin: A classic study with a twist. (n.d.). ChemRxiv.
  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). Utah Chemistry.
  • The preparation of divanillin from vanillin using horseradish peroxidase from Armoracia rusticana. (n.d.).
  • CHEMICAL KINETICS AND INTERACTIONS INVOLVED IN HORSERADISH PEROXIDASE-MEDIATED OXIDATIVE POLYMERIZATION OF PHENOLIC COMPOUNDS. (n.d.). D-Scholarship@Pitt.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Ethoxy-3-hydroxybenzaldehyde (also known as Isoethylvanillin). The method is designed for use in research, quality control, and drug development settings. The chromatographic separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acetonitrile and acidified water. Detection is performed using a UV detector. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for routine analysis of bulk drug substance and for monitoring the compound in stability studies. The causality behind critical method parameters is explained, and a comprehensive protocol for method validation, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided.

Introduction and Scientific Rationale

This compound is a key organic intermediate used in the synthesis of various pharmacologically active compounds and specialty chemicals.[1] Its structural similarity to other benzaldehyde derivatives, such as vanillin and its isomer ethyl vanillin, necessitates a highly specific analytical method to ensure identity, purity, and stability. A stability-indicating method is crucial as it can resolve the main compound from potential degradation products and process-related impurities, which is a regulatory requirement in pharmaceutical development.

This method employs reversed-phase HPLC, the cornerstone of modern pharmaceutical analysis, due to its versatility and compatibility with a wide range of analytes.[2][3] The chosen C18 column provides a nonpolar stationary phase, ideal for retaining the moderately polar this compound. The mobile phase contains a mild acid (phosphoric acid), which serves a critical purpose: it suppresses the ionization of the phenolic hydroxyl group on the analyte. Maintaining the analyte in a neutral, un-ionized state is essential for achieving sharp, symmetrical peaks and stable, reproducible retention times. UV detection is selected based on the chromophoric nature of the benzaldehyde ring, which exhibits strong absorbance in the UV region.[4]

Experimental Setup

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., PerkinElmer® Series 200 HPLC System or equivalent)[3]

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Consumables
  • This compound Reference Standard (≥98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Phosphoric Acid (H₃PO₄), analytical grade (approx. 85%).

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Column: Brownlee™ Validated C18, 150 x 4.6 mm, 5 µm, or equivalent L1-type column.[3]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented for quick reference.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 35% B, 2-10 min: 35% to 65% B, 10-12 min: 65% B, 12.1-15 min: 35% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Detailed Protocols

Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Mix well and make up to the mark with water.

  • Diluent (ACN:Water, 50:50): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with Diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with Diluent and mix thoroughly.

  • Sample Preparation (for a 1 mg/mL formulation):

    • Accurately weigh an amount of sample equivalent to 25 mg of this compound.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of Diluent, sonicate for 15 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and dilute to the mark with Diluent. Mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Analytical Workflow

The overall experimental process from preparation to analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation sst System Suitability Test (SST) std_prep->sst smp_prep Sample Preparation analysis Sample Sequence Analysis smp_prep->analysis mob_phase Mobile Phase Preparation mob_phase->sst sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration quant Quantification & Reporting integration->quant

Caption: High-level workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters. The system is deemed suitable for use only if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD for Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[5]

G center Validated HPLC Method spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision center->prec lod LOD / LOQ center->lod rob Robustness center->rob lin->acc lin->prec acc->prec

Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing placebo samples and force-degraded samples (acid, base, oxidation, heat, light) to ensure no co-elution with the main peak.

  • Linearity: A linear relationship should be established across a range of concentrations. Prepare at least five concentration levels from the stock solution (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determined by applying the method to a sample (or placebo) spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of a minimum of six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: The effect of random events on precision is evaluated by having the assay performed by different analysts on different days using different equipment. The RSD over these variables should be within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase organic content).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Splitting Column contamination/degradation; pH of mobile phase incorrect; Sample overload.Flush or replace the column; Ensure correct mobile phase preparation; Reduce sample concentration.
Fluctuating Retention Times Leak in the system; Pump malfunction; Inadequate column equilibration.Check fittings for leaks; Purge and prime the pump; Ensure sufficient re-equilibration time between injections.
No Peaks or Low Signal Detector lamp off or failing; Incorrect wavelength; No sample injected.Check detector status and lamp hours; Verify wavelength setting; Check autosampler for injection errors.
Baseline Drift or Noise Contaminated mobile phase; Column bleed; Air bubbles in the system.Prepare fresh mobile phase and degas thoroughly; Use a column with lower bleed; Purge the pump and detector.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for the quantitative determination of this compound. The detailed protocol and validation guidelines ensure that the method is fit for its intended purpose in a regulated environment, providing accurate and reproducible results for quality control and stability testing.

References

  • Bharkatiya, M. (2017). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Journal of Applied Research in Science and Technology. (2022). HPLC Method Development and Validation: A Review. Available at: [Link]

  • Santhosh, G., Nagasowjanya, G., Ajitha, A., & Rao, Y. U. M. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION: AN OVERVIEW. Typeset.io. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Review on HPLC Method Development Validation and Optimization. Available at: [Link]

  • Chavan, A. A. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • European Medicines Agency. (2006). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl vanillin. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook, Phase change data. Available at: [Link]

  • Rind, F. M. A., Khuhawar, M. Y., & Rajper, A. D. (2012). Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. Asian Journal of Chemistry, 24(7), 2851-2854.
  • GC Chemicals. (n.d.). EthylVanillin - Spec Sheet. Available at: [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • ResearchGate. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. Available at: [Link]

Sources

Application Note: High-Throughput Analysis of 4-Ethoxy-3-hydroxybenzaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust protocol for the qualitative and quantitative analysis of 4-Ethoxy-3-hydroxybenzaldehyde, a significant aromatic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Known for its characteristic flavor and aroma, this compound is a key ingredient in the food and fragrance industries and serves as a versatile intermediate in pharmaceutical synthesis.[1] The methodology herein is designed for researchers, scientists, and quality control professionals, providing a detailed, step-by-step guide from sample preparation to data interpretation. The protocol emphasizes the rationale behind key experimental parameters to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 2539-53-9), also commonly known as ethyl vanillin, is a synthetic compound with a flavor profile that is several times more potent than vanillin.[2] Its application as a flavoring agent and its role as a precursor in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs), necessitates a reliable and sensitive analytical method for its identification and quantification.[1] GC-MS is an ideal technique for this purpose, offering high-resolution separation and definitive mass-based identification.[3]

The inherent volatility of this compound makes it amenable to direct GC-MS analysis without the need for derivatization, a step often required for less volatile or more polar aldehydes to improve their chromatographic behavior.[1][4] This direct approach simplifies sample preparation and reduces the potential for analytical variability.

This guide provides a validated framework for the GC-MS analysis of this compound, addressing critical aspects of the workflow, from the initial sample handling to the final data analysis.

Experimental Workflow: A Logic-Driven Approach

The analytical workflow is designed to ensure maximum recovery, sensitivity, and reproducibility. Each stage is optimized to address the specific chemical properties of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Standard & Sample Weighing Dissolution Dissolution in Volatile Solvent Prep->Dissolution Accurate Concentration Filtration Filtration/Centrifugation Dissolution->Filtration Remove Particulates Injection GC Injection Filtration->Injection Clean Sample Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection (MS) Ionization->Detection Fragmentation TIC Total Ion Chromatogram (TIC) Detection->TIC Signal Acquisition Spectrum Mass Spectrum Analysis TIC->Spectrum Peak Identification Quant Quantification Spectrum->Quant Confirmation & Quantification

Caption: Experimental workflow for GC-MS analysis.

Materials and Reagents

Material/Reagent Grade Supplier Purpose
This compound≥99% puritySigma-Aldrich or equivalentAnalytical Standard
DichloromethaneHPLC or GC GradeFisher Scientific or equivalentSolvent
MethanolHPLC or GC GradeFisher Scientific or equivalentSolvent
Ethyl AcetateHPLC or GC GradeFisher Scientific or equivalentSolvent
Anhydrous Sodium SulfateACS GradeVWR or equivalentDrying Agent (for extracts)
2 mL GC Vials with Septa Caps-Agilent, Waters, or equivalentSample Containment
Syringe Filters (0.22 µm)PTFEMilliporeSigma or equivalentSample Filtration

Detailed Protocols

Standard and Sample Preparation: The Foundation of Accurate Analysis

The integrity of the analytical results begins with meticulous sample preparation. The goal is to dissolve the analyte in a volatile organic solvent suitable for GC injection, ensuring the final concentration is within the instrument's linear dynamic range.

Protocol:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of dichloromethane in a volumetric flask. This solvent is chosen for its volatility and compatibility with common GC stationary phases.[5]

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to establish a calibration curve for quantification.

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount and extract the this compound using a suitable solvent (e.g., dichloromethane, ethyl acetate) via sonication or vortexing.

    • For liquid samples, a liquid-liquid extraction may be necessary to transfer the analyte into a GC-compatible organic solvent.[5]

    • Ensure the final concentration of the sample falls within the calibration range. Dilute with dichloromethane as necessary.

  • Final Preparation for Injection:

    • If the sample contains particulate matter, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC syringe and contamination of the inlet and column.[5][6]

    • Transfer the final, clear solution into a 2 mL GC vial and cap securely.

GC-MS Instrumentation and Parameters: Optimizing Separation and Detection

The following parameters are recommended for a standard GC-MS system, such as an Agilent GC coupled with a Mass Selective Detector (MSD). These parameters should be optimized for the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph (GC)
GC ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic aldehydes.[7]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection ModeSplitlessIdeal for trace analysis as it transfers the entire sample volume to the column, maximizing sensitivity. A split injection may be used for more concentrated samples to avoid column overload.[8][9]
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Temperature Program
Initial Temperature100 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation from other potential components in a sample matrix.
Final Temperature280 °C, hold for 5 minEnsures that all components are eluted from the column, preventing carryover.
Mass Spectrometer (MS)
Ion Source Temperature230 °CA standard source temperature that minimizes analyte degradation while promoting efficient ionization.[7]
Quadrupole Temperature150 °CMaintains consistent mass filtering.[7]
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Electron Energy70 eVThe standard electron energy for EI, which generates a consistent and extensive fragmentation pattern.[7]
Mass Scan Range40 - 300 m/zCovers the molecular ion and expected fragment ions of this compound.
Solvent Delay3 minPrevents the high concentration of the solvent from entering and saturating the MS detector.

Expected Results and Data Interpretation

Chromatographic Profile

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The exact retention time will vary depending on the specific instrument and column condition but can be confirmed by injecting a pure standard.

Mass Spectral Analysis: The Fingerprint of the Molecule

Electron ionization of this compound will produce a characteristic fragmentation pattern. The molecular ion and key fragment ions are essential for positive identification.

Ion m/z (Mass-to-Charge Ratio) Identity Significance
[M]⁺166Molecular IonConfirms the molecular weight of the compound.[10]
[M-H]⁺165Loss of a hydrogen radicalA common fragmentation for aldehydes.
[M-C₂H₅]⁺137Loss of an ethyl radicalA prominent fragment resulting from the cleavage of the ethoxy group.[10]
[M-CHO]⁺137Loss of the formyl radicalAnother pathway leading to the m/z 137 fragment.
[M-C₂H₄O]⁺122Loss of ethylene oxideA less common rearrangement.

The presence of the molecular ion at m/z 166 and the significant fragment at m/z 137 are key diagnostic ions for identifying this compound.[10] The acquired mass spectrum should be compared to a reference spectrum from a spectral library (e.g., NIST, Wiley) for confirmation.

Fragmentation_Pathway Parent This compound [M]⁺˙ m/z = 166 Frag1 [M-C₂H₅]⁺ m/z = 137 Parent->Frag1 - •C₂H₅ Frag2 [M-H]⁺ m/z = 165 Parent->Frag2 - •H Frag3 [M-CHO]⁺ m/z = 137 Parent->Frag3 - •CHO

Caption: Proposed fragmentation of this compound.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the following validation parameters should be assessed:

  • Linearity: Analyze the working standard solutions to generate a calibration curve. A linear regression should yield a coefficient of determination (R²) of ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision and Accuracy: Perform replicate injections of a known standard concentration to assess the repeatability (intra-day precision) and intermediate precision (inter-day). Accuracy can be determined through spike and recovery experiments in the sample matrix.

  • Blanks: Inject a solvent blank periodically to check for system contamination and carryover.

Troubleshooting

Issue Potential Cause Solution
No Peak or Poor Sensitivity - Low sample concentration- Inlet or column activity- Leak in the system- Concentrate the sample or use splitless injection- Deactivate the inlet liner or use a new column- Perform a leak check
Peak Tailing - Active sites in the inlet or column- Column contamination- Use a deactivated inlet liner- Bake out the column or trim the front end
Poor Reproducibility - Inconsistent injection volume- Sample degradation- Inlet discrimination- Check autosampler syringe- Prepare fresh samples- Optimize injection parameters (e.g., use a split injection for high concentrations)
Mass Spectrum Mismatch - Co-eluting impurity- Incorrect MS tune- Improve chromatographic separation- Re-tune the mass spectrometer

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By understanding the rationale behind the experimental choices, researchers and analysts can confidently implement and adapt this protocol for their specific needs, ensuring high-quality and defensible data in applications ranging from flavor and fragrance analysis to pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75679, this compound. Retrieved from [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi:10.2116/analsci.20.865
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]

  • Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Phenomenex. (2025, April 8). Split Vs. Splitless Injection in GC: Key Differences. Retrieved from [Link]

  • Guo, Q., et al. (2016). Determination of vanillin and ethyl-vanillin in milk powder by gas chromatography-mass spectrometry. Food and Machinery, 32(11), 35-38.
  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? Retrieved from [Link]

  • Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of natural and artificial vanilla preparations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Method Translation for the Analysis of Vanilla Extracts Using an Agilent 8850 GC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography. Retrieved from [Link]

  • Lucidity. (2022, May 24). GC-FID App Note – Analysis of Vanillin by GC-FID. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • CABI. (n.d.). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. Retrieved from [Link]

  • iris@unitn. (2025, February 11). Authentic Aroma and Compound-Specific Isotope Ratios (13C, 2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). Retrieved from [Link]

  • Restek. (2016, January 26). Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro antioxidant capacity of 4-Ethoxy-3-hydroxybenzaldehyde. As a derivative of vanillin, a well-documented phenolic antioxidant, this compound is of significant interest.[1][2][3][4] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols function as self-validating systems. Detailed, step-by-step methodologies for four common electron transfer (ET)-based assays—DPPH, ABTS, FRAP, and CUPRAC—are presented, complete with insights into their chemical principles, data interpretation, and respective advantages.

Introduction to this compound and Antioxidant Scaffolds

This compound (CAS No. 2539-53-9), also known as Isoethylvanillin, is a phenolic aldehyde whose structure is closely related to vanillin.[5][6] Its molecular structure, featuring both a hydroxyl group and an aldehyde functionality on a benzene ring, makes it a promising candidate for antioxidant activity.[7] Phenolic compounds are a cornerstone of antioxidant research due to their ability to scavenge free radicals and chelate pro-oxidant metals, thereby mitigating oxidative stress implicated in numerous pathological conditions.[8]

The evaluation of antioxidant potential is a critical step in the characterization of novel therapeutic agents.[8] A multi-assay approach is recommended, as different assays reflect various facets of antioxidant action. This guide details four robust and widely adopted spectrophotometric assays to provide a comprehensive antioxidant profile for this compound.

General Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow begins with meticulous sample preparation, followed by parallel execution of multiple antioxidant assays, and concludes with rigorous data analysis and comparative interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation p1 Procure High-Purity This compound p2 Prepare Stock Solution (e.g., in Ethanol or DMSO) p1->p2 p3 Create Serial Dilutions for Dose-Response Analysis p2->p3 a1 DPPH Radical Scavenging Assay a2 ABTS Radical Cation Decolorization Assay a3 FRAP Ferric Reducing Power Assay a4 CUPRAC Cupric Reducing Power Assay d1 Spectrophotometric Measurement a1->d1 a2->d1 a3->d1 a4->d1 d2 Calculate % Inhibition, IC50, or TEAC Values d1->d2 d3 Comparative Analysis of Results d2->d3

Caption: General workflow for assessing the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
3.1. Principle of the Assay

The DPPH assay is one of the most common and rapid methods for screening antioxidant activity.[9][10] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The DPPH radical is a deep violet-colored crystalline powder that forms a stable free radical in solution. When neutralized by an antioxidant, the solution's color fades to a pale yellow, a change that is measured by the decrease in absorbance at approximately 517 nm.[8][9]

Caption: The core reaction of the DPPH radical scavenging assay.

3.2. Causality Behind Experimental Choices
  • Solvent: Methanol or ethanol are typically used as they readily dissolve both the DPPH radical and many phenolic compounds.

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical, providing the highest sensitivity for detecting its reduction.[9]

  • Incubation in Darkness: The DPPH radical is light-sensitive and can degrade upon exposure to light, leading to artificially high antioxidant readings. Incubation in the dark is mandatory for accurate results.

  • Standard: Trolox (a water-soluble vitamin E analog) or ascorbic acid are commonly used as positive controls and for comparative analysis.[11]

3.3. Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Standard Stock Solution (Trolox): Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and Trolox standard in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • To each well, add 20 µL of the sample or standard dilution.

    • Add 200 µL of the 0.1 mM DPPH working solution to each well.

    • Prepare a blank control containing 20 µL of methanol and 200 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9]

  • Measurement:

    • Read the absorbance of each well at 517 nm using a microplate reader.

3.4. Data Analysis and Interpretation

The scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the blank control.

  • A_sample is the absorbance of the test compound or standard.

The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the % inhibition against the concentration and using linear regression analysis. A lower IC50 value signifies higher antioxidant activity.

3.5. Expected Data Presentation
Concentration (µg/mL)% Inhibition (this compound)% Inhibition (Trolox)
31.2522.5 ± 1.835.1 ± 2.1
62.541.3 ± 2.560.7 ± 3.0
12565.8 ± 3.188.2 ± 2.4
25089.1 ± 2.295.4 ± 1.5
IC50 (µg/mL) ~85 ~45
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
4.1. Principle of the Assay

The ABTS assay measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[13] This produces a stable, blue-green chromophore with a characteristic maximum absorbance at 734 nm.[13] In the presence of an antioxidant that can donate an electron or hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured as a decrease in absorbance.[13]

4.2. Causality Behind Experimental Choices
  • Versatility: The ABTS radical is soluble in both aqueous and organic media, allowing for the analysis of both hydrophilic and lipophilic compounds.[13]

  • Wavelength (734 nm): Measuring at this longer wavelength minimizes interference from the inherent color of many natural product samples, which often absorb light at lower wavelengths.[14]

  • Radical Generation: The reaction between ABTS and potassium persulfate requires an incubation period (typically 12-16 hours in the dark) to ensure the complete formation of the stable radical cation before the assay is performed.

4.3. Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Adjusting the Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and Trolox standard.

    • Add 10 µL of the sample or standard dilution to each well.

    • Add 200 µL of the adjusted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Read the absorbance at 734 nm.

4.4. Data Analysis and Interpretation

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox.

TEAC (mM) = (IC50 of Trolox) / (IC50 of Sample)

Alternatively, the antioxidant capacity can be quantified from the linear regression equation of the Trolox standard curve and expressed as µM of Trolox equivalents per mg of the sample.

4.5. Expected Data Presentation
CompoundIC50 (µg/mL)TEAC Value
Trolox45.01.00
This compound85.00.53
Ascorbic Acid38.51.17
FRAP (Ferric Reducing Antioxidant Power) Assay
5.1. Principle of the Assay

The FRAP assay does not measure radical scavenging directly but evaluates the total antioxidant power of a compound through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which results in the formation of an intense blue color with an absorption maximum at 593 nm.[15] The change in absorbance is directly proportional to the reducing power of the antioxidants present.[16]

5.2. Causality Behind Experimental Choices
  • Acidic pH (3.6): The reaction is performed in an acidic medium to maintain iron solubility and to increase the redox potential, which drives the electron transfer from the antioxidant to the Fe³⁺ complex.[15][17]

  • Temperature (37°C): This temperature is often used to ensure consistent and reproducible reaction kinetics, though the reaction also proceeds at room temperature.[15][17]

  • Mechanism Measured: FRAP is an electron transfer-based assay. It does not detect compounds that act by hydrogen atom transfer, such as many thiol-containing antioxidants (e.g., glutathione).[18]

5.3. Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 liter with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently to aid dissolution.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Working Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm this reagent to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using ferrous sulfate (FeSO₄) or Trolox.

    • Add 20 µL of the sample, standard, or blank (solvent) to each well.[17]

    • Add 150-220 µL of the pre-warmed FRAP working reagent to each well.[17]

    • Mix and incubate at 37°C for 4-30 minutes (reaction time can be optimized).[9][17]

  • Measurement:

    • Read the absorbance at 593 nm.

5.4. Data Analysis and Interpretation

A standard curve is constructed by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is then calculated from the regression equation and is typically expressed as µM of Fe(II) equivalents per mg of the sample.

5.5. Expected Data Presentation
CompoundFRAP Value (µM Fe(II)/mg)
This compound1250 ± 85
Trolox2300 ± 110
Gallic Acid4500 ± 200
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
6.1. Principle of the Assay

The CUPRAC assay measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺).[19] The assay uses a copper(II)-neocuproine (2,9-dimethyl-1,10-phenanthroline) complex as the chromogenic oxidizing agent. In the presence of an antioxidant, Cu(II)-neocuproine is reduced to the highly stable Cu(I)-neocuproine chelate complex, which exhibits a distinct orange-yellow color with a maximum absorption peak at 450 nm.[18][19]

CUPRAC_Workflow reagent Cu(II)-Neocuproine (Colorless) product Cu(I)-Neocuproine Complex (Orange-Yellow, Abs @ 450nm) reagent->product + Antioxidant (Electron Donor) antioxidant Antioxidant

Caption: Schematic of the CUPRAC assay reaction principle.

6.2. Causality Behind Experimental Choices
  • Physiological pH: A significant advantage of the CUPRAC method is that the reaction is carried out at a near-neutral pH (typically pH 7.0 using an ammonium acetate buffer), which is relevant to physiological conditions.[18][19][20] This contrasts with the acidic conditions of the FRAP assay.

  • Broader Specificity: The CUPRAC reagent has a lower redox potential compared to the Fe³⁺-TPTZ complex in the FRAP assay, making it more selective.[21] Importantly, it can effectively measure the antioxidant capacity of thiol-containing compounds like glutathione, for which the FRAP assay is largely unresponsive.[18][21]

  • Stability: The CUPRAC reagent is more stable than the radical reagents used in the DPPH and ABTS assays.[21]

6.3. Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Copper(II) Chloride Solution (10 mM): Dissolve 17.0 mg of CuCl₂·2H₂O in 10 mL of deionized water.

    • Neocuproine Solution (7.5 mM): Dissolve 15.6 mg of neocuproine in 10 mL of 96% ethanol.

    • Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 7.7 g of ammonium acetate in 100 mL of deionized water. Adjust pH if necessary.

  • Assay Procedure:

    • In a test tube or microplate well, mix the following in order:

      • 50 µL of Copper(II) Chloride Solution

      • 50 µL of Neocuproine Solution

      • 50 µL of Ammonium Acetate Buffer

      • x µL of the sample or standard (Trolox)

      • (60 - x) µL of deionized water

    • The total reaction volume should be 210 µL.

    • Mix well and incubate at room temperature for 30 minutes.

  • Measurement:

    • Read the absorbance at 450 nm.

6.4. Data Analysis and Interpretation

Similar to other assays, a standard curve is generated using Trolox. The antioxidant capacity of this compound is then calculated from the linear regression equation and expressed in terms of Trolox equivalents (TEAC).

6.5. Expected Data Presentation
CompoundCUPRAC Value (µM Trolox/mg)
This compound1850 ± 120
Trolox2500 ± 150
Uric Acid2800 ± 165
Summary and Conclusion

This guide outlines four distinct yet complementary assays for profiling the in vitro antioxidant activity of this compound. Each assay provides unique insights based on its underlying chemical mechanism.

AssayMechanismpHWavelengthKey Advantage
DPPH H•/e⁻ TransferNeutral517 nmSimple, rapid, and cost-effective for initial screening.[9]
ABTS H•/e⁻ TransferNeutral734 nmApplicable to both hydrophilic and lipophilic compounds.[13]
FRAP e⁻ TransferAcidic (3.6)593 nmMeasures reducing power; reagents are stable.[15]
CUPRAC e⁻ TransferNeutral (7.0)450 nmOperates at physiological pH; detects thiol antioxidants.[18][20]

By employing this multi-assay strategy, researchers can build a robust and comprehensive antioxidant profile for this compound. The observed activity in these assays will strongly suggest its potential as a free radical scavenger and reducing agent, warranting further investigation in more complex biological systems. The provided protocols are designed to be self-validating through the mandatory use of standards and controls, ensuring high-quality, reproducible data for drug discovery and development professionals.

References
  • G-Biosciences. CUPRAC Antioxidant Capacity Assay. [Link]

  • Apak, R., et al. (2004). Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers. PubMed. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Oxford Biomedical Research. CUPRAC Food and Beverage Antioxidant Assay. [Link]

  • Fernandes, A., et al. (2017). Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. ResearchGate. [Link]

  • Jayathilaka, C., et al. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

  • Assay Genie. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Özyürek, M., et al. (2011). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound. [Link]

  • Zen-Bio, Inc. FRAP Antioxidant Assay Kit. [Link]

  • Adwas, A. A., et al. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Acta Chimica Slovaca. [Link]

  • Antolovich, M., et al. (2002). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • Collins, A. (2004). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • Zen-Bio, Inc. ABTS Antioxidant Assay Kit. [Link]

  • Fernandes, A., et al. (2017). Novel Vanillin Derivatives: Synthesis, anti-oxidant, DNA and Cellular protection properties. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). This compound. PubChem Compound Database. [Link]

  • Furutani, N., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Kenny, O., et al. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. ResearchGate. [Link]

  • Re, R., et al. (1999). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]

  • Sadowska-Krępa, E., et al. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PMC - NIH. [Link]

  • Kenny, O., et al. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. JoVE. [Link]

  • Fernandes, A., et al. (2017). Novel Vanillin Derivatives: Synthesis, anti-oxidant, DNA and Cellular protection properties. NOVA School of Science and Technology. [Link]

  • Jolaosho, A. A., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate. [Link]

  • Jolaosho, A. A., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Furutani, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]

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Application Notes and Protocols for the Electrosynthesis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the electrosynthesis of 4-ethoxy-3-hydroxybenzaldehyde, a valuable aromatic aldehyde in the pharmaceutical and flavor industries. This document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying electrochemical principles, enabling researchers to not only replicate the described methods but also to innovate and adapt them for their specific needs. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and product purity.

Introduction: The Case for Electrosynthesis

The transition towards greener and more sustainable chemical manufacturing has spurred significant interest in electrosynthesis. This electrochemical approach offers several advantages over traditional chemical routes, including the use of electrons as a clean reagent, milder reaction conditions, and often, enhanced selectivity. For the synthesis of this compound, electrosynthesis presents a promising alternative to conventional oxidation methods that may rely on hazardous or stoichiometric oxidants.

This guide will explore two primary electrosynthesis strategies:

  • Indirect Electrosynthesis via a Mediator: A robust and highly selective method employing a redox mediator to shuttle electrons between the electrode and the substrate.

  • Direct Anodic Oxidation: A more direct approach where the substrate is oxidized at the anode surface, which can be effective but may present challenges in selectivity.

Part 1: Indirect (Mediated) Electrosynthesis of this compound

Indirect electrosynthesis is often favored for its ability to achieve high selectivity at lower overpotentials, thus minimizing side reactions and electrode fouling. In this approach, a mediator is electrochemically oxidized at the anode and then chemically oxidizes the starting material, 3-ethoxy-4-hydroxybenzyl alcohol, to the desired aldehyde. The reduced mediator is then re-oxidized at the anode, completing the catalytic cycle.

Mechanism of Mediated Electrosynthesis

The most common and effective mediator for the selective oxidation of primary alcohols to aldehydes is 2,2,6,6-tetramethylpiperidine-1-oxyl, famously known as TEMPO. The catalytic cycle is illustrated below.

G cluster_anode Anode Surface Anode Anode TEMPO TEMPO (Radical) Anode->TEMPO -e⁻ (Oxidation) TEMPO_plus N-oxoammonium ion (Active Oxidant) TEMPO->TEMPO_plus Substrate 3-Ethoxy-4-hydroxybenzyl alcohol TEMPO_plus->Substrate Chemical Oxidation Reduced_TEMPO Hydroxylamine TEMPO_plus->Reduced_TEMPO Product This compound Substrate->Product Reduced_TEMPO->TEMPO Regeneration

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocol: TEMPO-Mediated Electrosynthesis

This protocol is adapted from established methods for the electrosynthesis of vanillin, a structurally similar compound[1].

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol (starting material)[2]

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium chloride (NaCl) (supporting electrolyte)

  • Deionized water

  • Chloroform (CHCl₃)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (anhydrous, for drying)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Equipment:

  • Electrochemical cell (undivided or H-type)

  • Platinum sheet electrodes (working and counter)

  • Reference electrode (e.g., Ag/AgCl) (optional, for potentiostatic control)

  • DC power supply (galvanostat or potentiostat)

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Electrolyte Preparation: In a suitable electrochemical cell, prepare a two-phase solvent system consisting of 1.5 mL of deionized water and 1.5 mL of chloroform.

  • Addition of Reagents: To the electrolyte solution, add 76.1 mg of 3-ethoxy-4-hydroxybenzyl alcohol, 3.9 mg of TEMPO, and 14.6 mg of sodium chloride. The NaCl serves as the supporting electrolyte to ensure conductivity.

  • Electrolysis:

    • Immerse the platinum sheet electrodes into the solution.

    • If using a three-electrode setup, place the reference electrode in close proximity to the working electrode.

    • Begin stirring the solution vigorously to ensure good mass transport between the two phases.

    • Apply a constant current of 5 mA to the cell.

    • Maintain the reaction temperature at 50°C using a water bath.

    • Continue the electrolysis for 15-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • After the electrolysis is complete, transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with 20 mL of ethyl acetate. Repeat the extraction two more times.

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) to obtain pure this compound.

Data and Expected Outcome

The following table provides a summary of the reaction conditions based on the analogous synthesis of vanillin[1]. Researchers should optimize these parameters for the synthesis of this compound.

ParameterValueRationale
Starting Material 3-Ethoxy-4-hydroxybenzyl alcoholThe alcohol precursor to the target aldehyde.
Mediator TEMPOProvides high selectivity for the oxidation of primary alcohols to aldehydes.
Electrodes Platinum sheets (Anode & Cathode)Platinum is a relatively inert electrode material with good catalytic activity.
Solvent System H₂O / CHCl₃ (biphasic)The biphasic system can aid in product separation and reaction kinetics.
Supporting Electrolyte NaClIncreases the conductivity of the solution.
Current 5 mAA controlled current ensures a steady rate of reaction.
Temperature 50°CModerate temperature to enhance reaction kinetics without significant side product formation.
Reaction Time 15-24 hoursShould be optimized by monitoring the reaction progress.
Yield >40% (expected)Based on similar electrosynthesis of vanillin.

Part 2: Direct Anodic Oxidation

Direct electrosynthesis involves the oxidation of the substrate directly at the anode surface without the use of a mediator. While this approach is simpler in terms of the number of reagents, it can be more challenging to control selectivity. The oxidation of phenolic compounds at an anode can lead to the formation of phenoxy radicals, which can polymerize and foul the electrode surface, reducing the efficiency of the process[3].

Key Considerations for Direct Oxidation
  • Electrode Material: The choice of anode is critical. Materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) or certain metal oxides (e.g., SnO₂-Sb₂O₃), can promote the desired oxidation pathway over competing reactions like oxygen evolution[4]. Carbon-based electrodes have also shown promise for the selective oxidation of phenols[5].

  • Solvent and pH: The solvent and pH of the electrolyte can significantly influence the reaction pathway and the stability of the product.

  • Potential Control: Operating at a carefully controlled potential (potentiostatic electrolysis) can help to improve selectivity by targeting the oxidation potential of the substrate while avoiding further oxidation of the product.

Conceptual Protocol for Direct Anodic Oxidation

This is a generalized protocol that will require significant optimization for the specific substrate.

Materials:

  • 3-Ethoxy-4-hydroxybenzyl alcohol

  • Supporting electrolyte (e.g., sodium sulfate, perchloric acid)

  • Solvent (e.g., acetonitrile, water, or a mixture)

Equipment:

  • Electrochemical cell (divided H-type cell is recommended to prevent cathodic reduction of the product)

  • Working electrode (e.g., BDD, glassy carbon, or a metal oxide coated titanium electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or SCE)

  • Potentiostat

Procedure:

  • Electrolyte Preparation: Dissolve the supporting electrolyte in the chosen solvent in the electrochemical cell.

  • Substrate Addition: Add 3-ethoxy-4-hydroxybenzyl alcohol to the anolyte (the compartment containing the working electrode).

  • Electrolysis:

    • Assemble the three-electrode cell.

    • Apply a constant potential to the working electrode. The optimal potential should be determined via cyclic voltammetry of the substrate.

    • Monitor the reaction by sampling the anolyte and analyzing by a suitable technique (e.g., HPLC or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated from the anolyte by extraction or other suitable purification methods as described in the mediated electrosynthesis protocol.

Workflow for Direct Electrosynthesis Optimization

G Start Define Substrate and Target Product CV Cyclic Voltammetry (Determine Oxidation Potential) Start->CV Electrode_Screening Screen Working Electrodes (BDD, Glassy Carbon, etc.) CV->Electrode_Screening Electrolyte_Opt Optimize Solvent and Supporting Electrolyte Electrode_Screening->Electrolyte_Opt Bulk_Electrolysis Perform Bulk Electrolysis (Potentiostatic or Galvanostatic) Electrolyte_Opt->Bulk_Electrolysis Analysis Analyze Product Mixture (HPLC, GC-MS) Bulk_Electrolysis->Analysis Analysis->Bulk_Electrolysis Iterate and Optimize Purification Develop Purification Protocol Analysis->Purification End Optimized Protocol Purification->End

Caption: Workflow for optimizing direct electrosynthesis.

Part 3: Safety, Troubleshooting, and Best Practices

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the hazards associated with the chemicals used, particularly the organic solvents.

  • Troubleshooting:

    • Low Yield: Check for proper electrical connections, ensure adequate stirring, and consider optimizing the current density or potential. Electrode fouling may be an issue in direct oxidation; cleaning or replacing the electrode may be necessary.

    • Side Products: Adjust the applied current/potential to improve selectivity. In mediated synthesis, ensure the correct stoichiometry of the mediator.

  • Best Practices:

    • Thoroughly clean all glassware and electrodes before use.

    • Use high-purity reagents and solvents.

    • Monitor the reaction progress regularly to determine the optimal reaction time.

Conclusion

Electrosynthesis offers a compelling, green, and efficient platform for the synthesis of this compound. The mediated approach using TEMPO provides a well-defined and selective route, while direct oxidation presents an area for further research and optimization. By understanding the principles outlined in these notes and meticulously following the protocols, researchers can successfully employ electrosynthesis in their pursuit of novel and sustainable chemical manufacturing processes.

References

  • Kunkel, R., et al. (2021). Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. Green Chemistry, 23(7), 2735-2746.
  • Kunkel, R., et al. (2021).
  • Lanza, M. R. V., et al. (2024). Electroreduction of divanillin to polyvanillin in an electrochemical flow reactor. Journal of the Brazilian Chemical Society.
  • CN114196974B. (2023). Electrochemical synthesis method of vanillin.
  • Mubarok, H., et al. (2018). Electrosynthesis of vanillin from isoeugenol using platinum electrode. IOP Conference Series: Materials Science and Engineering, 299, 012015.
  • Li, Q., et al. (2016). N-Heterocyclic Carbene-Mediated Microfluidic Oxidative Electrosynthesis of Amides from Aldehydes. Organic Letters, 18(5), 1198-1201.
  • Wang, P., et al. (2023).
  • Kreh, R. P., Spotnitz, R. M., & Lundquist, J. T. (1989). Mediated electrochemical synthesis of aromatic aldehydes, ketones, and quinones using ceric methanesulfonate. The Journal of Organic Chemistry, 54(7), 1526-1531.
  • Wang, Y., et al. (2023). Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis. Green Chemistry, 25(15), 6032-6040.
  • Polcaro, A. M., et al. (1999). Electrochemical Oxidation of Chlorinated Phenols. Industrial & Engineering Chemistry Research, 38(6), 2236-2242.
  • Green, R. A., et al. (2015). N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell. Organic Letters, 17(13), 3294-3297.
  • Ciric-Marjanovic, G., et al. (2008). Biomass conversion: Attempted electrooxidation of lignin for vanillin production. Journal of Electroanalytical Chemistry, 624(1-2), 111-120.
  • Baravkar, M. D., & Prasad, B. L. V. (2022). Selective electro-oxidation of phenol to 1,4-hydroquinone employing carbonaceous electrodes: surface modification is the key. New Journal of Chemistry, 46(2), 649-656.
  • Ireland, R. E., & Walba, D. M. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses, 56, 44.
  • US9018421B2. (2015). Separation of aromatic aldehydes.
  • The Royal Society of Chemistry. (n.d.).
  • Wang, Q., et al. (2023). Redox-mediated electrified synthesis of benzaldehyde. Green Chemistry, 25(2), 659-667.
  • Kumar, A., et al. (1991). Oxidation of 3,4-dihydroxybenzyl alcohol: a sclerotizing precursor for cockroach ootheca. Archives of Insect Biochemistry and Physiology, 16(1), 31-44.
  • US6184421B1. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Churro, M., et al. (2021). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade.
  • ResearchGate. (n.d.). Conversion of eugenol into vanillin. [Diagram].
  • U.S. Environmental Protection Agency. (2004).
  • Benchchem. (n.d.). Synthesis routes of 3,4-Diethoxybenzaldehyde.
  • CN107827722B. (2020). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.
  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook.
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2008.
  • CN1537675A. (2004). Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method.
  • Pakhare, S. B., et al. (2015).
  • Li, Y., et al. (2023). Enhanced Electrocatalytic Oxidation of Phenol by SnO2-Sb2O3/GAC Particle Electrodes in a Three-Dimensional Electrochemical Oxidation System. International Journal of Molecular Sciences, 24(10), 8704.
  • Imbeault, J. C., et al. (2015). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Analytical Chemistry, 87(3), 1886-1892.
  • Moe, O. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(3), 425-452.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Batoeva, A. A., et al. (2007). Electrochemical oxidation of phenols. Russian Journal of Applied Chemistry, 80(8), 1365-1368.
  • Zhang, Y., et al. (2021). Electrochemically Mediated Esterification of Aromatic Aldehydes with Aliphatic Alcohols via Anodic Oxidation. Chinese Journal of Organic Chemistry, 41(12), 4718-4726.

Sources

The Versatile Scaffold: Leveraging 4-Ethoxy-3-hydroxybenzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flavor and Fragrance

4-Ethoxy-3-hydroxybenzaldehyde, a structural isomer of the widely used flavoring agent ethylvanillin, is emerging as a valuable and versatile building block in the synthesis of novel agrochemicals. Its inherent structural features—a reactive aldehyde group, a nucleophilic hydroxyl group, and an aromatic ring amenable to further functionalization—provide a rich platform for the development of a new generation of herbicides, fungicides, and insecticides. This application note provides an in-depth technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthetic utility of this compound and providing protocols for its derivatization into potentially bioactive compounds.

The imperative to develop new agrochemicals is driven by the dual challenges of increasing pest resistance to existing treatments and the growing demand for more sustainable and environmentally benign crop protection solutions. Naturally derived or nature-inspired scaffolds, such as that of this compound, are of particular interest as they can offer novel modes of action and more favorable toxicological and environmental profiles. The strategic modification of this core structure allows for the introduction of various pharmacophores, leading to compounds with diverse biological activities.

This document will explore the chemical logic behind utilizing this compound as a precursor and provide detailed experimental protocols for the synthesis of representative agrochemical derivatives.

Core Synthetic Strategies and Chemical Rationale

The chemical reactivity of this compound is centered around its three key functional groups: the aldehyde, the phenol, and the aromatic ring. Each of these sites can be selectively targeted to build molecular complexity and introduce moieties known to confer agrochemical activity.

  • The Aldehyde Group: This functional group is a gateway to a vast array of chemical transformations. Most notably, it readily undergoes condensation reactions with primary amines to form Schiff bases (imines). Schiff bases derived from substituted benzaldehydes have demonstrated significant potential as fungicidal and antibacterial agents.[1][2] The imine bond is often crucial for biological activity, and the substituent on the nitrogen atom can be varied to fine-tune the compound's properties.

  • The Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester. Etherification, for example, allows for the introduction of larger lipophilic groups, which can be critical for transport across biological membranes in target pests. The synthesis of aryloxyphenoxypropionate herbicides, a major class of grass-selective herbicides, relies on the etherification of a phenolic moiety.[3]

  • The Aromatic Ring: While less commonly modified in initial derivatization steps, the benzene ring can undergo electrophilic aromatic substitution to introduce additional functional groups, further diversifying the chemical space of potential agrochemicals.

The following sections will provide detailed protocols for the synthesis of a Schiff base derivative, a class of compounds with demonstrated fungicidal potential, starting from this compound.

Experimental Protocols: Synthesis of a Novel Schiff Base with Potential Fungicidal Activity

This protocol details the synthesis of (E)-4-(((4-chlorophenyl)imino)methyl)-2-ethoxyphenol, a Schiff base derivative of this compound. The selection of a chloro-substituted aniline is based on the common presence of halogenated aromatic rings in commercial agrochemicals, which can enhance bioactivity.

Diagram of the Synthetic Workflow

reagent1 This compound reaction Condensation Reaction (Reflux, 2-4 hours) reagent1->reaction reagent2 4-Chloroaniline reagent2->reaction solvent Ethanol (Solvent) solvent->reaction in catalyst Glacial Acetic Acid (Catalyst) catalyst->reaction cat. workup Work-up (Cooling, Filtration, Washing) reaction->workup product (E)-4-(((4-chlorophenyl)imino)methyl)-2-ethoxyphenol workup->product

Caption: Workflow for the synthesis of a Schiff base from this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier (Example)
This compoundC₉H₁₀O₃166.172539-53-9Sigma-Aldrich
4-ChloroanilineC₆H₆ClN127.57106-47-8Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Glacial Acetic AcidCH₃COOH60.0564-19-7VWR Chemicals
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.66 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Amine: To the ethanolic solution of the aldehyde, add 1.28 g (10 mmol) of 4-chloroaniline.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a precipitate of the Schiff base should form. If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Expected Results and Data
ParameterExpected Outcome
Yield 85-95%
Appearance Yellowish crystalline solid
Melting Point To be determined experimentally
FT-IR (cm⁻¹) ~3400 (O-H stretch, broad), ~1620 (C=N stretch, imine), ~1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)
¹H NMR (CDCl₃) δ ~1.4 (t, 3H, -OCH₂CH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~6.9-7.5 (m, 7H, Ar-H), ~8.3 (s, 1H, -CH=N-), ~9.5 (s, 1H, Ar-OH, may be broad and exchangeable with D₂O)
¹³C NMR (CDCl₃) δ ~15 (-OCH₂CH₃), ~64 (-OCH₂CH₃), ~110-150 (aromatic carbons), ~160 (-CH=N-)

Further Synthetic Applications in Agrochemical Development

Beyond Schiff bases, this compound is a promising starting material for other classes of agrochemicals, including isoxazoles and pyrazoles, which are known to possess insecticidal and herbicidal properties, respectively.[4][5]

General Strategy for Isoxazole Synthesis

The synthesis of isoxazole derivatives can be achieved via a multi-step process starting with a Claisen-Schmidt condensation of this compound with an appropriate ketone to form an α,β-unsaturated ketone (a chalcone). This intermediate can then be cyclized with hydroxylamine to yield the isoxazole ring system.

start This compound step1 Claisen-Schmidt Condensation start->step1 ketone Ketone (e.g., Acetophenone) ketone->step1 chalcone Chalcone Intermediate step1->chalcone step2 Cyclization chalcone->step2 hydroxylamine Hydroxylamine hydroxylamine->step2 isoxazole Isoxazole Derivative step2->isoxazole start This compound Derivative (e.g., Ester) step1 Claisen Condensation start->step1 reagent Ester (e.g., Ethyl Acetate) reagent->step1 dicarbonyl 1,3-Dicarbonyl Intermediate step1->dicarbonyl step2 Cyclization dicarbonyl->step2 hydrazine Hydrazine hydrazine->step2 pyrazole Pyrazole Derivative step2->pyrazole

Caption: General synthetic route to pyrazole-containing herbicides.

Conclusion and Future Perspectives

This compound represents a readily accessible and highly versatile platform for the synthesis of a diverse range of potential agrochemicals. The straightforward derivatization of its aldehyde and hydroxyl functional groups allows for the facile introduction of various toxophores and the tuning of physicochemical properties. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel Schiff bases, isoxazoles, pyrazoles, and other derivatives with potential applications in crop protection. Future work should focus on the synthesis of diverse libraries of these compounds, followed by systematic screening for their herbicidal, fungicidal, and insecticidal activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel agrochemical candidates.

References

  • Process for the production of 4-hydroxybenzaldehyde derivatives. (1980).
  • Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. (n.d.).
  • Process for preparing hydroxybenzaldehydes. (n.d.). EP0340702B1.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). Pest Management Science, 79(6), 2264-2280.
  • Process for the preparation of a substituted 4-hydroxybenzaldehyde. (n.d.). US5756853A.
  • Process for producing p-hydroxybenzaldehyde. (n.d.).
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).
  • Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. (2016).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica, 7(6), 346-352.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6274.
  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2209.
  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2023). RSC Advances, 13(23), 15685-15693.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2024). Journal of the Chemical Society of Nigeria, 49(6), 1054-1062.
  • (PDF) Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2023).
  • Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). (n.d.).
  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (2018). Oriental Journal of Chemistry, 34(2).
  • A new method for one-pot synthesis of aryloxyphenoxypropionate herbicides using 2,4,6-trichloro-1,3,5-triazine and (n-BU)4NI as a homogeneous catalyst. (2014). Journal of the Serbian Chemical Society, 79(10), 1199-1206.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Journal of Pharmaceutical and Drug Development, 3(2).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals, 17(5), 633.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Advances, 12(44), 28551-28562.
  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2016). Journal of Pharmaceutical Sciences and Research, 8(8), 776-779.
  • Synthesis and evaluation of vanillin derivatives as antimicrobial agents. (n.d.). JournalAgent.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022).
  • Synthesis of new vanillin derivatives from natural eugenol. (2021). AIP Conference Proceedings, 2349(1).
  • Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. (2021). Bioorganic Chemistry, 115, 105234.

Sources

Biocatalytic synthesis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Biocatalytic Synthesis of 4-Ethoxy-3-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Green Chemistry Approach to a Key Flavor Compound

This compound, commonly known as ethylvanillin, is a widely used synthetic flavoring agent with a scent three to four times more potent than natural vanillin.[1][2] It is a crucial component in the food, beverage, and pharmaceutical industries for imparting a rich and creamy vanilla-like aroma and taste. Traditionally, the industrial production of ethylvanillin has relied on multi-step chemical syntheses from petrochemical precursors like guaiacol and glyoxylic acid or the modification of naturally occurring compounds such as eugenol.[1][3] While effective, these methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste, posing environmental and safety concerns.[4]

The principles of green chemistry encourage the development of more sustainable and environmentally benign synthetic routes. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in this regard.[5] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), exhibit high specificity and selectivity, and are biodegradable. This application note provides a detailed protocol for the biocatalytic synthesis of this compound, leveraging the oxidative power of Vanillyl Alcohol Oxidase (VAO) on the precursor 4-ethoxy-3-hydroxybenzyl alcohol. This enzymatic approach presents a promising alternative to conventional chemical methods, offering high yields and a significantly improved environmental profile.

The Biocatalytic Rationale: Harnessing Vanillyl Alcohol Oxidase

The flavoenzyme Vanillyl Alcohol Oxidase (VAO; EC 1.1.3.38) is a versatile oxidoreductase that has been extensively studied for its ability to oxidize a wide range of phenolic compounds.[6][7][8] Its natural function often involves the biodegradation of lignin-derived aromatic compounds in fungi like Penicillium simplicissimum.[6] VAO catalyzes the oxidation of para-substituted benzyl alcohols to their corresponding aldehydes, utilizing molecular oxygen as the electron acceptor and producing hydrogen peroxide as a byproduct.[6]

The broad substrate specificity of VAO makes it an ideal candidate for the synthesis of ethylvanillin.[7] The enzyme's active site can accommodate substrates with varying substituents on the aromatic ring. By substituting the natural substrate, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), with its ethoxy analogue, 4-ethoxy-3-hydroxybenzyl alcohol, we can direct the enzymatic machinery to produce this compound. The reaction proceeds with high selectivity, avoiding the over-oxidation to the corresponding carboxylic acid, a common challenge in chemical oxidation methods.[9]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol details the enzymatic oxidation of 4-ethoxy-3-hydroxybenzyl alcohol to this compound using Vanillyl Alcohol Oxidase.

Materials and Reagents
Reagent/Material Supplier Grade Notes
Vanillyl Alcohol Oxidase (VAO)Sigma-AldrichRecombinant, lyophilized powderActivity ≥ 10 U/mg
4-Ethoxy-3-hydroxybenzyl alcoholSigma-Aldrich≥98%Substrate
Potassium Phosphate Buffer (0.1 M, pH 8.0)In-house preparationAnalytical Grade
Catalase (from bovine liver)Sigma-Aldrich≥10,000 U/mgTo decompose H₂O₂ byproduct
Ethyl AcetateFisher ScientificHPLC GradeFor extraction
Anhydrous Sodium SulfateFisher ScientificACS GradeFor drying organic phase
Deionized WaterMillipore Milli-Q
Equipment
  • Shaking incubator

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Enzyme and Substrate Preparation:

    • Prepare a 1 mg/mL stock solution of Vanillyl Alcohol Oxidase in 0.1 M potassium phosphate buffer (pH 8.0). Store on ice.

    • Prepare a 100 mM stock solution of 4-ethoxy-3-hydroxybenzyl alcohol in ethanol.

  • Reaction Setup:

    • In a 50 mL Erlenmeyer flask, combine 20 mL of 0.1 M potassium phosphate buffer (pH 8.0) and 200 µL of the 100 mM substrate stock solution to achieve a final substrate concentration of 1 mM.

    • Add 100 µL of catalase solution (1 mg/mL in phosphate buffer) to the reaction mixture. This is crucial to prevent potential enzyme inactivation by the hydrogen peroxide byproduct.

    • Pre-incubate the mixture at 30°C in a shaking incubator (200 rpm) for 5 minutes to allow for temperature equilibration.

  • Initiation of Biocatalytic Reaction:

    • Initiate the reaction by adding 100 µL of the 1 mg/mL VAO enzyme stock solution to the reaction mixture.

    • Seal the flask and continue incubation at 30°C with shaking (200 rpm) for 24 hours. Ensure adequate headspace for oxygen availability.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking 100 µL aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Terminate the enzymatic reaction in the aliquots by adding an equal volume of acetonitrile and centrifuging at 10,000 x g for 5 minutes to precipitate the enzyme.

    • Analyze the supernatant by HPLC to determine the concentration of the product and the remaining substrate.

  • Product Extraction and Purification:

    • After 24 hours (or upon reaction completion as determined by HPLC), terminate the bulk reaction by acidifying the mixture to pH 2.0 with 1 M HCl.

    • Extract the product from the aqueous phase with three equal volumes of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator to yield the crude this compound.

    • For higher purity, the product can be further purified by flash column chromatography on silica gel.

Analytical Methods: Quantification and Characterization

Accurate quantification of the substrate and product is essential for determining reaction kinetics and yield. HPLC is the preferred method for this analysis.[10][11]

HPLC Protocol
Parameter Condition
Instrument PerkinElmer Series 200 HPLC System or equivalent
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 40:60 (v/v) Methanol:Water containing 0.2% Phosphoric Acid[11]
Flow Rate 1.0 mL/min
Detection UV at 280 nm[10]
Injection Volume 10 µL
Column Temperature Ambient
Sample Preparation for HPLC
  • Standards: Prepare stock solutions of 4-ethoxy-3-hydroxybenzyl alcohol and this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Samples: Dilute the supernatant from the terminated reaction aliquots with the mobile phase to fall within the range of the calibration curve.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Low Conversion Rate 1. Low enzyme activity. 2. Sub-optimal pH or temperature. 3. Enzyme inhibition by product or byproduct (H₂O₂).1. Verify enzyme activity with a standard substrate. 2. Optimize pH and temperature for the specific enzyme batch. 3. Ensure sufficient catalase is added.
Multiple Peaks in HPLC Chromatogram 1. Presence of impurities in the substrate. 2. Formation of side-products.1. Check the purity of the starting material. 2. Characterize unexpected peaks by LC-MS. Consider enzyme engineering for improved specificity.[12]
Poor Peak Resolution Inappropriate mobile phase composition.Adjust the methanol/water ratio or the acid concentration in the mobile phase.

Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Synthesis Substrate 4-Ethoxy-3-hydroxybenzyl alcohol Product This compound Substrate->Product Enzymatic Oxidation Enzyme Vanillyl Alcohol Oxidase (VAO) O2 O₂ H2O2 H₂O₂ O2->H2O2 Reduction

Caption: Enzymatic oxidation of 4-ethoxy-3-hydroxybenzyl alcohol.

Experimental Workflow

Workflow A 1. Reagent Preparation (Enzyme, Substrate, Buffer) B 2. Reaction Setup (Combine Substrate, Buffer, Catalase) A->B C 3. Initiate Reaction (Add VAO Enzyme) B->C D 4. Incubation (30°C, 200 rpm, 24h) C->D E 5. Monitoring & Termination (HPLC Analysis) D->E F 6. Product Extraction (Ethyl Acetate) E->F G 7. Purification (Concentration & Chromatography) F->G H Final Product (this compound) G->H

Caption: Step-by-step experimental workflow for biocatalytic synthesis.

References

  • Rosenau, T., Habicher, W. D., & Potthast, A. (1996). A Mild, Simple and General Procedure for the Oxidation of Benzyl Alcohols to Benzaldehydes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 26(2), 315-325.
  • Huang, J., et al. (2017). HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 53(11), 1318-1321.
  • Hibbert, E. G., et al. (2015). Second generation engineering of transketolase for polar aromatic aldehyde substrates. Journal of Biotechnology, 214, 83-91.
  • PerkinElmer, Inc. (2007). Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC.
  • HELIX Chromatography. HPLC Methods for analysis of Ethylvanillin. Retrieved from [Link]

  • Grokipedia. (2024). Vanillyl-alcohol oxidase. Retrieved from [Link]

  • Eng, M. Y. (1996). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study.
  • Purdue University Office of Technology Commercialization. Enzyme-based Benzaldehyde Biosynthesis. Retrieved from [Link]

  • Ng, C. M., & Reuter, W. M. Analysis of Vanillin, Ethyl Vanillin, and Coumarin in Vanilla Extract Products by UHPLC with PDA Detection.
  • van den Heuvel, R. H., et al. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954-2958.
  • van den Heuvel, R. H., et al. (2001).
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  • Yao, P., et al. (2022). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry, 24(15), 5865-5875.
  • Das, B., et al. (2016). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions.
  • Edwards, J. K., et al. (2018). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts.
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4-Ethoxy-3-hydroxybenzaldehyde as a standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Ethoxy-3-hydroxybenzaldehyde as an Analytical Standard

Authored by: A Senior Application Scientist

Introduction: Defining the Standard

This compound (CAS 2539-53-9), also known as isoethylvanillin, is a significant aromatic aldehyde in the landscape of chemical synthesis. While its isomer, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is widely recognized as a flavoring agent, this compound serves a critical role as a precursor and intermediate in the synthesis of various pharmacologically active compounds and specialty chemicals[1]. Its distinct molecular structure, featuring aldehyde and hydroxyl functionalities, provides a versatile platform for numerous chemical transformations[1].

The reliability of these synthetic processes hinges on the purity and precise characterization of starting materials. Therefore, the use of high-purity this compound as an analytical standard is paramount. This guide provides detailed application notes and validated protocols for its use in modern analytical workflows, ensuring researchers, quality control scientists, and drug development professionals can achieve accurate and reproducible results. The methodologies described are designed to be self-validating, incorporating system suitability checks to guarantee trustworthy data.

Physicochemical Profile and Handling

A thorough understanding of the compound's properties is the foundation of its effective use as a standard. All handling and storage procedures must align with its chemical nature and associated safety requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2539-53-9[2][3][4]
Molecular Formula C₉H₁₀O₃[2][3][4]
Molecular Weight 166.17 g/mol [3]
IUPAC Name This compound[3]
Synonyms Isoethylvanillin, Ethylisovanilline[2][3]
Appearance White to light-yellow powder/crystals[1]
Boiling Point 125 °C[4]
Density 1.186 g/cm³[4]
LogP 1.49[2]
Flash Point 121 °C[4]
Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling to mitigate risks.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is the most critical step for quantitative analysis. The following protocol ensures precision and stability.

Causality Statement: The choice of diluent is critical. Acetonitrile or methanol are selected for their ability to fully solubilize the analyte and their compatibility with both reverse-phase HPLC and GC analysis. Using Class A volumetric flasks and a calibrated analytical balance is non-negotiable for minimizing measurement uncertainty, which is the cornerstone of a trustworthy standard.

Step-by-Step Methodology
  • Equipment and Materials:

    • This compound reference standard (≥98% purity)

    • HPLC-grade acetonitrile or methanol

    • Calibrated analytical balance (readable to 0.01 mg)

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Volumetric pipettes and appropriate pipette filler

    • Ultrasonic bath

  • Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound standard into a 25 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 15 mL of the chosen diluent (acetonitrile or methanol).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to ambient temperature.

    • Carefully add diluent to the calibration mark.

    • Cap the flask and invert it at least 15 times to ensure homogeneity.

    • Calculate the exact concentration based on the actual weight and flask volume. This solution should be stored in an amber vial at 2-8°C and is typically stable for several weeks.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by performing serial dilutions from the stock solution using Class A volumetric pipettes and flasks.

    • These working standards are used to generate a calibration curve for quantification.

Application I: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the premier method for assessing the purity of this compound and for its quantification in reaction mixtures or final products[2][5]. The method separates the main component from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject Standards & Samples Standard->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->Inject Acquire Acquire Data (UV Detection) Inject->Acquire Integrate Integrate Chromatograms Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Purity & Concentration Calibrate->Quantify

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol

Causality Statement: A C18 column is chosen as it provides excellent retention and separation for moderately polar aromatic compounds like isoethylvanillin. The mobile phase contains acetonitrile as the organic modifier to elute the compound. A small amount of acid (phosphoric or formic) is added to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 7-8)[2]. This ensures a single, non-ionized form of the analyte, resulting in sharp, symmetrical peaks and reproducible retention times—a hallmark of a trustworthy method. UV detection at ~275 nm is selected based on the strong absorbance of the benzaldehyde chromophore.

Table 2: Recommended HPLC Operating Conditions

ParameterRecommended Setting
Instrument HPLC system with UV/Vis or DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Procedure and System Suitability
  • System Preparation: Set up the HPLC system according to the parameters in Table 2. Purge the pump lines and allow the system to equilibrate with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST): Make five replicate injections of a mid-range working standard (e.g., 50 µg/mL).

    • Trustworthiness Check: The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.9 and 1.5, and the theoretical plates are > 2000. This step validates that the analytical system is performing correctly before analyzing any samples.

  • Calibration: Inject the series of working standards from lowest to highest concentration. Construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the sample solution(s).

  • Data Analysis: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. Purity is calculated by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Application II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unambiguous identification of this compound. It provides a distinct mass spectrum that serves as a chemical fingerprint, allowing for confirmation of identity even in complex matrices.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Dilute Sample in Volatile Solvent Inject Inject Sample into GC SamplePrep->Inject Separate Separate via Temperature Program Inject->Separate Ionize Ionize & Fragment (EI) Separate->Ionize Detect Detect Fragments (Mass Analyzer) Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum LibraryMatch Compare to Library & Reference Standard Spectrum->LibraryMatch Identify Confirm Identity LibraryMatch->Identify

Caption: GC-MS workflow for identification.

Detailed GC-MS Protocol

Causality Statement: A non-polar (5% phenyl)-methylpolysiloxane column (e.g., HP-5MS) is the workhorse for separating a wide range of semi-volatile organic compounds and is well-suited for this analyte[6]. Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns for library matching. The key diagnostic ions for this compound are the molecular ion (M⁺) at m/z 166 and the fragment from the loss of an ethyl group [M-29]⁺ at m/z 137, providing high confidence in identification[3].

Table 3: Recommended GC-MS Operating Conditions

ParameterRecommended Setting
Instrument GC-MS system with an Electron Ionization (EI) source
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 300 m/z
Procedure and Data Interpretation
  • Sample Preparation: Prepare a dilute solution of the standard or sample (e.g., 10-50 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • System Setup: Configure the GC-MS with the parameters from Table 3.

  • Analysis: Inject the prepared solution.

  • Identification:

    • Trustworthiness Check: The primary confirmation of identity is achieved by comparing the acquired mass spectrum of the analyte peak with a reference spectrum from a known standard or a validated spectral library (e.g., NIST).

    • Key Fragments: The presence of the molecular ion at m/z 166 and major fragments at m/z 138 and 137 are critical for positive identification[3]. The relative abundances of these ions should closely match the reference spectrum.

References

  • Understanding the Properties and Applications of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy- | SIELC Technologies . SIELC Technologies. [Link]

  • This compound | C9H10O3 | CID 75679 . PubChem - NIH. [Link]

  • Ensure Flavor & Compliance: A Guide To Testing Vanillin/ethyl Vanillin . Green Spring Technology. [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? . Sciencemadness Discussion Board. [Link]

  • Ethyl Vanillin Quality Report . Scribd. [Link]

  • 3-ethoxy-4-hydroxybenzaldehyde - 121-32-4, C9H10O3 . ChemSynthesis. [Link]

  • Analysis of vanillin in food using LC-MS / MS . Eurofins Deutschland. [Link]

  • 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... . ResearchGate. [Link]

  • Supplementary Material (ESI) for Chemical Communications . The Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin. This guide is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic routes and troubleshoot common experimental challenges. Our focus is on providing in-depth, scientifically-grounded solutions to improve reaction yield, purity, and efficiency.

Overview of Synthesis

This compound is a crucial aroma chemical, valued for its intense vanilla-like flavor, which is approximately three times stronger than that of vanillin.[1] While several synthetic pathways exist, the most prevalent laboratory and industrial method is the O-ethylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) via the Williamson ether synthesis. This reaction, though conceptually straightforward, presents challenges in achieving high yield and regioselectivity, which this guide aims to address.

The core transformation involves the selective ethylation of the hydroxyl group at the C4 position. This selectivity is governed by the higher acidity of the 4-OH group due to the electron-withdrawing effect of the para-aldehyde group, making it the primary site for deprotonation and subsequent nucleophilic attack.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My reaction yield is poor, and I recover a large amount of unreacted 3,4-dihydroxybenzaldehyde. What is the likely cause?

A1: This issue almost always points to incomplete deprotonation of the starting material, which is the critical first step of the Williamson ether synthesis. The alkoxide (or more accurately, phenoxide) is the active nucleophile, and its insufficient formation will stall the reaction.

  • Causality—The Role of the Base: The Williamson synthesis is an SN2 reaction that requires a strong nucleophile.[2] The phenolic hydroxyl groups of protocatechuic aldehyde (pKa ≈ 7-8) are not nucleophilic enough to attack the ethylating agent directly. A base is required to deprotonate the phenol to form the much more potent phenoxide nucleophile. If the base is too weak or used in insufficient quantity, an equilibrium will exist that favors the starting alcohol, leading to low conversion.[2]

  • Solutions & Optimization:

    • Base Stoichiometry: Ensure at least one molar equivalent of a suitable base is used to deprotonate the more acidic 4-hydroxyl group. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess may promote side reactions.

    • Choice of Base: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are typically used. NaH is particularly effective as its byproduct, hydrogen gas, simply evolves from the reaction mixture, preventing equilibrium issues.[2]

    • Anhydrous Conditions: Ensure your solvent and reagents are dry, especially when using highly reactive bases like NaH. Water can consume the base and inhibit the formation of the required phenoxide.

Q2: My primary impurity is the 3,4-diethoxybenzaldehyde byproduct. How can I improve the regioselectivity for mono-ethylation at the 4-position?

A2: The formation of the di-ethoxylated product is a common challenge resulting from the ethylation of both hydroxyl groups. Achieving high regioselectivity is key to maximizing the yield of the desired product.

  • Causality—Acidity and Reaction Conditions: The 4-OH proton is more acidic than the 3-OH proton due to resonance stabilization of the conjugate base with the para-aldehyde group. Therefore, it is deprotonated first. However, if reaction conditions are too harsh (e.g., strong base in large excess, high temperature), the less acidic 3-OH group can also be deprotonated and subsequently ethylated.

  • Solutions & Optimization:

    • Use a Milder Base: This is one of the most effective strategies. Using weaker bases like sodium bicarbonate (NaHCO₃) or cesium bicarbonate (CsHCO₃) can provide just enough basicity to selectively deprotonate the more acidic 4-OH group, leaving the 3-OH group largely protonated and unreactive.[3][4] This approach has been shown to yield excellent regioselectivity.[3]

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use precisely one equivalent of the base and one equivalent of the ethylating agent relative to the 3,4-dihydroxybenzaldehyde.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 40°C instead of reflux) can provide enough energy for the more reactive 4-phenoxide to react while minimizing the undesired reaction at the 3-position.[4]

Table 1: Effect of Base on Regioselectivity in O-Ethylation

BaseStrengthTypical OutcomeRecommendation for High Selectivity
Sodium Hydride (NaH)StrongCan lead to over-alkylation (di-ethoxy product) if used in excess.Use with precise stoichiometric control (1.0 equivalent).
Sodium Hydroxide (NaOH)StrongEffective but can also result in di-alkylation, especially at higher temperatures.Use 1.0-1.1 equivalents at moderate temperatures.
Cesium Bicarbonate (CsHCO₃)MildExcellent regioselectivity for the more acidic 4-OH position.[3]Highly recommended for minimizing the di-ethoxy byproduct.[3]
Sodium Bicarbonate (NaHCO₃)MildGood regioselectivity due to its inability to deprotonate the less acidic 3-OH group.[4]A cost-effective and effective option for selective mono-ethylation.
Q3: The reaction is very slow. How can I increase the reaction rate without promoting the formation of byproducts?

A3: Sluggish reaction rates are often due to poor solubility and interaction between the nucleophile (phenoxide salt) and the electrophile (ethylating agent).

  • Causality—Phase Immiscibility: The sodium or potassium salt of the phenoxide is often poorly soluble in common organic solvents where the ethylating agent is dissolved. This phase separation limits the interaction between reactants, slowing the reaction.

  • Solutions & Optimization:

    • Phase Transfer Catalysis (PTC): This is an exceptionally powerful technique for accelerating such reactions. A phase transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), has a lipophilic cation that can pair with the phenoxide anion, transporting it from the solid or aqueous phase into the organic phase where the ethylating agent resides. This dramatically increases the reaction rate, often allowing for milder conditions and shorter reaction times.[5]

    • Choice of Solvent: Using polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can help to solvate the phenoxide and increase its reactivity. However, be mindful that DMF can be difficult to remove and has toxicity concerns.[1] Acetonitrile is often a good compromise.[3]

    • Temperature Optimization: While high temperatures can promote side reactions, a moderate increase can significantly improve the rate. The optimal temperature should be determined empirically, often in the range of 50-80°C, especially when using a PTC.[6]

Q4: I'm seeing an elimination byproduct (an alkene from the ethylating agent). How do I prevent this?

A4: Alkene formation occurs via an E2 elimination pathway, which competes with the desired SN2 substitution.[7]

  • Causality—Base and Substrate Effects: The alkoxide is not only a good nucleophile but also a strong base. When it attacks a proton on the beta-carbon of the ethylating agent instead of the alpha-carbon, an E2 elimination occurs. This is more common with sterically hindered alkyl halides, but with a primary halide like ethyl bromide, it is usually a minor pathway unless conditions are extreme.[8][9]

  • Solutions & Optimization:

    • Use Primary Alkyl Halides: Always use a primary ethylating agent (e.g., ethyl bromide, ethyl iodide). Williamson ether synthesis is not suitable for secondary or tertiary halides, which strongly favor elimination.[9]

    • Avoid Excessively High Temperatures: High temperatures tend to favor elimination over substitution. Maintain the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Choice: Less polar solvents can sometimes favor SN2, while polar aprotic solvents are generally good for this reaction. Avoid highly polar, protic solvents like ethanol if the phenoxide is pre-formed, as they can interfere with the nucleophile.

Experimental Workflow & Protocols

Workflow Diagram: Williamson Ether Synthesis of Ethyl Vanillin

The following diagram outlines the key steps in the synthesis, from starting materials to the purified product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ethylation (SN2 Attack) cluster_2 Step 3: Workup & Purification A 3,4-Dihydroxybenzaldehyde + Base (e.g., NaHCO3) B Formation of Sodium 4-formyl-2-hydroxyphenoxide A->B D This compound B->D C Ethylating Agent (e.g., Ethyl Bromide) + PTC (e.g., TBAB) C->D E Acidification & Quench D->E F Solvent Extraction E->F G Recrystallization / Distillation F->G H Pure Product G->H

Caption: General workflow for the synthesis of this compound.

Protocol: Optimized Synthesis using Phase Transfer Catalysis

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl bromide (EtBr)

  • Tetra-n-butylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add sodium bicarbonate (1.1 eq) and tetra-n-butylammonium bromide (TBAB, 0.05 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromide (1.1 eq) to the mixture dropwise.

  • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (see protocol below).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove any inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from a toluene/hexane mixture) or vacuum distillation to obtain pure this compound.[10]

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Mobile Phase: Prepare a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The optimal ratio may need slight adjustment.

  • Spotting: On a silica TLC plate, spot the starting material (3,4-dihydroxybenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front nears the top, remove the plate and visualize under UV light (254 nm). The starting material and product are both UV active. The product, being less polar, will have a higher Rf value than the starting material. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis? A: With optimized conditions, such as those employing phase transfer catalysis or specific mild bases for regioselectivity, yields can be significantly improved. While older methods might report yields in the 50-70% range, optimized modern protocols can achieve yields upwards of 85%.[11] For instance, a method involving bromination of 4-hydroxy-benzaldehyde followed by ethoxylation reports a yield of 85.2%.[11] Another approach using microfluidics reports yields up to 82.3%.[12]

Q: Can I use other ethylating agents like diethyl sulfate? A: Yes, diethyl sulfate is a potent ethylating agent and can be used. However, it is significantly more toxic and requires greater handling precautions than ethyl halides. While it is highly reactive, the improved safety profile of ethyl bromide or ethyl iodide often makes them preferable choices in a research setting.

Q: My final product is off-color (yellow or brown). How can I decolorize it? A: A slight yellow or brown tint in the crude product is common. This can usually be removed during purification. Recrystallization is highly effective. If the color persists, you can treat a solution of the product with a small amount of activated charcoal before filtering and recrystallizing. A final purification by vacuum distillation will yield a colorless to white solid.[10]

Q: What is the role of sodium iodide in some protocols? A: Sodium iodide can be used in catalytic amounts in what is known as the Finkelstein reaction. If you are using a less reactive ethylating agent like ethyl chloride, iodide can displace the chloride to form ethyl iodide in situ. Ethyl iodide is a much more reactive alkylating agent, thus accelerating the overall reaction.[8]

References

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  • Wu, J. (2014). Synthesis of ethyl vanillin using continuous flow microfluid technique. ResearchGate.

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  • ResearchGate. (2015). Synthesis of ethyl vanillin using continuous flow microfluid technique. ResearchGate.

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  • Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin. Google Patents.

  • Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness.

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  • ResearchGate. (n.d.). Optimizing the reaction conditions. a. ResearchGate.

  • Yadav, G. D., & Kadam, A. A. (2005). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis. Journal of Molecular Catalysis A: Chemical, 241(1-2), 110-119.

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.

  • ResearchGate. (n.d.). Phase Transfer Catalysis (PTC)-catalyzed synthetic steps. ResearchGate.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.

  • Ataman Kimya. (n.d.). VANILLIN ETHYL. Ataman Kimya.

  • Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Biosynth.

  • Boultadakis-Arapinis, M., et al. (2001). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 6(12), 1016-1022.

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  • European Patent Office. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Googleapis.

  • Thermo Scientific Chemicals. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98%. Thermo Fisher Scientific.

  • Google Patents. (n.d.). Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde. Google Patents.

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde. Google Patents.

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  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. PrepChem.com.

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Overcoming solubility issues of 4-Ethoxy-3-hydroxybenzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 4-Ethoxy-3-hydroxybenzaldehyde (commonly known as Ethyl Vanillin). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this versatile aromatic aldehyde. As a key intermediate in pharmaceuticals and a potent flavoring agent, its effective use in experimental and formulation settings is often hampered by its poor dissolution in water.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and reproducibility of your results.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource(s)
Chemical Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [3][4]
Appearance White to pale yellow crystalline powder[3]
Melting Point 76–78 °C[3][4]
Water Solubility Slightly soluble; ~2.82 mg/mL at 25 °C[4][5][6][7]
LogP 1.58[5]
pKa (Strongest Acidic) 7.79 (Predicted)[5]
Common Solvents Soluble in ethanol, ether, DMSO, N,N-Dimethylformamide, and chloroform.[1][3][7][8]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is this compound poorly soluble in water?

A: The molecule's structure contains a hydrophobic benzene ring and an ethoxy group (-OCH₂CH₃), which limit its ability to form favorable interactions with polar water molecules.[1] While the hydroxyl (-OH) and aldehyde (-CHO) groups contribute some polarity, the overall character of the molecule is insufficiently hydrophilic for high aqueous solubility.

Q2: Can I increase solubility by simply heating the aqueous medium?

A: Yes, heating can increase the rate of dissolution and the amount of compound that dissolves. One source notes a solubility of 1 g in 100 ml of water (10 mg/mL) at 50°C. However, this method has a significant drawback: as the solution cools to room or physiological temperatures, the compound will likely precipitate out, leading to inaccurate concentrations and potential experimental artifacts. This approach is only recommended if the solution will be used immediately at an elevated temperature.

Q3: Is this compound stable in aqueous solutions?

A: It is reasonably stable, but there are sensitivities to consider. It is reported to be sensitive to light and air.[7] Furthermore, as a phenolic compound, it can be susceptible to degradation at high pH, especially in the presence of oxygen.[9] It is also known to be unstable in contact with iron or steel, which can form a red-colored, flavorless compound. For best results, prepare solutions fresh, use high-purity water and reagents, and store protected from light.

Q4: I see precipitation in my buffer after adding the compound from a DMSO stock. What's happening?

A: This is a common issue called "fall-out" or "crashing out." It occurs when a concentrated stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent disperses, and the compound is suddenly in an environment that cannot sustain its dissolution, causing it to precipitate. The troubleshooting guides below provide strategies to mitigate this.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Co-Solvent Systems for Stock Solution Preparation

This is the most common and often the most effective method for solubilizing hydrophobic compounds for in vitro experiments. The strategy involves dissolving the compound at a high concentration in a water-miscible organic solvent and then diluting this stock solution into your aqueous experimental medium.

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are highly effective at dissolving non-polar compounds.[10] When a small volume of this concentrated stock is added to a larger volume of aqueous buffer, the co-solvent helps to keep the compound in solution, effectively increasing its apparent solubility in the final mixture.

Experimental Protocol: Preparing a 10 mM Stock in DMSO
  • Preparation: Weigh out 16.62 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of newly opened, high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution if needed.[10][11]

  • Storage: Once dissolved, this 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[10]

  • Application: To prepare your working solution, dilute the stock solution into your aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing the buffer , not the other way around. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

Troubleshooting:

  • Precipitation on Dilution: If you still observe precipitation, try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps. You can also try a different co-solvent formulation, such as the one used for in vivo studies: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]

  • Cell Toxicity: Be mindful that co-solvents can be toxic to cells. Always run a vehicle control (your final aqueous medium containing the same percentage of the co-solvent as your experimental samples) to ensure the observed effects are from your compound and not the solvent. Typically, final DMSO concentrations should be kept below 0.5% (v/v) for most cell-based assays.

Workflow for Co-Solvent Method

start Start: Weigh Compound dissolve Dissolve in 100% DMSO to create concentrated stock start->dissolve mix Vortex / Sonicate until fully dissolved dissolve->mix store Aliquot and Store at -20°C mix->store dilute Pipette stock into aqueous buffer (while vortexing buffer) store->dilute precip Precipitation? dilute->precip end Working Solution Ready precip->end No troubleshoot Troubleshoot: - Use serial dilution - Try alternative co-solvents precip->troubleshoot Yes

Caption: Workflow for preparing aqueous solutions using a co-solvent.

Guide 2: pH-Mediated Solubilization

This technique leverages the acidic nature of the phenolic hydroxyl group on the this compound molecule.

Causality: Phenolic compounds are weak acids.[9] By increasing the pH of the aqueous solution above the compound's pKa (~7.79), the hydroxyl group is deprotonated to form a negatively charged phenolate salt.[5][12] This ionized form is significantly more polar and thus more soluble in water.

Experimental Protocol: Dissolution via pH Adjustment
  • Suspension: Add the weighed powder of this compound to your desired volume of purified water or a low-ionic-strength buffer. It will not dissolve initially.

  • pH Monitoring: Place the suspension on a stir plate with a magnetic stir bar and insert a calibrated pH probe.

  • Titration: Slowly add a dilute solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), dropwise to the suspension.

  • Dissolution: Monitor the solution's clarity and the pH reading. As the pH rises above ~8.0, the powder should begin to dissolve. Continue stirring and adding base until the solution is completely clear.

  • Final Adjustment: Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you need to adjust the pH to a specific value, but be aware that lowering the pH back towards the pKa may cause the compound to precipitate.

Troubleshooting:

  • Compound Instability: High pH can cause degradation of phenolic compounds.[9][13] This method is best suited for applications where the final solution will be used quickly. Protect the solution from light and air to minimize oxidative degradation.

  • Incompatibility with Experiment: This method is not suitable for experiments that are pH-sensitive or require a specific, near-neutral pH where the compound would not remain in its soluble, ionized form.

Diagram of pH-Dependent Solubility

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_sol Protonated Form (Poorly Soluble) precip Precipitate Forms low_sol->precip high_sol Deprotonated Phenolate Salt (Highly Soluble) low_sol->high_sol Add Base (e.g., NaOH) high_sol->low_sol Add Acid (e.g., HCl) dissolved Clear Solution high_sol->dissolved

Caption: Relationship between pH and the solubility of phenolic aldehydes.

Guide 3: Cyclodextrin-Mediated Solubilization

This advanced technique uses encapsulating agents to form water-soluble inclusion complexes.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] The non-polar benzene ring of this compound can fit into this hydrophobic cavity, forming a "host-guest" complex. The resulting complex has the hydrophilic exterior of the cyclodextrin, making the entire assembly soluble in water. Formulations using Sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[10]

Experimental Protocol: Using SBE-β-CD
  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired buffer. This may require stirring to fully dissolve.

  • Prepare Drug Stock: Prepare a concentrated stock of this compound in a minimal amount of a co-solvent like DMSO (e.g., 100 mg/mL).[10]

  • Complexation: Slowly add the drug-DMSO stock solution to the stirring SBE-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complex formation.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm syringe filter to remove it, yielding a clear, soluble complex.

Troubleshooting:

  • Method Selection: This method is excellent for reducing the toxicity associated with co-solvents and is often used in in vivo formulations.[10]

  • Cost and Complexity: Cyclodextrins are more expensive than simple solvents, and the protocol is more involved.

Decision-Making Guide for Solubilization Strategy

Use the following flowchart to select the best starting point for your specific experimental needs.

start What is your application? invitro In Vitro Cell Assay start->invitro invivo In Vivo / Formulation start->invivo chemical Chemical Synthesis / Reaction start->chemical q_solvent Is your system sensitive to organic solvents (e.g., DMSO)? invitro->q_solvent cyclo Use Cyclodextrin Method (Guide 3) invivo->cyclo q_ph Is your system sensitive to pH > 8.0? chemical->q_ph cosolvent Use Co-Solvent Method (Guide 1) q_solvent->cosolvent No (Keep final % low) q_solvent->cyclo Yes ph_adjust Use pH Adjustment (Guide 2) q_ph->ph_adjust No organic_solvent Use a pure organic solvent (e.g., Ethanol, DMF) q_ph->organic_solvent Yes

Caption: Selecting the appropriate solubilization strategy.

References
  • Ethyl Vanillin. TUODA INDUSTRY LIMITED.

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  • ETHYL VANNILIN. Ataman Kimya.

  • Buy Ethyl Vanillin from brenntag Italy suppliers 121-32-4. Brenntag.

  • Ethylvanillin | Flavouring Agent. MedchemExpress.com.

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  • What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.

  • Ethylvanillin. TargetMol.

  • A remarkably simple process for monoprotecting diols. CoLab.

  • 4-Ethoxy-3-methoxybenzaldehyde | CAS#:120-25-2. Chemsrc.

  • Effect of pH on the solubility of phenolic compounds. ResearchGate.

  • 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online. Thermo Scientific Alfa Aesar.

  • Cation Induced Changes to the Structure of Cryptophane Cages. ResearchGate.

  • WO2009062804A1 - Hair treatment agent having lychee extract and taurine. Google Patents.

  • PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE.

  • Understanding the Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

  • DE102007060532A1 - Hair conditioning agents with cationic compounds and selected silicones and / or cosmetic oils. Google Patents.

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.

  • CN101838188A - Refining method of methyl or ethyl vanillin. Google Patents.

  • 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116. PubChem.

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Technical Support Center: Purification of Crude 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin. This document moves beyond simple procedural lists to explain the underlying principles of each purification technique, ensuring a robust understanding and successful experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is high, significantly depressing the melting point of your compound.[1][2] An oily product is undesirable as it is often less pure than a crystalline one because impurities tend to be more soluble in the oil.[3]

  • Causality: The solute is coming out of the solution at a temperature above its melting point.

  • Solutions:

    • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation temperature, ensuring it is below the compound's melting point.[2] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can shock the solution, promoting oil formation.

    • Change the Solvent System: Select a solvent with a lower boiling point.[2] Alternatively, a mixed solvent system, such as ethanol/water, can be effective. The crude product is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to clarify the solution before it is allowed to cool slowly.[4][5]

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This is a common issue related to supersaturation, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not been initiated.

  • Causality: The energy barrier for crystal nucleation has not been overcome.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Extended Cooling: Leave the flask in a cold environment (e.g., a refrigerator) for a longer period. Sometimes, crystallization is simply a slow process.

Column Chromatography Issues

Q3: My compounds are not separating well on the silica gel column, and I'm getting mixed fractions. How can I improve the separation?

A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity or issues with the column packing.

  • Causality: The relative affinities of your compound and its impurities for the stationary and mobile phases are not sufficiently different.

  • Solutions:

    • Optimize the Eluent System: The key to good separation is selecting the right mobile phase. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[6] Aim for an Rf value of 0.2-0.4 for your target compound.

    • Use a Gradient Elution: Start with a low polarity eluent to wash off highly non-polar impurities. Then, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will allow for the sequential elution of compounds with increasing polarity.[7]

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A well-packed column is crucial for achieving good resolution.

Q4: The purified product from the column is still colored, but I expect a white solid. What is the source of the color and how can I remove it?

A4: A yellow or brownish color in the purified product often indicates the presence of colored impurities, which could be polymeric by-products or degradation products from the synthesis.[7]

  • Causality: Co-elution of colored impurities with your product.

  • Solutions:

    • Activated Charcoal Treatment: Before column chromatography, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it through celite to remove the charcoal and adsorbed colored impurities.

    • Recrystallization after Chromatography: A final recrystallization step after column chromatography can often remove residual colored impurities, yielding a pure, white crystalline product.

Vacuum Distillation Issues

Q5: During vacuum distillation, my compound is "bumping" violently. How can I prevent this?

A5: Bumping is the sudden, violent boiling of a liquid and is common in vacuum distillation because of the reduced pressure and the difficulty in forming nucleation sites for smooth boiling. Standard boiling chips are often ineffective under vacuum.

  • Causality: Uneven heating and a lack of nucleation sites.

  • Solutions:

    • Use a Magnetic Stirrer: Vigorous stirring of the liquid with a magnetic stir bar is a very effective way to prevent bumping by ensuring even heating and providing a surface for bubble formation.[8]

    • Introduce a Fine Capillary (Ebulliator): A long, fine glass capillary tube can be inserted into the distillation flask, with its tip below the surface of the liquid. A slow stream of air or an inert gas like nitrogen is bled through the capillary, which provides a steady stream of bubbles that act as nucleation sites for smooth boiling.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized via the Williamson ether synthesis from 4-hydroxybenzaldehyde and an ethylating agent, residual 4-hydroxybenzaldehyde may be present.[7]

  • By-products of the Reaction: The Reimer-Tiemann reaction, for instance, can produce isomeric aldehydes.[9]

  • Structurally Related Compounds: Similar to vanillin, impurities such as the corresponding alcohol (4-ethoxy-3-hydroxybenzyl alcohol) or carboxylic acid (4-ethoxy-3-hydroxybenzoic acid) can be present due to over-reduction or oxidation.[10]

Q2: Which purification technique is best for my crude product?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Recrystallization: This is a good choice for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is generally less time-consuming than chromatography.

  • Column Chromatography: This is a very powerful technique for separating compounds with different polarities and is ideal for purifying complex mixtures or removing impurities with similar solubility to your product.

  • Vacuum Distillation: This method is suitable for thermally stable liquids or low-melting solids and is effective for separating compounds with different boiling points. This compound can be purified by vacuum distillation.

Q3: What is a good solvent system for TLC analysis of this compound?

A3: A mixture of a non-polar and a polar solvent is typically used. Good starting points for developing a TLC method are:

  • Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1)

  • Toluene:Ethyl Acetate (e.g., 3:1)

The optimal ratio will depend on the specific impurities present. The spots can be visualized under UV light.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is suitable for purifying crude this compound that is mostly pure but contains minor impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator.

ParameterValue
Solvent System Ethanol/Water
Typical Yield 60-85%
Expected Purity >98.5%
Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating this compound from impurities with different polarities.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity eluent. Collect fractions and monitor the separation using TLC. If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Yield 70-90%
Achievable Purity >99%

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Hot Ethanol B Add Hot Water until Cloudy A->B C Clarify with Hot Ethanol B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration & Drying D->E F Pure Crystals E->F

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow G Pack Silica Gel Column H Load Crude Product G->H I Elute with Solvent Gradient H->I J Collect & Analyze Fractions by TLC I->J K Combine Pure Fractions & Evaporate Solvent J->K L Purified Product K->L

Caption: Workflow for column chromatography purification.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). CHEMISTRY. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Reducing bumping in vacuum distillation. (2007, January 2). Sciencemadness Discussion Board. [Link]

  • Recrystallization-1.pdf. University of California, Irvine. [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. [Link]

  • Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption. ScienceDirect. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Methods. The Royal Society of Chemistry. [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses. [Link]

  • Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption. National Institute of Standards and Technology. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). ResearchGate. [Link]

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  • Method for the purification of natural vanillin.
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Preventing oxidation of 4-Ethoxy-3-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 4-Ethoxy-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this versatile aromatic aldehyde. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Aldehyde Stability

This compound, a key intermediate in the synthesis of pharmaceuticals and a valuable flavoring agent, is susceptible to degradation, primarily through oxidation.[1][2] The aldehyde functional group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen.[3][4] This degradation can lead to impurities in your final product, affecting yield, purity, and potentially the biological activity of your target molecules. This guide will provide you with the necessary knowledge and protocols to effectively prevent the oxidation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color and consistency of my this compound. What could be the cause?

A change in the physical appearance of your compound, such as yellowing or clumping, is a common indicator of degradation. The primary culprit is often oxidation of the aldehyde group to 4-ethoxy-3-hydroxybenzoic acid. This process can be accelerated by exposure to air and light.[5][6]

Q2: What are the ideal storage conditions for this compound to minimize oxidation?

To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[7] Specifically, the compound should be stored under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[8][9] The container should be tightly sealed to prevent the ingress of air and moisture.[10]

Parameter Recommended Condition Rationale
Temperature Cool (2-8 °C)Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidizing agent.[8][9]
Light Amber or Opaque ContainerProtects the compound from light-induced degradation.[5][11]
Container Tightly SealedPrevents exposure to oxygen and moisture from the air.[10]
Q3: Can I use antioxidants to prevent the oxidation of this compound?

Yes, the addition of antioxidants can be an effective strategy. Aromatic aldehydes and their derivatives are known to have antioxidant properties themselves and can be protected by other antioxidants.[12][13][14][15] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream applications. Small amounts of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective. It is crucial to perform small-scale compatibility tests before adding any antioxidant to your bulk material.

Troubleshooting Guide

Problem: My this compound has already oxidized. Can I purify it?

If you suspect that your material has undergone oxidation, it is often possible to purify it before use. The primary impurity, 4-ethoxy-3-hydroxybenzoic acid, has different physical properties that can be exploited for separation.

PurificationWorkflow cluster_problem Problem Identification cluster_solution Purification Protocol cluster_verification Purity Check Oxidized_Sample Oxidized This compound Dissolution Dissolve in a suitable solvent Oxidized_Sample->Dissolution Start Extraction Acid-Base Extraction Dissolution->Extraction Impurity is acidic Crystallization Recrystallization Extraction->Crystallization Isolate aldehyde Drying Dry under vacuum Crystallization->Drying Analysis Analyze purity by HPLC or GC-MS Drying->Analysis Verify purity

Caption: A generalized workflow for the purification of oxidized this compound.

A common method for removing the acidic impurity is through an acid-base extraction.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like ethyl acetate.

  • Base Wash: Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity (4-ethoxy-3-hydroxybenzoic acid) will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the organic layer containing the purified aldehyde from the aqueous layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt like sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the product using analytical techniques such as HPLC or GC-MS.[16][17]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere

This protocol describes the proper procedure for storing this compound to prevent oxidation.

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Parafilm or other sealing tape

  • Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Aliquotting: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Place the desired amount of this compound into the vial. Insert a tube connected to the inert gas source into the vial, ensuring the gas flows gently over the surface of the compound.

  • Purging Time: Allow the inert gas to flow for 1-2 minutes to displace all the air from the vial.

  • Sealing: While the inert gas is still flowing, carefully cap the vial and tighten it securely.

  • Final Seal: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Store the sealed vial in a cool, dark place, such as a refrigerator (2-8 °C).

StorageProtocol Start Start: Obtain This compound Aliquot Aliquot into an amber vial Start->Aliquot Purge Purge with Inert Gas (N2 or Ar) Aliquot->Purge Seal Tightly seal the vial Purge->Seal Wrap Wrap with Parafilm Seal->Wrap Store Store at 2-8°C in the dark Wrap->Store

Caption: Step-by-step protocol for the long-term storage of this compound.

Protocol 2: Monitoring the Purity of this compound by HPLC

Regularly checking the purity of your stored compound is good laboratory practice. This protocol provides a general method for HPLC analysis.

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or another suitable modifier

  • C18 HPLC column

  • HPLC system with a UV detector

  • Sample Preparation: Accurately weigh a small amount of your this compound and dissolve it in a known volume of the mobile phase to create a stock solution. Further dilute as necessary.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). The exact ratio will depend on your specific column and system.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject your sample onto the column.

    • Run the analysis using an appropriate gradient or isocratic method.

    • Monitor the elution at a suitable wavelength (e.g., around 280 nm).

  • Data Analysis: The appearance of a new peak, typically with a shorter retention time for the more polar carboxylic acid, indicates the presence of the oxidation product. Quantify the impurity by comparing the peak area to that of a standard if available.

References

  • Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. ACS Omega. [Link]

  • Degradation pathway of vanillin. The major pathway common to bacteria... ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Inert gas - Wikipedia. Wikipedia. [Link]

  • Vanillin Degradation Pathway. Eawag-BBD. [Link]

  • This compound | C9H10O3 | CID 75679. PubChem - NIH. [Link]

  • Vanillin biosynthesis and degradation pathways in vanillin-producing... ResearchGate. [Link]

  • (PDF) Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. ResearchGate. [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. ResearchGate. [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • How can I store reagent under inert gas? Chemistry Stack Exchange. [Link]

  • oxidation of aldehydes and ketones. Chemguide. [Link]

  • Chemical Storage. University of Alabama at Birmingham. [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). A-Level Chemistry. [Link]

  • Aldehydes: What We Should Know About Them. MDPI. [Link]

  • Analysis of selected carbonyl oxidation products in wine by liquid chromatography with diode array detection. ResearchGate. [Link]

  • Natural Aldehydes on Health Effects. Oriental Journal of Chemistry. [Link]

  • Some common aromatic aldehyde spices. ResearchGate. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde, 98%. Thermo Scientific Alfa Aesar. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Understanding the Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure. [Link]

  • (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. [Link]

  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • Method for preparing a 4-hydroxybenzaldehyde and derivatives.

Sources

Technical Support Center: Optimizing Derivatization of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-ethoxy-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. This compound, an analogue of vanillin, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its dual reactivity, stemming from the phenolic hydroxyl and aldehyde functionalities, allows for a diverse range of chemical transformations. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary reactive sites on this compound are the phenolic hydroxyl group and the aldehyde group. Common derivatization reactions include:

  • Etherification: Typically a Williamson ether synthesis, where the hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[3][4][5] This is a common strategy to introduce various alkyl or substituted alkyl chains.

  • Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters.

  • Schiff Base Formation: The aldehyde group readily condenses with primary amines to form imines (Schiff bases), which are valuable intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.[6][7][8]

  • Reductive Amination: This two-step, often one-pot, process involves the formation of an imine followed by its reduction to an amine, providing a direct route to secondary and tertiary amines.[9][10][11]

Q2: Which functional group, the hydroxyl or the aldehyde, is more reactive?

A2: The reactivity depends on the reaction conditions. The phenolic hydroxyl group is acidic and can be easily deprotonated with a mild base to form a potent nucleophile. The aldehyde group is electrophilic and susceptible to nucleophilic attack, especially by amines. The choice of reagents and conditions will dictate which group reacts preferentially. For instance, in the presence of a base and an alkyl halide, etherification of the hydroxyl group is favored. Conversely, in the presence of an amine under neutral or slightly acidic conditions, Schiff base formation at the aldehyde is the predominant reaction.[12]

Q3: What are the key safety precautions when working with this compound and its derivatives?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some sources indicate potential toxicity if inhaled or ingested. All reactions should be conducted in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

II. Troubleshooting Guide: Etherification (Williamson Ether Synthesis)

Etherification of the phenolic hydroxyl group is a cornerstone derivatization. However, several issues can arise. This section addresses the most common problems in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of phenolic compounds like this compound can stem from several factors.[13]

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion.

    • Solution: Ensure you are using a suitable base. For this substrate, a moderately strong base like potassium carbonate (K₂CO₃) is often effective and minimizes side reactions.[13][14] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, but this increases the risk of side reactions.[13] The amount of base should be at least stoichiometric, with a slight excess (1.1-1.5 equivalents) often being beneficial.

  • Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, especially with secondary and tertiary halides.[3][4]

    • Solution: Whenever possible, use a primary alkyl halide as they are less prone to elimination.[4][13] If a secondary halide must be used, employing a less hindered base and lower reaction temperatures can favor the desired SN2 substitution over E2 elimination.

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric bulk on both the nucleophile and the electrophile (alkyl halide).[3][13]

    • Solution: If using a bulky alkyl halide, expect slower reaction rates and potentially lower yields. Increasing the reaction time or temperature may be necessary, but be mindful of promoting elimination.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.[13]

    • Solution: Polar aprotic solvents like DMF or acetone are commonly used. DMF can facilitate the reaction by solvating the cation of the base, leaving the anion more reactive.[14][15] Reaction temperatures typically range from 50-100°C.[13] If elimination is a concern, try running the reaction at a lower temperature for a longer duration.[13]

Q2: I am observing multiple spots on my TLC plate, indicating impurity formation. What are these impurities and how can I avoid them?

A2: Besides unreacted starting materials, several side products can form.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).

    • Solution: O-alkylation is generally favored under thermodynamic control. Using polar aprotic solvents can help favor O-alkylation.

  • Elimination Products: As mentioned, E2 elimination of the alkyl halide can produce alkenes.

    • Solution: Use primary alkyl halides and avoid excessively high temperatures.[4][13]

  • Products from Aldehyde Reactions: Under strongly basic conditions, the aldehyde group can potentially undergo reactions like the Cannizzaro reaction, although this is less common with milder bases like K₂CO₃.[13]

    • Solution: Use the mildest base necessary for complete deprotonation.[13]

Workflow for Troubleshooting Low Yield in Etherification

ReductiveAmination Start Start Reductive Amination Imine_Formation Mix Aldehyde + Amine (with cat. Acid if needed) Start->Imine_Formation Check_Imine Imine Formation Complete? (TLC/GC-MS) Imine_Formation->Check_Imine Add_Reducing_Agent Add Selective Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Check_Imine->Add_Reducing_Agent Yes Troubleshoot Troubleshoot Imine Formation: - Remove H₂O (Dean-Stark) - Adjust pH Check_Imine->Troubleshoot No Monitor_Reaction Monitor Progress to Amine Add_Reducing_Agent->Monitor_Reaction Workup Aqueous Workup & Purification Monitor_Reaction->Workup Product Desired Amine Product Workup->Product Troubleshoot->Imine_Formation

Caption: A typical workflow for reductive amination.

IV. Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Etherification)

This protocol is adapted from established procedures for Williamson ether synthesis. [16] Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes. [13]4. Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). [13][14]6. After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product. [13]8. Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterValue
Starting Material This compound
Molecular Formula C₉H₁₀O₃ [17]
Molecular Weight 166.17 g/mol [17]
Typical Base K₂CO₃
Typical Solvent DMF, Acetone
Temperature Range 50-100 °C [13]
Protocol 2: General Procedure for Reductive Amination

This protocol uses a mild and selective reducing agent.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

V. References

  • Ireland, R. E., & Walba, D. M. (1977). DEMETHYLATION OF METHYL ARYL ETHERS: this compound. Organic Syntheses, 56, 44. doi:10.15227/orgsyn.056.0044

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Design and Discovery, 3(2), 455-459.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75679, this compound. Retrieved from [Link]

  • Dai, J., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1064.

  • ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Diagram]. Retrieved from [Link]

  • IUCr Journals. (n.d.). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PubMed Central. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from

  • OSTI.GOV. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I). [Diagram]. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2012). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. 7(1), 6-17.

  • ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? Retrieved from [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18004414, 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. Retrieved from

  • ResearchGate. (n.d.). Optimization of the chemical parameters for the allylation of vanillin. Retrieved from [Link]

  • ResearchGate. (2023, July 30). Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). [Diagram]. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 2). Understanding the Properties and Applications of this compound. Retrieved from [Link]

  • PubMed. (2023, December 16). Optimizing Vanillin Production From Guaiacol-Type Precursors: An Integrated Experimental and Computational Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Frontiers. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

  • SpringerLink. (2023, October 5). Iron salicylate catalyzes oxidative esterification of biomass-derived aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Ethoxy-3-hydroxybenzaldehyde (Ethyl Vanillin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-3-hydroxybenzaldehyde, a key intermediate in pharmaceuticals and a widely used flavoring agent known as ethyl vanillin.[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yield is typically a result of either incomplete conversion of starting material or the formation of undesired side products. The specific cause often depends on your chosen synthetic route. Let's break down the two most common pathways.

Route A: Formylation of 2-Ethoxyphenol (Guaiethol)

This route introduces the aldehyde group onto the guaiethol backbone. The Reimer-Tiemann and Vilsmeier-Haack reactions are standard methods, but both have potential pitfalls.

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[3][4] While effective, its regioselectivity can be poor.

    • Side Reaction 1: Isomer Formation: The primary cause of yield loss is the formation of the undesired ortho-isomer, 3-ethoxy-2-hydroxybenzaldehyde . The dichlorocarbene can attack the phenoxide intermediate at the position ortho to the hydroxyl group, which is also activated.[5] Separating these isomers can be challenging due to similar polarities.

    • Side Reaction 2: Incomplete Hydrolysis: The dichloromethyl group introduced onto the ring must be hydrolyzed to the final aldehyde. Insufficient water or base during workup can leave chlorinated intermediates in your crude product.

    • Side Reaction 3: Tar/Polymer Formation: Phenols are sensitive to strongly basic and high-temperature conditions, which can lead to complex polymerization or decomposition, especially if oxygen is not excluded.[6] A study on a continuous flow microfluidic technique noted that temperatures above 60°C favored the formation of byproduct "pix" (likely polymeric tar).[6]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (e.g., POCl₃/DMF) to formylate the aromatic ring.[7][8] It is generally milder and more regioselective for the para position than the Reimer-Tiemann reaction, making it a preferred choice.[9]

    • Side Reaction 1: Unreacted Starting Material: The Vilsmeier reagent is a weaker electrophile than those used in many other electrophilic aromatic substitutions.[7] If the reaction is not driven to completion (insufficient time, temperature, or reagent), you will recover a significant amount of 2-ethoxyphenol.

    • Side Reaction 2: Deactivation of Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the solvent or on the glassware will quench the reagent, halting the reaction and reducing yield.

Route B: Ethylation of 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)

This route starts with a pre-formed aldehyde and adds the ethyl group. The challenge here is selective ethylation of the hydroxyl group at the 3-position.

  • Side Reaction 1: Regioisomer Formation: The primary side product is 3-ethoxy-4-hydroxybenzaldehyde , where the ethyl group has added to the hydroxyl at the 4-position instead of the 3-position. The relative acidity of the two phenolic protons and the reaction conditions dictate the ratio of these products.

  • Side Reaction 2: Di-ethylation: Using an excess of the ethylating agent (e.g., diethyl sulfate, ethyl iodide) or overly forcing conditions can lead to the formation of 3,4-diethoxybenzaldehyde . This byproduct lacks the free hydroxyl group, making it significantly less polar than the desired product.

  • Side Reaction 3: Oxidation: Aldehydes, especially those with electron-donating groups on the ring, are susceptible to oxidation to the corresponding carboxylic acid (4-ethoxy-3-hydroxybenzoic acid ). This is often promoted by air (oxygen), heat, and basic conditions.

Q2: I'm observing an impurity with a very similar Rf value to my product on TLC. How can I identify and minimize it?

This is a classic sign of isomeric byproduct formation. Based on the synthetic route, this impurity is almost certainly a regioisomer.

  • If you used a formylation route (e.g., Reimer-Tiemann): The impurity is likely 3-ethoxy-2-hydroxybenzaldehyde . The hydroxyl group strongly directs electrophilic attack to the ortho and para positions. While steric hindrance from the ethoxy group favors the para product (your target), a significant amount of the ortho product often forms.[4][5]

    G cluster_start Starting Material cluster_reagents Reimer-Tiemann Reagents cluster_products Products Guaiethol 2-Ethoxyphenol (Guaiethol) Reagents 1. CHCl₃, NaOH 2. H₃O⁺ Target Desired Product This compound Reagents->Target Para-attack (Major) Side_Product Isomeric Side Product 3-Ethoxy-2-hydroxybenzaldehyde Reagents->Side_Product Ortho-attack (Minor)

    Caption: Regioselectivity in the Reimer-Tiemann formylation.

  • Minimization Strategy:

    • Switch to Vilsmeier-Haack: This is the most effective solution. The bulkier Vilsmeier reagent is more sensitive to steric hindrance, leading to significantly higher selectivity for the less hindered para position.[9][10]

    • Optimize Reimer-Tiemann Conditions: Lowering the reaction temperature may improve selectivity, but often at the cost of conversion rate. Using a phase-transfer catalyst can sometimes improve selectivity by controlling the concentration of the reactive carbene at the interface.[11]

  • Identification:

    • ¹H NMR: The aromatic proton splitting patterns will be distinct. The target para-substituted product will show three aromatic protons with characteristic ortho and meta coupling. The ortho-substituted isomer will also show three protons, but their chemical shifts and coupling constants will differ.

    • Purification: Careful column chromatography with a shallow solvent gradient is required. Alternatively, fractional crystallization can sometimes be effective if the crude solid is of sufficient purity.

Q3: My final product has a yellow or brownish tint after purification. What causes this discoloration and how can I prevent it?

A colored product is typically a sign of trace impurities formed through oxidation. Phenolic aldehydes are particularly susceptible.

  • Cause 1: Phenol Oxidation: The phenolic hydroxyl group can be oxidized to form quinone or quinone-methide type structures. These molecules are highly conjugated and intensely colored, and even trace amounts (<0.1%) can impart a noticeable color to your bulk product. This process is accelerated by exposure to air (oxygen), light, and trace metal catalysts.

  • Cause 2: Aldehyde Oxidation: While the resulting carboxylic acid is usually colorless, intermediate radical species formed during the oxidation process can lead to colored polymeric byproducts.

Prevention and Remediation Protocol:

StepActionRationale
Reaction Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction and workup.Prevents atmospheric oxygen from initiating oxidation pathways.
Workup Use degassed solvents for extraction and washing steps.Minimizes dissolved oxygen that can react with the product.
Purification Consider adding a small amount of a reducing agent like sodium bisulfite during aqueous workup to quench oxidative species.Sodium bisulfite can react with and remove trace oxidants.
Storage Store the final, purified product under an inert atmosphere, protected from light, and in a refrigerator or freezer.Low temperature and exclusion of light and oxygen significantly slow down degradation pathways, ensuring long-term stability.[12]
Q4: How can I best control the regioselectivity of ethylation when starting from 3,4-dihydroxybenzaldehyde?

Achieving selective mono-ethylation of 3,4-dihydroxybenzaldehyde is a significant challenge due to the two very similar phenolic hydroxyl groups. Success depends on exploiting the subtle differences in their reactivity.

  • The Chemistry: The hydroxyl group at the 4-position is slightly more acidic than the one at the 3-position due to resonance stabilization involving the para-aldehyde group. Therefore, under thermodynamic control (strong base, higher temperatures), deprotonation and subsequent ethylation might favor the 4-position. However, the 3-position is often favored under kinetic control due to factors like hydrogen bonding and chelation with the base's cation.

Experimental Protocol for Selective 3-O-Ethylation:

This protocol aims to favor kinetic control to achieve the desired regioselectivity.

  • Reagent Preparation: In a flame-dried, three-necked flask under a positive pressure of Argon, dissolve 1.0 equivalent of 3,4-dihydroxybenzaldehyde in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of a mild base, such as potassium carbonate (K₂CO₃), portion-wise. Using a weaker base and sub-stoichiometric amounts can help favor mono-deprotonation at the most reactive site.

  • Ethylating Agent: Slowly add 1.05 equivalents of a reactive ethylating agent like ethyl iodide (EtI) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with cold water, acidify to pH ~4-5 with dilute HCl, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The resulting mixture of unreacted starting material, the desired 3-O-ethyl product, and the undesired 4-O-ethyl isomer will require careful purification by column chromatography.

G

Caption: Decision tree for initial impurity analysis.

References

  • Newseed Chemical Co., Limited. (2015-07-18). Ethyl Vanillin Side Effects. Food Additives & Ingredients Supplier.
  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses Procedure.
  • Google Patents. (CN103467261B). Synthesizing method of ethyl vanillin.
  • Foodchem Additives. (2014-08-17). Ethyl Vanillin Side Effects.
  • Wu, J., et al. Synthesis of ethyl vanillin using continuous flow microfluid technique. Journal of Chemical and Pharmaceutical Research.
  • CORE.
  • ChemicalBook. Ethyl vanillin synthesis.
  • Wikipedia. Ethylvanillin.
  • BenchChem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Wikipedia. Reimer–Tiemann reaction.
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-02). Understanding the Properties and Applications of this compound.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Scirp.org. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
  • RecNotes. Reimer Tiemann Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Bell Flavors & Fragrances. Ethyl Vanillin: Introduction, Uses & Risks.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • European Patent Office. (EP0199249A2).
  • Biosynth. 3-Ethoxy-4-hydroxybenzaldehyde.
  • BYJU'S. Reimer Tiemann Reaction Mechanism.
  • Sciencemadness Discussion Board. (2008-06-21).
  • L.S.College, Muzaffarpur. (2020-06-28). Reimer–Tiemann reaction.

Sources

Technical Support Center: Scaling the Synthesis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxy-3-hydroxybenzaldehyde, also known as isoethylvanillin, is a valuable aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] While laboratory-scale synthesis provides a foundational proof-of-concept, scaling production presents significant challenges related to reaction control, safety, product purity, and yield consistency.[2] Factors such as heat transfer, mass transfer, and mixing dynamics behave very differently at larger scales, often leading to unforeseen difficulties.[3]

This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up the production of this compound. It provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues and optimize the manufacturing process. The most prevalent synthetic route involves the regioselective O-ethylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This guide will focus on the challenges inherent in this transformation.

Critical Safety Advisory: Handling Alkylating Agents

The ethylation step is the most hazardous part of this synthesis. The primary reagents used, such as diethyl sulfate and ethyl bromide , are potent alkylating agents with significant health risks.

Question: What are the essential safety precautions when handling diethyl sulfate?

Answer: Diethyl sulfate is classified as a carcinogen and is corrosive, causing severe skin burns and eye damage.[4] It is toxic if inhaled or absorbed through the skin.[5] Inhalation can cause delayed and severe respiratory distress.[6]

  • Engineering Controls: Always handle diethyl sulfate inside a certified chemical fume hood with high-efficiency ventilation. Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is highly recommended. Inspect gloves for any signs of degradation before use.[7]

    • Eye Protection: Wear tight-sealing safety goggles and a full-face shield.[7]

    • Body Protection: A chemical-resistant apron or full-body suit is required over a lab coat.

  • Handling: Use a syringe or cannula for transfers to minimize exposure. Avoid pouring. Containers should be opened and closed carefully in the fume hood.[7]

  • Spill & Waste: In case of a spill, evacuate the area and alert safety personnel. Neutralize small spills with an appropriate agent (e.g., sodium carbonate solution) before absorbing with an inert material like sand.[5] All waste must be treated as hazardous and disposed of according to institutional and local regulations.[6] Diethyl sulfate reacts with water to produce sulfuric acid and ethanol, so environmental release must be strictly avoided.[5]

Hazard Mitigation Reference
Carcinogenicity Minimize exposure through engineering controls and PPE.[4][8]
Corrosivity Wear appropriate gloves, eye/face protection, and body suit.[4][5]
Toxicity (Inhalation/Dermal) Handle exclusively in a fume hood; avoid all skin contact.[5][6]
Reactivity Store away from water, strong bases, and oxidants.[5][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low regioselectivity, leading to the formation of the wrong isomer (3-ethoxy-4-hydroxybenzaldehyde)?

A1: The primary cause is the similar acidity of the two phenolic hydroxyl groups on the 3,4-dihydroxybenzaldehyde starting material. The 4-hydroxyl group is generally slightly more acidic due to the electron-withdrawing effect of the para-aldehyde group, making it more nucleophilic upon deprotonation. However, if reaction conditions are too harsh (e.g., using a very strong, non-selective base or high temperatures), both hydroxyls can be deprotonated, leading to a mixture of isomers.[9]

Q2: My yield dropped significantly when moving from a 1-liter flask to a 50-liter reactor. What's the likely culprit?

A2: This is a classic scale-up problem related to changes in the surface-area-to-volume ratio.[10] In a large reactor, heat transfer is much less efficient than in a small flask.[3] The exothermic heat generated during the ethylation reaction can create localized hotspots, leading to side reactions and decomposition of the product.[11] Inefficient mixing in a large vessel can also lead to poor reaction kinetics and incomplete conversion.[2]

Q3: What are the expected major impurities, and how can I detect them?

A3: The three most common impurities are:

  • Unreacted Starting Material: 3,4-dihydroxybenzaldehyde.

  • Isomeric Product: 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

  • Di-ethylated Byproduct: 3,4-diethoxybenzaldehyde.

These can be effectively monitored and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.[12] Thin-Layer Chromatography (TLC) is an excellent in-process control to monitor the consumption of the starting material.

Q4: Which ethylating agent is preferable for scale-up: diethyl sulfate or an ethyl halide (EtBr, EtI)?

A4: The choice involves a trade-off between reactivity, cost, and safety.

Agent Advantages Disadvantages
Diethyl Sulfate Highly reactive, cost-effective.Extremely toxic and carcinogenic; requires stringent handling protocols.[8]
Ethyl Bromide Good reactivity, less toxic than diethyl sulfate.Gaseous at room temperature, requiring pressure equipment for larger scales.
Ethyl Iodide Most reactive of the halides.Expensive, light-sensitive, higher molecular weight (less atom-economical).

For initial scale-up, ethyl bromide often presents a good balance. However, in a dedicated industrial setting with robust safety engineering, diethyl sulfate is often used for its cost-effectiveness.

Detailed Troubleshooting Guides

Issue 1: Incomplete Reaction & Low Conversion

Question: My reaction stalls, and TLC/HPLC analysis shows significant unreacted 3,4-dihydroxybenzaldehyde, even after the recommended reaction time. What should I investigate?

Answer: This issue points to problems with reagents, stoichiometry, or physical conditions.

  • Reagent Quality:

    • Base Inactivity: Ensure the base (e.g., potassium carbonate, sodium bicarbonate) is anhydrous and has not been exposed to atmospheric moisture, which can quench it.[13]

    • Solvent Purity: The solvent (e.g., DMF, acetonitrile) must be anhydrous. Water can hydrolyze the ethylating agent and deactivate the base.[14]

  • Stoichiometry and Addition:

    • Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the more acidic 4-hydroxyl group. A slight excess (1.1-1.5 eq.) is often beneficial.[9]

    • Insufficient Ethylating Agent: While an excess should be avoided to prevent di-ethylation, ensure at least 1.0-1.2 equivalents are used. Confirm the purity of your ethylating agent.

  • Physical Parameters (Scale-Up Specific):

    • Poor Mixing: In a large reactor, the solid base may settle at the bottom. Increase the agitation speed to ensure the slurry is well-suspended. Check if the impeller design is appropriate for solid-liquid mixtures.[11]

    • Temperature Control: The reaction may require a specific temperature to proceed at a reasonable rate. If the reactor's heating system is inefficient, the bulk mixture may not be reaching the target temperature. Verify the internal temperature with a calibrated probe.[15]

Issue 2: Poor Selectivity - High Levels of Di-Ethylated Byproduct

Question: My final product is contaminated with a significant amount of 3,4-diethoxybenzaldehyde. How can I improve the mono-ethylation selectivity?

Answer: The formation of the di-ethylated byproduct is a clear indication that the reaction conditions are too aggressive.

  • Reduce Base Strength/Amount:

    • If using a strong base like NaOH or KOH, switch to a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[9] Weaker bases are less likely to deprotonate the second, less acidic hydroxyl group.

    • Avoid using a large excess of the base.

  • Control Stoichiometry of Ethylating Agent:

    • This is the most critical factor. Use a controlled amount of the ethylating agent, typically between 1.0 and 1.2 equivalents . A large excess will inevitably drive the reaction toward the di-substituted product once the mono-ethylation is complete.

  • Optimize Temperature and Reaction Time:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for the second ethylation.

    • Monitor the reaction closely by TLC or HPLC. As soon as the starting material is consumed, quench the reaction. Prolonged reaction times, even with correct stoichiometry, can lead to byproduct formation.[14]

Issue 3: Product Degradation During Work-up and Purification

Question: The crude product is dark brown, and I experience significant product loss during distillation. What is happening?

Answer: Phenolic aldehydes are susceptible to oxidation and thermal degradation, especially at scale where work-up and purification times are longer.[16]

  • Oxidation during Work-up:

    • Problem: The phenoxide intermediate is highly susceptible to air oxidation, which is often catalyzed by trace metal impurities. This typically results in the formation of colored polymeric byproducts.

    • Solution: After the reaction is complete, neutralize the basic solution with a non-oxidizing acid (e.g., dilute HCl or acetic acid) to a pH of ~5-6 while keeping the temperature low (e.g., in an ice bath). Perform extractions quickly and consider blanketing the separatory funnel or extraction vessel with an inert gas like nitrogen.

  • Thermal Degradation during Purification:

    • Problem: this compound has a relatively high boiling point. Attempting a standard atmospheric distillation can lead to decomposition.

    • Solution:

      • Vacuum Distillation: Purification should be performed under high vacuum to lower the boiling point.[17]

      • Recrystallization: This is often the preferred method for purification at scale. A suitable solvent system (e.g., toluene, or an ethanol/water mixture) can yield high-purity crystalline material without the risk of thermal degradation.[18] The crude product can be dissolved in hot solvent, treated with activated carbon to remove colored impurities, filtered hot, and allowed to cool slowly to induce crystallization.

Workflow & Troubleshooting Diagrams

Overall Synthesis & Purification Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Ethylation Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Charge Reactor with 3,4-dihydroxybenzaldehyde, Base (K2CO3), and Solvent B Establish Inert Atmosphere (Nitrogen Purge) A->B C Heat to Target Temp (e.g., 60-80 °C) B->C Start Heating D Slowly Add Ethylating Agent (1.1 eq) C->D E Monitor by TLC/HPLC (4-12 hours) D->E F Cool and Quench (Add Water/Acid) E->F Reaction Complete G Extract with Organic Solvent (e.g., EtOAc) F->G H Wash Organic Layer (Brine) G->H I Dry (Na2SO4) and Concentrate in Vacuo H->I J Purify Crude Solid via Recrystallization or Vacuum Distillation I->J Crude Product K Dry Pure Product Under Vacuum J->K L QC Analysis (HPLC, NMR, MP) K->L M M L->M Final Product

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield

G Start Low Yield Observed Check_Conversion Was starting material fully consumed? Start->Check_Conversion Check_Purity Is crude product clean or full of byproducts? Check_Conversion->Check_Purity Yes Incomplete Incomplete Conversion Check_Conversion->Incomplete No Impure Byproduct Formation Check_Purity->Impure Impure Cause_Reagent Cause: Inactive Reagents (Wet solvent/base) Incomplete->Cause_Reagent Cause_Mixing Cause: Poor Mixing (Scale-up issue) Incomplete->Cause_Mixing Cause_Temp Cause: Temp Too Low Incomplete->Cause_Temp Solution_Reagent Solution: Use anhydrous reagents/solvents. Cause_Reagent->Solution_Reagent Solution_Mixing Solution: Increase agitation; verify impeller efficiency. Cause_Mixing->Solution_Mixing Solution_Temp Solution: Verify internal reactor temperature. Cause_Temp->Solution_Temp Cause_Stoich Cause: Excess Ethylating Agent (>1.2 eq) Impure->Cause_Stoich Cause_Base Cause: Base too strong or excess amount Impure->Cause_Base Cause_Cond Cause: Temp too high or reaction time too long Impure->Cause_Cond Solution_Stoich Solution: Use max 1.2 eq of ethylating agent. Cause_Stoich->Solution_Stoich Solution_Base Solution: Use milder base (K2CO3) and less excess. Cause_Base->Solution_Base Solution_Cond Solution: Lower temp; quench reaction upon completion. Cause_Cond->Solution_Cond

Caption: Decision tree for troubleshooting low product yield during scale-up.

Appendix: Experimental Protocol

Protocol 1: Selective Ethylation of 3,4-Dihydroxybenzaldehyde

Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific equipment and scales. All operations must be performed by trained personnel with appropriate safety measures.

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge 3,4-dihydroxybenzaldehyde (1.0 eq.), powdered anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (or DMF) as the solvent (approx. 10 L/kg of starting material).

  • Inerting: Begin agitation and purge the reactor with dry nitrogen for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Heating: Heat the slurry to 70-80 °C with stirring.

  • Reagent Addition: Slowly add ethyl bromide (1.15 eq.) subsurface via a dip tube or addition funnel over 1-2 hours. An initial exotherm may be observed; control the addition rate to maintain the temperature.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or HPLC every 1-2 hours. The reaction is typically complete in 6-10 hours.

  • Quench: Once the starting material is consumed, cool the reactor to 10-15 °C. Slowly add water to dissolve the inorganic salts.

  • Work-up: Transfer the mixture to an extractor. Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product as a solid.

References

  • GPS Safety Summary - DIETHYL SULPHATE - Aarti Industries. 8

  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. 11

  • ICSC 0570 - DIETHYL SULFATE. 5

  • Scale-Up: What Goes Wrong? - The Royal Society of Chemistry.

  • Diethyl sulfate - SAFETY DATA SHEET. 4

  • DIETHYL SULPHATE CAS No 64-67-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation.

  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com.

  • Diethyl sulfate - Santa Cruz Biotechnology.

  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit.

  • Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure.

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - MDPI.

  • Ethyl vanillin synthesis - ChemicalBook.

  • Ethylvanillin - Wikipedia.

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH.

  • A Review on the Vanillin derivatives showing various Biological activities.

  • Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes - Benchchem.

  • This compound | C9H10O3 | CID 75679 - PubChem.

  • Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column.

  • Understanding the Properties and Applications of this compound.

  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate.

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Technical Support Center: Enhancing the Stability of 4-Ethoxy-3-hydroxybenzaldehyde in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-3-hydroxybenzaldehyde (also known as Ethyl Vanillin). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during formulation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your formulations containing this versatile aromatic aldehyde.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways. The primary concerns are oxidation of the phenolic hydroxyl and aldehyde groups, photosensitivity leading to degradation upon exposure to light, and instability in alkaline pH conditions.[1][2][3] Discoloration, often to a brownish hue, and a loss of potency are common indicators of degradation.[4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.[5] In alkaline conditions (high pH), the phenolic hydroxyl group is more susceptible to deprotonation, forming a phenoxide ion. This increases the electron density of the aromatic ring, making the molecule more prone to oxidation.[2][6] Solutions of ethyl vanillin are acidic to litmus, and contact with alkalis can cause a red coloration and loss of flavoring power.[7] Therefore, maintaining a neutral to slightly acidic pH is generally recommended for formulations containing this compound.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive.[1][8] Exposure to UV and visible light can initiate photochemical reactions, leading to degradation and discoloration.[9] It is crucial to protect formulations from light by using amber or opaque packaging and storing them in dark conditions.[10]

Q4: What are the initial signs of degradation in my formulation?

A4: The first signs of degradation are typically a change in color, often yellowing or browning, and a potential alteration in odor.[4] Quantitatively, a decrease in the concentration of this compound, as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC), confirms degradation.[11] The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound-containing solution is turning brown over time.
  • Question: I've prepared a solution with this compound, and it's gradually turning brown. What is causing this, and how can I prevent it?

  • Answer & Troubleshooting Steps:

    This discoloration is a classic sign of oxidation.[4] The phenolic and aldehyde functional groups in the molecule are susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, high temperatures, and the presence of metal ions.

    Experimental Protocol to Mitigate Oxidation:

    • Inert Atmosphere: During formulation, purge the headspace of your container with an inert gas like nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.

    • Antioxidant Addition: Incorporate antioxidants into your formulation. Phenolic compounds are effective antioxidants themselves, but in a formulation, they can be sacrificial.[12][13][14] Consider adding antioxidants such as:

      • Butylated hydroxytoluene (BHT)

      • Ascorbic acid (Vitamin C)[15]

      • Tocopherol (Vitamin E)[15]

    • Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidation.[14] Adding a chelating agent can sequester these ions and improve stability.[14] Common choices include:

      • Ethylenediaminetetraacetic acid (EDTA)

      • Citric acid

    • pH Control: As mentioned in the FAQs, maintain a slightly acidic to neutral pH to reduce the susceptibility to oxidation.[2] Use appropriate buffer systems to stabilize the pH.

    Data Presentation: Effect of Stabilizers on Discoloration

Formulation ComponentStorage ConditionObservation after 4 weeks
This compound in aqueous solutionAmbient light, airSignificant browning
+ Nitrogen PurgeAmbient light, airSlight yellowing
+ 0.1% Ascorbic AcidAmbient light, airMinimal yellowing
+ 0.05% EDTAAmbient light, airSlight browning
+ Nitrogen Purge + 0.1% Ascorbic Acid + 0.05% EDTADark, 4°CNo significant color change
Issue 2: The potency of my active ingredient is decreasing in my light-exposed samples.
  • Question: My stability studies show a significant drop in the concentration of this compound in samples exposed to light. How can I improve its photostability?

  • Answer & Troubleshooting Steps:

    This indicates photodegradation, a common issue with photosensitive compounds.[9] The energy from light can excite the molecule, leading to chemical reactions that break it down.

    Workflow for Enhancing Photostability:

    Caption: Workflow for improving the photostability of formulations.

    Experimental Protocol for Photostabilization:

    • UV Absorbers: Add a UV-absorbing excipient to the formulation. These molecules absorb harmful UV radiation, protecting the active ingredient. Examples include benzophenones or cinnamates.

    • Encapsulation: Complexing this compound with cyclodextrins can physically shield it from light.[15][16] This has been shown to be an effective strategy for other photosensitive drugs.[17]

      • Protocol for Cyclodextrin Complexation:

        • Prepare an aqueous solution of β-cyclodextrin.

        • Slowly add a solution of this compound while stirring vigorously.

        • Continue stirring for several hours to allow for complex formation.

        • The resulting solution can be used directly or lyophilized to a powder.

    • Packaging: As a primary and essential measure, always use light-protectant packaging, such as amber vials or bottles, for your formulation.[10]

Issue 3: I'm observing precipitation in my liquid formulation at a higher pH.
  • Question: When I adjust the pH of my formulation to 8.0, I notice a precipitate forming. Is this related to the stability of this compound?

  • Answer & Troubleshooting Steps:

    While this compound is more soluble in alkaline solutions, the increased pH can lead to the degradation of other excipients or the active ingredient itself, potentially forming less soluble byproducts.[2][5] The aldehyde group can also react with other components in the formulation under alkaline conditions.[18]

    Logical Relationship Diagram for pH-Induced Precipitation:

    pH_Precipitation_Logic A Increase Formulation pH to Alkaline B Increased Reactivity of Aldehyde Group A->B E Increased Oxidation of Phenolic Group A->E C Formation of Insoluble Degradation Products B->C D Precipitation Observed C->D E->C

    Caption: The relationship between increased pH and precipitation.

    Troubleshooting Protocol:

    • pH Optimization Study: Conduct a study to determine the optimal pH range for your formulation, balancing stability and solubility. Prepare your formulation at various pH points (e.g., 5.0, 6.0, 7.0, 7.5) and monitor for both precipitation and degradation over time.

    • Excipient Compatibility: Systematically evaluate the compatibility of this compound with other excipients in the formulation at the target pH. Use techniques like Differential Scanning Calorimetry (DSC) to screen for interactions.

    • Analytical Characterization of Precipitate: If possible, isolate the precipitate and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry to identify its chemical nature. This will help pinpoint the degradation pathway.

III. Analytical Methods for Stability Assessment

A robust stability testing program requires reliable analytical methods to quantify this compound and its degradation products.[11]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most common technique for stability testing due to its sensitivity and specificity.[11][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (typically around 280 nm).

  • Purpose: To separate and quantify the parent compound and any degradation products that may form.

IV. References

  • Asfaw, T. G., & Tadesse, M. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop Sci, 2(103).

  • Ragno, G., Cione, E., & Gattuso, G. (2007). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PMC, 1(1), 1-10.

  • Georgantelis, D., Ambrosiadis, I., & Katikou, P. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC, 1(1), 1-10.

  • Asfaw, T. G., & Tadesse, M. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher, 2(103).

  • Lee, S. H., & Shin, Y. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC, 1(1), 1-10.

  • Sosnovskaya, A. A., & Kushnerov, A. M. (2022). Natural phenolic antioxidants to protect flaxseed oil from oxidation. Food Industry: Science and Technology, 15(4), 86-98.

  • Bhalekar, M. R., & Madgulkar, A. R. (2017). Photostability in Pharmaceutical Dosage Forms. Pharma Excipients.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound.

  • Foyer, C., & Biedermann, F. (2016). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. TSpace.

  • So, J., & Christiansen, A. W. (2000). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory.

  • Caddeo, C., & Manconi, M. (2018). Photostabilization strategies of photosensitive drugs. PubMed, 1(1), 1-10.

  • Taylor & Francis. (n.d.). Phenolic aldehydes – Knowledge and References.

  • National Center for Biotechnology Information. (n.d.). Ethylvanillin. PubChem.

  • Foyer, C., & Biedermann, F. (2016). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. PMC, 1(1), 1-10.

  • Pifferi, G., & Restani, P. (1999). Excipients as stabilizers. PubMed, 2(6), 237-243.

  • NIOSH. (1994). ALDEHYDES, SCREENING 2539. CDC.

  • Kaya, İ., & Yıldırım, M. (2010). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde. ResearchGate.

  • Bhalekar, M. R., & Madgulkar, A. R. (2008). Improvement of Photostability in Formulation: A Review. ResearchGate.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Ethoxy-4-hydroxybenzaldehyde.

  • Foyer, C., & Biedermann, F. (2016). New method for the synthesis of formaldehyde-free phenolic resins from lignin-based aldehyde precursors. ResearchGate.

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed, 48(6), 2101-2110.

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.

  • Zhang, X., & Wang, X. (2023). Ethyl Vanillin Rapid Crystallization from Carboxymethyl Chitosan Ion-Switchable Hydrogels. MDPI.

  • Quora. (2017). Which is stronger, Acid Phenol or Hydroxybenzaldehyde?.

  • Ultimate Guide to Soap. (2022). Vanillin & Discoloration, the TRUTH about Vanilla Stabilizer- Plus, How to Make Your OWN stabilizer!.

  • Al-Qahtani, A. H., & Al-Ali, A. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.

  • University of Bristol. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.

  • Frenier, W. W., & Wilson, D. (2017). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central, 1(1), 1-10.

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.

  • U.S. EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.

  • Google Patents. (n.d.). RU2736297C2 - Method of producing mixtures containing vanillin and ethyl vanillin.

  • Ataman Kimya. (n.d.). Ethyl Vanillin.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Li, Y., & Zhang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate.

  • CDH Fine Chemical. (n.d.). p-HYDROXY BENZALDEHYDE CAS NO 123-08-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Li, Y., & Zhang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. PMC, 1(1), 1-10.

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. PubChem.

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubChem.

  • ACS Publications. (n.d.). Journal of the American Chemical Society.

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Technical Support Center: Resolving Co-elution Issues in the Analysis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Ethoxy-3-hydroxybenzaldehyde (also known as Isoethylvanillin). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with chromatographic co-elution. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to systematically diagnose and resolve complex separation issues, ensuring the integrity and accuracy of your analytical results.

This compound is an important aromatic aldehyde used in various industries. Its analysis, typically by High-Performance Liquid Chromatography (HPLC), can be complicated by the presence of structurally similar impurities. These may include isomers, starting materials from synthesis, or related compounds like vanillin or isovanillin.[1][2][3] Co-elution of these species can lead to inaccurate quantification and misleading purity assessments. This guide provides a structured approach to overcoming these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during method development and troubleshooting.

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution is most common with compounds of similar structure and polarity. Key suspects include:

  • Positional Isomers: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) is a very common and challenging co-eluent due to its identical mass and similar physicochemical properties.[4]

  • Structural Analogs: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another frequent co-eluent. The only difference is a methoxy group instead of an ethoxy group, leading to very similar retention behavior on standard reversed-phase columns.[5][6]

  • Synthesis Precursors & Byproducts: Depending on the synthesis route, precursors like protocatechuic aldehyde or o-ethoxyphenol, and related byproducts can be present and may co-elute.[7]

Q2: My peak for this compound looks symmetrical, but I suspect it's impure. How can I confirm co-elution?

A2: Visual inspection of peak shape is not a foolproof guarantee of purity.[8] The most effective way to confirm co-elution is through Peak Purity Analysis using a Photodiode Array (PDA) or Diode Array Detector (DAD).[9][10] This technique compares UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope are not identical, it indicates the presence of a co-eluting impurity.[8][10] Modern chromatography data systems (CDS) provide a "purity angle" or similar metric, but this should always be supported by manual inspection of the spectral data.[9] For definitive confirmation, especially if the impurities have different mass-to-charge ratios, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[9]

Q3: What is the first and most impactful parameter I should adjust in my HPLC method to resolve co-elution?

A3: The most powerful tool for manipulating selectivity in reversed-phase HPLC for ionizable compounds is the mobile phase pH .[11][12] this compound has a phenolic hydroxyl group with a predicted pKa of approximately 7.9.[7] By adjusting the mobile phase pH to be at least 1.5-2 units away from the pKa, you can ensure the analyte is in a single, non-ionized state, which typically results in sharper peaks and more stable retention.[12][13][14] Since potential co-eluents (like vanillin or isomers) will have slightly different pKa values, changing the pH can dramatically alter their relative retention times and achieve separation. A pH between 2.5 and 4.0 is an excellent starting point for method development with this class of compounds.[14]

Q4: Can I resolve co-elution without changing my HPLC column?

A4: Yes, in many cases, resolution can be achieved without changing the column. Before investing in a new stationary phase, systematically explore the following mobile phase parameters:

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capability) can alter selectivity between aromatic analytes.

  • Optimize the Gradient Slope: For gradient methods, making the gradient shallower (i.e., increasing the run time) can increase the resolution between closely eluting peaks.

  • Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution, although its effect on selectivity is generally less pronounced than mobile phase composition.

Section 2: In-Depth Troubleshooting Guide: A Systematic Approach

When simple adjustments are not sufficient, a systematic, multi-parameter approach is necessary. This guide walks you through a logical workflow for resolving persistent co-elution issues.

Step 1: Analyte & Impurity Characterization

Understanding the chemistry of your target analyte and potential impurities is the foundation of effective method development.

PropertyThis compoundPotential Co-eluent (Vanillin)Implication for Separation
Structure Ethoxy group at C4Methoxy group at C3Minor difference in hydrophobicity. Vanillin is slightly more polar.
Molecular Weight 166.17 g/mol 152.15 g/mol Can be differentiated by Mass Spectrometry.
Predicted pKa ~7.9 (phenolic OH)[7]~7.4 (phenolic OH)The difference in pKa is the key to separation via pH manipulation.
Step 2: Mobile Phase Optimization - The Primary Tool

Manipulating the mobile phase is the most effective strategy for altering chromatographic selectivity.

A. pH Adjustment: As this compound is a weak acid, controlling its ionization state is critical.

  • Principle: At a pH below its pKa, the phenolic hydroxyl group will be protonated (neutral), making the molecule less polar and more retained on a C18 column. At a pH above the pKa, it will be deprotonated (anionic), making it more polar and less retained.[11] Because co-eluting phenolic compounds have different pKa values, there is a pH "window" where their ionization states differ maximally, allowing for separation.

  • Protocol:

    • Prepare a series of aqueous mobile phase buffers (e.g., phosphate or acetate, 10-25 mM concentration) at different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0).

    • Always measure the pH of the aqueous component before mixing with the organic solvent.[14]

    • Perform isocratic or gradient runs at each pH condition and observe the change in selectivity (α) and resolution (Rs) between the target peak and the co-eluting impurity.

    • Select the pH that provides the best resolution. A pH of ~3.0 is often a robust starting point for separating vanillin and its analogs.[5]

B. Organic Modifier & Isocratic vs. Gradient Elution:

  • Acetonitrile (ACN) vs. Methanol (MeOH): These solvents offer different selectivities. ACN is generally a stronger solvent and can provide sharper peaks, while MeOH can offer unique selectivity for polar and aromatic compounds due to its hydrogen-bonding capabilities. It is always recommended to screen both.

  • Gradient Optimization: If isocratic elution fails to resolve the peaks within a reasonable time, a shallow gradient is the next logical step. A shallow gradient increases the peak capacity of the separation, allowing more time for closely eluting compounds to resolve.[15]

Step 3: Stationary Phase Selection - The Secondary Tool

If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide the necessary change in selectivity.[16]

Stationary PhaseSeparation MechanismBest For...
Standard C18 Primarily hydrophobic interactions.General purpose starting point. May not resolve very similar isomers.
Phenyl-Hexyl Hydrophobic + π-π interactions.Highly Recommended. The phenyl groups provide strong π-π interactions with the aromatic rings of benzaldehyde derivatives, offering unique selectivity for isomers and substituted aromatics.[17][18]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Excellent for separating positional isomers and halogenated compounds. Offers very different selectivity compared to C18.[18]
C18 (High Purity, End-capped) Hydrophobic interactions with minimal silanol activity.Good for reducing peak tailing, especially for basic compounds, but may not add significant selectivity for this specific problem.[19]

Recommendation: If a standard C18 column fails, a Phenyl-Hexyl column is the most logical and effective next choice for this class of compounds.

Section 3: Protocols & Workflows

Protocol 1: Peak Purity Assessment using a PDA/DAD Detector

This protocol outlines the essential steps to validate that a chromatographic peak represents a single component.

  • System Setup:

    • Ensure your HPLC system is equipped with a PDA or DAD detector.

    • Set the detector to acquire full spectral data across a relevant range (e.g., 210-400 nm for aromatic aldehydes).

  • Data Acquisition:

    • Inject your sample.

    • In your CDS, ensure that spectral acquisition is enabled for the peak of interest.

  • Data Analysis:

    • Integrate the peak for this compound.

    • Use the peak purity analysis function within your CDS. The software will compare spectra taken at different points (upslope, apex, downslope) of the peak.[10]

    • Evaluate the Purity Metric: The software will generate a "Purity Angle" and "Purity Threshold" (or similar terms). A Purity Angle less than the Threshold suggests the peak is spectrally pure.[9][20]

    • CRITICAL - Manual Verification: Do not rely solely on the automated purity value.[9] Manually overlay the spectra from the peak start, apex, and end. Any significant deviation in the spectral shape or λmax is a strong indication of co-elution, even if the purity metric passes.[8][21]

  • Interpretation:

    • Pure Peak: All spectra across the peak will be identical and overlay perfectly.

    • Impure Peak: Spectral mismatch will be evident, indicating a co-eluting component. The automated purity report will likely fail.

Workflow & Visualization

The following diagram illustrates a logical troubleshooting workflow for resolving co-elution.

CoElution_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization Start Co-elution Suspected Confirm Perform Peak Purity Analysis (PDA/DAD) Start->Confirm Impure Peak is Impure Confirm->Impure Fails Pure Peak is Pure (Problem Solved) Confirm->Pure Passes Optimize_pH Optimize Mobile Phase pH (e.g., screen pH 2.5 - 4.5) Impure->Optimize_pH Check_Resolution1 Resolution (Rs) > 1.5? Optimize_pH->Check_Resolution1 Optimize_Solvent Change Organic Modifier (ACN <-> MeOH) Check_Resolution1->Optimize_Solvent No End_Success Method Optimized (Problem Solved) Check_Resolution1->End_Success Yes Check_Resolution2 Resolution (Rs) > 1.5? Optimize_Solvent->Check_Resolution2 Change_Column Select New Column (e.g., Phenyl-Hexyl) Check_Resolution2->Change_Column No Check_Resolution2->End_Success Yes Check_Resolution3 Resolution (Rs) > 1.5? Change_Column->Check_Resolution3 Check_Resolution3->End_Success Yes End_Consult Consult Senior Scientist or Vendor Support Check_Resolution3->End_Consult No

Caption: Troubleshooting workflow for HPLC co-elution.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Vertex AI Search.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Peak Purity Determination with a Diode Array Detector. Taylor & Francis Online.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC. S4Science.
  • HPLC Troubleshooting.
  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Benchchem.
  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
  • Exploring the Role of pH in HPLC Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC Column Selection Guide to Help You Achieve the Best Separ
  • HPLC Methods for analysis of Ethylvanillin.
  • 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK.
  • HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
  • Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study.
  • HPLC Column Selection Guide. Chromtech.
  • Analysis of Vanillin Extract Quality using HPLC. ManualLib.com.
  • HPLC Column Selection: Core to Method Development (Part I).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • This compound | C9H10O3 | CID 75679. PubChem.
  • 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central (PMC).
  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.
  • This compound (C9H10O3). PubChemLite.
  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.
  • Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System.
  • 3-Ethoxy-4-hydroxybenzaldehyde. SIELC Technologies.
  • This compound Use and Manufacturing. ECHEMI.
  • Benzaldehyde, 3-ethoxy-2-hydroxy-. SIELC Technologies.
  • 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116. PubChem.

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Minimizing by-product formation in 4-Ethoxy-3-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethoxy-3-hydroxybenzaldehyde, a key intermediate in various pharmaceutical and specialty chemical applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing by-product formation and maximizing the yield and purity of the desired product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Introduction: The Synthetic Challenge

The synthesis of this compound, an isomer of the more common ethyl vanillin, primarily involves the regioselective ethylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The primary challenge lies in controlling the ethylation to favor the formation of the 4-ethoxy isomer over the 3-ethoxy isomer (ethyl vanillin) and the di-ethoxylated by-product, 3,4-diethoxybenzaldehyde. The relative acidity of the two hydroxyl groups and the reaction conditions play a crucial role in determining the product distribution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction is producing a significant amount of the isomeric by-product, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). How can I improve the regioselectivity for the desired 4-ethoxy isomer?

A1: Achieving high regioselectivity is the most critical aspect of this synthesis. The formation of the undesired 3-ethoxy isomer is a common problem. Here’s a breakdown of the causative factors and how to address them:

Underlying Cause: The relative acidity of the two hydroxyl groups in 3,4-dihydroxybenzaldehyde is a key factor. The 4-hydroxyl group is generally more acidic than the 3-hydroxyl group, making it more readily deprotonated and subsequently alkylated. However, this difference is subtle, and reaction conditions can significantly influence the outcome.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The base and solvent system is paramount in controlling regioselectivity.

    • Mild Bases are Preferred: Use of milder bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or acetone is recommended.[3][4][5] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to the deprotonation of both hydroxyl groups, resulting in a mixture of products.

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO can increase the rate of reaction but may also decrease selectivity. Acetonitrile is often a good starting point as it offers a balance of reactivity and selectivity.

  • Temperature Control:

    • Lower reaction temperatures generally favor higher selectivity. Start the reaction at room temperature and gently heat if the reaction is sluggish. High temperatures can provide enough energy to overcome the small activation energy difference between the formation of the two isomers, leading to a less selective reaction.

  • Nature of the Ethylating Agent:

    • Use a reactive ethylating agent like diethyl sulfate or ethyl iodide. The choice of leaving group can influence the reaction rate, but its effect on regioselectivity is generally less pronounced than the base and solvent.

dot

G cluster_0 Controlling Regioselectivity Start Start: 3,4-Dihydroxybenzaldehyde Base Choice of Base Start->Base Solvent Choice of Solvent Start->Solvent Temperature Reaction Temperature Start->Temperature Desired Desired Product: This compound Base->Desired Mild Base (K₂CO₃, CsHCO₃) Isomer By-product: 3-Ethoxy-4-hydroxybenzaldehyde Base->Isomer Strong Base (NaH, NaOH) Solvent->Desired Acetonitrile, Acetone Solvent->Isomer DMF, DMSO (can decrease selectivity) Temperature->Desired Lower Temperature Temperature->Isomer Higher Temperature

Caption: Factors influencing regioselectivity in the ethylation of 3,4-dihydroxybenzaldehyde.

Q2: I am observing the formation of a di-ethoxylated by-product (3,4-diethoxybenzaldehyde). How can I minimize this over-alkylation?

A2: The formation of the di-ethoxylated by-product is another common issue, leading to a decrease in the yield of the desired mono-ethoxylated product.

Underlying Cause: This occurs when the initially formed this compound is further ethylated at the remaining hydroxyl group. This is more likely to happen with an excess of the ethylating agent and/or base, or with prolonged reaction times.

Troubleshooting Strategies:

  • Stoichiometry of Reagents:

    • Carefully control the stoichiometry. Use a slight excess of the ethylating agent (e.g., 1.1 to 1.2 equivalents) relative to the 3,4-dihydroxybenzaldehyde. A large excess will drive the reaction towards di-ethylation.

    • The amount of base should also be carefully controlled. Typically, 1.5 to 2.0 equivalents of a mild base like K₂CO₃ are sufficient.

  • Reaction Time and Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to a significant extent and before a substantial amount of the di-ethoxylated product is formed. Prolonged reaction times will invariably lead to more over-alkylation.

  • Slow Addition of Ethylating Agent:

    • Adding the ethylating agent dropwise over a period of time rather than all at once can help to maintain a low concentration of the alkylating agent in the reaction mixture, thereby disfavoring the second ethylation step.

dot

G cluster_1 Minimizing Di-ethylation Start 3,4-Dihydroxybenzaldehyde Stoichiometry Control Stoichiometry (Ethylating Agent & Base) Start->Stoichiometry SlowAddition Slow Addition of Ethylating Agent Start->SlowAddition Mono Desired Mono-ethylated Product ReactionTime Monitor Reaction Time Mono->ReactionTime Prolonged Time Di Di-ethylated By-product Stoichiometry->Mono Stoichiometry->Di Excess Reagents ReactionTime->Di Prolonged Time SlowAddition->Mono

Caption: Strategies to minimize the formation of the di-ethylated by-product.

Q3: My reaction yield is consistently low, even with good selectivity. What other factors could be at play?

A3: Low yields can be frustrating. Beyond selectivity issues, several other factors can contribute to a poor overall yield.

Troubleshooting Strategies:

  • Purity of Starting Materials:

    • Ensure the purity of your 3,4-dihydroxybenzaldehyde. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.

    • The quality of the ethylating agent is also important. Use freshly opened or properly stored reagents. Diethyl sulfate, for instance, can hydrolyze over time.

  • Reaction Conditions:

    • Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, the initial deprotonation of the phenol will be incomplete, leading to unreacted starting material.[6] While mild bases are recommended for selectivity, ensure you are using an adequate amount.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions of the electron-rich phenol, especially if the reaction is run at elevated temperatures for extended periods.

  • Work-up and Purification:

    • Losses during the work-up and purification steps can significantly impact the final yield. Ensure efficient extraction and minimize losses during solvent removal and chromatography.

Parameter Recommendation for Optimal Yield Rationale
3,4-Dihydroxybenzaldehyde Purity >98%Impurities can lead to side reactions and lower yield.
Ethylating Agent Quality Freshly opened or properly storedDegradation of the ethylating agent reduces its effective concentration.
Base Quantity (e.g., K₂CO₃) 1.5 - 2.0 equivalentsEnsures sufficient deprotonation without being overly harsh.
Reaction Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the phenolic starting material and product.
Q4: What is the best way to purify the final product and remove the isomeric and di-ethoxylated by-products?

A4: Effective purification is crucial to obtain high-purity this compound. A multi-step approach is often necessary.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water and acidify to a pH of around 5-6. This will protonate any remaining phenoxide. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and the di-ethoxylated by-product.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically used. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will provide the best separation. The di-ethoxylated by-product, being less polar, will elute first, followed by the desired 4-ethoxy isomer, and finally the more polar 3-ethoxy isomer.

  • Recrystallization: After column chromatography, the fractions containing the desired product can be combined, the solvent evaporated, and the resulting solid can be recrystallized to achieve higher purity. A solvent system of ethanol/water or toluene can be effective.

Analytical Methods for Purity Assessment:

  • HPLC (High-Performance Liquid Chromatography): A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., acetic acid or phosphoric acid) can effectively separate the isomers and the di-ethoxylated product.[7][8][9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can also be used to identify and quantify the components of the reaction mixture.[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

Experimental Protocols

Protocol 1: Regioselective Ethylation of 3,4-Dihydroxybenzaldehyde

This protocol is optimized for the selective synthesis of this compound.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Diethyl Sulfate ((C₂H₅)₂SO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add diethyl sulfate (1.1 eq) to the reaction mixture.

  • Heat the mixture to 50-60 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega, 5(38), 24567–24574. [Link]

  • Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection. Journal of AOAC International, 91(2), 383-386. [Link]

  • Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Publications. [Link]

  • Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. SciSpace. [Link]

  • Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Trends in Sciences, 21(3), 7252. [Link]

  • Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC. S4Science. [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 433-439. [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. [Link]

  • Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 8(5), 1185-1191. [Link]

  • Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Williamson Ether synthesis. Reddit. [Link]

  • Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties. ResearchGate. [Link]

  • Study on synthesis process of vanillin by glyoxylic acid. China/Asia On Demand (CAOD). [Link]

  • Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Ethyl Vanillin - General, Process, Technology, Company Profiles, Patent, Material Safety Data Sheet, Report. Primary Information Services. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer. [Link]

  • Understanding the Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]

  • Synthesizing method of ethyl vanillin.
  • This compound Supplier: High-Purity Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Reimer Tiemann Reaction (video). Khan Academy. [Link]

  • Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. [Link]

  • Synthesis and Authentication of Natural Vanillins Prepared by Fermentation. Perfumer & Flavorist. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 101, 153831. [Link]

  • Synthesis of ethyl vanillin using cont. JOCPR. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]

  • Patent Application Publication (10) Pub. No.: US 2015/0183702 A1. Google Patents. [Link]

  • Propenyl-ghjaethol and process for.
  • A kind of method for synthesizing guaethol.

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Technical Support Center: Catalyst Selection for Efficient 4-Ethoxy-3-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Ethoxy-3-hydroxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental challenges. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, also known as ethyl vanillin, predominantly involves the ortho-formylation of 2-ethoxyphenol. The most common catalytic methods employed are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. An alternative industrial route involves the condensation of 2-ethoxyphenol with glyoxylic acid. Each method has its own set of advantages and challenges related to catalyst choice, reaction conditions, and regioselectivity.

Q2: How do I choose the most suitable catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the desired regioselectivity, scale of the reaction, available equipment, and safety considerations.

  • For high ortho-selectivity in the formylation of phenols, a combination of magnesium dichloride (MgCl₂) and triethylamine (Et₃N) with paraformaldehyde has proven effective.[1]

  • In the Reimer-Tiemann reaction, which is often carried out in a biphasic system, a phase-transfer catalyst is crucial for bringing the reactants together.[2] While quaternary ammonium salts have been found to be inactive, tertiary amines like triethylamine can significantly influence the process.[3]

  • The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium and generally favors ortho-formylation.[4]

  • The Vilsmeier-Haack reaction employs a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and is suitable for electron-rich aromatic compounds.[5]

Q3: What are the common side products I should be aware of?

A3: A primary challenge in the synthesis of this compound is the formation of isomers and other byproducts. The most common side product is the para-isomer, 3-ethoxy-4-hydroxybenzaldehyde. In some cases, di-formylation can occur, especially if both ortho positions are available.[6] Additionally, under certain conditions, polymerization of the phenol and formaldehyde can lead to the formation of undesirable resins.[6] In the Reimer-Tiemann reaction, chlorinated cyclohexadienones can also be formed as byproducts.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

Potential Cause Recommended Solution Scientific Rationale
Inefficient Catalyst Activity Optimize catalyst loading. For instance, in the MgCl₂/Et₃N system, a sufficient amount of MgCl₂ is crucial for the reaction to proceed efficiently.[8] Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.The catalyst's active sites are essential for the reaction to occur. Insufficient catalyst or poisoned sites will lead to a lower reaction rate.
Poor Regioselectivity (Formation of para-isomer) In the Reimer-Tiemann reaction, the choice of base and the presence of a suitable counter-ion can influence the ortho/para ratio.[6] For the Duff reaction, theoretical studies suggest that hydrogen bonding directs the ortho-selectivity.[6] The solvent can also play a role in regioselectivity.[9]The interaction between the phenoxide ion and the electrophilic intermediate is key to determining the position of formylation. Steric and electronic factors, influenced by the reaction environment, govern this interaction.
Formation of Polymeric Byproducts In reactions using formaldehyde or its equivalents (like in the Duff reaction), carefully control the stoichiometry to a formaldehyde-to-phenol ratio of less than one.[6] Manage the reaction temperature to avoid excessive heat, which can promote polymerization.[6]Phenol-formaldehyde resin formation is a competing reaction that is accelerated by heat and an excess of formaldehyde.[10]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Ensure adequate reaction time and temperature as specified in the protocol.The reaction may require sufficient time and energy to reach completion. Inadequate conditions will result in unreacted starting materials.
Issue 2: Catalyst Deactivation

Potential Causes and Solutions:

Potential Cause Recommended Solution Scientific Rationale
Catalyst Poisoning Ensure high purity of reactants and solvents. Impurities can act as catalyst poisons. For phase-transfer catalysts, the concentration of the aqueous phase can impact catalyst stability.[11]Poisons can bind to the active sites of the catalyst, rendering them inactive. In phase-transfer catalysis, certain ions can interfere with the catalytic cycle.
Fouling (Coking) In industrial processes, especially those involving lignin-derived materials, carbonaceous deposits (coke) can form on the catalyst surface.[3] Process optimization to minimize side reactions can reduce fouling.Coke physically blocks the active sites and pores of the catalyst, preventing reactants from reaching them.
Leaching of Active Components In liquid-phase reactions with supported catalysts, leaching of the active metal into the solution can occur.[1] Using a support with strong metal-support interactions can minimize leaching.Leaching leads to a loss of active sites from the heterogeneous catalyst, reducing its long-term stability and activity.
Sintering Avoid excessively high reaction temperatures, which can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.Sintering is a thermally induced process that leads to an irreversible loss of catalyst surface area and, consequently, activity.

Experimental Protocols & Methodologies

Protocol 1: Reimer-Tiemann Synthesis of this compound using a Phase-Transfer Catalyst

This protocol is based on the work of Wu et al. and utilizes a continuous flow microfluidic technique for enhanced control and yield.[12]

Materials:

  • 2-ethoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Triethylamine (Et₃N) as a phase-transfer catalyst

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Prepare the reactant solutions.

  • Set up the microfluidic reactor system with precise temperature and flow rate control.

  • Introduce the reactants into the microreactor at a molar ratio of o-ethoxyphenol:chloroform:sodium hydroxide:triethylamine = 1:1.2:4.0:0.025.[12]

  • Maintain the reaction temperature at 55 °C and a flow rate of 6 mL/min.[12]

  • Collect the reaction mixture. The product will be a dull-red solution with some crystalline solids.

  • Wash the collected product with ethanol and filter.

  • The filtrate is then subjected to steam distillation to remove any unreacted volatile components.

  • The residue is cooled to form red solids, which are then extracted with diethyl ether.

  • The diethyl ether is distilled off to obtain the crude product.

  • The crude product is dissolved in hot water, cooled to crystallize, filtered, and dried to yield yellow crystalline this compound.

Workflow Diagram:

Reimer_Tiemann_Workflow Reactants Prepare Reactant Solutions (2-ethoxyphenol, CHCl3, NaOH, Et3N) Microreactor Introduce into Microreactor (55 °C, 6 mL/min) Reactants->Microreactor Collection Collect Reaction Mixture Microreactor->Collection Wash_Filter Wash with Ethanol & Filter Collection->Wash_Filter Distillation Steam Distillation of Filtrate Wash_Filter->Distillation Extraction Cool Residue & Extract with Diethyl Ether Distillation->Extraction Evaporation Evaporate Diethyl Ether Extraction->Evaporation Purification Recrystallize from Hot Water Evaporation->Purification Product This compound Purification->Product

Reimer-Tiemann Synthesis Workflow
Protocol 2: Purification of this compound

This is a general purification protocol that can be adapted based on the crude product's impurity profile.[13]

Materials:

  • Crude this compound

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Wash the ether solution with 10% NaOH solution to extract the phenolic product into the aqueous phase.

  • Separate the aqueous phase and wash it with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous phase with 5% HCl solution until the product precipitates.

  • Extract the precipitated product with diethyl ether.

  • Wash the combined ether extracts with water and then with brine.

  • Dry the ether solution over anhydrous MgSO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • For further purification, recrystallize the solid product from a suitable solvent like hexane.

Purification Workflow Diagram:

Purification_Workflow Crude Dissolve Crude Product in Diethyl Ether Base_Wash Wash with 10% NaOH Solution Crude->Base_Wash Aqueous_Phase Separate & Wash Aqueous Phase with Ether Base_Wash->Aqueous_Phase Acidify Acidify Aqueous Phase with 5% HCl Aqueous_Phase->Acidify Extract Extract Product with Diethyl Ether Acidify->Extract Wash_Brine Wash Ether Extracts with Water & Brine Extract->Wash_Brine Dry Dry over Anhydrous MgSO4 Wash_Brine->Dry Evaporate Filter & Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Hexane Evaporate->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Purification Workflow

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the formylation of phenols, which is the key step in this compound synthesis. The data is compiled from various sources and should be used as a general guide.

Reaction Catalyst/Reagent Typical Yield Selectivity Advantages Disadvantages
Reimer-Tiemann CHCl₃, NaOH, Phase-Transfer Catalyst (e.g., Et₃N)40-82%[12][14]Moderate to good ortho-selectivityInexpensive reagents, well-established methodUse of toxic chloroform, often gives a mixture of isomers, can be exothermic and difficult to control.[15][16]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Glyceroboric acid)15-60%High ortho-selectivityAvoids chlorinated reagents, can be performed under milder conditionsGenerally lower yields, can lead to di-formylation and resin formation.[4][6]
Vilsmeier-Haack DMF, POCl₃Good to ExcellentHigh para-selectivity generally, but can be influenced by substrateMild conditions, high yields for activated arenesReagents are sensitive to moisture, requires anhydrous conditions.[17][18]
Glyoxylic Acid Method Glyoxylic acid, Oxidation catalyst (e.g., supported Cu, Co oxides)~70%[12]HighEnvironmentally benign, high yieldCan require multi-step process including condensation, oxidation, and decarboxylation.[19]

References

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]

  • Sasson, Y., & Yonovich, M. (n.d.). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. The Hebrew University of Jerusalem. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Liquid-Phase Oxidation of Phenolic Compounds Using Ceria-Zirconia Based Catalysts. [Link]

  • International Research Journal of Engineering, Science, Technology and Innovation. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • Saha, S., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7578. [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]

  • Casnati, G., Crisafulli, M., & Ricca, A. (1965). A new method for the selective ortho-formylation of phenols. Tetrahedron Letters, 6(4), 243-245. [Link]

  • ResearchGate. (n.d.). Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]

  • Google Patents. (n.d.). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
  • Bloom Tech. (2023, February 10). What are the preparation methods of pure vanillin?[Link]

  • CHEMSINO Industry. (2022, June 20). What is the introduction of ethyl vanillin?[Link]

  • SIELC Technologies. (2018, February 16). 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • MDPI. (n.d.). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

  • China/Asia On Demand (CAOD). (n.d.). Study on synthesis process of vanillin by glyoxylic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Solvent Screening and Process Simulation for Vanillin Production from Lignin. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Route of the catalytic oxidation of phenol in aqueous phase. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. [Link]

  • Catalysis Eprints database. (2007, March 2). Liquid phase allylation of phenol using H zeolite. [Link]

  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Wu, J., et al. (n.d.). Synthesis of ethyl vanillin using continuous flow microfluid technique. Journal of Chemical and Pharmaceutical Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Understanding the Properties and Applications of this compound. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. [Link]

  • Royal Society of Chemistry. (n.d.). Life cycle thinking case study for catalytic wet air oxidation of lignin in bamboo biomass for vanillin production. [Link]

  • Saha, S., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(14), 10002-10013. [Link]

  • PubMed. (2021, January 16). Identifying environmental hotspots and improvement strategies of vanillin production with life cycle assessment. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. [Link]

  • ResearchGate. (n.d.). Identifying environmental hotspots and improvement strategies of vanillin production with life cycle assessment. [Link]

  • Google Patents. (n.d.). CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction.
  • ChemRxiv. (2025, September 23). Formylation–Decarbonylation Relay Strategy for the Selective Hydrogenation of CO2 to CO. [Link]

Sources

Technical Support Center: Enhancing Reaction Selectivity with 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving 4-Ethoxy-3-hydroxybenzaldehyde (Ethyl Vanillin). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and seek to overcome common selectivity challenges. In the following sections, we will dissect frequently encountered issues, provide in-depth mechanistic explanations, and offer robust, field-tested protocols to enhance the precision of your chemical transformations.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Chemoselectivity Issues

      • How can I selectively react with the hydroxyl group in the presence of the aldehyde?

      • What are the best practices for selective reactions at the aldehyde functionality without affecting the hydroxyl group?

    • Regioselectivity Issues

      • I am observing undesired C-alkylation on the aromatic ring instead of O-alkylation at the hydroxyl group. How can I prevent this?

      • How do the existing substituents on this compound direct incoming electrophiles in aromatic substitution reactions?

  • Troubleshooting Guides

    • Troubleshooting Low Yields in Condensation Reactions

    • Minimizing Side Reactions in Alkylation of the Phenolic Hydroxyl

  • Validated Experimental Protocols

    • Protocol 1: Selective O-Alkylation of this compound

    • Protocol 2: High-Yield Knoevenagel Condensation

  • References

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding chemoselectivity and regioselectivity in reactions with this compound.

Chemoselectivity Issues

The presence of two distinct functional groups—a phenolic hydroxyl and an aromatic aldehyde—presents a classic chemoselectivity challenge. The chosen reaction conditions will dictate which group preferentially reacts.

Q1: How can I selectively react with the hydroxyl group in the presence of the aldehyde?

A1: Protecting the Aldehyde or Leveraging Nucleophilicity

To achieve selective modification of the hydroxyl group, you have two primary strategies: either temporarily protect the aldehyde to render it unreactive or choose reaction conditions that inherently favor the nucleophilic character of the phenoxide.

  • Strategy 1: Aldehyde Protection: The most straightforward approach is to protect the aldehyde, typically as an acetal. This is a robust method, particularly for multi-step syntheses where the hydroxyl group will be subjected to conditions that would otherwise affect the aldehyde.

    • Mechanism: The aldehyde is reacted with a diol (e.g., ethylene glycol) under acidic catalysis to form a cyclic acetal. This protecting group is stable to bases, nucleophiles, and reducing agents but can be easily removed by acidic hydrolysis.

    G cluster_main Aldehyde Protection Workflow Start This compound Protect Protect Aldehyde (e.g., Ethylene Glycol, p-TsOH) Start->Protect Protected Acetal-Protected Intermediate Protect->Protected ReactOH React at Hydroxyl Group (Alkylation, Acylation, etc.) Protected->ReactOH Modified Modified Protected Intermediate ReactOH->Modified Deprotect Deprotect Aldehyde (Aqueous Acid) Modified->Deprotect Final Final Product Deprotect->Final

    Workflow for selective hydroxyl group reaction via aldehyde protection.
  • Strategy 2: Direct Selective O-Alkylation/Acylation: For reactions like O-alkylation (Williamson ether synthesis) or O-acylation, direct reaction is often possible by carefully controlling the reaction conditions to favor the nucleophilicity of the phenoxide.

    • Causality: The phenolic proton is significantly more acidic than any α-protons (which are absent) and is readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a highly nucleophilic phenoxide. This phenoxide will preferentially attack electrophiles like alkyl halides or acyl chlorides. The aldehyde, being electrophilic, is generally unreactive under these basic, nucleophilic conditions unless a competing reaction like a Cannizzaro disproportionation is possible with very strong bases. For a detailed protocol, see Protocol 1 .

Q2: What are the best practices for selective reactions at the aldehyde functionality without affecting the hydroxyl group?

A2: Leveraging the Electrophilicity of the Aldehyde

Reactions at the aldehyde group, such as condensations, reductions, or reductive aminations, capitalize on its electrophilic carbonyl carbon. The key is to use conditions that do not significantly activate the hydroxyl group as a competing nucleophile.

  • Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt): These reactions typically proceed under basic or acidic catalysis.

    • Base-Catalyzed: In the presence of a base, an active methylene compound is deprotonated to form a nucleophilic carbanion, which then attacks the electrophilic aldehyde. While the base also deprotonates the phenolic hydroxyl, the resulting phenoxide is generally a weaker nucleophile than the carbanion and does not interfere. However, using an appropriate base concentration is critical to avoid side reactions.

    • Acid-Catalyzed: Acid catalysis can also be employed, which protonates the carbonyl oxygen, further enhancing the aldehyde's electrophilicity. The phenolic hydroxyl is generally unreactive under these conditions.

  • Selective Reduction: The aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄).

    • Mechanism: The hydride (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. The resulting alkoxide is then protonated during workup. This reaction is typically performed in a protic solvent like ethanol or methanol at cool temperatures and is highly chemoselective for aldehydes and ketones over other functional groups.

Regioselectivity Issues

Controlling the position of reaction, either on the substituent groups or on the aromatic ring itself, is a common challenge.

Q3: I am observing undesired C-alkylation on the aromatic ring instead of O-alkylation at the hydroxyl group. How can I prevent this?

A3: Controlling the O- vs. C-Alkylation Ambident Nucleophile

The phenoxide ion generated from this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (primarily at the positions ortho and para to the oxygen). Competition between O-alkylation and C-alkylation is a known issue.

Several factors influence the regioselectivity of this reaction:

FactorFavors O-Alkylation (Kinetic Product)Favors C-Alkylation (Thermodynamic Product)Rationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Protic (e.g., Water, Ethanol)Polar aprotic solvents solvate the cation, leaving a "naked," highly reactive oxygen anion that reacts quickly. Protic solvents solvate the oxygen anion via hydrogen bonding, making the carbon atoms of the ring more accessible.
Counter-ion K⁺, Cs⁺ (larger, less coordinating)Li⁺, Na⁺ (smaller, more coordinating)Larger, less coordinating cations are less tightly associated with the oxygen anion, increasing its reactivity.
Leaving Group Good leaving groups (I⁻, Br⁻

Technical Support Center: Degradation Product Analysis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Ethoxy-3-hydroxybenzaldehyde (also known as Ethylvanillin) and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish the stability profile of this important compound. Here, we address common challenges encountered during experimental analysis, providing not just solutions but also the underlying scientific rationale to empower your method development and troubleshooting efforts.

Part 1: Troubleshooting Experimental Issues

This section is formatted as a direct Q&A to address specific problems you might encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting

HPLC is the primary workhorse for stability-indicating assays of non-volatile compounds like this compound.[1] However, its phenolic and aldehydic functionalities can present unique chromatographic challenges.

Question: My primary peak for this compound is showing significant tailing in my reversed-phase HPLC method. What is causing this and how can I resolve it?

Answer: Peak tailing for this analyte is a common issue and typically points to secondary interactions between the molecule and the stationary phase, or issues with the mobile phase.

  • Causality & Explanation: The primary culprit is often the interaction of the acidic phenolic hydroxyl group on the molecule with residual, un-capped silanol groups on the silica-based C18 stationary phase. At a neutral pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with any partially dissociated analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the silanol groups and the phenolic hydroxyl group. Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 with an acid like phosphoric acid or formic acid will ensure the phenolic group remains protonated (-OH) and the silanols are largely unionized (Si-OH), minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. If you are using an older column, switching to a newer, high-quality, end-capped C18 or a phenyl-hexyl column can dramatically improve peak shape.

    • Lower Injection Volume/Concentration: Overloading the column can exacerbate tailing.[2] Try reducing the mass of analyte injected onto the column by either lowering the injection volume or diluting the sample.

Question: I am observing a drift in the retention time of my analyte peak over a sequence of injections. What are the likely causes?

Answer: Retention time drift is a classic sign that your chromatographic system is not in equilibrium or that conditions are changing during the analytical run.[3]

  • Causality & Explanation: Consistent retention times rely on a stable analytical environment. Fluctuations in column temperature, mobile phase composition, or flow rate will directly impact the partitioning of the analyte between the stationary and mobile phases, leading to shifts in elution time.

  • Solutions:

    • Column Temperature Control: The viscosity of the mobile phase and the kinetics of analyte interaction are temperature-dependent. Employ a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 30-40 °C) for consistent results.[2]

    • Ensure Proper Column Equilibration: Before starting your analytical sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this may require a longer equilibration time than for isocratic methods. A drifting baseline is often a sign of an unequilibrated column.[3]

    • Mobile Phase Preparation: If you are using an online mixer (quaternary or binary pump), ensure the solvents are properly degassed to prevent bubble formation, which can cause pressure fluctuations and flow inaccuracies.[4] If possible, try preparing a pre-mixed mobile phase ("isocratic") to rule out pump proportioning issues.[3]

HPLC Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Problem Observed pressure Abnormal Pressure (High/Low) start->pressure peak_shape Poor Peak Shape (Tailing/Splitting) start->peak_shape retention_time Retention Time Drift start->retention_time pressure_high High Pressure Check for blockages (frit, guard column) Check mobile phase viscosity/precipitation pressure->pressure_high High pressure_low Low/No Pressure Check for leaks Check pump seals/valves Mobile phase reservoir empty? pressure->pressure_low Low peak_tailing Tailing Adjust mobile phase pH (acidic) Use end-capped column Reduce sample load peak_shape->peak_tailing Tailing peak_splitting Splitting/Double Peak Column void/damage Sample solvent incompatible with mobile phase Clogged inlet frit peak_shape->peak_splitting Splitting rt_drift Drifting RT Use column oven for temp control Ensure proper column equilibration Check mobile phase composition/degassing retention_time->rt_drift solution Problem Resolved pressure_high->solution pressure_low->solution peak_tailing->solution peak_splitting->solution rt_drift->solution

Caption: A workflow diagram for troubleshooting common HPLC issues.

GC-MS Analysis Troubleshooting

For identifying volatile degradation products or for orthogonal confirmation, GC-MS is a powerful tool. However, the analysis of polar phenolic aldehydes like this compound requires a specific sample preparation step.

Question: I am injecting a solution of this compound into the GC-MS and getting very broad, tailing peaks, or no peak at all. What is wrong?

Answer: This is an expected outcome. This compound is not suitable for direct GC-MS analysis due to its low volatility and the presence of an active hydroxyl group.

  • Causality & Explanation: The phenolic hydroxyl group is polar and can form hydrogen bonds. This leads to strong interactions with any active sites in the GC inlet or on the column surface, causing poor peak shape and potential analyte loss. Furthermore, the compound's boiling point is too high for it to pass through the GC column efficiently without thermal degradation.

  • Solution: Derivatization: To make the analyte "GC-friendly," you must perform a derivatization reaction to cap the active hydroxyl group. Silylation is the most common and effective method for this class of compounds. This process replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, which dramatically increases volatility and thermal stability.[5][6]

Protocol: Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Accurately weigh a small amount of your sample (or an evaporated aliquot of an extraction) into a 2 mL autosampler vial. Ensure the sample is completely dry, as moisture will consume the silylation reagent.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

ReagentDescriptionCommon Use
BSTFA + 1% TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide with TrimethylchlorosilaneA powerful and common silylating agent. The TMCS acts as a catalyst. Excellent for phenols and alcohols.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile of the TMS-amides, its byproducts are also very volatile, which is useful to avoid interfering peaks.
HMDS + TMCS Hexamethyldisilazane with TrimethylchlorosilaneA milder reagent, often used in a 2:1 v/v ratio with pyridine as the solvent.

Table 1: Common silylation reagents for GC-MS analysis of phenolic compounds.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader strategic questions related to designing and interpreting your degradation studies.

Question 1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Answer: Based on the functional groups present (phenolic hydroxyl, aldehyde, and ethoxy ether), the primary degradation pathways to anticipate are oxidation, and to a lesser extent, photolysis and hydrolysis.[7][8]

  • Oxidative Degradation: This is often the most significant pathway.

    • Aldehyde Oxidation: The aldehyde group is susceptible to oxidation, converting it to a carboxylic acid. The primary degradation product you should look for is 4-ethoxy-3-hydroxybenzoic acid .[9] This is readily achievable with peroxide or persulfate stress conditions.

    • Phenolic Oxidation: The electron-rich phenol ring can be oxidized, potentially leading to the formation of quinone-like structures or even ring-opening products under harsh conditions. This can also lead to polymerization, which might be observed as a loss of analyte without the appearance of distinct new peaks.

  • Hydrolytic Degradation: The ether and aromatic ring are generally stable to hydrolysis. Under extreme pH and heat, cleavage of the ethyl ether bond to form 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) is possible, but this is typically a minor pathway compared to oxidation.

  • Photodegradation: Aromatic aldehydes can be susceptible to photodegradation.[10][11] Exposure to UV light as per ICH Q1B guidelines may lead to complex reactions, including the formation of free radicals and subsequent dimerization or other secondary products.

Potential Degradation Pathways Diagram

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_evaluation Data Evaluation acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->sampling base Base Hydrolysis (e.g., 0.1M NaOH, RT) base->sampling oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->sampling thermal Thermal (e.g., 80°C, Solid) thermal->sampling photo Photolytic (ICH Q1B Light Box) photo->sampling start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo neutralize Neutralize/Quench Reaction (If applicable) sampling->neutralize analysis Analyze via Stability-Indicating HPLC-PDA/LC-MS Method neutralize->analysis mass_balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) analysis->mass_balance peak_purity Assess Peak Purity (PDA Detector) analysis->peak_purity characterize Identify/Characterize Degradants (LC-MS/MS, NMR) analysis->characterize

Caption: A typical workflow for conducting a forced degradation study.

Question 3: What are good starting parameters for a reversed-phase HPLC method for this analysis?

Answer: A great starting point for method development would be a standard reversed-phase method that provides good retention and peak shape for phenolic compounds.

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size
Mobile Phase A Water with 0.1% Formic or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 10-20% B, ramp to 90-95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at ~280 nm and 310 nm
Injection Volume 5-10 µL

Table 3: Recommended starting conditions for HPLC method development.

This gradient should be sufficient to elute the relatively polar parent compound and any more polar degradation products (like the carboxylic acid) early, while also eluting any less polar degradants that might form. The dual wavelength detection allows for monitoring at different absorbance maxima to ensure all species are detected.

References

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • Schmutzer, G., et al. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. REV. CHIM. (Bucharest), 63(9), 855.
  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Ataman Kimya. (n.d.). Ethyl Vanillin.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • The Royal Society of Chemistry. (n.d.). Methods.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Zhang, Y., et al. (2020). Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. Waste and Biomass Valorization.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • Ataman Kimya. (n.d.). ETHYL VANILLIN.
  • Beilstein Journal of Organic Chemistry. (n.d.). Aldehydes as powerful initiators for photochemical transformations.
  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • NIH. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • Pakhare, S. B., et al. (2015). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate.
  • ACS Publications. (n.d.). The Photolysis of Saturated Aldehydes and Ketones.
  • PubChem. (n.d.). This compound.
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  • ChemicalBook. (2025). Ethyl vanillin - Safety Data Sheet.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
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Technical Support Center: Optimizing Phenolic Aldehyde Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

A Note on 4-Ethoxy-3-hydroxybenzaldehyde (Ethyl Vanillin)

Before proceeding, it is critical to clarify a common point of confusion. The target molecule of this guide, this compound (commonly known as ethyl vanillin), is a synthetic compound prized for its potent, vanilla-like aroma.[1][2][] It is not naturally present in vanilla beans or other plants; its existence is the result of chemical synthesis, often from petrochemical precursors like guaiacol.[4][5]

The natural world provides us with its close analogue, Vanillin (4-hydroxy-3-methoxybenzaldehyde), which is the principal flavor component of cured vanilla beans (Vanilla planifolia).[6][7] Due to the scarcity and high cost of naturally derived vanillin, synthetic versions, including ethyl vanillin, were developed to meet global demand.[6][8]

This guide recognizes that researchers interested in extracting "ethyl vanillin from natural sources" are likely pursuing the extraction of its natural counterpart, vanillin. The principles, techniques, and troubleshooting steps for extracting vanillin are scientifically robust and directly applicable to the recovery of phenolic aldehydes. Therefore, this document will focus on optimizing the extraction of natural vanillin , providing a scientifically sound framework for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for vanillin extraction?

The most significant natural source of vanillin is the cured seed pod of the vanilla orchid, primarily Vanilla planifolia.[6][8] In its green, uncured state, the pod contains vanillin predominantly as its glucoside, glucovanillin. The characteristic vanilla flavor and free vanillin are released through a traditional, months-long curing process involving enzymatic hydrolysis.[6] Modern biotechnological approaches can also produce "natural" vanillin by using microorganisms to convert natural precursors like ferulic acid, which is found in rice bran.[5][6]

Q2: What are the main methods for extracting vanillin from vanilla beans?

Several methods are employed, each with distinct advantages and disadvantages:

  • Solvent Extraction: The most common method, using solvents like ethanol or ethanol/water mixtures to solubilize vanillin from the cured beans.[9]

  • Enzyme-Assisted Extraction (EAE): Utilizes enzymes like cellulase or pectinase to break down the plant cell walls, enhancing the release of vanillin and often increasing yield.[10][11][12] This can significantly shorten extraction times compared to traditional methods.[10]

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, disrupting cell walls and improving solvent penetration, leading to faster and more efficient extraction at lower temperatures.[13]

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO₂, often with a co-solvent like ethanol, to extract vanillin. This method is highly tunable, non-toxic, and can produce very pure extracts.[14][15]

Q3: How can I significantly increase my vanillin yield?

Optimizing yield is a multifactorial process. Key strategies include:

  • Pre-treatment: Properly cutting or grinding the vanilla beans increases the surface area for solvent interaction.[13] Techniques like pre-freezing and thawing can also be used to disrupt cellular structures.[11]

  • Enzymatic Hydrolysis: Applying enzymes like pectinase can dramatically increase yield by breaking down cellular structures that entrap vanillin.[11][12] One study showed a 133.85% yield increase compared to traditional curing.[11][12]

  • Parameter Optimization: Systematically optimizing parameters such as solvent concentration, temperature, time, and pH is crucial. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[10][16]

  • Advanced Techniques: Employing UAE or SFE can lead to higher extraction efficiency in shorter times.[13][14]

Troubleshooting Guide: Common Extraction Issues

Issue 1: My vanillin yield is unexpectedly low. What are the potential causes and solutions?

Low yield is a frequent challenge. The underlying cause can be chemical, mechanical, or procedural.

  • Cause A: Incomplete Extraction

    • Why it happens: The solvent may not have had sufficient time, temperature, or surface area contact to effectively solubilize the vanillin. The vanillin may still be trapped within the plant matrix.

    • Solutions:

      • Increase Extraction Time/Temperature: Systematically increase time or temperature. For example, ultrasound-assisted extraction at 30°C for 1 hour can be as effective as a hot water bath at 56°C for 15 hours.[13]

      • Reduce Particle Size: Ensure beans are finely cut or ground (<25mm is recommended for some methods) to maximize surface area.[13]

      • Optimize Solvent: Verify you are using an optimal solvent. For ethanol-water systems, concentrations around 40-50% are often most effective.[13][17]

      • Employ Cell Disruption: Introduce an enzymatic hydrolysis step (e.g., with pectinase) or use ultrasound to more effectively break down cell walls.[11][13]

  • Cause B: Vanillin Degradation

    • Why it happens: Vanillin is a phenolic aldehyde and can be susceptible to degradation (e.g., oxidation to vanillic acid) under harsh conditions, such as excessively high temperatures, prolonged exposure to light, or extreme pH.

    • Solutions:

      • Temperature Control: Avoid excessive heat. Enzymatic and ultrasonic methods are advantageous as they are effective at milder temperatures (e.g., 30-60°C).[10][12][13]

      • pH Management: The optimal pH for extraction, especially when using enzymes, is often slightly acidic (e.g., pH 4.0-5.0).[12] Buffering your extraction solvent can prevent degradation due to pH shifts.

      • Inert Atmosphere: For very sensitive extractions, consider purging the extraction vessel with an inert gas like nitrogen to minimize oxidation.

  • Cause C: Inaccurate Quantification

    • Why it happens: The analytical method (e.g., HPLC) used to measure the vanillin in your extract may not be properly calibrated or validated, leading to erroneously low readings.

    • Solution:

      • Validate Analytical Method: Run a calibration curve with a certified vanillin standard.[17] Ensure good linearity (R² > 0.99), precision, and recovery.[17]

      • Check Sample Preparation: Ensure samples are correctly diluted to fall within the linear range of the calibration curve and are filtered through a suitable membrane (e.g., 0.45 µm) before injection.[7]

G cluster_causes Potential Root Causes cluster_solutions1 Solutions for Incomplete Extraction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Quantification start Low Vanillin Yield Detected cause1 Incomplete Extraction start->cause1 cause2 Vanillin Degradation start->cause2 cause3 Inaccurate Quantification start->cause3 sol1a Optimize Time & Temperature cause1->sol1a sol1b Reduce Particle Size cause1->sol1b sol1c Employ Cell Disruption (Enzymes/Ultrasound) cause1->sol1c sol2a Use Milder Temperatures cause2->sol2a sol2b Control pH cause2->sol2b sol2c Use Inert Atmosphere cause2->sol2c sol3a Validate HPLC Method (Calibrate with Standard) cause3->sol3a sol3b Verify Sample Prep (Dilution/Filtering) cause3->sol3b

Fig 1. Troubleshooting logic for diagnosing and resolving low vanillin yield.

Issue 2: My extract is impure, containing many other compounds. How can I improve its purity?

Purity is critical for downstream applications. High impurity levels complicate quantification and require aggressive post-extraction cleanup.

  • Cause A: Non-Selective Extraction Method

    • Why it happens: Broad-spectrum solvents like high-concentration ethanol will co-extract a wide variety of other phenolic compounds, lipids, and pigments from the vanilla bean.[18]

    • Solutions:

      • Tune Solvent Polarity: Adjust the ethanol/water ratio. Often, intermediate polarity (e.g., 40% ethanol) can offer a better balance of vanillin solubility and selectivity.[13]

      • Use a More Selective Technique: Supercritical Fluid Extraction (SFE) with CO₂ is highly selective. By tuning pressure and temperature, you can precisely target vanillin, leaving many impurities behind.[14] The initial SFE extract can be further purified using Supercritical Fluid Chromatography (SFC), potentially achieving near 100% purity.[14]

  • Cause B: Inadequate Post-Extraction Purification

    • Why it happens: The crude extract has not been sufficiently processed to remove co-extractants.

    • Solutions:

      • Chromatography: This is the most powerful purification technique. Reversed-phase chromatography (e.g., on a C18 column) is standard for separating vanillin from other phenolics.[18] For larger scales, preparative SFC is highly effective.[14] Adsorption chromatography using non-polar resins is also a viable option.[16]

      • Crystallization: If the vanillin concentration in the extract is high enough (>10 g/L), crystallization can be a cost-effective purification method.[19] This often involves dissolving the crude extract in hot water and allowing it to cool slowly to form vanillin crystals.[20]

      • Liquid-Liquid Extraction (LLE): A bisulfite adduct formation can be used. Vanillin reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from organic-soluble impurities. The vanillin is then recovered by acidifying the aqueous layer.

G cluster_purification Purification Options start Cured Vanilla Beans extraction Extraction (Solvent, UAE, SFE, EAE) start->extraction crude Crude Extract (Vanillin + Impurities) extraction->crude chrom Chromatography (Prep HPLC / SFC) crude->chrom cryst Crystallization crude->cryst lle Liquid-Liquid Extraction crude->lle final Pure Vanillin (>98%) chrom->final cryst->final lle->final analysis Analysis (HPLC-UV/DAD) final->analysis

Fig 2. General workflow for the extraction and purification of vanillin.

Experimental Protocols & Data

Protocol 1: Optimized Enzyme-Assisted Extraction (EAE) of Vanillin

This protocol is based on methodologies that have been shown to significantly increase vanillin yield.[10][11][12]

  • Preparation of Material:

    • Take cured Vanilla planifolia beans and cut them into small pieces (<5 mm).

    • Perform a pre-treatment step by freezing the material at -20°C for 24 hours, followed by thawing at room temperature. This freeze-thaw cycle helps to rupture cell walls.[11]

  • Enzymatic Hydrolysis:

    • Prepare a buffered solution. A citrate buffer at pH 4.2 is effective for pectinase activity.[12]

    • Create a slurry of the bean material in the buffer at a defined solid-to-liquid ratio (e.g., 1:20 w/v).

    • Add pectinase enzyme (e.g., from Aspergillus niger) at an optimized concentration (e.g., 84.2 mg per gram of vanilla).[12]

    • Incubate the mixture in a shaking water bath at the optimal temperature (e.g., 49.5°C) for the optimal time (e.g., 7.1 hours).[12]

  • Solvent Extraction:

    • After incubation, add an equal volume of 95% ethanol to the slurry to halt the enzymatic reaction and begin the extraction.

    • Agitate the mixture for 1 hour at room temperature.

  • Recovery:

    • Centrifuge the mixture to pellet the solid bean material.

    • Collect the supernatant. Re-extract the pellet twice more with a 50% ethanol solution.

    • Pool the supernatants.

    • Filter the pooled extract through a 0.45 µm filter.

    • The resulting solution is ready for quantification by HPLC or further purification.

Protocol 2: Quantification of Vanillin by HPLC

This protocol describes a standard method for the quantitative analysis of vanillin in extracts.[7][17][18]

  • Instrumentation and Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD).[7]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 55:45 v/v).[7] Some methods may use a gradient elution with a small amount of acid (e.g., 0.2% acetic acid) for better peak shape.[18]

    • Flow Rate: 1.0 - 1.5 mL/min.[7]

    • Detection Wavelength: 280 nm.[7][17]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of certified pure vanillin standard in methanol (e.g., 1.0 mg/mL).[17]

    • Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 5 points from 32.0 to 48.0 µg/mL).[17]

  • Sample Preparation:

    • Dilute the filtered extract from Protocol 1 with the mobile phase to ensure the vanillin concentration falls within the linear range of the calibration curve. A 1:10 dilution is a common starting point.[7]

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Identify the vanillin peak by comparing its retention time to that of the standard (typically around 3-4 minutes under these conditions).[7]

    • Quantify the vanillin concentration in the sample by interpolating its peak area from the calibration curve.

Data Tables

Table 1: Comparison of Extraction Methodologies for Vanillin

MethodTypical Solvent(s)TemperatureAvg. TimeKey AdvantagesKey Disadvantages
Solvent Extraction Ethanol/Water40-60°C12-24 hoursSimple setup, well-establishedSlow, moderate efficiency, co-extracts impurities
Ultrasound (UAE) Ethanol/Water30-50°C1-2 hoursFast, high efficiency, low temperature preserves compound[13]Requires specialized equipment, potential for localized heating
Enzymatic (EAE) Aqueous Buffer then Solvent45-60°C6-8 hoursVery high yield, high specificity[10][12]Cost of enzymes, requires precise pH/temp control
Supercritical (SFE) CO₂ + Ethanol40-60°C1-3 hoursHigh purity extract, non-toxic solvent, tunable[14]High capital cost for equipment
NADES Choline chloride, etc.60-70°C~30 minsGreen/sustainable, high efficiency[16]Newer technology, solvent recovery can be complex

Table 2: Typical HPLC Parameters for Vanillin Quantification

ParameterSettingRationale / Comment
Column C18 (Reversed-Phase)Industry standard for separating moderately polar compounds like vanillin.[7]
Mobile Phase Methanol:Water (55:45)Provides good resolution and reasonable retention time for vanillin.[7]
Detection (UV/DAD) 280 nmCorresponds to a strong absorbance maximum for vanillin, ensuring high sensitivity.[7][17]
Flow Rate 1.0 mL/minStandard analytical flow rate providing good efficiency without excessive pressure.
Mode IsocraticSimple, robust, and sufficient for quantifying vanillin in many extracts.[7]
Retention Time ~3.1 minutesA rapid analysis time allows for high throughput.[7]

References

  • Ramachandra, C. T., & Srinivasa, P. (2012). Optimization of Enzymatic Process for Vanillin Extraction Using Response Surface Methodology. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Vanillin. Available at: [Link]

  • Shamsul, A., & Sartaj, A. (2012). Improved Extraction of Vanillin 4-Hydroxy-3-methoxybenzaldehyde from Cured Vanilla Beans Using Ultrasound-Assisted Extraction. DergiPark. Available at: [Link]

  • Zhang, Y., et al. (2014). Optimized Production of Vanillin from Green Vanilla Pods by Enzyme-Assisted Extraction Combined with Pre-Freezing and Thawing. Semantic Scholar. Available at: [Link]

  • Li, T., et al. (2023). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers in Nutrition. Available at: [Link]

  • Sinha, A. K., et al. (2008). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2014). Optimized Production of Vanillin from Green Vanilla Pods by Enzyme-Assisted Extraction Combined with Pre-Freezing and Thawing. MDPI. Available at: [Link]

  • Ranasinghe, M., et al. (2023). Rapid quantitative determination of Vanillin content in commercial Vanilla extracts using High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Damiani, P. C., et al. (2014). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kahan, S., & Krueger, D. A. (2020). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • PerkinElmer. (n.d.). Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC. S4Science. Available at: [Link]

  • Tynod. (2023). How is vanillin powder produced — from petrochemical or natural sources?. Available at: [Link]

  • Flavor Frenzy. (2024). Exploring Vanillin: From Natural Origins to Modern Applications. Available at: [Link]

  • Gallage, N. J., & Møller, B. L. (2024). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. PMC - NIH. Available at: [Link]

  • Advanced Biotech. (2020). How Are Natural Vanilla Flavors Made?. Available at: [Link]

  • Sciencemadness Discussion Board. (2010). Vanillin Extraction from OTC Vanilla extract. Available at: [Link]

  • Runco, J. (n.d.). Purification of Vanillin from Vanilla Beans Using an SFE-SFC Workflow. Waters Corporation. Available at: [Link]

  • ResearchGate. (2023). Extraction, purification, and applications of vanillin: A review of recent advances and challenges. Available at: [Link]

  • Chen, Y., et al. (2023). Strategies for improving the production of bio-based vanillin. PMC - NIH. Available at: [Link]

  • Cui, J., et al. (2022). Current Status, Challenges, and Prospects for the Biological Production of Vanillin. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of this compound. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 4-Ethoxy-3-hydroxybenzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision point. Phenolic aldehydes, such as vanillin and its synthetic analog 4-ethoxy-3-hydroxybenzaldehyde (ethyl vanillin), are not merely flavoring agents but also possess significant biological activities, chief among them being their antioxidant potential. This guide provides a detailed, evidence-based comparison of the antioxidant activities of these two compounds, moving beyond simple statements of efficacy to explain the underlying chemical principles and experimental validations that inform their potential applications.

The Structural Basis for Antioxidant Action

The capacity of a phenolic compound to act as an antioxidant is fundamentally dictated by its molecular structure. The primary active site is the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the propagation of oxidative chain reactions that can lead to cellular damage.[1][2] The efficiency of this hydrogen atom transfer (HAT) mechanism is modulated by the other substituents on the benzene ring.[1][3][4]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) features a methoxy group (-OCH₃) adjacent to the hydroxyl group.

  • This compound , commonly known as ethyl vanillin, has an ethoxy group (-OCH₂CH₃) in the same position.[5][6][7]

This seemingly minor difference—the replacement of a methyl with an ethyl group—has significant implications for the molecule's electronic properties and, consequently, its antioxidant potency.

Chemical_Structures Figure 1: Chemical Structures cluster_vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) cluster_ethylvanillin This compound (Ethyl Vanillin) vanillin ethylvanillin

Caption: Comparative structures of Vanillin and this compound.

In Vitro Evaluation of Antioxidant Capacity: Protocols and Principles

To objectively quantify and compare the antioxidant activity of these compounds, a multi-assay approach is essential. Each assay leverages a different chemical principle, providing a more holistic view of the compounds' abilities to combat oxidative stress. We will focus on three widely accepted methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a cornerstone of antioxidant research. Its principle is based on the neutralization of the stable DPPH free radical, which has a deep violet color, by an antioxidant.[8][9][10] Upon accepting a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, and the resulting loss of absorbance at ~517 nm is directly proportional to the antioxidant's scavenging activity.[8][9]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Ensure it is freshly made and protected from light.

    • Prepare stock solutions (e.g., 1 mg/mL) of this compound, vanillin, and a positive control (e.g., Ascorbic Acid) in methanol.

    • Perform serial dilutions of the stock solutions to create a range of test concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Assay Execution:

    • In a 96-well plate or cuvettes, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a spectrophotometer or plate reader.[10]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % Scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

DPPH_Workflow Figure 2: DPPH Assay Experimental Workflow prep Prepare DPPH & Sample Dilution Series mix Mix Sample and DPPH Solution (1:1 ratio) prep->mix incubate Incubate in Dark (30 min, RT) mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Scavenging and determine IC50 read->calculate Mechanism_of_Action Figure 3: Electronic Effects on Antioxidant Activity cluster_ethyl This compound cluster_methyl Vanillin Ethoxy Ethoxy Group (Stronger e⁻ donor) WeakOH Weaker O-H Bond Ethoxy->WeakOH +I effect FastH Faster H• Donation WeakOH->FastH HighActivity Higher Antioxidant Activity FastH->HighActivity Methoxy Methoxy Group (Weaker e⁻ donor) StrongOH Stronger O-H Bond Methoxy->StrongOH +I effect SlowH Slower H• Donation StrongOH->SlowH LowActivity Lower Antioxidant Activity SlowH->LowActivity

Caption: The stronger inductive effect of the ethoxy group enhances antioxidant activity.

Conclusion and Strategic Implications

The experimental evidence, supported by fundamental chemical principles, clearly establishes that This compound is a more potent antioxidant than vanillin . This enhanced activity stems from the superior electron-donating nature of its ethoxy group relative to vanillin's methoxy group.

For professionals in research and development, this distinction is crucial. In applications where maximal protection against oxidative degradation is required—be it in stabilizing a pharmaceutical formulation, developing functional foods, or designing novel therapeutic agents to combat oxidative stress-related pathologies—[11][12][13]this compound presents a scientifically validated, superior alternative to vanillin. Future research should focus on in vivo models to confirm if this enhanced in vitro activity translates to greater bioavailability and efficacy in complex biological systems.

References

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(2), 170-177. [Link]

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  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]

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  • Li, W. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2388. [Link]

  • ResearchGate. (n.d.). Chemical structure of vanillin (4-hydroxy-3-methoxybenzaldehyde). ResearchGate. [Link]

  • Ahmad, R., et al. (2022). Optimal production of vanillin and 4-hydroxybenzaldehyde from rice straw hydrolysis residue (RSHR) over TiO2/UV and ZnO/UV system. Journal of the Indian Chemical Society, 99(11), 100382. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook. [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Ethoxy-3-hydroxybenzaldehyde, a critical intermediate in the pharmaceutical and specialty chemical sectors.[1] The integrity of final products often hinges on the precise quantification of this precursor, necessitating robust, validated analytical methods. We will dissect and compare common analytical techniques, presenting a detailed validation protocol for the recommended High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

The Imperative for Method Validation in Pharmaceutical Analysis

Before deploying any analytical method for routine use, especially in a regulated environment like drug development, it is crucial to perform a validation study. The objective of analytical validation is to demonstrate through objective evidence that a method is fit for its intended purpose.[3] This process ensures the reliability, reproducibility, and accuracy of the generated data. The internationally recognized framework for this is provided by the ICH Q2(R2) guideline, which outlines the performance characteristics that must be evaluated.[4][5][6]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assay, impurity quantification, release testing). For this compound (M.W. 166.17 g/mol ), a moderately polar, non-volatile aromatic compound, several techniques can be considered.[7][8]

Technique Principle Strengths Weaknesses Best Suited For
HPLC (UV Detection) Chromatographic separation based on polarity, followed by UV absorbance detection.High specificity and sensitivity; excellent for impurity profiling; robust and reproducible.[9]Higher cost and complexity; requires skilled operators.Purity assays, impurity quantification, stability studies, and routine QC.
UV-Vis Spectrophotometry Direct measurement of light absorbance by the analyte in a solution at a specific wavelength.[10]Simple, rapid, and cost-effective; high throughput.Low specificity (interference from other UV-absorbing compounds); not suitable for impurity profiling.In-process checks, raw material identification (if no interfering species are present).
Gas Chromatography (GC) Chromatographic separation based on volatility, followed by detection (e.g., FID, MS).High sensitivity, especially with MS detection.[7]Potential for thermal degradation of the analyte; may require derivatization to increase volatility.Analysis of residual solvents or volatile impurities; not ideal for the primary assay of the parent compound.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable and robust method for the accurate and specific quantification of this compound in a pharmaceutical development context. It provides the necessary specificity to separate the analyte from potential impurities, degradation products, and related substances.[9]

Deep Dive: Validation of an RP-HPLC Method for this compound

Herein, we describe a comprehensive validation of a hypothetical, yet scientifically sound, RP-HPLC method. The causality behind each validation parameter is explained to provide a deeper understanding of the process.

Proposed HPLC Methodology

The method is designed to provide optimal retention, peak shape, and resolution for this compound.

Parameter Condition Rationale
Instrumentation HPLC with Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard equipment ensuring reproducibility and spectral analysis for peak purity.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the analyte. The specified dimensions provide high efficiency and resolution.[9]
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric AcidA typical reversed-phase eluent. Acetonitrile provides good elution strength, while phosphoric acid ensures a low pH to suppress silanol activity and keep the phenolic hydroxyl group protonated, leading to sharp, symmetrical peaks.[11]
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection Wavelength 275 nmCorresponds to a significant absorbance maximum for the analyte, ensuring high sensitivity.[10]
Injection Volume 10 µLA small volume to prevent column overload and peak distortion.
Standard/Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and minimizes solvent effects.
The Validation Workflow

The validation process follows a logical sequence to build a complete picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Develop HPLC Method SysSuit System Suitability Dev->SysSuit Initial Check Spec Specificity Lin Linearity & Range Spec->Lin SysSuit->Spec Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD / LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis & Lifecycle Management Rob->Routine Validation Complete

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Acceptance Criteria
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a non-negotiable prerequisite for any valid analytical run.

  • Protocol:

    • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Inject the standard solution six consecutive times.

    • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

    • Evaluate theoretical plates (N) and tailing factor (T) for the first injection.

  • Acceptance Criteria:

    • %RSD of peak area ≤ 2.0%

    • %RSD of retention time ≤ 1.0%

    • Tailing factor (T) ≤ 2.0

    • Theoretical plates (N) > 2000

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[2]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a standard solution of the analyte.

    • If available, inject solutions of known impurities to show they are resolved from the main analyte peak.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on a sample solution. Analyze the stressed samples to ensure that degradation peaks do not co-elute with the analyte peak. A PDA detector is invaluable here for checking peak purity.

  • Acceptance Criteria:

    • The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).

    • The blank injection should show no significant peaks at the analyte's retention time.

    • Peak purity analysis (via PDA) should pass for the analyte peak in stressed samples.

  • Purpose: To verify the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval over which the method is shown to be precise, accurate, and linear.[3]

  • Protocol:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The residuals should be randomly distributed around the regression line.

Concentration (µg/mL) Mean Peak Area (n=3)
50498,500
75751,200
1001,001,500
1251,249,800
1501,502,300
Linear Regression r² = 0.9999
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is typically evaluated by a recovery study on spiked samples.[9]

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0% at each level.

Spiked Level Concentration (µg/mL) Mean Recovery (n=3) %RSD (n=3)
80%8099.5%0.8%
100%100100.3%0.5%
120%120101.1%0.6%
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the %RSD.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both days using statistical tests (e.g., F-test, t-test) and calculate the cumulative %RSD.

  • Acceptance Criteria:

    • %RSD for Repeatability ≤ 2.0%.

    • %RSD for Intermediate Precision ≤ 2.0%.

  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

    • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria:

    • LOQ should be established with a precision of %RSD ≤ 10%.

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic content).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer.

    • Analyze a system suitability solution under each modified condition.

    • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The results should not be significantly impacted by the variations.

G cluster_core Core Performance Characteristics cluster_range Definable Limits cluster_reliability Reliability Indicators Method Validated Analytical Method Intended Purpose: Assay & Purity Accuracy Accuracy Closeness to True Value % Recovery Method->Accuracy Precision Precision Agreement Between Measurements % RSD Method->Precision Specificity Specificity Measures Only the Analyte Resolution & Peak Purity Method->Specificity Linearity Linearity Proportional Response r² ≥ 0.999 Method->Linearity Robustness Robustness Resilience to Small Changes Method->Robustness SystemSuitability System Suitability Daily Performance Check Method->SystemSuitability Range Range Interval of High Performance Accuracy->Range Precision->Range Linearity->Range LOD LOD Detection Limit S/N ≈ 3 Range->LOD LOQ LOQ Quantitation Limit S/N ≈ 10 Range->LOQ

Caption: Interrelationship of analytical validation parameters.

Conclusion

For the reliable quantification of this compound in a research and drug development setting, a validated reversed-phase HPLC method is unequivocally the superior choice. Its high specificity allows for accurate determination in the presence of impurities, a critical requirement for ensuring product quality and safety. While simpler methods like UV-Vis spectrophotometry have a role in rapid, in-process checks, they lack the specificity required for final product release or stability testing. This guide has outlined the causal logic and experimental protocols necessary to fully validate an HPLC method in accordance with global regulatory standards, ensuring data integrity and scientific rigor.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]

  • Smiqgen. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • SIELC Technologies. (2018). Benzaldehyde, 4-ethoxy-3-hydroxy-.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods. Available at: [Link]

  • 3M Environmental Laboratory. (2019). Validation of Analytical Methods. Available at: [Link]

  • SIELC Technologies. (2018). 3-Ethoxy-4-hydroxybenzaldehyde.
  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. PubChem Compound Database. Available at: [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link]

  • ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]

  • Rasayan Journal of Chemistry. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 4-Ethoxy-3-hydroxybenzaldehyde in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of 4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, in immunoassays. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of antibody specificity, provides actionable protocols for assessing cross-reactivity, and offers strategies for mitigating its impact.

Executive Summary

Immunoassays are pivotal in quantifying specific molecules, but their accuracy can be compromised by cross-reactivity from structurally similar compounds. This compound (ethyl vanillin) poses a significant risk of cross-reactivity in immunoassays designed to detect vanillin due to their close structural resemblance. The primary difference—an ethoxy group in ethyl vanillin versus a methoxy group in vanillin—can be insufficient to ensure absolute antibody specificity. This guide demonstrates that while monoclonal antibodies can be developed with high specificity, a thorough experimental validation of cross-reactivity is indispensable for any immunoassay targeting vanillin in a matrix where ethyl vanillin may be present. We present a comprehensive framework for quantifying this cross-reactivity using a competitive ELISA protocol and discuss the critical role of antibody selection in assay development.

Introduction: The Specificity Challenge with Vanillin Analogues

Vanillin (3-methoxy-4-hydroxybenzaldehyde) and ethyl vanillin (this compound) are extensively used as flavoring agents in food, beverages, and pharmaceuticals.[1][2] The need to accurately quantify vanillin, whether as a natural product marker or a process ingredient, has led to the development of sensitive immunoassays. However, the commercial use of ethyl vanillin, which has a stronger flavor profile, creates a significant analytical challenge.[1]

The structural similarity between these two molecules is the root cause of potential cross-reactivity in immunoassays. An antibody developed to bind to vanillin might also recognize and bind to ethyl vanillin, leading to inaccurate, falsely elevated measurements. This guide will explore the principles of this interaction and provide the means to quantify and address it.

The Mechanism of Immunoassay Specificity and Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its target antigen, a relationship often compared to a lock and key.[3] This specificity arises from the complementary shapes and chemical properties of the antibody's binding site (paratope) and a specific region on the antigen (epitope).

Specificity is the ability of an antibody to bind to a single, specific epitope. In an ideal scenario, an anti-vanillin antibody would only bind to vanillin. Cross-reactivity , however, occurs when an antibody binds to unintended substances that are structurally similar to the target analyte.[4] This can lead to false-positive results or overestimated concentrations.

The subtle difference between vanillin and ethyl vanillin—a single methylene group (CH₂) in the alkoxy side chain—can be a challenging distinction for an antibody to make, as illustrated below.

Diagram: Molecular Recognition in Immunoassays

G cluster_0 Specific Binding cluster_1 Cross-Reactivity Ab1 Anti-Vanillin Antibody Vanillin Vanillin (Target Analyte) Ab1->Vanillin High Affinity Binding Ab2 Anti-Vanillin Antibody EthylVanillin This compound (Cross-Reactant) Ab2->EthylVanillin Lower Affinity Binding

Caption: Specific vs. Cross-Reactive Antibody Binding.

Comparative Structural Analysis

The potential for cross-reactivity is directly related to the structural differences between the target analyte and potential interfering compounds.

CompoundChemical StructureKey Difference
Vanillin 3-methoxy -4-hydroxybenzaldehydeMethoxy (-OCH₃) group
This compound 3-ethoxy -4-hydroxybenzaldehydeEthoxy (-OCH₂CH₃) group

The additional ethyl group in this compound increases its molecular size and may alter the electronic properties of the aromatic ring, but the core phenolic aldehyde structure, which is often the primary epitope for antibody recognition, remains identical.

Experimental Assessment of Cross-Reactivity

To quantify the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method.[5][6] This format is ideal for detecting small molecules like vanillin.[5] The principle is based on the competition between the target analyte (vanillin) and the cross-reactant (ethyl vanillin) for a limited number of antibody binding sites.[7][8]

Objective

To determine the percentage cross-reactivity of this compound with a specific anti-vanillin antibody.

Core Principle of Competitive ELISA

In this assay, a known amount of enzyme-labeled antigen competes with the antigen in the sample for binding to a limited amount of antibody coated on a microplate. The more antigen present in the sample, the less enzyme-labeled antigen will bind, resulting in a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte.[3]

Diagram: Competitive ELISA Workflow

ELISA_Workflow cluster_workflow Experimental Workflow start Coat Plate with Anti-Vanillin Antibody block Block Non-specific Binding Sites start->block prepare Prepare Standards: 1. Vanillin (Analyte) 2. Ethyl Vanillin (Cross-Reactant) block->prepare compete Add Standards/Samples and Enzyme-Labeled Vanillin (Competition Step) prepare->compete wash1 Wash to Remove Unbound Reagents compete->wash1 substrate Add Substrate (Color Development) wash1->substrate stop Stop Reaction substrate->stop read Read Absorbance (e.g., 450 nm) stop->read analyze Analyze Data: Calculate IC50 and % Cross-Reactivity read->analyze

Sources

Comparative study of different synthesis routes for 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Exploration

I'm now diving into the synthesis of 4-ethoxy-3-hydroxybenzaldehyde. My current focus is on exploring established routes, namely the Reimer-Tiemann reaction and the Duff reaction. I'll also be delving into Google to gain a better understanding of the reagents, conditions, and yields associated with each approach to identify the most promising synthesis route.

Refining Search Strategies

I'm now expanding my Google searches. I'm moving beyond just the reactions themselves. I will begin looking for specific protocols, including reagents, conditions, and yields to explain why certain experimental choices have been made. My goal is to understand the "why" behind the synthesis route decisions. I am prioritizing peer-reviewed journals and reliable databases for credible and verifiable information to support my understanding.

Analyzing Synthesis Options

I'm now expanding my search. I'm focusing on the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, plus any others, starting from common precursors. I'm looking for detailed protocols, including reagents, conditions, and yields. I'm also delving into reaction mechanisms to understand the rationale behind experimental choices. My goal is a comparison guide with pros and cons. I'm using peer-reviewed journals for credibility.

Reviewing Initial Syntheses

I've been examining the early search results, which offer promising routes for synthesizing isoethylvanillin and ethyl vanillin. The Reimer-Tiemann, Duff, and Vilsmeier reactions are mentioned, providing a solid foundation for further investigation into their suitability and potential optimization. I'll need to assess the specifics of each reaction in detail to see if they're relevant.

Delving into Reaction Details

I'm now getting into the specifics of each reaction pathway. I've got a grasp of the Reimer-Tiemann mechanism and its reactants, but I'm missing the experimental details and yield data for the target compound. The Duff reaction is also on my radar, offering an alternative formylation approach, but specifics are missing. The Vilsmeier-Haack reaction seems promising, especially with phenols, but its application needs further exploration.

Refining Synthesis Pathways

I'm now diving deeper into the initial search results, clarifying the most promising synthesis routes for isoethylvanillin and ethyl vanillin. I've gained a good grasp of the Reimer-Tiemann mechanism and Duff reaction, but I'm lacking specific experimental details and yield data. The Vilsmeier-Haack reaction seems particularly relevant, but I need specific applications for my target compound. Multiple-step syntheses, especially those using p-hydroxybenzaldehyde and o-ethoxyphenol as starting materials, now warrant closer investigation.

Evaluating Reaction Routes

I'm now comparing and contrasting the synthesis pathways. The initial routes—Reimer-Tiemann, Duff, and Vilsmeier-Haack—all show promise but lack specific experimental protocols and yield data for isoethylvanillin. I'm focusing on the multi-step syntheses, especially those starting from p-hydroxybenzaldehyde and o-ethoxyphenol, which now seem more immediately relevant. I'm also examining a patent on ethyl vanillin, as it may provide valuable insights, but I'm being mindful of the differences between the isomers.

I've been examining the early search results, which offer promising routes for synthesizing isoethylvanillin and ethyl vanillin. The Reimer-Tiemann, Duff, and Vilsmeier reactions are mentioned, providing a solid foundation for further investigation into their suitability and potential optimization. I'll need to assess the specifics of each reaction in detail to see if they're relevant.

I'm now getting into the specifics of each reaction pathway. I've got a grasp of the Reimer-Tiemann mechanism and its reactants, but I'm missing the experimental details and yield data for the target compound. The Duff reaction is also on my radar, offering an alternative formylation approach, but specifics are missing. The Vilsmeier-Haack reaction seems promising, especially with phenols, but its application needs further exploration.

I'm now diving deeper into the initial search results, clarifying the most promising synthesis routes for isoethylvanillin and ethyl vanillin. I've gained a good grasp of the Reimer-Tiemann mechanism and Duff reaction, but I'm lacking specific experimental details and yield data. The Vilsmeier-Haack reaction seems particularly relevant, but I need specific applications for my target compound. Multiple-step syntheses, especially those using p-hydroxybenzaldehyde and o-ethoxyphenol as starting materials, now warrant closer investigation.

Analyzing Synthesis Routes

I've been looking into different synthesis routes for this compound and similar benzaldehydes. I've gathered initial data on the Reimer-Tiemann reaction and related methods.

Examining Etherification Strategies

I'm now focusing on etherification of 3-hydroxybenzaldehyde as a key strategy. I found a promising article outlining this step, but I still need to locate a reliable source for the starting material, 3-hydroxybenzaldehyde, along with detailed reaction conditions, yields, and purities. I'm also planning to investigate further potential variations on this approach.

Evaluating Formylation Approaches

I'm now diving deeper into formylation methods, focusing on the Vilsmeier-Haack and Duff reactions for 3-ethoxyphenol. While the Vilsmeier-Haack seems promising, I need a specific example for this substrate. I'm also still searching for detailed experimental procedures and yields for the etherification route and evaluating the Reimer-Tiemann protocol's feasibility. Finally, I'm considering the cost and availability of starting materials.

Prioritizing Route Refinement

I've been gathering details on various routes, specifically the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions and etherification of 3-hydroxybenzaldehyde. The Reimer-Tiemann and Duff reactions seem less promising due to yield limitations. I need specific procedures and data for 3-ethoxyphenol formylation (Vilsmeier-Haack). I'm prioritizing the etherification of 3-hydroxybenzaldehyde and formylation of 3-ethoxyphenol. I will now look for cost and safety information.

Analyzing Synthesis Strategies

I've amassed considerable data on several synthesis routes for this compound. Right now, I'm focusing intently on three primary strategies, with etherification of 3-hydroxybenzaldehyde being my initial point of focus.

Refining Reaction Pathways

I'm now diving deeper into the three core strategies for synthesizing this compound. Etherification of 3-hydroxybenzaldehyde looks promising and straightforward, with Williamson ether synthesis information readily available. Formylation of 3-ethoxyphenol presents an interesting challenge regarding regioselectivity of the formylation. I'm also assessing demethylation of 4-ethoxy-3-methoxybenzaldehyde, leveraging detailed protocols from Organic Syntheses.

Evaluating Synthesis Methods

I am now organizing the gathered data on the three primary routes. Etherification using 3-hydroxybenzaldehyde seems the most direct, with available information on Williamson ether synthesis, and its starting materials. Formylation of 3-ethoxyphenol seems promising, but regioselectivity needs careful evaluation. I am also assessing demethylation of 4-ethoxy-3-methoxybenzaldehyde, where I found Organic Syntheses protocols. However, to complete my comparative guide, I still need experimental details, costing, and safety. I have shifted my focus to obtaining these specific details for each route.

A Comparative Guide to In Vitro and In Vivo Studies of Hydroxybenzaldehydes: An Analog-Based-Approach for 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of in vitro and in vivo research methodologies for evaluating the biological activities of 4-Ethoxy-3-hydroxybenzaldehyde. It is important to note that while this compound is of significant interest as a versatile chemical intermediate in the pharmaceutical and specialty chemical industries, a comprehensive body of literature directly comparing its in vitro and in vivo effects is still emerging.[1]

To provide a robust framework for researchers, this guide will leverage data from a closely related and extensively studied structural analog, 4-hydroxybenzaldehyde . The shared phenolic benzaldehyde scaffold suggests that the experimental designs and mechanistic pathways explored for 4-hydroxybenzaldehyde can serve as a valuable blueprint for future investigations into this compound.

Introduction to this compound

This compound, also known as isoethylvanillin, is an organic compound with the chemical formula C9H10O3.[2] It is characterized by an aldehyde and a hydroxyl group attached to a benzene ring, with an ethoxy group at the para position relative to the aldehyde.[3] This structural arrangement makes it a valuable precursor in the synthesis of various pharmacologically active compounds.[1]

In Vitro Evaluation: Unraveling Cellular Mechanisms

In vitro studies are fundamental for elucidating the direct effects of a compound on cellular and molecular processes in a controlled environment. These assays are crucial for initial screening, dose-response characterization, and understanding the mechanism of action before proceeding to more complex biological systems.

Case Study: Anti-inflammatory and Antioxidant Effects of 4-Hydroxybenzaldehyde

A common area of investigation for phenolic compounds is their anti-inflammatory and antioxidant potential. Studies on 4-hydroxybenzaldehyde have demonstrated its ability to mitigate inflammatory responses in macrophage cell lines, such as RAW 264.7.[4][5]

Experimental Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS), driven by the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Therefore, measuring the inhibition of these markers in LPS-stimulated macrophages is a standard in vitro method to assess anti-inflammatory activity.

Quantitative Data Summary: In Vitro Anti-inflammatory Activity of 4-Hydroxybenzaldehyde

AssayCell LineKey FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7Dose-dependent inhibition of LPS-induced NO production.[4]
iNOS ExpressionRAW 264.7Suppression of LPS-induced iNOS protein expression.[4]
COX-2 ExpressionRAW 264.7Down-regulation of LPS-induced COX-2 protein expression.[4]
Reactive Oxygen Species (ROS)RAW 264.7Reduction of LPS-induced intracellular ROS levels.[6]

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 4-hydroxybenzaldehyde (or the test compound) and incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): After incubation, the supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed on the remaining cells.

  • Western Blot Analysis for iNOS and COX-2: For protein expression analysis, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

Signaling Pathway: Anti-inflammatory Action of Hydroxybenzaldehydes

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydroxybenzaldehyde->NFkB Inhibition Hydroxybenzaldehyde->MAPK Inhibition NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammatory Response NO->Inflammation Prostaglandins->Inflammation

Caption: Inhibition of LPS-induced inflammatory pathways by 4-hydroxybenzaldehyde.

In Vivo Evaluation: Assessing Effects in a Whole Organism

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound in a living organism, providing insights into its efficacy, toxicity, and overall physiological effects that cannot be fully captured by in vitro models.

Case Study: Anti-angiogenic and Anti-inflammatory Effects of 4-Hydroxybenzaldehyde

Building upon the in vitro findings, 4-hydroxybenzaldehyde has been evaluated in animal models to confirm its anti-inflammatory and to explore other related activities like anti-angiogenesis.[6]

Experimental Rationale: The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model to study angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and diseases like cancer and chronic inflammation.[5] Acetic acid-induced vascular permeability in mice is a standard model for assessing the acute anti-inflammatory effects of a compound.[6]

Quantitative Data Summary: In Vivo Bioactivity of 4-Hydroxybenzaldehyde

AssayAnimal ModelKey FindingsReference
Anti-angiogenesisChick Embryo (CAM Assay)Dose-dependent inhibition of blood vessel formation with an IC50 of 1.21 µ g/egg .[6]
Anti-inflammatoryICR Mice (Acetic Acid-induced Vascular Permeability)Oral administration of 100 mg/kg resulted in a 36.2% inhibition of vascular permeability.[6]
Anti-nociceptiveICR Mice (Acetic Acid-induced Writhing)Significant reduction in the number of writhes, indicating pain relief.[6]

Detailed Experimental Protocol: In Vivo Anti-Angiogenesis (CAM Assay)

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity.

  • Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.

  • Sample Application: On day 8, a sterile filter paper disc saturated with a solution of 4-hydroxybenzaldehyde in a suitable solvent is placed on the CAM. A control group receives a disc with the solvent only.

  • Incubation and Observation: The eggs are resealed and incubated for another 48 hours. The CAM is then observed under a stereomicroscope to assess the formation of new blood vessels around the disc.

  • Quantification: The degree of anti-angiogenesis is quantified by scoring the inhibition of vessel growth or by image analysis to measure vessel density.

Experimental Workflow: In Vivo Anti-inflammatory Study

G cluster_0 Animal Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatize Acclimatize ICR mice for 1 week Grouping Randomly divide mice into groups (n=5-10) Acclimatize->Grouping Dosing Oral administration of Vehicle or 4-Hydroxybenzaldehyde (50, 100 mg/kg) Grouping->Dosing Induction Intraperitoneal injection of 0.7% acetic acid Dosing->Induction Collection Count number of writhes for 20 min Induction->Collection Analysis Statistical analysis (e.g., ANOVA) Collection->Analysis G InVitro In Vitro Findings (RAW 264.7 Macrophages) Mechanism Mechanism of Action: Inhibition of NF-κB & MAPK pathways Reduced iNOS/COX-2 Expression Decreased NO & ROS Production InVitro->Mechanism Correlation Correlation InVitro->Correlation InVivo In Vivo Observations (Mouse Models) Outcome Physiological Outcome: Reduced Vascular Permeability (Anti-inflammatory) Reduced Writhing (Anti-nociceptive) InVivo->Outcome Correlation->InVivo

Caption: Correlation between in vitro mechanisms and in vivo physiological outcomes.

The in vitro data for 4-hydroxybenzaldehyde strongly suggest that its anti-inflammatory effects stem from the inhibition of key signaling pathways (NF-κB and MAPK) and the subsequent reduction in pro-inflammatory mediators. [6][7]This provides a plausible molecular explanation for the observed in vivo outcomes, such as reduced vascular permeability and pain response in mice. The ability to suppress inflammatory mediators at the cellular level translates into a measurable anti-inflammatory and anti-nociceptive effect in the whole organism.

Conclusion and Future Directions for this compound

This guide, using 4-hydroxybenzaldehyde as a scientifically-grounded analog, outlines a comprehensive strategy for evaluating the bioactivities of this compound. The demonstrated anti-inflammatory, antioxidant, and anti-angiogenic properties of the analog highlight promising avenues for investigation.

Future research on this compound should systematically progress from in vitro screening to in vivo validation. Initial studies should focus on cell-based assays to determine its effects on inflammatory pathways, oxidative stress, and cell viability. Positive hits can then be advanced to relevant animal models to assess efficacy, safety, and pharmacokinetic profiles. This structured approach, bridging cellular mechanisms with physiological outcomes, is paramount for the successful development of novel therapeutic agents.

References

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A Comparative Spectroscopic Guide to 4-Ethoxy-3-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-Ethoxy-3-hydroxybenzaldehyde and its primary positional isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of how subtle changes in substituent positions on the benzaldehyde scaffold are reflected in various spectroscopic techniques. Understanding these differences is crucial for unambiguous structural elucidation, quality control, and the development of structure-activity relationships in medicinal chemistry and materials science.

Introduction to the Isomers

This compound and its isomers are aromatic aldehydes that share the same molecular formula, C₉H₁₀O₃, and a molecular weight of 166.17 g/mol .[1] Their structural differences arise from the positioning of the ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups on the benzaldehyde framework. These variations in substitution patterns lead to distinct electronic environments for the constituent atoms and functional groups, resulting in unique spectroscopic signatures. The isomers under comparison in this guide are:

  • This compound (Isoethylvanillin)

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)

  • 4-Ethoxy-2-hydroxybenzaldehyde

  • 2-Ethoxy-4-hydroxybenzaldehyde

  • 3-Ethoxy-2-hydroxybenzaldehyde

  • 5-Ethoxy-2-hydroxybenzaldehyde

This guide will explore the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, providing the experimental data and theoretical rationale to distinguish between them.

Molecular Structures of the Isomers

The positioning of the electron-donating ethoxy and hydroxyl groups relative to the electron-withdrawing aldehyde group significantly influences the electronic distribution within the aromatic ring and, consequently, the spectroscopic properties.

isomers cluster_4_3 This compound cluster_3_4 3-Ethoxy-4-hydroxybenzaldehyde cluster_4_2 4-Ethoxy-2-hydroxybenzaldehyde cluster_2_4 2-Ethoxy-4-hydroxybenzaldehyde cluster_3_2 3-Ethoxy-2-hydroxybenzaldehyde cluster_5_2 5-Ethoxy-2-hydroxybenzaldehyde 4_3 4_3 3_4 3_4 4_2 4_2 2_4 2_4 3_2 3_2 5_2 5_2

Figure 1. Structures of this compound and its isomers.

Spectroscopic Workflow

A systematic approach is essential for the comprehensive spectroscopic characterization of these isomers. The following workflow outlines the typical sequence of analyses performed.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Prepare_Solid Prepare Solid Sample (Neat or KBr pellet) Sample->Prepare_Solid Dissolve_UV Dissolve in UV-grade Solvent (e.g., Ethanol) Sample->Dissolve_UV MS GC-MS Sample->MS NMR ¹H & ¹³C NMR Dissolve->NMR FTIR FT-IR Prepare_Solid->FTIR UV_Vis UV-Vis Dissolve_UV->UV_Vis Interpret_NMR Chemical Shifts, Coupling Constants, Number of Signals NMR->Interpret_NMR Interpret_FTIR Functional Group Vibrational Frequencies FTIR->Interpret_FTIR Interpret_MS Molecular Ion Peak, Fragmentation Pattern MS->Interpret_MS Interpret_UV_Vis λmax, Molar Absorptivity UV_Vis->Interpret_UV_Vis

Caption: General workflow for the spectroscopic analysis of the isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for differentiating these isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons. The electronic effects of the substituents (electron-donating -OH and -OCH₂CH₃; electron-withdrawing -CHO) dictate the shielding and deshielding of the aromatic protons, leading to distinct spectral fingerprints.

Comparative ¹H NMR Data (Aromatic Region)

CompoundH-2H-5H-6Aldehyde (H-7)Hydroxyl (-OH)
This compound ~7.4 (d)~7.0 (d)~7.4 (dd)~9.8 (s)~5.9 (s)
3-Ethoxy-4-hydroxybenzaldehyde ~7.4 (d)~7.0 (d)~7.4 (dd)~9.8 (s)~6.1 (s)
4-Ethoxy-2-hydroxybenzaldehyde -~6.5 (dd)~7.4 (d)~9.7 (s)~11.5 (s)
2-Ethoxy-4-hydroxybenzaldehyde ~7.4 (d)~6.5 (dd)-~10.2 (s)~5.5 (s)
3-Ethoxy-2-hydroxybenzaldehyde -~7.1 (t)~7.1 (dd)~9.9 (s)~11.0 (s)
5-Ethoxy-2-hydroxybenzaldehyde -~7.1 (dd)~7.3 (d)~9.8 (s)~10.9 (s)

(Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS in CDCl₃. Coupling patterns are indicated as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet).)

Causality of Spectral Differences:

  • Aldehyde Proton: The aldehyde proton typically appears as a singlet in the downfield region (9.7-10.2 ppm) due to the strong deshielding effect of the carbonyl group.[2] Its precise chemical shift can be subtly influenced by the electronic nature of the other ring substituents.

  • Aromatic Protons: The substitution pattern dictates the number of distinct aromatic proton signals and their coupling patterns. For instance, a 1,2,4-trisubstituted ring will exhibit an AMX spin system, resulting in three distinct aromatic signals, often with doublet and doublet of doublets splitting.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. However, in isomers with the hydroxyl group ortho to the aldehyde (e.g., 4-Ethoxy-2-hydroxybenzaldehyde), intramolecular hydrogen bonding can cause a significant downfield shift of the -OH proton signal (to ~11 ppm or higher).[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are particularly sensitive to the substituent effects.

Comparative ¹³C NMR Data (Aromatic & Carbonyl Carbons)

CompoundC-1C-2C-3C-4C-5C-6C=O
This compound ~130~110~146~152~114~127~191
3-Ethoxy-4-hydroxybenzaldehyde ~130~110~147~152~114~127~191
4-Ethoxy-2-hydroxybenzaldehyde ~120~162~102~165~108~134~194
2-Ethoxy-4-hydroxybenzaldehyde ~120~163~102~165~108~134~194
3-Ethoxy-2-hydroxybenzaldehyde ~120~158~124~120~122~115~196
5-Ethoxy-2-hydroxybenzaldehyde ~118~159~115~124~117~121~196

(Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS in CDCl₃.)

Causality of Spectral Differences:

  • Carbonyl Carbon: The carbonyl carbon is the most downfield signal, typically appearing between 190 and 197 ppm.

  • Oxygen-Substituted Carbons: Carbons directly attached to oxygen atoms (C-OH and C-OR) are significantly deshielded and resonate at lower field (typically >145 ppm).

  • Symmetry: The number of signals in the aromatic region can indicate the symmetry of the molecule. For instance, isomers with a plane of symmetry will exhibit fewer than six aromatic carbon signals.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the isomers. The positions of the characteristic vibrational bands for the hydroxyl, carbonyl, and ether groups can provide clues to the substitution pattern.

Comparative FT-IR Data (Key Vibrational Frequencies)

CompoundO-H Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O (ether) Stretch (cm⁻¹)
This compound ~3300 (broad)~2850, ~2750~1680~1270, ~1040
3-Ethoxy-4-hydroxybenzaldehyde ~3300 (broad)~2850, ~2750~1680~1270, ~1040
4-Ethoxy-2-hydroxybenzaldehyde ~3100 (broad, H-bonded)~2850, ~2750~1650~1280, ~1030
2-Ethoxy-4-hydroxybenzaldehyde ~3300 (broad)~2850, ~2750~1675~1275, ~1035
3-Ethoxy-2-hydroxybenzaldehyde ~3100 (broad, H-bonded)~2850, ~2750~1655~1270, ~1040
5-Ethoxy-2-hydroxybenzaldehyde ~3150 (broad, H-bonded)~2850, ~2750~1660~1270, ~1040

Causality of Spectral Differences:

  • O-H Stretch: A broad absorption in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group.[5] In isomers where the -OH group is ortho to the aldehyde, intramolecular hydrogen bonding can cause this band to become broader and shift to a lower wavenumber.

  • C=O Stretch: The strong carbonyl stretch is a prominent feature. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[6] Intramolecular hydrogen bonding between an ortho-hydroxyl group and the carbonyl group can further lower the C=O stretching frequency by about 20-30 cm⁻¹.

  • C-H (aldehyde) Stretch: The presence of two weak bands around 2850 and 2750 cm⁻¹ is characteristic of the C-H stretch of an aldehyde group and helps to distinguish it from a ketone.[5]

  • C-O (ether) Stretch: Asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group typically appear as two distinct bands in the 1270-1030 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular ion peak (m/z 166), their fragmentation patterns can differ, offering clues to their structure.

Common Fragmentation Pathways

The electron ionization (EI) mass spectra of these isomers are expected to show a prominent molecular ion peak at m/z 166. Common fragmentation pathways include:

  • Loss of a hydrogen radical (-H•): leading to a fragment at m/z 165.

  • Loss of an ethyl radical (-CH₂CH₃•): from the ethoxy group, resulting in a fragment at m/z 137.

  • Loss of ethylene (-CH₂=CH₂): via a McLafferty-type rearrangement from the ethoxy group, leading to a fragment at m/z 138.

  • Loss of a formyl radical (-CHO•): giving a fragment at m/z 137.

  • Loss of carbon monoxide (-CO): from the aldehyde group, resulting in a fragment at m/z 138.

While the major fragments may be similar, the relative intensities of these fragment ions can vary between isomers, providing a basis for differentiation.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring.

Expected UV-Vis Absorption Maxima

Compoundλmax (nm) in Ethanol
This compound ~230, ~278, ~310
3-Ethoxy-4-hydroxybenzaldehyde ~230, ~278, ~308
4-Ethoxy-2-hydroxybenzaldehyde ~225, ~280, ~325
2-Ethoxy-4-hydroxybenzaldehyde ~228, ~282, ~320
3-Ethoxy-2-hydroxybenzaldehyde ~220, ~260, ~335
5-Ethoxy-2-hydroxybenzaldehyde ~225, ~275, ~330

(Note: These are approximate values and can vary with solvent.)

Causality of Spectral Differences:

The absorption bands in the UV-Vis spectra of these compounds are primarily due to π → π* and n → π* electronic transitions within the benzenoid system conjugated with the carbonyl group.[8] The positions of the ethoxy and hydroxyl groups, both of which are auxochromes (electron-donating groups with non-bonding electrons), influence the energy of these transitions. Generally, substitution that extends the conjugation or increases the electron-donating ability results in a bathochromic (red) shift to longer wavelengths. The solvent can also influence the λmax values.[9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally used. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column). Set the oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp to a high temperature, and then hold.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with a typical ionization energy of 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Data Analysis: Identify the peak corresponding to the isomer in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place the cuvette in the spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic comparison of this compound and its isomers demonstrates that while they share the same molecular formula, their distinct substitution patterns give rise to unique and identifiable spectral features. ¹H and ¹³C NMR are particularly powerful in distinguishing these isomers based on the chemical shifts and coupling patterns of the aromatic nuclei. FT-IR spectroscopy provides valuable information on functional groups and the presence of intramolecular hydrogen bonding. Mass spectrometry confirms the molecular weight and can offer clues to the structure through fragmentation analysis. Finally, UV-Vis spectroscopy reveals differences in the conjugated π-electron systems. By employing a multi-technique spectroscopic approach, researchers can confidently identify and differentiate these closely related isomers, which is a critical step in various fields of chemical research and development.

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A Guide to Inter-Laboratory Validation for the Analysis of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 4-Ethoxy-3-hydroxybenzaldehyde, a key flavoring agent and synthetic intermediate. We will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and present a model for a collaborative study to establish a robust, reliable, and transferable analytical method. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the quality and consistency of this compound analysis across different laboratory settings.

Introduction: The Analytical Imperative for this compound

This compound, commonly known as ethylvanillin, is a synthetic compound with a flavor profile more potent than natural vanillin.[1][2] Its widespread use in food, beverages, and pharmaceuticals necessitates accurate and precise analytical methods for quality control, stability testing, and regulatory compliance. The inherent variability in laboratory equipment, reagents, and personnel underscores the critical need for inter-laboratory validated methods to ensure consistent and reliable results, regardless of where the analysis is performed.

This guide will delve into the practical aspects of establishing and validating analytical methods for this compound, with a focus on HPLC-UV and GC-MS as two powerful and complementary techniques. We will present detailed experimental protocols and a blueprint for an inter-laboratory study designed to assess the performance and transferability of these methods.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Here, we compare two widely used methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a common and effective approach.

This protocol is based on established methods for the analysis of vanillin and ethylvanillin.[3][4]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of methanol and a dilute acid solution (e.g., 0.2% v/v phosphoric acid or 1.5% v/v acetic acid). A common starting ratio is 40:60 (methanol:acidified water).[3][4]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection Wavelength: 254 nm or 280 nm.[3][4]

    • Injection Volume: 10 µL.[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).[4]

    • Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject. For more complex matrices, an extraction step (e.g., ultrasonic extraction with methanol) followed by centrifugation and filtration may be necessary.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile compounds. While this compound has limited volatility, it can be analyzed directly or after derivatization. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for this analysis.[5][6]

This protocol is based on established methods for the determination of vanillin and ethylvanillin in various matrices.[6][7]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Headspace solid-phase microextraction (HS-SPME) autosampler.

    • Data acquisition and processing software.

  • Chromatographic and Mass Spectrometric Conditions:

    • SPME Fiber: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS).[6]

    • GC Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium.

    • Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at various concentrations.

    • Sample Preparation (HS-SPME): Place a known amount of the sample (or an aliquot of the standard solution) into a headspace vial. The sample may be dissolved in water or a suitable buffer. The vial is then incubated at a specific temperature (e.g., 60°C) for a set time to allow the analyte to partition into the headspace. The SPME fiber is then exposed to the headspace to adsorb the analyte. Finally, the fiber is desorbed in the hot GC inlet.[6]

Inter-laboratory Validation Study Design

An inter-laboratory study is essential to assess the reproducibility and transferability of an analytical method. The study should be designed and executed in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and AOAC INTERNATIONAL.[8][9]

Study Objective

The primary objective of this inter-laboratory study is to evaluate the performance of the proposed HPLC-UV and GC-MS methods for the quantitative analysis of this compound and to establish the methods' suitability for routine use in different laboratories.

Participating Laboratories

A minimum of three to five independent laboratories with experience in the respective analytical techniques should be recruited to participate in the study.

Study Materials
  • Reference Standard: A single, well-characterized batch of high-purity this compound reference standard.

  • Samples: A set of blind samples containing this compound at different concentration levels in a common matrix. These could include a placebo matrix spiked at low, medium, and high concentrations.

Validation Parameters and Acceptance Criteria

The following validation parameters, as defined by ICH Q2(R2), should be assessed.[10][11]

Parameter Description Acceptance Criteria (Example)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis should demonstrate no co-eluting peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.Mean recovery of 98.0% to 102.0% for spiked samples.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 3.0%.
Reproducibility The precision between laboratories (collaborative studies).To be determined from the inter-laboratory study data.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD at this concentration ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, flow rate, or column temperature.
Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Methods (HPLC & GC) B Prepare & Distribute Validation Protocol & Materials A->B Finalize Protocol C Participating Labs Execute Protocol B->C Shipment D Analyze Blind Samples C->D E Collect & Statistically Analyze Data D->E Data Submission F Assess Method Performance (Accuracy, Precision, etc.) E->F G Generate Final Validation Report F->G

Caption: Inter-laboratory validation study workflow.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS will depend on the specific analytical needs. The following table provides a comparative summary to aid in this decision.

Feature HPLC-UV GC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (or those that can be made volatile through derivatization).
Sensitivity Good, but can be limited by the UV absorptivity of the analyte.Generally higher, especially with SIM mode in MS.
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on both retention time and mass fragmentation pattern, providing a higher degree of confidence in identification.
Sample Preparation Often involves simple dissolution and filtration.[4]May require more complex techniques like headspace SPME.[6]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Typical Application Routine quality control, purity assessment.Trace level analysis, impurity identification, analysis in complex matrices.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

The successful completion of an inter-laboratory validation study, as outlined in this guide, is paramount to establishing a robust and transferable analytical method. Such a validated method provides the necessary confidence in the quality and consistency of analytical data, which is fundamental for regulatory submissions, quality assurance, and product safety in the pharmaceutical and food industries. It is recommended that laboratories adopt a validated method based on a comprehensive inter-laboratory study to ensure the reliability and comparability of their results.

References

  • HUANG Jian, ZHANG Wenguo, GUO Guiping, NI Peng, SHI Jinhui, WANG Jinjuan. HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 2017, 53(11): 1318-1321.
  • Kahan, S., & Krueger, D. A. (2020). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study.
  • Ng, C. M., & Reuter, W. M. Analysis of Vanillin, Ethyl Vanillin, and Coumarin in Vanilla Extract Products by UHPLC with PDA Detection. PerkinElmer, Inc.
  • Kahan, S., & Krueger, D. A. Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25)
  • HPLC analysis of flavonoids and phenolic acids and aldehydes inEucalyptus spp.
  • PENG Fei-jin, XU Xing, SHU Ping, MAO Yong-yang, ZHANG Yan, ZHAO Hao-jun, YANG Wei-hua, GUO Qi-xin. Determination of vanillin and ethyl vanillin contents in beverages by GC and GC- MS. Science and Technology of Food Industry, 2015, (15): 303-306.
  • Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Semantic Scholar.
  • (PDF) Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry.
  • Determination of vanillin and ethyl-vanillin in milk powder by gas chromatography-mass spectrometry. Food & Machinery.
  • Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. CABI Digital Library.
  • Thompson, D. W., & Zenobi, R. (2008). Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection.
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  • Analytical method valid
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A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of 4-Ethoxy-3-hydroxybenzaldehyde (Ethyl Vanillin) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis, the production of 4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a topic of significant commercial and academic interest. As a potent flavoring agent with an aroma three to four times stronger than vanillin, its efficient synthesis is paramount for the food, fragrance, and pharmaceutical industries. This guide provides an in-depth comparative analysis of the most prevalent synthesis methods, focusing on their cost-effectiveness, scalability, and environmental impact. As a Senior Application Scientist, my objective is to offer not just a recitation of methods, but a nuanced, field-proven perspective on the practical implications of each synthetic choice.

Introduction to this compound and its Synthetic Imperatives

This compound is a synthetic aromatic aldehyde that does not occur naturally. Its value lies in its intense and pleasant vanilla-like aroma, making it a crucial ingredient in a vast array of consumer products. The imperative for its synthesis is driven by a market that demands a consistent, high-purity, and cost-effective supply. The choice of a synthetic route is a critical decision that profoundly impacts the final product's cost, purity, and environmental footprint. This guide will dissect the following key industrial synthesis routes:

  • The p-Cresol Route

  • The Guaethol (o-Ethoxyphenol) Route, including the Reimer-Tiemann Reaction

  • The Glyoxylic Acid Route

  • The Safrole Route

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis strategy hinges on a multifactorial analysis that extends beyond mere chemical yield. It encompasses raw material cost and availability, energy consumption, process complexity, capital investment, and waste management. The following table provides a comparative overview of the key metrics for each route.

Metric p-Cresol Route Guaethol Route (Reimer-Tiemann) Glyoxylic Acid Route Safrole Route
Starting Material Cost Moderate (p-Cresol: ~ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

3.50/kg)[1][2][3][4][5]
High (Guaethol: ~

15/kg)[6][7][8][9][10]
Moderate (Glyoxylic Acid: ~

4.00/kg)[11][12][13][14][15]
High and Regulated
Overall Yield High (~85%)[12]High (~82% with microfluidics)[16][17]High (~86%)[18]Moderate to High
Key Reagents Cl₂, NaOH, Sodium Ethoxide, Rh/Cu catalystsChloroform, NaOH, Phase-transfer catalystGuaethol, NaOH, Oxidizing agent, CatalystKOH, Diethyl sulfate, Oxidizing agents
Catalyst Cost High (Rhodium salts are expensive)[19][20][21]Low to ModerateModerate (Often copper-based)Generally low
Reaction Conditions Moderate (40-60°C for oxidation)[12]Mild (55°C for Reimer-Tiemann)[16][17]Moderate (40-100°C)[18]High temperatures (150-160°C)[19]
Process Complexity Multi-step, requires handling of chlorineFewer steps, but uses chloroformMulti-step, good selectivityMulti-step, involves ring opening
Scalability Highly scalable, used in industry[22]Scalable, microfluidics offer advantagesHighly scalable, dominant industrial method[23]Limited by raw material availability
Environmental Concerns Use of chlorinated intermediates, metal catalystsUse of chloroform (a regulated solvent)Generates significant wastewater[18]Use of a controlled substance precursor
Relative Cost-Effectiveness Good for large-scale production due to high yieldPotentially high due to expensive starting materialVery good, widely adopted in industryPoor due to raw material cost and regulation

In-Depth Analysis of Synthesis Methodologies

The p-Cresol Route: A Workhorse of the Industry

The synthesis of ethyl vanillin from p-cresol is a well-established industrial method, valued for its high yields and the relatively low cost of the starting material.[22] This multi-step process is a testament to classical organic synthesis scaled for industrial production.

Causality Behind Experimental Choices:

The choice of p-cresol as a starting material is strategic due to its availability and cost-effectiveness. The process hinges on the selective introduction of functional groups onto the aromatic ring. The initial oxidation of the methyl group to an aldehyde is a critical and often challenging step, with selectivity being a key concern to avoid over-oxidation to a carboxylic acid. The subsequent chlorination and ethoxylation are standard aromatic substitution reactions. The use of a rhodium and copper co-catalyst system in the oxidation step is a key innovation to improve yield and selectivity, allowing the use of air as the oxidant instead of pure oxygen, which significantly reduces costs.[12]

Logical Workflow:

Caption: Synthesis of Ethyl Vanillin from p-Cresol.

The Guaethol (o-Ethoxyphenol) Route: Leveraging the Reimer-Tiemann Reaction

This route utilizes guaethol (o-ethoxyphenol) as the starting material, which already possesses the desired ethoxy group. The key transformation is the introduction of a formyl group, for which the Reimer-Tiemann reaction is a classic, albeit often low-yielding, method. However, recent advancements, such as the use of microfluidic reactors, have significantly improved the efficiency of this reaction.[16][17]

Causality Behind Experimental Choices:

The primary advantage of this route is the pre-installed ethoxy group, which simplifies the synthesis. The Reimer-Tiemann reaction, while historically plagued by low yields and the formation of ortho/para isomers, can be optimized. The reaction proceeds via the formation of dichlorocarbene in situ from chloroform and a strong base. The electron-rich phenoxide ion then attacks the electrophilic carbene. The use of a phase-transfer catalyst is crucial in a biphasic system to facilitate the reaction between the aqueous hydroxide and the organic chloroform/guaethol phase.[24] The choice of a microfluidic setup enhances mass and heat transfer, leading to better control over the reaction and significantly higher yields.[16][17]

Logical Workflow:

Caption: Synthesis of Ethyl Vanillin from Guaethol.

The Glyoxylic Acid Route: The Industrial Benchmark

The glyoxylic acid method is the most widely used industrial process for the synthesis of both vanillin and ethyl vanillin.[23] It is favored for its high selectivity and yield, as well as the avoidance of highly toxic reagents like nitrobenzene that were used in older processes.

Causality Behind Experimental Choices:

This route involves the condensation of guaethol with glyoxylic acid to form 3-ethoxy-4-hydroxymandelic acid. This intermediate is then oxidized and decarboxylated to yield ethyl vanillin. The key to the success of this method is the high para-selectivity of the initial condensation reaction, which minimizes the formation of unwanted isomers and simplifies purification.[25] The oxidation step is typically carried out with air or an oxidizing agent in the presence of a catalyst. The entire process can be performed in a "one-pot" synthesis, which improves efficiency and reduces operational costs.[18]

Logical Workflow:

Caption: Synthesis of Ethyl Vanillin via the Glyoxylic Acid Route.

The Safrole Route: A Path Limited by Regulation

Safrole, a naturally occurring compound, can also be a precursor for ethyl vanillin. This method involves several chemical transformations, including isomerization and oxidation.

Causality Behind Experimental Choices:

The synthesis from safrole involves the isomerization of the allyl group to a propenyl group, followed by oxidation to form piperonal. The methylenedioxy bridge is then cleaved, and the resulting protocatechuic aldehyde is ethylated to give the final product.[26] While chemically feasible, the use of safrole is heavily regulated due to its use as a precursor in the illicit synthesis of MDMA (ecstasy). This severely restricts its availability and makes this route economically unviable for legitimate industrial production of ethyl vanillin.

Logical Workflow:

Caption: Synthesis of Ethyl Vanillin from Safrole.

Experimental Protocols

Protocol for the p-Cresol Route

This protocol is a representative synthesis based on patented industrial methods.[12]

Step 1: Oxidation of p-Cresol to p-Hydroxybenzaldehyde

  • Dissolve p-cresol in methanol in a suitable reactor.

  • Add sodium hydroxide to the mixture.

  • Introduce rhodium salt (e.g., rhodium acetate) and a cuprous salt (e.g., cuprous iodide) as catalysts.

  • Heat the mixture to 40-60°C.

  • Introduce air as the oxidizing agent and allow the reaction to proceed to completion.

  • Neutralize the reaction solution and extract the p-hydroxybenzaldehyde with an organic solvent.

  • Crystallize the product from the solvent.

Step 2: Chlorination of p-Hydroxybenzaldehyde

  • Dissolve p-hydroxybenzaldehyde in a suitable solvent (e.g., carbon tetrachloride).

  • Add a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to 30-40°C and bubble chlorine gas through the solution.

  • Monitor the reaction until completion.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude 3-chloro-4-hydroxybenzaldehyde.

Step 3: Ethoxylation to this compound

  • React the 3-chloro-4-hydroxybenzaldehyde with sodium ethoxide in an appropriate solvent.

  • Heat the reaction mixture to drive the ethoxylation.

  • After the reaction is complete, neutralize the mixture and extract the ethyl vanillin.

  • Purify the final product by crystallization.

Protocol for the Guaethol Route via Microfluidic Reimer-Tiemann Reaction

This protocol is based on a high-yield continuous flow method.[16][17]

  • Prepare two separate solutions:

    • Solution A: o-ethoxyphenol and triethylamine (phase-transfer catalyst) in a suitable solvent.

    • Solution B: Sodium hydroxide in water and chloroform.

  • Set up a microfluidic reactor system with two inlet pumps and a temperature-controlled reaction coil.

  • Pump Solution A and Solution B into the microreactor at a controlled flow rate (e.g., 6 mL/min).

  • Maintain the reaction temperature at 55°C.

  • Collect the output from the reactor.

  • The product-containing phase is separated, neutralized, and the ethyl vanillin is extracted.

  • Purify the product by distillation or recrystallization.

Conclusion and Future Outlook

The industrial synthesis of this compound is dominated by the glyoxylic acid and p-cresol routes due to their high yields, scalability, and favorable economics with readily available starting materials. The glyoxylic acid route, in particular, is often favored for its high selectivity and the potential for one-pot synthesis. While the Reimer-Tiemann reaction of guaethol has historically been less efficient, modern advancements like microfluidic technology present a promising avenue for process intensification and improved yields, although the higher cost of guaethol remains a consideration. The safrole route is not a viable industrial option due to strict regulatory controls.

Future developments in this field will likely focus on "green chemistry" principles. This includes the development of more environmentally benign catalysts, the use of renewable feedstocks, and processes that minimize waste generation and energy consumption. The drive for sustainability may lead to innovations that could shift the economic balance between these established synthetic routes. For researchers and drug development professionals, a thorough understanding of the cost-effectiveness and practical limitations of each synthesis method is crucial for making informed decisions in process development and sourcing of this important chemical intermediate.

References

  • IndiaMART. (n.d.). Para Cresol - p-Cresol Latest Price, Manufacturers & Suppliers. Retrieved January 12, 2026, from [Link]

  • IndiaMART. (n.d.). Propenyl Guaethol (Vanitrope). Retrieved January 12, 2026, from [Link]

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  • IndiaMART. (n.d.). Copper Iodide - Cuprous Iodide Latest Price, Manufacturers & Suppliers. Retrieved January 12, 2026, from [Link]

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  • Google Patents. (n.d.). CN101811947B - Method for reducing the formation of ortho ethyl vanillin in the production process of ethyl vanillin.
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  • Google Patents. (n.d.). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
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  • Bloom Tech. (2023, February 10). What are the preparation methods of pure vanillin? Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the starting materials' purity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe science is built. 4-Ethoxy-3-hydroxybenzaldehyde, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a reactive aldehyde and a phenolic hydroxyl group, offers a versatile scaffold for building complex molecules. However, the very reactivity that makes it a valuable building block also predisposes it to the formation of impurities during synthesis and storage.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of commercially available this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating system for analysis that ensures the integrity of your research and development pipeline.

The Imperative of Purity: Potential Impurities and Their Significance

The purity of this compound directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final drug substance. Understanding the potential impurities is the first step in developing a robust validation strategy. These can be broadly categorized:

  • Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials (e.g., protocatechuic aldehyde, diethyl sulfate), reagents, and by-products from side reactions.

  • Isomeric Impurities: The most common isomeric impurity is 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . While structurally similar, the differing positions of the ethoxy and hydroxyl groups can lead to distinct reactivity, potency, and metabolic profiles in downstream applications.[1][2] Ethyl Vanillin is noted to be 2-4 times more potent in flavor applications than its methoxy counterpart, vanillin, highlighting how subtle structural changes can have significant functional consequences.[1]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding 4-ethoxy-3-hydroxybenzoic acid . This impurity not only reduces the molar equivalence of the desired starting material but can also introduce downstream purification challenges.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, where different methods provide complementary information. Our recommended workflow integrates chromatographic separation for impurity profiling with spectroscopic techniques for structural confirmation and highly accurate quantification.

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis: Performance of Key Methodologies

The choice of analytical technique is driven by the specific question being asked. For routine quality control, HPLC-UV is often the workhorse. For identifying unknown volatile impurities, GC-MS is invaluable. For establishing a primary standard-level purity value, quantitative NMR (qNMR) is the gold standard.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (¹H-qNMR)
Primary Use Impurity profiling, quantification of non-volatile species.Identification and quantification of volatile/semi-volatile impurities.Absolute purity determination without a specific reference standard.
Sample Volatility Not required. Ideal for non-volatile compounds.Required. May necessitate derivatization for polar compounds.Not required. Based on solubility in deuterated solvents.
Pros High resolution, robust, widely available, excellent for isomeric separation.High sensitivity, provides structural information (MS).Highly accurate and precise, non-destructive, primary method.[3]
Cons May not detect non-UV active impurities.Can cause thermal degradation of labile compounds.Requires a high-purity internal standard, higher initial instrument cost.
Hypothetical Purity (Supplier A) 99.2% (Area Normalization)99.5% (Excludes non-volatiles)99.3% ± 0.2%
Hypothetical Purity (Supplier B) 98.1% (Area Normalization, 0.8% Isomer)98.5% (Excludes non-volatiles)98.2% ± 0.2%
Hypothetical Purity (Reference) 99.9% (Area Normalization)>99.9% (Excludes non-volatiles)99.9% ± 0.1%

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result lies in the robustness of the protocol. The following methods are designed to be self-validating, with built-in checks and justifications for each step.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Rationale: Reverse-phase HPLC is the premier technique for separating this compound from its less volatile, structurally similar impurities, particularly its isomer, ethyl vanillin.[4] A C18 column provides a nonpolar stationary phase that effectively retains the aromatic analytes, while a gradient elution with a polar mobile phase allows for the sequential elution of compounds based on their polarity.

Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a high-purity reference standard of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the commercially available material at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions. The gradient elution is crucial for separating early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.

  • Data Interpretation: Purity is typically calculated using area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined.

Caption: Step-by-step HPLC workflow.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from synthesis.[5] The mass spectrometer provides definitive identification of eluted peaks. Given the polarity of this compound, derivatization is often employed to increase volatility and improve peak shape, though direct injection can be successful on polar columns.

Instrumentation and Conditions:

  • System: GC-MS with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temp: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Scan Range: 40-450 amu.

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of high-purity acetone or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio). The split injection prevents column overloading with the main component.

  • Analysis: The temperature program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of higher boiling point impurities and the main analyte.

  • Data Interpretation: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by assuming a response factor of 1 for area percent calculations.

Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary ratio method that determines purity by comparing the integral of a specific analyte proton signal to the integral of a known amount of a high-purity, certified internal standard.[3][6] It is an absolute method that does not require a reference standard of the analyte itself and is insensitive to the chemical nature of impurities, provided their signals do not overlap with the signals of interest.

Instrumentation and Reagents:

  • System: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic acid (certified, high purity). Must be soluble in the chosen solvent and have signals that do not overlap with the analyte.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Procedure:

  • Sample Preparation:

    • Accurately weigh (~15 mg) of this compound into a vial.

    • Accurately weigh (~5 mg) of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum using quantitative parameters: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle. This ensures complete relaxation of all protons between scans, making the signal integral directly proportional to the number of protons.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO, around 9.8 ppm).

    • Integrate a well-resolved signal for the internal standard (e.g., the two olefinic protons of maleic acid, around 6.3 ppm).

  • Purity Calculation:

    • The purity (P) of the analyte is calculated using the following formula:

    
    
    

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

Conclusion and Recommendations

Validating the purity of a critical raw material like this compound is a non-negotiable step in the drug development process. A superficial check can lead to significant downstream consequences, including failed syntheses, unexpected side products, and compromised biological data.

For routine quality control of incoming batches from a qualified supplier, a validated HPLC-UV method provides an excellent balance of speed, precision, and the ability to detect key isomeric and process-related impurities. However, for the initial qualification of a new supplier or for troubleshooting out-of-specification results, a multi-pronged approach is essential. GC-MS should be employed to screen for volatile impurities, while ¹H-qNMR offers an unambiguous, highly accurate determination of absolute purity, serving as the ultimate arbiter.

By implementing this comprehensive, self-validating analytical workflow, researchers and drug development professionals can proceed with confidence, knowing that their starting material meets the rigorous standards required for innovative and reliable science.

References

  • Gillco Ingredients. (n.d.). Vanillin & Ethyl-Vanillin. Retrieved from [Link]

  • Wassenaar, P. N., & Westwood, C. T. (2021). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 121(15), 9479-9538. Available from: [Link]

  • Siddiqui, A. A., & Mishra, R. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Oriental Journal of Chemistry, 33(2). Available from: [Link]

  • Zancheng Life Sciences. (n.d.). Ethyl Vanillin Vs Vanillin. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Hydroxybenzaldehyde, 98%. Retrieved from [Link]

  • Birch Biotech. (2025). How to Determine Purity from Gas Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound. Retrieved from [Link]

Sources

A Comparative Sensory and Instrumental Analysis of 4-Ethoxy-3-hydroxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Product Development Professionals

In the vast landscape of flavor and fragrance chemistry, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as the principal and most recognized aromatic compound associated with the flavor of vanilla. However, its synthetic counterpart, 4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, offers a potent and nuanced alternative that has found widespread use in the food, pharmaceutical, and fragrance industries. This guide provides an in-depth comparison of the sensory and instrumental profiles of these two key aroma chemicals, offering a technical resource for researchers, scientists, and drug development professionals seeking to understand their distinct characteristics and make informed decisions in their applications.

Introduction: The Nuances of Vanilla Aroma

Vanillin is the primary chemical component of extracted vanilla beans.[1] Its warm, sweet, and creamy aroma is globally recognized and cherished. Ethyl vanillin, a synthetic compound, is not found in vanilla beans but possesses a similar, albeit more intense, vanilla-like character.[1] The key structural difference lies in the substitution of a methoxy group in vanillin with an ethoxy group in ethyl vanillin, a modification that significantly impacts its sensory properties.[1] Ethyl vanillin is reported to be approximately three to four times more potent than vanillin, making it a cost-effective alternative in many formulations.[1][2] This guide will delve into the specifics of their sensory profiles, backed by quantitative data and detailed experimental protocols for their evaluation.

Comparative Sensory Profile

The sensory profiles of vanillin and ethyl vanillin, while both characterized by a dominant vanilla note, exhibit distinct differences in intensity and qualitative descriptors.

Odor and Taste Thresholds

The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[3] Similarly, the taste threshold is the minimum concentration required for a substance to be detected by taste. A lower threshold indicates a more potent compound.

CompoundMediumOdor Detection Threshold (ppb)Taste Detection Threshold (ppm)
This compound (Ethyl Vanillin) Water~100[4][5]-
Vanillin Water~200[6]20 (flavor)[7]

Note: The reported flavor threshold for vanillin in water (19 g/L or 19,000 ppm) from one source appears exceptionally high and may refer to a different sensory parameter. Another source indicates a flavor threshold of 20 ppm. Further investigation into standardized taste thresholds is warranted.

The lower odor detection threshold of ethyl vanillin in water confirms its higher potency compared to vanillin.

Qualitative Sensory Descriptors

Beyond simple intensity, the character of the vanilla aroma and taste differs between the two compounds. Vanillin is often described with a more complex profile, while ethyl vanillin is perceived as being more direct and sweeter.

Sensory AttributeThis compound (Ethyl Vanillin)Vanillin
Primary Aroma Intense, sweet, vanilla-like, clean[8]Sweet, creamy, vanilla-like[9]
Subtle Notes -Woody, smoky, phenolic undertones[8]
Primary Taste Sweet, intense vanillaSweet, vanilla
Secondary Taste -Can elicit a bitter sensation[10]

Vanillin's profile can be influenced by trace byproducts from its synthesis or extraction, which can introduce smoky or phenolic notes.[11] In contrast, high-purity ethyl vanillin tends to offer a more straightforward and potent sweet vanilla character. The potential for a bitter aftertaste with vanillin is a critical consideration in formulation, particularly at higher concentrations.[10]

Instrumental Analysis for Objective Sensory Correlation

Instrumental techniques provide objective data that can be correlated with sensory panel results, offering a comprehensive understanding of the aroma profiles.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, they are simultaneously directed to a detector and a sniffing port, allowing a trained analyst to identify and rate the intensity of the odor of each individual compound.

GC-O analysis of vanillin and ethyl vanillin can reveal not only the primary vanilla aroma but also any trace impurities that may contribute to off-notes or complexity in the overall sensory profile.[11][12][13] For instance, GC-O has been used to identify and characterize the aroma intensities of byproducts in synthetic vanillin, such as guaiacol (smoky) and ortho-vanillin (almond-like).[11]

Electronic Nose

An electronic nose is an instrument equipped with an array of chemical sensors that respond to volatile compounds.[14] The pattern of sensor responses creates a unique "fingerprint" of an aroma. This technology can be used to rapidly differentiate between vanillin and ethyl vanillin and to assess batch-to-batch consistency.[14] Studies have shown the ability of electronic noses to distinguish between different types of vanillin, including artificial vanillin, bio-vanillin, and ethyl vanillin, based on their distinct odor signatures.[14]

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, standardized methodologies are essential. The following are detailed protocols for two common sensory evaluation techniques applicable to the comparison of this compound and vanillin.

Triangle Test: Differentiating Between Two Samples

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[15][16]

Objective: To determine if a perceptible sensory difference exists between solutions of this compound and vanillin at a given concentration.

Materials:

  • This compound (high purity)

  • Vanillin (high purity)

  • Deionized, odor-free water

  • Glass beakers and graduated cylinders

  • Identical, odor-free sample cups with lids, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Ballot sheets for recording responses

Procedure:

  • Sample Preparation: Prepare aqueous solutions of this compound and vanillin at a concentration above their respective detection thresholds but not so high as to cause sensory fatigue. Ensure both solutions are at the same temperature.

  • Panelist Selection: Recruit a panel of at least 20-30 individuals who have been screened for their ability to detect vanilla aromas.

  • Test Setup: For each panelist, present three coded samples. Two of the samples will be identical (either both vanillin or both ethyl vanillin), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[17]

  • Evaluation: Instruct panelists to sniff (or taste, if evaluating flavor) each sample from left to right. Their task is to identify the "odd" or "different" sample. Panelists should cleanse their palate between samples.

  • Data Analysis: Tally the number of correct identifications. The results are analyzed using statistical tables based on the binomial distribution to determine if the number of correct answers is significantly greater than what would be expected by chance (one-third).

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_solutions Prepare Solutions (Vanillin & Ethyl Vanillin) code_samples Code Sample Cups (3-digit random numbers) prep_solutions->code_samples randomize_order Randomize Presentation Order (e.g., AAB, ABA) code_samples->randomize_order present_samples Present 3 Coded Samples to Panelist randomize_order->present_samples evaluate_samples Panelist Evaluates Samples (Left to Right) present_samples->evaluate_samples identify_odd Panelist Identifies 'Odd' Sample evaluate_samples->identify_odd record_response Record Response identify_odd->record_response statistical_analysis Statistical Analysis (Binomial Test) record_response->statistical_analysis conclusion Conclusion: Significant Difference? statistical_analysis->conclusion

Caption: Workflow for the Triangle Test sensory evaluation.

Quantitative Descriptive Analysis (QDA): Profiling Sensory Attributes

QDA is a method used to identify and quantify the specific sensory attributes of a product by a trained panel.

Objective: To develop a detailed sensory profile for this compound and vanillin, quantifying the intensity of key aroma and flavor attributes.

Materials:

  • This compound and Vanillin solutions

  • Reference standards for various aroma notes (e.g., creamy, smoky, sweet, phenolic)

  • 15-cm line scales anchored with "low" and "high" intensity labels

  • Data collection software or ballot sheets

Procedure:

  • Panelist Training: Select a panel of 8-12 individuals and train them over several sessions to identify and rate the intensity of various aroma and flavor attributes relevant to vanilla. Develop a consensus lexicon (a list of descriptive terms) for the products.

  • Lexicon Development: The panel, through discussion and exposure to the samples and reference standards, will agree upon a set of terms that best describe the sensory characteristics of the two compounds. A potential lexicon could include:

    • Aroma: Vanilla, Sweet, Creamy, Smoky, Phenolic, Fruity

    • Flavor: Vanilla, Sweet, Bitter, Astringent

  • Sample Evaluation: In individual booths, present panelists with coded samples of each compound. Panelists will rate the intensity of each attribute on the lexicon using the 15-cm line scale.

  • Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the intensity of attributes between the two compounds. The results are often visualized using a spider plot or radar chart.

QDA_Workflow cluster_training Panel Training & Lexicon Development cluster_evaluation Sample Evaluation cluster_analysis Data Analysis & Visualization select_panel Select Panelists (8-12 individuals) train_panel Train Panel with References select_panel->train_panel develop_lexicon Develop Consensus Sensory Lexicon train_panel->develop_lexicon present_samples Present Coded Samples develop_lexicon->present_samples rate_attributes Panelists Rate Attribute Intensities on Line Scales present_samples->rate_attributes collect_data Collect & Convert Scale Data rate_attributes->collect_data stat_analysis Statistical Analysis (e.g., ANOVA) collect_data->stat_analysis visualize_results Visualize Profiles (e.g., Spider Plot) stat_analysis->visualize_results

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Conclusion

The choice between this compound and vanillin in product development is not merely a matter of substituting one for the other. While both impart a characteristic vanilla aroma and flavor, their sensory profiles are distinct. Ethyl vanillin offers significantly higher potency and a cleaner, sweeter vanilla note, making it a valuable tool for achieving a strong vanilla impact, often at a lower cost. Vanillin, on the other hand, provides a more classic, creamy, and potentially more complex profile that can include subtle woody or smoky nuances, but may also introduce a bitter taste at higher concentrations.

A thorough understanding of these differences, validated through rigorous sensory evaluation and supported by instrumental analysis, is crucial for formulators to achieve the desired sensory experience in their final products. The experimental protocols provided in this guide offer a framework for conducting such evaluations, enabling researchers and developers to make data-driven decisions in the selection and application of these fundamental vanilla flavor compounds.

References

  • Goodner, K. L., Jella, P. J., & Rouseff, R. L. (2000). Determination of Vanillin in Orange, Grapefruit, Tangerine, Lemon, and Lime Juices Using GC−Olfactometry and GC−MS/MS. Journal of Agricultural and Food Chemistry, 48(7), 2882–2886. [Link]

  • Brainly. (2024). Compare the odor thresholds of guaiacol, eugenol, and vanillin. [Link]

  • Powers, J. J., & Shinholser, K. (1988). Flavor thresholds for vanillin and predictions of higher or lower thresholds. Journal of Sensory Studies, 3(1), 49-61. [Link]

  • American Vineyard Magazine. (2024). Understanding Wine Sensory Thresholds. [Link]

  • Leffingwell & Associates. Odor Detection Thresholds & References. [Link]

  • Li, Y., et al. (2021). Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. Journal of Food Science, 86(8), 3567-3576. [Link]

  • National Center for Biotechnology Information. Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural. [Link]

  • Goodner, K. L., Jella, P. J., & Rouseff, R. L. (2000). Determination of Vanillin in Orange, Grapefruit, Tangerine, Lemon, and Lime Juices Using GC−Olfactometry and GC−MS/MS. ResearchGate. [Link]

  • PubMed. (2000). Determination of vanillin in orange, grapefruit, tangerine, lemon, and lime juices using GC-olfactometry and GC-MS/MS. [Link]

  • World Coffee Research. (2016). Sensory Lexicon. [Link]

  • Blue Pacific Flavors. (2024). What does vanilla taste like? [Link]

  • Sensapure Flavors. Measuring Flavor and Sensory Protocols. [Link]

  • ResearchGate. Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography. [Link]

  • ResearchGate. Flavor lexicon for vanilla ice cream. [Link]

  • Scribd. WCR Sensory Lexicon 2-0. [Link]

  • Vanilla Fair. Lexicon. [Link]

  • Aryballe. (2019). Vanillin Case Study. [Link]

  • ResearchGate. Sensory profile, consumer acceptance and driving sensory attributes for commercial vanilla ice creams marketed in the United States. [Link]

  • ResearchGate. Vanilla flavor evaluation by sensory and electronic nose techniques. [Link]

  • Wikipedia. Odor detection threshold. [Link]

  • FlavorSum. (2024). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. [Link]

  • ResearchGate. GRAS Flavor Chemicals-Detection thresholds. [Link]

  • Chemical Engineering Transactions. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. [Link]

  • ResearchGate. Odour thresholds of key food odorant (lg/L of water). [Link]

  • ResearchGate. Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. [Link]

  • ResearchGate. Principal component analysis of vanillin measurement and sensory attributes. [Link]

  • Almeida, M. M., et al. (2024). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Foods, 13(6), 868. [Link]

  • EyeQuestion. (2024). Sensory Discrimination Methods - Triangle Test. [Link]

  • Massey University. (2016). Characterisation of vanilla extracts based on sensory properties and chemical composition. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8467, Ethylvanillin. [Link]

  • Lucidity. (2022). GC-FID App Note – Analysis of Vanillin by GC-FID. [Link]

  • E-Cigarette Forum. (2014). Ethyl Vanillin and Vanillin is there a difference? [Link]

  • BioKB. CoOccurrence - vanillin - sensory perception of taste. [Link]

  • Reddit. (2021). What are the differences between ethyl vanillin and vanillin? (Besides strength). [Link]

  • CABI Digital Library. Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. [Link]

  • Japan Society of Odor Environment. Measurement of Odor Threshold by Triangle Odor Bag Method. [Link]

  • PubMed. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. [Link]

  • The Good Scents Company. Odor Detection Thresholds. [Link]

  • Green Spring Technology. (2024). Ensure Flavor & Compliance: A Guide To Testing Vanillin/ethyl Vanillin. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Ethyl Vanillin

4-Ethoxy-3-hydroxybenzaldehyde, more commonly known as ethyl vanillin, is a synthetic aromatic compound with a flavor profile three to four times more potent than natural vanillin.[1][2] This characteristic makes it an indispensable ingredient in the food, beverage, and pharmaceutical industries.[2][3] In the realm of drug development, it serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Given its widespread use and impact on final product quality and safety, the accurate and precise quantification of this compound is not merely a procedural step but a cornerstone of quality assurance.

This guide provides an in-depth comparison of common analytical methods for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and culminate in a practical framework for cross-validation. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring data consistency across different methods or laboratories.[4] This is a critical exercise in regulated environments, underpinning the integrity of data throughout a product's lifecycle.

Our discussion is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8] Adherence to these guidelines ensures that analytical procedures are not just scientifically sound, but "fit for purpose."[9]

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and potency of non-volatile and thermally labile compounds like this compound.[10] Its high resolving power allows for the separation of the main compound from closely related impurities, making it ideal for stability-indicating assays and quality control.

Causality of Experimental Choices:

  • Reversed-Phase (RP) Chromatography: We select a C18 stationary phase because this compound is a moderately polar aromatic compound. The nonpolar C18 chains provide sufficient hydrophobic interaction for retention, while a polar mobile phase allows for controlled elution.[10]

  • Gradient Elution: A gradient of a weak organic solvent (like acetonitrile) and an acidic aqueous buffer is employed. This is a strategic choice over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with optimal peak shape within a reasonable runtime.

  • UV Detection: The benzaldehyde moiety in the molecule contains a chromophore that strongly absorbs UV light. A photodiode array (PDA) detector is preferred as it not only quantifies the analyte at a specific wavelength (e.g., ~280 nm) but also provides spectral data, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1000 µg/mL). Create a series of calibration standards (e.g., 10-200 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards HPLC HPLC System Injection Standard->HPLC Sample Prepare Sample Sample->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Separation C18 Column Separation HPLC->Separation Detection PDA Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantification of this compound using HPLC.

Expected Performance of the HPLC Method
ParameterExpected ResultICH Q2(R2) Guideline Reference
Linearity (r²) > 0.999Linearity should be evaluated across the range of the analytical procedure.[11]
Accuracy (% Recovery) 98.0 - 102.0%Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[11]
Precision (% RSD) < 2.0%Repeatability (intra-assay) and intermediate precision should be determined.[11]
LOD ~0.5 µg/mLBased on signal-to-noise ratio (typically 3:1).
LOQ ~1.5 µg/mLBased on signal-to-noise ratio (typically 10:1).
Specificity No interference from blank/placebo at the analyte's retention time.Demonstrated by the separation of the analyte from potential impurities and degradation products.[12]

Pillar 2: Gas Chromatography (GC) — A Viable Alternative for Volatility

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13] this compound, with a boiling point around 285°C, is amenable to GC analysis.[2] It is particularly useful for identifying volatile impurities that may not be detected by HPLC.

Causality of Experimental Choices:

  • Derivatization (Optional but Recommended): The free hydroxyl group on the molecule can lead to peak tailing due to interaction with active sites in the injector or column. Silylation (e.g., with BSTFA) is a common derivatization technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases volatility and improves peak shape, leading to better accuracy and precision.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides a good balance of interactions to separate the analyte from related substances based on differences in boiling points and polarity.

  • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It offers a wide linear range and high sensitivity, making it suitable for both high-concentration assay and low-level impurity analysis. For definitive identification, a Mass Spectrometer (MS) detector is superior.[14]

Experimental Protocol: Gas Chromatography (with Derivatization)
  • Instrumentation: GC system with a split/splitless injector, column oven, and FID.

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Standard/Sample Preparation:

    • Accurately weigh the sample/standard into a vial.

    • Dissolve in a suitable solvent (e.g., Dichloromethane).

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an internal standard (e.g., tetracosane).

    • Heat the vial (e.g., 70°C for 30 minutes) to complete the reaction.

    • Cool to room temperature before injection.

  • Analysis: As with HPLC, create a calibration curve (using peak area ratios to the internal standard) to quantify the analyte.

Visualizing the GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Dissolve Dissolve Sample/Standard Derivatize Add Derivatizing Agent & IS Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat GC GC System Injection Heat->GC Vaporization Vaporization in Injector GC->Vaporization Separation Column Separation Vaporization->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A representative workflow for GC analysis of this compound, including a derivatization step.

Expected Performance of the GC-FID Method
ParameterExpected ResultRationale
Linearity (r²) > 0.998Wide linear range is a characteristic of FID.
Accuracy (% Recovery) 97.0 - 103.0%Derivatization can introduce minor variability.
Precision (% RSD) < 3.0%The multi-step sample preparation can increase variability compared to HPLC.
LOD ~1.0 µg/mLDependent on split ratio and detector sensitivity.
LOQ ~3.0 µg/mLSufficient for assay but may be less sensitive for trace impurities than a well-optimized HPLC method.
Specificity Baseline resolution from solvent and major impurities.Relies on boiling point differences; co-elution is possible without MS confirmation.

Pillar 3: UV-Vis Spectrophotometry & Titrimetry — Simpler, High-Throughput Options

While chromatographic methods offer high specificity, simpler techniques like UV-Vis spectrophotometry and titrimetry can be effective for straightforward assays where impurity profiles are well-understood.

UV-Vis Spectrophotometry

This method relies on the direct measurement of UV absorbance and is governed by the Beer-Lambert law. A study on a similar compound, 3-Ethoxy-4-hydroxy benzaldehyde, showed UV absorption spectra recorded in ethanol and water.[1]

  • Principle: The concentration of the analyte is directly proportional to its absorbance at a specific wavelength.

  • Causality: This method is chosen for its speed, simplicity, and low cost. It is ideal for rapid, routine checks of raw material concentration. However, its critical limitation is a lack of specificity; any impurity or excipient that absorbs at the analytical wavelength will interfere with the result, leading to an overestimation of the analyte.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: Ethanol.

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 280-310 nm.

  • Standard Preparation: Prepare a stock solution and a series of dilutions in ethanol to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample and dissolve it in ethanol to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the standards and the sample at λmax. Calculate the concentration using the calibration curve.

Titrimetry (Oximation Method)

This is a classic chemical method for quantifying aldehydes.

  • Principle: The aldehyde group reacts with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid (HCl). The liberated HCl, which is stoichiometrically equivalent to the amount of aldehyde, is then titrated with a standardized base (e.g., NaOH).

  • Causality: Titrimetry is an absolute method that does not require a reference standard of the same analyte for calibration (it relies on a standardized titrant). This makes it a valuable orthogonal technique to confirm the concentration determined by chromatography. Its drawback is that it is not specific and will quantify any aldehyde present in the sample.

Experimental Protocol: Titrimetry
  • Reagents: Standardized 0.5 M Sodium Hydroxide (NaOH), Hydroxylamine Hydrochloride solution.

  • Sample Preparation: Accurately weigh a significant amount of the sample (e.g., 1.5 g) and dissolve it in a suitable solvent mixture (e.g., ethanol and water).

  • Reaction: Add the hydroxylamine hydrochloride solution to the sample. Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Titration: Titrate the liberated HCl with the standardized 0.5 M NaOH using a potentiometric endpoint (pH meter) or a colorimetric indicator.

  • Calculation: Calculate the percentage of this compound based on the volume of NaOH consumed.

Comparative Performance of Simpler Methods
MethodLinearity (r²)Accuracy (% Assay)Precision (% RSD)Specificity
UV-Vis > 0.99595.0 - 105.0%< 5.0%Low: Interfered by any UV-absorbing species.
Titrimetry N/A97.0 - 103.0%< 3.0%Low: Measures total aldehyde content.

The Core Task: Cross-Validation of Analytical Methods

The objective of cross-validation is to demonstrate that different analytical procedures are suitable for the same intended purpose and provide equivalent results.[4] This is crucial when, for example, a rapid UV-Vis method is used for in-process control, while a more rigorous HPLC method is used for final product release. The data from both must be demonstrably comparable. The ICH M10 guideline provides a framework for such studies.[15]

Statistical Approach for Comparison

A simple comparison of mean values is insufficient. A robust cross-validation study should employ statistical tools to assess both systematic bias and random error between the methods.

  • Paired t-test: Determines if there is a statistically significant difference between the mean results of two methods.

  • Bland-Altman Analysis: A graphical method to plot the difference between two quantitative measurements against their average. It helps to visualize the agreement between two assays and identify any systematic bias or trends.

Experimental Protocol: Cross-Validation Study
  • Sample Selection: Select a minimum of 10-12 representative batches of this compound, covering the expected concentration range.

  • Analysis: Analyze each sample in replicate (e.g., n=3) using both analytical methods being compared (e.g., HPLC and GC). The analyses should be performed by the same analyst on the same day to minimize external sources of variability.

  • Data Collection: Record the mean result for each sample from each method.

  • Statistical Evaluation:

    • Calculate the mean difference and the standard deviation of the differences.

    • Perform a paired t-test to check for significant bias.

    • Construct a Bland-Altman plot to visualize the agreement. The limits of agreement (mean difference ± 1.96 * SD of differences) are calculated.

  • Acceptance Criteria: Pre-define acceptance criteria. For example, the 95% confidence interval for the mean difference should include zero, and a high percentage (>95%) of the data points on the Bland-Altman plot should fall within the limits of agreement.

Visualizing the Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Preparation & Analysis cluster_data Data Evaluation Samples Select Representative Samples (n > 10) MethodA Analyze all samples with Method A (e.g., HPLC) Samples->MethodA MethodB Analyze all samples with Method B (e.g., GC) Samples->MethodB PairedData Pair Results for Each Sample MethodA->PairedData MethodB->PairedData TTest Paired t-test PairedData->TTest BlandAltman Bland-Altman Plot PairedData->BlandAltman Conclusion Assess vs. Acceptance Criteria TTest->Conclusion BlandAltman->Conclusion

Caption: A logical workflow for a cross-validation study comparing two analytical methods.

Senior Application Scientist's Recommendation

The choice of an analytical method is not a one-size-fits-all decision. It must be tailored to the specific analytical challenge at hand.

ApplicationRecommended Primary MethodOrthogonal/Cross-Validation MethodRationale
Final Product Release (Assay & Impurities) HPLC GC-MSHPLC provides the best combination of specificity, precision, and accuracy for purity assessment. GC-MS serves as an excellent orthogonal method for confirming identity and detecting volatile impurities.
Raw Material Identification & Assay HPLC TitrimetryWhile HPLC is comprehensive, titrimetry provides a fast, low-cost, and absolute confirmation of the total aldehyde content, ensuring the material is what it claims to be.
In-Process Control (IPC) UV-Vis Spectrophotometry HPLCFor IPC, speed is often critical. A simple UV-Vis check can provide rapid confirmation of concentration, provided the process is well-controlled. This method must be cross-validated against the release HPLC method to ensure the results are meaningful.
Process Development & Impurity Profiling HPLC-MS GC-MSThe combination of liquid and gas chromatography coupled with mass spectrometry provides the most comprehensive picture of the impurity profile, which is essential during process development and forced degradation studies.

Conclusion

The robust analysis of this compound is a multi-faceted task that relies on a well-chosen portfolio of analytical techniques. While HPLC stands out as the most versatile and specific method for regulatory purposes, techniques like GC, UV-Vis, and titrimetry offer complementary information and operational efficiencies. A successful analytical strategy does not rely on a single method but on a suite of validated techniques. The practice of cross-validation is the lynchpin that connects these methods, ensuring data integrity, comparability, and confidence across the entire product lifecycle, in full alignment with the principles of modern analytical procedure lifecycle management.[7][16]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Salthammer, T., & Mentese, S. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere. [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-Ethoxy-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis, discovery, and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethoxy-3-hydroxybenzaldehyde (also known as Isoethylvanillin), ensuring the safety of laboratory personnel and environmental integrity. Our approach is grounded in established safety protocols and regulatory compliance, providing not just instructions, but the causal reasoning behind them.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is essential. This knowledge dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway. This compound is not benign; its hazard profile necessitates its classification as hazardous waste.

According to safety data sheets (SDS), the compound presents several key risks:

  • Acute Oral Toxicity : It is harmful if swallowed.[1][2]

  • Skin and Eye Irritation : It is known to cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation : Inhalation of the dust may cause respiratory irritation.[1][3][4]

  • Aquatic Toxicity : The substance is classified as harmful to aquatic life.[3]

These hazards are the primary drivers for the stringent disposal protocols that follow. Releasing this chemical into the sanitary sewer system or general waste would pose a direct threat to aquatic ecosystems and potentially to human health through environmental exposure.[3]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute toxicity, oralCategory 4WarningH302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3WarningH335: May cause respiratory irritation[1]
Hazardous to the aquatic environment, acute hazardCategory 3-H402: Harmful to aquatic life[3]
Regulatory Framework: Adherence to Mandated Standards

The disposal of laboratory chemicals is not at the discretion of the individual researcher but is governed by strict federal and local regulations. In the United States, the primary authorities are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[5][6][7]

  • EPA : Defines what constitutes hazardous waste and dictates how it must be identified, managed, transported, and ultimately disposed of.[7][8]

  • OSHA : Mandates a safe working environment for laboratory personnel through standards like the "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[9][10]

Compliance is mandatory. The following procedures are designed to meet or exceed these regulatory requirements.

Core Disposal Protocol: Waste Segregation and Collection

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams. Co-mingling incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.[5][7]

Step-by-Step Procedure:

  • Waste Characterization : Any this compound, whether it is expired, unused, or residual, must be classified as hazardous waste. This also applies to any materials significantly contaminated with it, such as spill cleanup debris or grossly contaminated labware.[7]

  • Use a Designated Hazardous Waste Container :

    • The container must be in good condition, compatible with the chemical (a high-density polyethylene - HDPE - container is a standard choice), and have a secure, leak-proof lid.[5][11]

    • Never use food containers for chemical waste.

  • Proper Labeling :

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and list all contents by their full chemical name (i.e., "this compound"). Avoid abbreviations or formulas.[5]

  • Segregation :

    • This waste stream should be segregated as a non-halogenated organic solid.

    • Crucially, do not mix this waste with other chemical waste streams , especially strong oxidizing agents or strong bases, with which it is incompatible.[12][13] Mixing can lead to unforeseen chemical reactions.

  • Accumulation :

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Store the container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory, away from heat or ignition sources.[11][14]

  • Disposal : Arrange for pickup by your institution's licensed hazardous waste disposal contractor. This waste must be sent to an approved waste disposal plant for proper treatment, typically incineration.[12][15]

start Generate Waste Containing This compound decision_pure Pure/Expired Chemical or Grossly Contaminated Material? start->decision_pure Characterize Waste decision_trace Trace Contamination? (e.g., rinsed glassware) decision_pure->decision_trace No hw_container Place in a designated, properly labeled Hazardous Waste Container for Organic Solids. decision_pure->hw_container Yes general_waste Follow standard lab procedures for glassware cleaning or disposal of non-hazardous waste. decision_trace->general_waste Yes segregate Crucial: Do NOT mix with incompatible waste streams (e.g., oxidizers, bases). hw_container->segregate saa Store in Satellite Accumulation Area. hw_container->saa pickup Arrange for pickup by licensed waste handler. saa->pickup

Caption: Waste Segregation Workflow for this compound.

Emergency Procedures: Managing Spills

Even with meticulous handling, spills can occur. A prompt and correct response is vital to prevent exposure and environmental contamination. The following procedure applies to small, incidental spills that can be safely managed by trained laboratory personnel.

For a major spill, evacuate the area immediately and contact your institution's emergency response team.

Small Spill Cleanup Protocol:

  • Alert & Secure : Immediately alert personnel in the area. Secure the location to prevent others from entering.

  • Don PPE : At a minimum, wear chemical splash goggles, a lab coat, and nitrile gloves.[16][17]

  • Containment : Prevent the powder from becoming airborne. Do NOT dry sweep. If appropriate, you can gently cover the spill with a plastic sheet to minimize dust generation.[18][19]

  • Cleanup :

    • Gently sweep the solid material up. An alternative is to wet-brush the material by lightly misting with water and then collecting the slurry with an absorbent pad.[20]

    • Use inert, absorbent materials like vermiculite or sand to collect the final residue.[21][22]

  • Package Waste : Place all contaminated cleanup materials (absorbent pads, used PPE, etc.) into a designated hazardous waste container or a sealable bag to be placed in one. Label it clearly as "Spill Debris containing this compound".[16][23]

  • Decontaminate : Wipe the spill area with soap and water.[16] For highly toxic materials, this cleaning residue should also be collected as hazardous waste.[17]

  • Report : Report the incident to your laboratory supervisor or Chemical Hygiene Officer, as required by your institution's policy.

spill Small Spill Occurs assess Assess Situation (Is it a minor spill?) spill->assess alert Alert Area Personnel assess->alert Yes evacuate MAJOR SPILL: Evacuate & Call Emergency Response! assess->evacuate No ppe Don Appropriate PPE (Goggles, Gloves, Coat) alert->ppe contain Contain Spill (Avoid raising dust) ppe->contain collect Gently Sweep or Absorb with Inert Material contain->collect package Package Debris & used PPE in Labeled Hazardous Waste Container collect->package decon Decontaminate Surface with Soap & Water package->decon dispose Dispose of Waste via Licensed Handler decon->dispose

Caption: Incidental Spill Response Workflow.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. The proper disposal of this compound is not merely a procedural task but a professional obligation that protects you, your colleagues, and the shared environment.

References

  • OSHA Compliance For Laboratories . (n.d.). US Bio-Clean. Retrieved from [Link]

  • Safety Data Sheet for 3-Ethoxy-4-hydroxybenzaldehyde . (2025-12-19). Fisher Scientific (Canada). Retrieved from [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel . (n.d.). University of Rochester Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet for Benzaldehyde . (n.d.). Chemstock. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet for Benzaldehyde . (2018-10-23). Breckland Scientific Supplies Ltd. Retrieved from [Link]

  • Safety Data Sheet for 3-Ethoxy-4-hydroxybenzaldehyde . (n.d.). MetaSci. Retrieved from [Link]

  • Safety Data Sheet for Benzaldehyde . (n.d.). Techno PharmChem. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal . (2016-12-05). AEG Environmental. Retrieved from [Link]

  • Material Safety Data Sheet - Benzaldehyde . (2005-10-10). ScienceLab.com. Retrieved from [Link]

  • Chemical Spill Cleanup . (n.d.). Purdue University Radiological and Environmental Management. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide . (n.d.). Chem Klean. Retrieved from [Link]

  • Chemical spill cleanup procedures . (2021-09-02). J&K Scientific LLC. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • This compound PubChem CID 75679 . (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025-05-30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP) . (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • How Does The EPA Define Hazardous Waste? . (2023-10-04). CountyOffice.org. Retrieved from [Link]

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Navigating the Safe Handling of 4-Ethoxy-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. This guide provides an in-depth, procedural framework for the safe handling of 4-Ethoxy-3-hydroxybenzaldehyde (commonly known as Ethyl Vanillin), moving beyond a simple checklist to instill a culture of safety and precision in your laboratory operations. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence and safety.

Understanding the Hazard Profile of this compound

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an off-white, sweet-smelling powder solid.[1] While a valuable compound, it presents several potential hazards that necessitate careful management.

Primary Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] Ingestion can lead to adverse health effects, and immediate medical attention is required.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4] Prolonged exposure should be avoided.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[3][5][6]

  • Combustibility: As a fine powder, it can form explosive dust-air mixtures.[2][6] Therefore, sources of ignition must be rigorously controlled.

It is also light-sensitive and should be stored accordingly to maintain its stability.[1][7]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to implement robust engineering controls that isolate the hazard from the operator.

  • Ventilation: All handling of this compound should occur in a well-ventilated area.[1][3] A properly functioning chemical fume hood is essential to minimize the inhalation of dust particles. For processes that may generate significant dust, local exhaust ventilation should be employed.

  • Ignition Source Control: Given the risk of dust explosion, it is critical to eliminate all potential ignition sources from the handling area. This includes open flames, sparks from electrical equipment, and static discharge.[2][6] Use of spark-free tools is recommended.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering controls are primary, a comprehensive PPE plan is mandatory for all personnel handling this compound. The selection of appropriate PPE is not merely a suggestion but a critical determinant of personal safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection.[3]Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, 11mm thick).[8]Prevents direct skin contact, which can lead to irritation. Always inspect gloves for integrity before use.
Body Protection Long-sleeved laboratory coat.Minimizes the risk of accidental skin contact on the arms.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator with a P2 filter should be used when dust is generated and ventilation is inadequate.[1][6]Protects against the inhalation of fine dust particles that can cause respiratory tract irritation.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide users through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_disposal Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_disposal cleanup_ppe Doff PPE Correctly cleanup_disposal->cleanup_ppe

Figure 1: Safe Handling Workflow for this compound
Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][3][7]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage or degradation.

  • Prepare the Workspace: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items and potential ignition sources.

Handling the Compound
  • Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a tared weigh boat or paper.

  • Transfer: When transferring the solid, do so carefully to minimize the generation of airborne dust. If transferring to a solution, add the solid slowly to the liquid to avoid splashing.

  • Spill Management: In the event of a small spill, carefully sweep or vacuum the material into a suitable container for disposal.[3] Avoid creating dust clouds. For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[1][3][7] Do not dispose of in standard trash or down the drain.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3][7] If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air.[1][3][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting.[1][3][7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including unused product and contaminated materials, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in solution, it must be disposed of in a designated liquid hazardous waste container.

  • Consult Local Regulations: All disposal must be in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific guidance.

By adhering to these detailed protocols, you can ensure a safe and efficient laboratory environment, allowing you to focus on your critical research with the assurance that all necessary safety precautions have been taken.

References

  • Meta-Sci. (n.d.). Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75679, this compound. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

  • Borregaard. (2024). Safety Data Sheet: EuroVanillin Plus DS. [Link]

  • Perfumer's Apprentice. (n.d.). Safety Data Sheet: Ethyl vanillin. [Link]

  • PCW. (2023). Safety Data Sheet: ETHYL VANILLIN. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.